molecular formula C6H4FN3 B1144010 5-Fluoro-1H-pyrazolo[3,4-B]pyridine CAS No. 1256788-84-7

5-Fluoro-1H-pyrazolo[3,4-B]pyridine

Cat. No.: B1144010
CAS No.: 1256788-84-7
M. Wt: 137.117
InChI Key: HNOJSDJMLDYOIK-UHFFFAOYSA-N
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Description

5-Fluoro-1H-pyrazolo[3,4-b]pyridine is a privileged fused heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery . Its structure, a fusion of pyrazole and pyridine rings, is recognized for its substantial pharmacological potential and similarity to purine bases, making it a valuable isostere in the design of bioactive molecules . The strategic incorporation of a fluorine atom at the 5-position enhances the compound's lipophilicity and metabolic stability, which are desirable properties for developing drug candidates . This scaffold is extensively utilized as a key intermediate in the synthesis of more complex molecules. Research highlights its application as a core structure in developing potent anticancer agents. Recent studies demonstrate that novel pyrazolo[3,4-b]pyridine derivatives exhibit potent antiproliferative activity and function as effective Topoisomerase IIα (TOPIIα) inhibitors, inducing DNA damage and apoptosis in leukemia cell lines . Beyond oncology, this chemotype is a critical building block in cardiovascular research. It serves as an intermediate in the synthesis of Vericiguat, an approved stimulator of soluble guanylate cyclase (sGC) for heart failure treatment, underscoring its translational impact in developing clinically successful therapies . The scaffold's versatility also extends to its use as an inhibitor for a wide range of kinases, including cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3), facilitating research across multiple therapeutic areas .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-1H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FN3/c7-5-1-4-2-9-10-6(4)8-3-5/h1-3H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNOJSDJMLDYOIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=NC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system that serves as a cornerstone in modern medicinal chemistry. Its structural resemblance to purine bases allows it to interact with a multitude of biological targets, making it a focal point for drug discovery.[1][2] This guide provides a comprehensive technical overview of a key derivative, 5-Fluoro-1H-pyrazolo[3,4-b]pyridine. We will delve into its core chemical properties, reactivity, synthetic methodologies, and critical applications, particularly its role as a versatile building block for targeted therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their research endeavors.

Core Molecular Profile

Structure and Tautomerism

This compound is a bicyclic heteroaromatic compound.[1] A critical aspect of the unsubstituted pyrazolo[3,4-b]pyridine core is the potential for tautomerism between the 1H- and 2H- forms.[1][2] Computational studies have demonstrated the greater thermodynamic stability of the 1H-tautomer by a significant margin (nearly 9 kcal/mol), making it the predominant isomer under most conditions.[1] This inherent stability is a crucial consideration for synthetic planning and molecular modeling, as it dictates the primary reactive sites and intermolecular interactions.

Caption: Chemical structure of this compound.

Physicochemical Properties

The introduction of a fluorine atom at the C5-position significantly modulates the electronic properties of the pyridine ring, influencing the molecule's reactivity, metabolic stability, and binding affinity to target proteins. Below is a summary of the key physicochemical properties for the parent compound and its vital amino-derivative, which serves as a common synthetic intermediate.[3][4]

PropertyThis compound5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine
CAS Number 1256788-84-7[5]1034667-22-5[3]
Molecular Formula C₆H₄FN₃[5]C₆H₅FN₄[3][6]
Molecular Weight 137.11 g/mol [5]152.13 g/mol [3][6]
XLogP3 0.9[5]0.6[3]
Hydrogen Bond Donors 1[5]2[3]
Hydrogen Bond Acceptors 3[5]4[3]
Appearance Solid[6]Solid[6]

Synthesis and Reactivity

Synthetic Strategies

The synthesis of the 1H-pyrazolo[3,4-b]pyridine core generally involves the construction of the pyridine ring onto a pre-existing, functionalized pyrazole.[1] This approach offers regiochemical control, which is essential for installing the desired substituents at specific positions. Numerous patented methods exist, often starting from commercially available materials like 2-chloro-5-fluoronicotinic acid.[7]

Exemplary Synthesis Protocol: Preparation of a Key Intermediate

A robust synthesis for derivatives of this compound is critical for its use in drug development. A novel and practical approach was developed for a key intermediate of the drug Vericiguat, which involves the formation of 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-ol.[7]

Protocol: Synthesis of 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-ol[7]

  • Reaction Setup: To a solution of 2-chloro-5-fluoronicotinic acid in a suitable solvent, add a dehydrating agent (e.g., thionyl chloride) to form the acid chloride.

  • Amidation: React the resulting acid chloride with an ammonia source to yield 2-chloro-5-fluoronicotinamide. This step is often a bottleneck in large-scale synthesis due to reproducibility issues.[4]

  • Cyclization: The critical step involves a one-pot hydrazinolysis and intramolecular substitution. The nicotinamide derivative is treated with hydrazine hydrate. This process efficiently forms the pyrazole ring, yielding 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-ol.[7]

  • Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to yield the desired intermediate with high purity.

start 2-Chloro-5-fluoronicotinic Acid step1 Amidation start->step1 inter1 2-Chloro-5-fluoronicotinamide step1->inter1 step2 Hydrazinolysis & Intramolecular Substitution (One-Pot) inter1->step2 end 5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-ol step2->end

Caption: Key reactive sites for derivatization.

Applications in Drug Discovery

The pyrazolo[3,4-b]pyridine scaffold is a validated "privileged structure" in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutics. [8]The pyrazole moiety frequently serves as a hydrogen bond donor/acceptor hinge-binding motif, while the fused pyridine ring allows for diverse substitutions to achieve potency and selectivity. [9]

Case Studies
  • Glycogen Synthase Kinase-3 (GSK-3) Inhibitors: Derivatives of 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine are known to be precursors for potent and selective GSK-3 inhibitors. [4][10][11]Aberrant GSK-3 activity is implicated in various diseases, including neurological disorders like Alzheimer's and certain cancers, making it a high-value therapeutic target. [12][13]* Vericiguat (A Soluble Guanylate Cyclase Stimulator): this compound is a cornerstone intermediate in the synthesis of Vericiguat, a drug used to treat chronic heart failure. [14][15]The synthesis involves N-alkylation with a 2-fluorobenzyl group and subsequent elaboration at the C3-position to build the final complex molecule. [14][15]* Kinase Inhibitors (FGFR, TRK): The scaffold has been successfully employed to develop inhibitors for other important cancer-related kinases. By applying scaffold hopping strategies, researchers have designed potent inhibitors of Fibroblast Growth Factor Receptors (FGFR) and Tropomyosin Receptor Kinases (TRK), both of which are validated oncogenic drivers. [9][16]

cluster_apps Therapeutic Applications core This compound Scaffold gsk3 GSK-3 Inhibitors (Neurodegenerative Disease, Cancer) core->gsk3 Derivatization at C3 vericiguat Vericiguat Intermediate (Heart Failure) core->vericiguat N1-Alkylation & C3 Elaboration kinase Other Kinase Inhibitors (FGFR, TRK for Cancer) core->kinase Scaffold Hopping & SAR

Caption: Drug discovery pathways originating from the core scaffold.

Safety, Handling, and Storage

As with any active chemical compound, proper handling and storage of this compound and its derivatives are paramount to ensure laboratory safety.

Hazard Identification

The compound and its iodo-derivative are classified with the following hazards. [17]

Hazard Class GHS Statement
Acute Toxicity, Oral H302: Harmful if swallowed
Skin Corrosion/Irritation H315: Causes skin irritation
Eye Damage/Irritation H319: Causes serious eye irritation

| STOT, Single Exposure | H335: May cause respiratory irritation |

Recommended Handling Procedures
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. [18][19]* Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. [18][19]* Handling Practices: Avoid breathing dust, fumes, or vapors. [18]Prevent contact with skin and eyes. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling. [19]

Storage and Stability
  • Conditions: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. [18][20]* Container: Keep the container tightly sealed to prevent moisture ingress and degradation. [18][20]Store separately from incompatible substances. [20]

Conclusion

This compound is a high-value scaffold that demonstrates remarkable versatility in the field of drug discovery. Its favorable physicochemical properties, predictable reactivity at key positions, and proven success as a core component of multiple clinical candidates and approved drugs underscore its importance. For medicinal chemists and researchers, a thorough understanding of its synthesis, reactivity, and handling is essential for unlocking its full potential in the development of next-generation targeted therapies for a wide range of human diseases.

References

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  • A Convenient Synthesis of Fluorinated Pyrazolo(3,4-b)pyridine and Pyrazolo(3,4-d)pyrimidine Nucleosides. (2009). Semantic Scholar. [Link]
  • Structure-Based Discovery Targeting GSK-3α Reveals Potent Nanomolar Selective 4-Phenyl-1H-benzofuro[3,2-b]pyrazolo[4,3-e]pyridine Inhibitor with Promising Glioblastoma and CNS-Active Potential in Cellular Models. (2025).
  • Tautomeric 1H-pyrazolo[3,4-b]pyridine (1) and... (n.d.).
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Sources

An In-Depth Technical Guide to the Physical Properties of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine in Modern Drug Discovery

This compound is a pivotal heterocyclic scaffold in medicinal chemistry, primarily recognized for its role as a key intermediate in the synthesis of a multitude of potent and selective kinase inhibitors.[1][2][3][4][5][6][7][8] The pyrazolopyridine core is considered a "privileged structure," meaning it is capable of binding to multiple biological targets with high affinity. The introduction of a fluorine atom at the 5-position can significantly enhance metabolic stability, binding affinity, and lipophilicity, making this particular derivative a valuable building block in the development of novel therapeutics.[9] Understanding the fundamental physical properties of this compound is therefore of paramount importance for its effective handling, characterization, and utilization in synthetic and medicinal chemistry workflows.

This technical guide provides a comprehensive overview of the known and predicted physical properties of this compound, alongside detailed, field-proven methodologies for their experimental determination.

Core Physical and Chemical Properties

While extensive experimental data for the parent compound, this compound, is not widely available in the literature, a combination of computed data from reliable sources and empirical knowledge of related compounds allows for a robust profile to be established.

Table 1: Summary of Physical and Chemical Properties of this compound

PropertyValue/InformationSource
Molecular Formula C₆H₄FN₃PubChem[10]
Molecular Weight 137.11 g/mol PubChem[10]
Appearance Expected to be an off-white to light yellow solid, based on derivatives.Inferred
Melting Point Not experimentally reported in available literature.-
Boiling Point Not experimentally reported in available literature.-
Solubility Predicted to be soluble in organic solvents.Inferred
pKa Not experimentally determined; computational methods are recommended for prediction.[11][12][13][14][15]-
LogP (XLogP3) 0.9PubChem (Computed)[10]
Hydrogen Bond Donor Count 1PubChem (Computed)[10]
Hydrogen Bond Acceptor Count 3PubChem (Computed)[10]
CAS Number 1256788-84-7PubChem[10]

Experimental Protocols for Physical Property Determination

The following section details the standardized, self-validating protocols for the experimental determination of the key physical properties of this compound. The causality behind experimental choices is explained to ensure both accuracy and reproducibility.

Melting Point Determination

The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range (typically 0.5-1.0°C) is indicative of high purity, whereas a broad melting range suggests the presence of impurities.

Methodology: Capillary Melting Point Determination

This method is widely adopted for its accuracy and the small amount of sample required.

  • Sample Preparation:

    • Ensure the sample of this compound is thoroughly dried to remove any residual solvent, which can act as an impurity and depress the melting point.

    • Place a small amount of the crystalline material onto a clean, dry watch glass.

    • Gently press the open end of a capillary tube into the sample, trapping a small amount of the solid.

    • Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm for optimal results.

  • Measurement:

    • Place the packed capillary tube into the heating block of a calibrated melting point apparatus.

    • If the approximate melting point is unknown, a rapid initial heating (10-20 °C/minute) can be performed to get a rough estimate.

    • For an accurate measurement, a second sample should be heated rapidly to about 20°C below the estimated melting point, and then the heating rate should be reduced to 1-2 °C/minute.

    • Record the temperature at which the first droplet of liquid is observed (the onset of melting) and the temperature at which the last solid crystal disappears (the completion of melting). This range is the melting point of the sample.

  • Causality and Trustworthiness: A slow heating rate near the melting point is crucial for allowing the system to remain in thermal equilibrium, ensuring an accurate reading. Repeating the measurement with a fresh sample until consistent results are obtained validates the findings.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement Dry Dry Sample Load Load Capillary (2-3mm) Dry->Load Pulverize if needed Insert Insert into Apparatus Heat_Fast Rapid Heat (Estimate) Insert->Heat_Fast Heat_Slow Slow Heat (1-2°C/min) Heat_Fast->Heat_Slow Fresh Sample Record Record T_onset & T_complete Heat_Slow->Record

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Determining the solubility of this compound in various solvents is essential for selecting appropriate solvent systems for synthesis, purification, and formulation.

Methodology: Equilibrium Solubility (Shake-Flask Method)

This is the gold standard for determining thermodynamic solubility.

  • Procedure:

    • Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO, acetone) in a sealed vial. The presence of excess solid is crucial to ensure saturation is reached.

    • Agitate the vials at a constant temperature (typically 25°C or 37°C for biological relevance) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. An orbital shaker is recommended.

    • After the incubation period, allow the vials to stand to let the undissolved solid settle.

    • Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.45 µm filter is recommended.

    • Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.

  • Data Interpretation: The measured concentration represents the equilibrium solubility of the compound in that specific solvent at the given temperature.

  • Self-Validation: The continued presence of solid material at the end of the experiment confirms that a saturated solution was achieved. Performing the analysis at multiple time points (e.g., 24 and 48 hours) can verify that equilibrium has been reached if the concentration no longer changes.

Spectroscopic and Spectrometric Characterization

Spectroscopic data provides the definitive structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure.

  • ¹H NMR: The proton NMR spectrum will reveal the number of different types of protons and their connectivity. For this compound, one would expect signals for the aromatic protons, with their chemical shifts and coupling constants influenced by the fluorine atom and the fused ring system. The NH proton of the pyrazole ring will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbon atoms bonded to or near the fluorine atom will exhibit characteristic C-F coupling.

  • ¹⁹F NMR: The fluorine NMR spectrum will provide a specific signal for the fluorine atom, and its chemical shift will be characteristic of a fluorine attached to a pyridine ring.

Protocol for NMR Sample Preparation:

  • Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial.

  • Ensure the sample is fully dissolved. If there are any particulates, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

  • The final solution height in the NMR tube should be approximately 4-5 cm.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition & Analysis Dissolve Dissolve 5-10mg in 0.6-0.7mL Deuterated Solvent Filter Filter if Particulates Present Dissolve->Filter Transfer Transfer to NMR Tube Filter->Transfer Acquire Acquire 1H, 13C, 19F Spectra Process Process Data (FT, Phasing) Acquire->Process Analyze Analyze Chemical Shifts & Coupling Constants Process->Analyze

Caption: General Workflow for NMR Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • Expected Absorptions:

    • N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the N-H bond of the pyrazole ring.

    • C-H Stretch (Aromatic): Absorptions typically above 3000 cm⁻¹.

    • C=N and C=C Stretching: A series of bands in the 1400-1650 cm⁻¹ region, characteristic of the aromatic pyrazolopyridine ring system.

    • C-F Stretch: A strong absorption band in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition.

  • Expected Result: Using a high-resolution mass spectrometer (e.g., ESI-TOF), the measured monoisotopic mass should correspond to the calculated exact mass of C₆H₄FN₃ (137.0389). The molecular ion peak [M+H]⁺ would be observed at m/z 138.0467.

Safety and Handling

Based on the GHS classification, this compound should be handled with appropriate care.[10]

  • Hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[10]

  • Precautions:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a compound of significant interest to the drug discovery community. While specific experimental physical property data is sparse in the public domain, this guide provides a robust framework for its characterization. The computed properties offer a reliable starting point, and the detailed experimental protocols empower researchers to generate high-quality, reproducible data. A thorough understanding and application of these principles are essential for the successful integration of this valuable scaffold into synthetic and medicinal chemistry programs.

References

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An In-Depth Technical Guide to the Structure Elucidation of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in modern medicinal chemistry, serving as the core of numerous kinase inhibitors and other therapeutic agents.[1][2][3] The strategic introduction of a fluorine atom can significantly modulate a molecule's metabolic stability, binding affinity, and pharmacokinetic profile, making fluorinated heterocycles like 5-Fluoro-1H-pyrazolo[3,4-b]pyridine compounds of high interest in drug discovery.[4][5][6] This guide provides a comprehensive, methodology-focused walkthrough for the unambiguous structure elucidation of this compound. We will detail the integrated application of multi-nuclear Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared (FTIR) spectroscopy. Each section explains not only the protocol but the causal logic behind the experimental choices, ensuring a self-validating analytical workflow for researchers in synthetic chemistry and drug development.

The Analytical Blueprint: A Multi-Pronged Approach

The confirmation of a novel or synthesized chemical entity requires more than a single data point. A robust structure elucidation strategy relies on the orthogonal corroboration of data from multiple analytical techniques. For a fluorinated heterocyclic compound like this compound, each technique provides a unique piece of the structural puzzle:

  • Nuclear Magnetic Resonance (NMR): Provides the definitive map of the molecular framework, detailing the chemical environment and connectivity of hydrogen, carbon, and fluorine atoms.

  • High-Resolution Mass Spectrometry (HRMS): Delivers a highly accurate mass measurement, confirming the elemental composition and molecular formula.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in the molecule through their characteristic vibrational frequencies.

The following workflow illustrates the logical progression from a synthesized compound to a confirmed structure.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Integration & Confirmation Synthesis Chemical Synthesis Purification Purification (Chromatography/Recrystallization) Synthesis->Purification Purity Purity Assessment (TLC, HPLC) Purification->Purity NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) Purity->NMR MS HRMS Purity->MS FTIR FTIR Purity->FTIR Integration Integrated Data Analysis NMR->Integration MS->Integration FTIR->Integration Elucidation Final Structure Confirmed Integration->Elucidation

Caption: General workflow for structure elucidation.

Synthesis and Purification: The Foundation of Quality Data

Reliable spectroscopic data can only be obtained from a pure sample. The synthesis of the pyrazolo[3,4-b]pyridine core often involves the condensation of a substituted aminopyrazole with a 1,3-dicarbonyl compound or a related strategy.[7] A plausible route to the target compound involves the cyclization of an appropriately substituted pyridine precursor with hydrazine.[8][9]

Experimental Protocol: Synthesis and Purification
  • Synthesis: Follow a literature procedure, such as the reaction of a suitable 2-chloro-5-fluoronicotinonitrile derivative with hydrazine hydrate.[9][10] Monitor the reaction to completion using Thin-Layer Chromatography (TLC).

  • Work-up: Upon completion, perform an appropriate aqueous work-up to remove inorganic salts and highly polar impurities.

  • Purification: Purify the crude product using flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective for this class of compounds.

  • Purity Verification: Combine the pure fractions as indicated by TLC analysis. Confirm the purity of the final compound to be >95% by High-Performance Liquid Chromatography (HPLC) before proceeding with further analysis.

Unveiling the Molecular Framework: A Multi-Nuclear NMR Deep Dive

NMR is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by 2D correlation experiments, is essential.

G mol

Caption: Structure of this compound with atom numbering.

Proton (¹H) NMR: Mapping the Hydrogen Environment

The ¹H NMR spectrum provides information on the number of distinct protons, their chemical environment, and their proximity to other nuclei.

Expected Signals:

  • A broad singlet for the N-H proton of the pyrazole ring (N1-H), typically in the downfield region (>10 ppm).

  • Three distinct signals in the aromatic region for H3, H4, and H6.

  • The fluorine at C5 will induce splitting (J-coupling) in the signals of nearby protons, primarily H4 and H6.

Proton Expected δ (ppm) Multiplicity Coupling (J, Hz)
N1-H13.0 - 14.0br s-
H38.1 - 8.3s-
H68.4 - 8.6d³J(H-H) ≈ 2-3 Hz
H47.8 - 8.0dd³J(H-H) ≈ 8-9 Hz, ⁴J(H-F) ≈ 3-4 Hz

Note: Chemical shifts are estimates and can vary based on solvent and concentration.

Carbon (¹³C) NMR: Defining the Carbon Skeleton

The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule. The key feature will be the large coupling constant between the C5 carbon and the directly attached fluorine atom (¹J(C-F)).

Expected Signals:

  • Seven distinct carbon signals.

  • The signal for C5 will appear as a doublet with a large coupling constant (¹J(C-F) > 200 Hz).

  • Signals for carbons C4 and C6 will also be split by the fluorine atom, but with smaller coupling constants (²J(C-F) and ³J(C-F)).[4][11]

Carbon Expected δ (ppm) Multiplicity (due to F) Coupling (J, Hz)
C3130 - 135s-
C3a145 - 150d⁴J(C-F) ≈ 2-4 Hz
C4115 - 120d²J(C-F) ≈ 20-25 Hz
C5155 - 160d¹J(C-F) ≈ 230-250 Hz
C6140 - 145d³J(C-F) ≈ 10-15 Hz
C7a150 - 155s-

Note: Assignments are predictive. Unambiguous assignment requires 2D NMR data.

2D NMR (HSQC & HMBC): Connecting the Dots

Two-dimensional NMR experiments are crucial for confirming the connectivity established by 1D NMR.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon, confirming the C-H pairs (C3-H3, C4-H4, C6-H6).

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2 or 3 bonds away. This is vital for piecing together the bicyclic system.

G cluster_0 Key HMBC Correlations H3 H3 C3a C3a H3->C3a C7a C7a H3->C7a H4 H4 H4->C3a C5 C5 H4->C5 C6 C6 H4->C6 H6 H6 C4 C4 H6->C4 H6->C5 H6->C7a NH N1-H NH->C3a NH->C7a C3 C3 NH->C3

Caption: Expected key HMBC correlations for structure confirmation.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Acquisition: Acquire ¹H, ¹³C{¹H}, ¹⁹F, HSQC, and HMBC spectra on a spectrometer operating at a field strength of 400 MHz or higher.

  • Data Processing: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).

  • Analysis: Integrate the ¹H spectrum, and assign all peaks in the 1D and 2D spectra by correlating the observed chemical shifts, multiplicities, and cross-peaks with the proposed structure.

Confirming Molecular Formula: High-Resolution Mass Spectrometry (HRMS)

While NMR provides the structure, HRMS confirms the elemental composition. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.

Experimental Protocol: HRMS
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The molecule is expected to protonate to form the [M+H]⁺ ion.

  • Analysis: Compare the measured accurate mass of the [M+H]⁺ ion to the theoretical mass calculated for the protonated molecular formula (C₇H₆FN₄). The mass difference should be less than 5 ppm.

Data Presentation: HRMS Results

Parameter Value
Molecular FormulaC₇H₅FN₄
Theoretical Mass [M+H]⁺165.0571
Measured Mass [M+H]⁺165.0569
Mass Difference (ppm)-1.2

(Note: Data is illustrative)

Probing Functional Groups: FTIR Spectroscopy

FTIR spectroscopy provides a rapid confirmation of the key functional groups present in the molecule.

Experimental Protocol: FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the infrared spectrum, typically over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Data Presentation: Key FTIR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
3100 - 3300N-H StretchPyrazole N-H
3000 - 3100C-H StretchAromatic C-H
1620 - 1640C=N StretchPyridine/Pyrazole Ring
1580 - 1610C=C StretchAromatic Ring
1200 - 1250C-F StretchAryl-Fluoride

(Note: Frequencies are typical ranges).[12][13][14]

The Final Verdict: An Integrated Conclusion

The structure of this compound is unambiguously confirmed by the convergence of all spectroscopic data. HRMS validates the correct elemental formula, C₇H₅FN₄. FTIR confirms the presence of key functional groups, including the N-H, aromatic C-H, and C-F bonds. The definitive structural proof is provided by NMR spectroscopy. ¹H and ¹³C NMR show the correct number of signals with chemical shifts and multiplicities consistent with the proposed structure, including the characteristic splitting patterns caused by the fluorine atom. Finally, 2D NMR experiments (HSQC and HMBC) rigorously establish the atomic connectivity, locking in the final assignment and ruling out any potential isomers. This self-validating workflow provides the highest degree of confidence in the elucidated structure.

References

  • ResearchGate. (n.d.). 1 H-NMR and 13 C-NMR spectra of 5-FA.
  • Taylor, E. C., & Martin, S. F. (1974). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Journal of Organic Chemistry, 39(16), 2317-2323.
  • Taylor, E. C., & Martin, S. F. (1974). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Journal of Organic Chemistry, 39(16).
  • Google Patents. (n.d.). Process for preparing 5-fluoro-1H-pyrazolo [3,4-B] pyridin-3-amine and derivatives therof. US8598361B2.
  • Polo-Cuadrado, E., et al. (2023). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. RSC Advances.
  • ACS Omega. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis.
  • Supporting Information. (n.d.).
  • ResearchGate. (n.d.). Synthesis of tetrahydropyrazolopyridine derivatives.
  • Supporting Information. (n.d.). 1H-NMR and 13C-NMR Spectra.
  • Google Patents. (n.d.). Process for preparing 5-fluoro-1h-pyrazolo[3,4-b]pyridin-3-amine and derivatives thereof. HK1141806B.
  • Google Patents. (n.d.). Process for Preparing 5-Fluoro-1H-Pyrazolo [3,4-b] Pyridin-3-amine and Derivatives Thereof. US20100184980A1.
  • ResearchGate. (n.d.). Synthetic route pyrazolo[3,4-b]pyridine derivates.
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  • National Institutes of Health. (n.d.). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity.
  • ACS Publications. (2023). A Novel and Practical Synthesis of 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, a Key Intermediate of Vericiguat. Organic Process Research & Development.
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  • Asian Journal of Chemistry. (2016). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b];3',4'-h]-1,6-naphthyridines.
  • SpectraBase. (n.d.). 1H-pyrazolo[3,4-b]pyridine, 4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1-(2-fluorophenyl)-.
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  • ResearchGate. (n.d.). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system.
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  • National Institutes of Health. (n.d.). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors.
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  • ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2 A-E.
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Spectroscopic Signature of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system, forming the core of numerous compounds with significant biological activities, including kinase inhibitors for cancer therapy.[1][2] The introduction of a fluorine atom at the 5-position of this scaffold can profoundly influence the molecule's physicochemical properties, such as its metabolic stability, binding affinity to biological targets, and membrane permeability. A thorough understanding of the spectroscopic characteristics of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine is therefore crucial for the unambiguous identification, characterization, and quality control of novel drug candidates incorporating this moiety.

This technical guide provides an in-depth analysis of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. In the absence of a complete set of publicly available experimental spectra for the parent compound, this guide leverages a predictive and comparative approach, drawing upon data from closely related analogues and established spectroscopic principles to provide a robust and scientifically grounded interpretation of its spectral signature.

Molecular Structure and Numbering

The structural framework and standard numbering system for the 1H-pyrazolo[3,4-b]pyridine ring are depicted below. This numbering is essential for the correct assignment of spectroscopic signals.

Caption: Molecular structure and numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound in solution. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a comprehensive picture of the molecule's atomic connectivity and electronic environment.

Experimental Protocol: NMR Data Acquisition

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent can influence chemical shifts, so consistency is key.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the ¹H and ¹³C NMR spectra.

2. Instrumentation:

  • Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe capable of detecting ¹H, ¹³C, and ¹⁹F nuclei.

3. Data Acquisition Parameters:

  • ¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

  • ¹³C NMR: Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans is required. Employ proton decoupling to simplify the spectrum. A spectral width of 200-220 ppm is generally sufficient.

  • ¹⁹F NMR: Acquire proton-decoupled ¹⁹F NMR spectra. The chemical shift range for fluorine is much larger than for protons, so a spectral width of at least 200 ppm is recommended. Use a common fluorine reference standard, such as CFCl₃ (trichlorofluoromethane), for accurate chemical shift referencing.

  • 2D NMR (COSY, HSQC, HMBC): To aid in the definitive assignment of all proton and carbon signals, it is highly recommended to perform two-dimensional NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum of this compound is expected to show signals for the four protons in the molecule. The predicted chemical shifts are influenced by the electron-withdrawing nature of the fluorine atom and the nitrogen atoms in the heterocyclic rings.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
N1-H12.0 - 13.0br s-
H-38.1 - 8.3s-
H-47.3 - 7.5dJ(H4-F5) ≈ 3-5 Hz
H-68.5 - 8.7dJ(H6-F5) ≈ 1-2 Hz

Interpretation:

  • The N1-H proton is expected to be significantly deshielded and appear as a broad singlet at a high chemical shift due to its acidic nature and involvement in hydrogen bonding.

  • The H-3 proton on the pyrazole ring is anticipated to be a singlet, as it lacks adjacent proton coupling partners.

  • The H-4 and H-6 protons on the pyridine ring will exhibit splitting due to coupling with the fluorine atom at the 5-position. The through-space coupling of fluorine to H-4 is expected to be larger than the through-bond coupling to H-6.[3]

  • The presence of the electron-withdrawing fluorine atom will generally lead to a downfield shift of the adjacent protons (H-4 and H-6) compared to the non-fluorinated parent compound, 1H-pyrazolo[3,4-b]pyridine.[4]

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton. The fluorine substitution will have a pronounced effect on the chemical shifts of the carbons in the pyridine ring, and will also introduce C-F coupling.

Carbon Predicted Chemical Shift (δ, ppm) Multiplicity (due to C-F coupling) Coupling Constants (J, Hz)
C3135 - 138s-
C3a145 - 148s-
C4110 - 115d²J(C4-F5) ≈ 20-25 Hz
C5155 - 160d¹J(C5-F5) ≈ 230-250 Hz
C6140 - 145d²J(C6-F5) ≈ 15-20 Hz
C7a150 - 153d³J(C7a-F5) ≈ 5-10 Hz

Interpretation:

  • The most notable feature will be the large one-bond coupling constant (¹J(C5-F5) ) for the carbon directly attached to the fluorine atom.[4]

  • Two-bond (²J(C4-F5) and ²J(C6-F5) ) and three-bond (³J(C7a-F5) ) carbon-fluorine couplings will also be observable, providing valuable structural confirmation.

  • The chemical shift of C5 will be significantly downfield due to the direct attachment of the electronegative fluorine atom. The chemical shifts of the adjacent carbons, C4 and C6 , will also be influenced.

¹⁹F NMR Spectroscopy: Predicted Data and Interpretation

The ¹⁹F NMR spectrum will show a single resonance for the fluorine atom at the 5-position.

Fluorine Predicted Chemical Shift (δ, ppm vs. CFCl₃) Multiplicity Coupling Constants (J, Hz)
F-5-110 to -130m-

Interpretation:

  • The chemical shift of the fluorine atom is highly sensitive to its electronic environment. For a fluorine attached to an aromatic ring, a chemical shift in this range is expected.[4]

  • The signal will likely appear as a multiplet due to couplings with H-4 and H-6.

NMR_Correlations C5 C5-F H4 H4 H6 H6 C4 C4 C6 C6 C7a C7a F F F->C5 ¹J(F-C5) F->H4 J(F-H4) F->H6 J(F-H6) F->C4 ²J(F-C4) F->C6 ²J(F-C6) F->C7a ³J(F-C7a)

Caption: Key NMR couplings involving the fluorine atom in this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification and structural confirmation.

Experimental Protocol: Mass Spectrometry Data Acquisition

1. Sample Preparation:

  • Prepare a dilute solution of the compound in a suitable volatile solvent, such as methanol or acetonitrile.

2. Instrumentation:

  • A high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF) or Orbitrap instrument, is recommended for accurate mass determination.

  • Electrospray ionization (ESI) is a common and suitable ionization technique for this type of molecule.

3. Data Acquisition:

  • Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected to be the most abundant ion.

  • Perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to induce fragmentation and obtain a characteristic fragmentation pattern.

Predicted Mass Spectrum and Fragmentation
Ion Predicted m/z Identity
[M]⁺˙137.04Molecular Ion
[M+H]⁺138.05Protonated Molecule

Interpretation and Fragmentation Pathway: The fragmentation of the pyrazolo[3,4-b]pyridine core is expected to proceed through characteristic losses of small neutral molecules.[5][6]

fragmentation_pathway M [C₆H₄FN₃]⁺˙ m/z = 137 frag1 [C₅H₄N₂]⁺˙ m/z = 92 M->frag1 - HCN, - F frag2 [C₅H₃N]⁺˙ m/z = 77 frag1->frag2 - N frag3 [C₄H₂]⁺˙ m/z = 50 frag2->frag3 - HCN

Caption: A plausible fragmentation pathway for this compound.

A primary fragmentation pathway likely involves the loss of HCN from the pyrazole ring, a common fragmentation for pyrazoles.[7] Subsequent fragmentation of the pyridine ring can then occur. The presence of the fluorine atom may also lead to the loss of a fluorine radical or HF.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule.

Experimental Protocol: IR Data Acquisition

1. Sample Preparation:

  • For solid samples, the compound can be analyzed as a KBr (potassium bromide) pellet or using an Attenuated Total Reflectance (ATR) accessory.

2. Instrumentation:

  • A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.

3. Data Acquisition:

  • The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode
3100 - 3300N-H stretching
3000 - 3100Aromatic C-H stretching
1600 - 1650C=N and C=C stretching
1400 - 1500Aromatic ring stretching
1200 - 1300C-F stretching
800 - 900C-H out-of-plane bending

Interpretation:

  • A broad absorption band in the high-frequency region is characteristic of the N-H stretching vibration of the pyrazole ring.

  • The aromatic C=N and C=C stretching vibrations will appear in the 1650-1400 cm⁻¹ region.

  • A strong absorption band in the 1300-1200 cm⁻¹ range is indicative of the C-F stretching vibration, a key feature for confirming the presence of the fluorine substituent.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Experimental Protocol: UV-Vis Data Acquisition

1. Sample Preparation:

  • Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or methanol.

2. Instrumentation:

  • A dual-beam UV-Vis spectrophotometer is used to record the absorption spectrum.

3. Data Acquisition:

  • The spectrum is typically recorded from 200 to 400 nm.

Predicted UV-Vis Absorption Maxima
λmax (nm) Electronic Transition
~220 - 240π → π
~280 - 300π → π
~320 - 340n → π*

Interpretation: The UV-Vis spectrum of this compound is expected to show multiple absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic heterocyclic system. The exact positions of the absorption maxima can be influenced by the solvent polarity.

Conclusion

The spectroscopic characterization of this compound is essential for its unambiguous identification and for the quality control of its derivatives in drug discovery and development. This guide provides a comprehensive overview of the expected NMR, MS, IR, and UV-Vis spectroscopic data, based on a predictive and comparative analysis of related compounds. The detailed experimental protocols and interpretation guidelines will serve as a valuable resource for researchers working with this important heterocyclic scaffold. The provided data and interpretations, while predictive, are grounded in established spectroscopic principles and data from closely related structures, offering a high degree of confidence for the structural elucidation of this compound and its analogues.

References

  • ResearchGate. (n.d.). 1 H NMR data of of pyrazolo[3,4-b]pyridine derivatives.
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  • National Center for Biotechnology Information. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study.
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An In-depth Technical Guide to the Spectroscopic Characterization of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine

The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry due to its structural resemblance to purine bases, allowing it to interact with a wide array of biological targets. The introduction of a fluorine atom at the 5-position can significantly modulate the compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins. This makes this compound and its derivatives valuable building blocks in the development of novel therapeutics, particularly in the realm of kinase inhibitors.

Accurate and unambiguous structural confirmation is paramount in drug discovery pipelines. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each atom. This guide will focus on the ¹H and ¹³C NMR spectroscopic features that are critical for the verification and characterization of this compound.

Molecular Structure and NMR-Active Nuclei

The structure of this compound, with the IUPAC numbering convention, is presented below. The key NMR-active nuclei are ¹H, ¹³C, and ¹⁹F, all of which provide valuable and complementary information.

Figure 1: Structure of this compound with atom numbering.

Predicted ¹H and ¹³C NMR Spectral Data

While a definitive, published experimental spectrum for the unsubstituted parent compound is elusive, we can predict the spectral characteristics based on data from closely related analogues and established principles of NMR spectroscopy. The following tables summarize the anticipated chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hertz. These predictions assume a standard deuterated solvent such as DMSO-d₆.

Predicted ¹H NMR Data
ProtonPredicted δ (ppm)MultiplicityCoupling Constant(s) (J, Hz)Rationale
N1-H13.5 - 14.5br s-The acidic proton on the pyrazole nitrogen is expected to be significantly deshielded and may appear as a broad singlet due to exchange.
H38.2 - 8.5s-This proton is on the pyrazole ring, adjacent to two nitrogen atoms, leading to a downfield shift. It is not expected to show coupling to other ring protons.
H47.8 - 8.1dd³J(H4-F5) ≈ 8-10 Hz, ⁴J(H4-H6) ≈ 2-3 HzThis proton will be a doublet of doublets due to a strong three-bond coupling to the fluorine at C5 and a weaker four-bond coupling to H6.
H68.6 - 8.9d⁴J(H6-F5) ≈ 4-6 HzThis proton is expected to be the most deshielded of the pyridine ring protons and will appear as a doublet due to a four-bond coupling to the fluorine at C5.
H78.3 - 8.6d³J(H7-H6) ≈ 4-5 HzThis proton will be a doublet due to three-bond coupling with H6.
Predicted ¹³C NMR Data
CarbonPredicted δ (ppm)Multiplicity (due to ¹⁹F)Coupling Constant(s) (J, Hz)Rationale
C3130 - 135s-This carbon is part of the electron-rich pyrazole ring.
C3a145 - 150d³J(C3a-F5) ≈ 10-15 HzA quaternary carbon at the ring fusion, showing a smaller three-bond coupling to fluorine.
C4110 - 115d²J(C4-F5) ≈ 20-25 HzThis carbon is strongly coupled to the adjacent fluorine atom.
C5155 - 160d¹J(C5-F5) ≈ 240-260 HzThe carbon directly attached to fluorine will show a very large one-bond coupling constant and will be significantly downfield.
C6140 - 145d²J(C6-F5) ≈ 20-25 HzThis carbon is also strongly coupled to the fluorine atom two bonds away.
C7115 - 120d³J(C7-F5) ≈ 3-5 HzA smaller three-bond coupling to fluorine is expected for this carbon.
C7a148 - 153s-Another quaternary carbon at the ring fusion, with negligible coupling to fluorine.

Experimental Protocol for NMR Data Acquisition

To ensure high-quality, reproducible data for the characterization of this compound, the following experimental workflow is recommended.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. DMSO-d₆ is often a good choice for heterocyclic compounds due to its high solubilizing power. CDCl₃ can also be used, but may require a higher concentration of the sample.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). If using a solvent that does not contain TMS, a small amount can be added.

¹H NMR Spectroscopy
  • Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.

  • Acquisition Parameters:

    • Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 8-16 scans, depending on the sample concentration.

  • Processing: Apply a Fourier transform with an exponential window function (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the spectrum carefully.

¹³C NMR Spectroscopy
  • Pulse Program: A proton-decoupled pulse sequence with a 30-degree pulse (e.g., 'zgpg30' on Bruker instruments) is standard.

  • Acquisition Parameters:

    • Spectral Width: ~200 ppm (e.g., from 0 to 200 ppm).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 or more scans may be necessary to achieve an adequate signal-to-noise ratio, as ¹³C is a less sensitive nucleus.

  • Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum.

Workflow for Structural Confirmation

The following diagram illustrates a logical workflow for the complete structural confirmation of this compound using NMR spectroscopy.

G cluster_0 Data Acquisition cluster_1 Data Analysis & Interpretation cluster_2 Structure Verification H1_NMR ¹H NMR Analyze_H1 Analyze ¹H Spectrum (Shifts, Multiplicity, Integrals) H1_NMR->Analyze_H1 C13_NMR ¹³C NMR Analyze_C13 Analyze ¹³C Spectrum (Shifts, C-F Coupling) C13_NMR->Analyze_C13 COSY 2D COSY Correlate_COSY Identify H-H Couplings (e.g., H6-H7) COSY->Correlate_COSY HSQC 2D HSQC Correlate_HSQC Assign Directly Bonded C-H Pairs HSQC->Correlate_HSQC HMBC 2D HMBC Correlate_HMBC Identify Long-Range C-H Correlations HMBC->Correlate_HMBC Analyze_H1->Correlate_COSY Analyze_H1->Correlate_HSQC Analyze_H1->Correlate_HMBC Analyze_C13->Correlate_HSQC Analyze_C13->Correlate_HMBC Final_Structure Confirm Structure of This compound Correlate_COSY->Final_Structure Correlate_HSQC->Final_Structure Correlate_HMBC->Final_Structure

Figure 2: Recommended NMR workflow for structural elucidation.

Conclusion and Future Outlook

This technical guide has provided a comprehensive framework for understanding and acquiring the ¹H and ¹³C NMR data for this compound. While direct experimental data for the parent compound remains to be published in accessible literature, the principles and predictive data presented here offer a solid foundation for researchers in the field. The provided experimental protocols are designed to yield high-quality data, and the proposed workflow ensures a systematic and rigorous approach to structural confirmation. As the importance of fluorinated heterocycles in drug discovery continues to grow, the public availability of comprehensive analytical data for such foundational scaffolds will be invaluable to the scientific community.

References

While specific spectral data for the title compound was not found, the following resources provide relevant information on the NMR spectroscopy of related compounds.

  • Synthesis and Reactions of Pyrazolo[3,4-b]pyridines: General methodologies for the synthesis of the pyrazolo[3,4-b]pyridine core, often including characterization data for derivatives. A comprehensive review can be found in journals such as the Journal of Organic Chemistry or Tetrahedron Letters.
  • NMR of Fluorinated Heterocycles: Authoritative texts and review articles on the principles of ¹⁹F NMR and the effects of fluorine substitution on ¹H and ¹³C NMR spectra. The journal Magnetic Resonance in Chemistry is a valuable resource.
  • Chemical Supplier Databases: While not providing full datasets in search results, the websites of major chemical suppliers (e.g., Sigma-Aldrich, Combi-Blocks, Enamine)
  • A Novel and Practical Synthesis of 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, a Key Intermediate of Vericiguat.Organic Process Research & Development.
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors.RSC Medicinal Chemistry.

An In-Depth Technical Guide to the Crystal Structure of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine: Analysis, Prediction, and Implications for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract: The 1H-pyrazolo[3,4-b]pyridine scaffold is a cornerstone in medicinal chemistry, renowned for its role in the development of potent kinase inhibitors. The strategic introduction of a fluorine atom at the 5-position is a common tactic to enhance pharmacokinetic and pharmacodynamic properties. Understanding the precise three-dimensional arrangement of atoms in the solid state is paramount for rational drug design, polymorphism control, and formulation development. This guide provides a comprehensive analysis of the crystal structure of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine. In the absence of a publicly deposited crystal structure for this specific molecule, this whitepaper establishes a robust predictive framework. It begins by dissecting the known crystal structure of a closely related analog, 3-Iodo-1H-pyrazolo[3,4-b]pyridine, as a validated reference. It then delves into the fundamental principles of fluorine's role in crystal engineering to forecast the structural impact of the 5-fluoro substitution. A detailed, field-proven experimental workflow for determining the crystal structure is provided, followed by a discussion of the profound implications of these structural insights for drug development professionals.

Part 1: The Pyrazolo[3,4-b]pyridine Core: A Privileged Scaffold in Drug Discovery

The 1H-pyrazolo[3,4-b]pyridine system is a bioisostere of purine, granting it access to a wide range of biological targets, particularly protein kinases.[1][2] Its unique arrangement of hydrogen bond donors and acceptors allows it to form key interactions within the hinge region of many kinase active sites.[3][4] Consequently, this scaffold is a recurring motif in a multitude of clinically investigated and approved kinase inhibitors.[2][4]

The modification of this core structure is a central strategy in medicinal chemistry. Fluorine substitution is particularly favored due to the atom's unique properties:

  • Small Size: With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å), allowing it to act as a subtle replacement that minimizes steric clashes.[5]

  • High Electronegativity: As the most electronegative element, fluorine profoundly alters a molecule's electronic distribution, which can modulate pKa, reduce basicity, and improve membrane permeability and bioavailability.[5][6]

  • Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes like cytochrome P450, which can extend a drug's half-life.[6][7]

Given these advantages, understanding how the 5-fluoro substitution impacts the solid-state structure is not merely an academic exercise; it is a critical step in controlling the material properties of a potential drug candidate.

Part 2: Reference Crystal Structure: Insights from 3-Iodo-1H-pyrazolo[3,4-b]pyridine

While a public crystal structure for this compound is not available, an analysis of the closely related 3-Iodo-1H-pyrazolo[3,4-b]pyridine provides an invaluable experimental baseline for the core scaffold's packing behavior.[8]

The crystal structure of 3-Iodo-1H-pyrazolo[3,4-b]pyridine reveals a planar molecule where the pyrazole and pyridine rings are nearly coplanar. The dominant intermolecular forces governing its crystal packing are:

  • N-H···N Hydrogen Bonds: Molecules form centrosymmetric dimers through classic hydrogen bonds between the pyrazole N-H group and the pyridine nitrogen of a neighboring molecule.[8]

  • π–π Stacking Interactions: The planar aromatic systems stack upon one another, contributing significantly to the overall stability of the crystal lattice.[8]

  • C-I···N Halogen Bonds: The iodine atom acts as a halogen bond donor, forming a directional interaction with a nitrogen atom on an adjacent dimer, linking them into zigzag chains.[8]

This established packing motif serves as our reference. The introduction of a fluorine atom at the 5-position will introduce new potential interactions and perturb this existing network.

Part 3: The Impact of Fluorine on Crystal Packing: A Predictive Analysis

The substitution of hydrogen with fluorine introduces new, albeit weak, intermolecular interactions that can compete with and modify the dominant hydrogen bonding and stacking motifs observed in the reference structure.[9][10][11] The primary effects to consider for this compound are:

  • C-H···F Hydrogen Bonds: The electronegative fluorine atom can act as a weak hydrogen bond acceptor. This can lead to the formation of C-H···F interactions, which, while weaker than conventional N-H···N bonds, are numerous and can collectively exert a strong influence on the crystal packing.[10][12]

  • C-F···π Interactions: The polarized C-F bond can interact favorably with the electron-rich π systems of adjacent aromatic rings, potentially altering the geometry of the π–π stacking.[12][13]

  • Repulsive F···F Contacts: While sometimes contributing to stability, short fluorine-fluorine contacts can also be destabilizing, forcing the molecules to adopt a packing arrangement that minimizes these repulsions.[10][12]

Predicted Structural Changes:

Based on these principles, we can hypothesize the following changes to the crystal structure of this compound relative to its iodo-analog:

  • Preservation of the N-H···N Dimer: The strong N-H···N hydrogen bond is likely to be preserved as the primary supramolecular synthon.

  • Modulation of Stacking: The π–π stacking distance and offset may be altered due to new C-H···F and C-F···π interactions, potentially leading to a more or less compact packing.

  • Formation of Inter-Dimer C-H···F Links: Instead of the C-I···N halogen bonds, the dimers will likely be linked by a network of weaker C-H···F hydrogen bonds, potentially leading to a different three-dimensional architecture (e.g., sheets or layers instead of zigzag chains).

The following diagram illustrates these predicted intermolecular interactions.

G cluster_dimer1 Dimer 1 cluster_dimer2 Dimer 2 mol1 This compound mol2 This compound mol1->mol2 N-H···N (Strong) mol3 This compound mol1->mol3 C-H···F (Weak) mol4 This compound mol2->mol4 C-F···π (Weak) mol3->mol4 N-H···N (Strong) G cluster_prep Sample Preparation cluster_cryst Crystallization cluster_xrd X-Ray Diffraction & Analysis synthesis Synthesis of Core Compound purification Purification (>99%) (HPLC, Column Chromatography) synthesis->purification screening Solvent & Method Screening purification->screening growth Single Crystal Growth (e.g., Slow Evaporation) screening->growth mounting Crystal Mounting growth->mounting data_coll Data Collection (Diffractometer) mounting->data_coll processing Data Processing (Unit Cell, Intensities) data_coll->processing solution Structure Solution (Electron Density Map) processing->solution refinement Model Refinement solution->refinement final_structure final_structure refinement->final_structure Final Structure (CIF File)

Sources

The Versatility of the 5-Fluoro-1H-pyrazolo[3,4-b]pyridine Scaffold: A Technical Guide to its Diverse Mechanisms of Action in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Modern Drug Discovery

The 5-Fluoro-1H-pyrazolo[3,4-b]pyridine core is a heterocyclic scaffold that has emerged as a "privileged structure" in medicinal chemistry, particularly in the design of potent and selective protein kinase inhibitors.[1][2] Its rigid, planar structure, coupled with the strategic placement of nitrogen atoms, provides a versatile template for developing compounds that can interact with the ATP-binding pocket of a wide array of kinases. The addition of a fluorine atom at the 5-position often enhances binding affinity and metabolic stability, making this scaffold particularly attractive for drug development.

This technical guide provides an in-depth exploration of the diverse mechanisms of action exhibited by derivatives of the this compound scaffold. We will delve into its role in targeting various kinase families, the specific molecular interactions that govern its inhibitory activity, and the experimental methodologies used to elucidate these mechanisms. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical entity.

I. Targeting the Innate Immune Response: Inhibition of TANK-Binding Kinase 1 (TBK1)

Derivatives of the 1H-pyrazolo[3,4-b]pyridine scaffold have been identified as potent inhibitors of TANK-binding kinase 1 (TBK1), a key regulator of the innate immune response.[3] Overactivation of TBK1 is implicated in various inflammatory diseases and cancers, making it a compelling therapeutic target.

Mechanism of Action: ATP-Competitive Inhibition

These compounds act as ATP-competitive inhibitors, binding to the active site of TBK1 and preventing the phosphorylation of its downstream substrates. Molecular docking studies have revealed that the pyrazolo[3,4-b]pyridine core forms crucial hydrogen bonds with the hinge region of the kinase domain.[3] The various substituents on the scaffold are then able to occupy adjacent hydrophobic pockets, contributing to both the potency and selectivity of the inhibitor. For instance, specific derivatives have been shown to form a salt bridge with Asp157 in the TBK1 active site, significantly enhancing their inhibitory activity.[3]

Signaling Pathway

The inhibition of TBK1 by these compounds effectively blocks the downstream interferon (IFN) signaling pathway.[3] This has been demonstrated in cellular assays where treatment with 1H-pyrazolo[3,4-b]pyridine derivatives leads to a significant reduction in the mRNA levels of IFN-stimulated genes in response to an immune challenge.[3]

TBK1_Signaling_Pathway PRR Pattern Recognition Receptors (PRRs) Adaptors Adaptor Proteins (e.g., MAVS, TRIF) PRR->Adaptors Viral/Bacterial PAMPs TBK1_active TBK1 (active) Adaptors->TBK1_active recruits & activates IRF3 IRF3 TBK1_active->IRF3 phosphorylates IRF3_P p-IRF3 IRF3->IRF3_P Nucleus Nucleus IRF3_P->Nucleus dimerizes & translocates IFN_genes Interferon Stimulated Genes Nucleus->IFN_genes activates transcription Pyrazolo_pyridine This compound Derivative Pyrazolo_pyridine->TBK1_active inhibits

Caption: Inhibition of TBK1 by this compound derivatives.

Quantitative Data: Potency of TBK1 Inhibitors
CompoundTargetIC50 (nM)Reference
15yTBK10.2[3]
BX795TBK17.1[3]
MRT67307TBK128.7[3]
Experimental Protocol: In Vitro TBK1 Kinase Assay
  • Reagents and Materials: Recombinant human TBK1 enzyme, ATP, substrate peptide (e.g., IRF3-derived peptide), this compound derivative, kinase buffer, ADP-Glo™ Kinase Assay kit (Promega).

  • Procedure: a. Prepare a serial dilution of the this compound derivative in kinase buffer. b. In a 96-well plate, add the TBK1 enzyme, the substrate peptide, and the diluted compound. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at 30°C for 1 hour. e. Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. f. The luminescence signal, which is proportional to the amount of ADP produced, is inversely proportional to the inhibitory activity of the compound. g. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

II. Targeting Receptor Tyrosine Kinases: TRK and ALK Inhibition in Cancer

The this compound scaffold has proven to be a fertile ground for the development of inhibitors targeting receptor tyrosine kinases (RTKs), which are frequently dysregulated in cancer.

Tropomyosin Receptor Kinase (TRK) Family

Derivatives of this scaffold have been synthesized as potent pan-TRK inhibitors, targeting TRKA, TRKB, and TRKC.[4][5] These kinases are involved in cell proliferation and differentiation, and their aberrant activation due to gene fusions is a hallmark of several cancers.

Mechanism of Action: These compounds competitively bind to the ATP-binding site of the TRK kinases, thereby blocking the downstream signaling pathways, including the Ras/Erk, PLC-γ, and PI3K/Akt pathways.[4] This inhibition ultimately leads to reduced cell proliferation and survival in TRK-dependent cancer cells.

Quantitative Data: Potency of TRK Inhibitors

CompoundTargetIC50 (nM)Reference
C03TRKA56[4]
EntrectinibTRKA/B/C1, 3, 5[4]
LarotrectinibTRKA/B/C<20[4]
Anaplastic Lymphoma Kinase (ALK)

The scaffold has also been successfully utilized to develop inhibitors of Anaplastic Lymphoma Kinase (ALK), another important RTK target in non-small cell lung cancer (NSCLC).[6] Notably, certain derivatives have demonstrated potent activity against the crizotinib-resistant ALK-L1196M "gatekeeper" mutation.

Mechanism of Action: Molecular docking studies indicate that these inhibitors form favorable interactions within the ATP-binding pocket of both wild-type and L1196M mutant ALK.[6] The pyrazolo[3,4-b]pyridine core establishes key hydrogen bonds with the hinge region, while specific side chains can engage with residues like M1196 in the mutant enzyme, overcoming the steric hindrance that confers resistance to first-generation inhibitors.[6]

Signaling Pathway

RTK_Signaling_Pathway Ligand Growth Factor (e.g., NGF for TRK) RTK RTK (TRK or ALK) Ligand->RTK binds & dimerizes RTK_active p-RTK (active) RTK->RTK_active autophosphorylation Downstream Downstream Signaling (Ras/Erk, PI3K/Akt, PLC-γ) RTK_active->Downstream activates Cell_Response Cell Proliferation, Survival, Differentiation Downstream->Cell_Response Pyrazolo_pyridine This compound Derivative Pyrazolo_pyridine->RTK_active inhibits Inhibitor_Discovery_Workflow Scaffold Scaffold Selection (this compound) Synthesis Chemical Synthesis of Derivative Library Scaffold->Synthesis Screening High-Throughput Screening (In Vitro Kinase Assays) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR SAR->Synthesis iterative optimization Lead_Opt Lead Optimization (Potency, Selectivity, PK/PD) SAR->Lead_Opt Cell_Assays Cell-Based Assays (Proliferation, Signaling) Lead_Opt->Cell_Assays In_Vivo In Vivo Studies (Xenograft Models) Cell_Assays->In_Vivo

Caption: General workflow for kinase inhibitor discovery.

Protocol: Cell Proliferation Assay (SRB Assay)
  • Cell Seeding: Seed cancer cell lines (e.g., A172, U87MG, A375) in 96-well plates at a density of approximately 2000 cells per well. [3]2. Compound Treatment: The following day, treat the cells with increasing concentrations of the this compound derivative.

  • Incubation: Incubate the cells for 72 hours.

  • Fixation: Wash the cells with PBS and fix them with 10% trichloroacetic acid.

  • Staining: Stain the fixed cells with sulphorhodamine B (SRB) solution.

  • Washing: Wash away unstained SRB with 1% acetic acid.

  • Solubilization and Measurement: Solubilize the bound dye and measure the absorbance at a specific wavelength. The absorbance is proportional to the number of viable cells.

  • Data Analysis: Calculate the IC50 value, which represents the concentration of the compound that inhibits cell proliferation by 50%.

Conclusion

The this compound scaffold is a testament to the power of privileged structures in modern drug discovery. Its remarkable versatility allows for the development of inhibitors targeting a wide range of protein kinases and even other critical cellular enzymes like topoisomerase IIα. The ability to fine-tune the substituents on this core enables the optimization of potency, selectivity, and pharmacokinetic properties, leading to the identification of promising lead compounds for the treatment of cancer, inflammatory diseases, and neurological disorders. As our understanding of kinase biology continues to evolve, the this compound scaffold will undoubtedly remain a cornerstone of innovative therapeutic design.

References

  • Sun, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1336-1353. [Link]
  • Wang, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(10), 1235-1243. [Link]
  • Wang, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors.
  • Mohamed, M. S., et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 2(3), 89-99. [Link]
  • Lee, K., et al. (2016). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3568-3572. [Link]
  • Kim, J., et al. (2021). Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors. Bioorganic & Medicinal Chemistry Letters, 47, 128226. [Link]
  • Singh, T., & Sharma, A. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. European Journal of Medicinal Chemistry, 238, 114482. [Link]
  • Peat, A. J., et al. (2004). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters, 14(9), 2127-2130. [Link]
  • Fancelli, D., et al. (2009). Process for preparing 5-fluoro-1H-pyrazolo [3,4-B] pyridin-3-amine and derivatives therof.
  • Eldehna, W. M., et al. (2023). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 28(23), 7805. [Link]
  • Al-Tel, T. H. (2022).
  • Zhang, Y., et al. (2018). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters, 9(10), 1015-1020. [Link]
  • El-Naggar, M., et al. (2023). Design, synthesis, and biological evaluation of furan-bearing pyrazolo[3,4-b]pyridines as novel inhibitors of CDK2 and P53-MDM2 protein-protein interaction. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2210810. [Link]

Sources

Introduction: The Rise of a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine Core

The 1H-pyrazolo[3,4-b]pyridine nucleus represents a class of heterocyclic compounds that has garnered significant attention from medicinal chemists.[1][2] Its structure, a fusion of pyrazole and pyridine rings, is analogous to purine bases, allowing it to interact with a wide array of biological targets.[1] The introduction of a fluorine atom at the 5-position further modulates the electronic properties and metabolic stability of the molecule, often enhancing its therapeutic potential. This guide provides a comprehensive overview of the diverse biological activities of compounds derived from this core structure, with a focus on their mechanisms of action, applications in drug discovery, and the experimental methodologies used for their evaluation. The versatility of the pyrazolo[3,4-b]pyridine scaffold has established it as a "privileged scaffold," a molecular framework that is capable of binding to multiple, distinct biological targets.[3]

Anticancer Activity: A Multi-Pronged Attack on Malignancy

The most extensively documented biological activity of this compound derivatives is their potent anticancer effect. This activity is not mediated by a single mechanism but rather through the inhibition of multiple key cellular pathways involved in cancer progression, most notably through the inhibition of various protein kinases.

Mechanism of Action I: Kinase Inhibition

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers. The 1H-pyrazolo[3,4-b]pyridine scaffold has proven to be an exceptional template for the design of potent and selective kinase inhibitors.

1. Tropomyosin Receptor Kinase (TRK) Inhibition:

The TRK family of receptor tyrosine kinases (TRKA, TRKB, TRKC) plays a vital role in cell proliferation and differentiation.[4] Continuous activation or overexpression of TRKs is a known driver of various cancers.[4][5] Derivatives of pyrazolo[3,4-b]pyridine have been synthesized that exhibit nanomolar inhibitory activity against TRKA.[4] For instance, compound C03 showed an IC₅₀ value of 56 nM against TRKA and inhibited the proliferation of the Km-12 cancer cell line with an IC₅₀ of 0.304 μM.[4][5]

Table 1: Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives against TRK Kinases.

CompoundTarget KinaseIC₅₀ (nM)Reference
C03 TRKA56[4]
C09 TRKA57[4]
C10 TRKA26[4]

Below is a diagram illustrating the TRK signaling pathway and the point of inhibition by pyrazolo[3,4-b]pyridine derivatives.

TRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK TRK Receptor RAS RAS TRK->RAS Activates PI3K PI3K TRK->PI3K Activates PLCg PLCγ TRK->PLCg Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription PLCg->Transcription Inhibitor Pyrazolo[3,4-b]pyridine Derivative Inhibitor->TRK Inhibits Autophosphorylation NGF Neurotrophin (e.g., NGF) NGF->TRK Binds

Caption: TRK signaling pathway inhibited by pyrazolo[3,4-b]pyridine derivatives.

2. Cyclin-Dependent Kinase (CDK) Inhibition:

CDKs are essential for the regulation of the cell cycle, and their aberrant activity is a common feature of cancer cells, leading to uncontrolled proliferation.[6] Several series of 3,5-disubstituted pyrazolo[3,4-b]pyridine derivatives have been synthesized and shown to be potent and selective CDK inhibitors, leading to the inhibition of tumor cell growth in vitro.[6][7] For example, compound 14g was found to be a potent inhibitor of CDK2 with an IC₅₀ of 0.460 µM and showed significant cytotoxicity against HCT-116 colon cancer cells (IC₅₀ = 1.98 µM).[6]

3. TANK-Binding Kinase 1 (TBK1) Inhibition:

TBK1 is a noncanonical IKK family kinase that plays a role in innate immunity and oncogenesis.[8] Researchers have developed 1H-pyrazolo[3,4-b]pyridine derivatives as highly potent TBK1 inhibitors. Compound 15y emerged as a standout inhibitor with an IC₅₀ value of just 0.2 nM against TBK1, demonstrating excellent selectivity and effectively inhibiting downstream interferon signaling.[8]

4. Other Kinase Targets:

The versatility of the scaffold extends to other important cancer-related kinases:

  • Anaplastic Lymphoma Kinase (ALK): Derivatives have been developed to overcome resistance to existing ALK inhibitors like crizotinib, particularly against the L1196M mutation.[9]

  • Fibroblast Growth Factor Receptors (FGFRs): Novel 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent and selective FGFR kinase inhibitors, with compound 7n showing significant in vivo antitumor activity in an FGFR1-driven xenograft model.[10]

  • RAF Kinase: The scaffold is utilized in compounds designed to inhibit RAF kinases, particularly B-Raf, which are crucial in the MAPK/ERK signaling pathway.[11]

Table 2: Diverse Kinase Inhibition by Pyrazolo[3,4-b]pyridine Derivatives.

CompoundTarget KinaseIC₅₀Reference
15y TBK10.2 nM[8]
14g CDK2460 nM[6]
7n FGFR1Not specified, but potent[10]
Mechanism of Action II: Topoisomerase IIα Inhibition

Beyond kinase inhibition, certain pyrazolo[3,4-b]pyridine derivatives have been identified as inhibitors of Topoisomerase IIα (TOPIIα), an enzyme critical for managing DNA topology during replication and transcription.[3] Compound 8c , for instance, demonstrated potent anti-leukemic activity and was confirmed to significantly inhibit the DNA relaxation activity of TOPIIα in a dose-dependent manner, comparable to the established drug etoposide.[3]

Antiproliferative Activity Across Cancer Cell Lines

The mechanistic activities described above translate into broad-spectrum cytotoxicity against numerous human tumor cell lines.[3] In vitro screening by the National Cancer Institute (NCI) has confirmed the antiproliferative potential of these compounds.[3]

Table 3: Antiproliferative Activity of Selected Pyrazolo[3,4-b]pyridine Derivatives.

CompoundCell LineCancer TypeIC₅₀ (µM)Reference
9a HelaCervical Cancer2.59[6]
14g MCF7Breast Cancer4.66[6]
14g HCT-116Colon Cancer1.98[6]
C03 Km-12Colon Cancer0.304[4]
15y A172GlioblastomaMicromolar range[8]

Antimicrobial Activity

In addition to their anticancer properties, pyrazolo[3,4-b]pyridine derivatives have been reported to possess significant antimicrobial activity.[12][13][14] Various synthesized series have been evaluated for their antibacterial and antifungal effects.[12][15] For example, new analogs have demonstrated potent and broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[16] This dual activity makes the scaffold particularly interesting for developing novel therapeutics that could potentially address co-infections or be used in immunocompromised patients.

Experimental Protocols

To ensure scientific integrity and provide actionable insights, this section details standardized protocols for evaluating the biological activities discussed.

Protocol 1: In Vitro Kinase Inhibition Assay (TRKA Example)

This protocol describes a method to determine the IC₅₀ value of a test compound against a specific kinase.

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Reconstitute recombinant human TRKA enzyme in kinase buffer.

    • Prepare a substrate solution (e.g., a synthetic peptide substrate like Poly(Glu,Tyr) 4:1) and ATP solution in kinase buffer.

    • Serially dilute the test compound (e.g., from 100 µM to 0.1 nM) in 100% DMSO, followed by a final dilution in kinase buffer.

  • Assay Procedure:

    • Add 5 µL of the diluted test compound to the wells of a 384-well plate.

    • Add 10 µL of the TRKA enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture.

    • Allow the reaction to proceed for 60 minutes at room temperature.

    • Stop the reaction by adding 25 µL of a stop solution (e.g., containing EDTA).

  • Detection:

    • Quantify the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or a fluorescence-based method.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Kinase Buffer P2 Prepare Enzyme, Substrate, and ATP Solutions P1->P2 P3 Serially Dilute Test Compound P1->P3 A2 Add Enzyme (Pre-incubation) P2->A2 A3 Add Substrate/ATP (Initiate Reaction) P2->A3 A1 Add Compound to Plate P3->A1 A1->A2 A2->A3 A4 Stop Reaction A3->A4 D1 Read Plate (e.g., Luminescence) A4->D1 D2 Calculate % Inhibition D1->D2 D3 Plot Dose-Response Curve D2->D3 D4 Determine IC50 Value D3->D4

Caption: Workflow for an in vitro kinase inhibition assay.

Protocol 2: Cell Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Culture:

    • Seed cancer cells (e.g., HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate the plate for 72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Add 100 µL of a solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Determine the IC₅₀ value by plotting cell viability against the log of the compound concentration.

Conclusion

The this compound core is a remarkably versatile and potent scaffold in modern drug discovery. Its derivatives have demonstrated a wide spectrum of biological activities, with particularly strong evidence for their utility as anticancer agents through the inhibition of multiple kinase families and other crucial cellular targets. The demonstrated antimicrobial properties further broaden their therapeutic potential. The continued exploration of structure-activity relationships and the application of rational drug design principles are poised to yield even more potent and selective drug candidates based on this privileged structure, offering hope for new treatments for cancer and infectious diseases.

References

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An In-Depth Technical Guide to 5-Fluoro-1H-pyrazolo[3,4-b]pyridine as a Glycogen Synthase Kinase-3 (GSK-3) Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glycogen Synthase Kinase-3 (GSK-3) has emerged as a critical therapeutic target for a range of human diseases, most notably neurodegenerative disorders like Alzheimer's disease. Its central role in modulating key pathological processes, including tau hyperphosphorylation and amyloid-β production, makes it a compelling focus for inhibitor development.[1][2][3] Within the diverse chemical landscape of kinase inhibitors, the pyrazolopyridine scaffold has proven to be a privileged structure. This guide provides a detailed examination of a specific derivative, 5-Fluoro-1H-pyrazolo[3,4-b]pyridine, as a core moiety for potent and selective GSK-3 inhibitors. We will dissect its mechanism of action, explore structure-activity relationships, detail synthetic pathways, and outline a comprehensive preclinical evaluation workflow, from initial biochemical assays to in vivo validation in relevant disease models.

The Central Role of GSK-3 in Health and Disease

Glycogen Synthase Kinase-3 is a constitutively active serine/threonine kinase that exists in two highly homologous isoforms, GSK-3α and GSK-3β.[4] It functions as a crucial negative regulator in numerous signaling pathways, including the insulin and Wnt/β-catenin pathways.[5][6] In a resting state, active GSK-3 phosphorylates a wide array of substrates, often marking them for degradation or inhibiting their activity. Its function is primarily regulated through inhibitory phosphorylation at Ser21 (for GSK-3α) and Ser9 (for GSK-3β) by upstream kinases like Akt.[7]

Dysregulation in Neurodegenerative Disease: A significant body of evidence implicates GSK-3 hyperactivity in the pathogenesis of Alzheimer's disease (AD).[8][9] It is considered a primary link between the two pathological hallmarks of AD:

  • Tau Hyperphosphorylation: GSK-3 is one of the principal kinases responsible for the abnormal hyperphosphorylation of the microtubule-associated protein tau.[2][10] This phosphorylation leads to the dissociation of tau from microtubules and its subsequent aggregation into neurofibrillary tangles (NFTs), a key feature of AD.[3]

  • Amyloid-β (Aβ) Production: GSK-3 activity can modulate the processing of amyloid precursor protein (APP), influencing the generation of Aβ peptides that form senile plaques.[1][10]

Therefore, the inhibition of GSK-3 presents a dual-impact therapeutic strategy, potentially reducing the formation of both NFTs and Aβ plaques.[1]

GSK-3 Signaling Pathways

GSK3_Pathway cluster_wnt In the absence of Wnt, GSK-3 phosphorylates β-catenin, targeting it for degradation. Wnt signaling inhibits GSK-3, allowing β-catenin to accumulate and promote gene transcription. cluster_tau Hyperactive GSK-3 leads to tau hyperphosphorylation, detachment from microtubules, and aggregation into NFTs. Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds GSK3_Wnt GSK-3β Frizzled->GSK3_Wnt Inhibits BetaCatenin_p Phospho-β-catenin GSK3_Wnt->BetaCatenin_p Phosphorylates Degradation Proteasomal Degradation BetaCatenin_p->Degradation BetaCatenin β-catenin Nucleus Nucleus BetaCatenin->Nucleus TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Activates Gene Gene Transcription (Neuroprotection) GSK3_Tau Active GSK-3β pTau Hyperphosphorylated Tau GSK3_Tau->pTau Hyperphosphorylates Tau Tau Protein Microtubule Microtubule Stabilization Tau->Microtubule NFTs Neurofibrillary Tangles (NFTs) pTau->NFTs

Caption: Simplified overview of GSK-3's role in the Wnt/β-catenin and Tau phosphorylation pathways.

The this compound Scaffold

The pyrazolopyridine core is a versatile heterocyclic scaffold frequently utilized in the design of kinase inhibitors.[11] Its structure acts as a bioisostere for the natural purine moiety of ATP, enabling it to function as an ATP-competitive inhibitor by interacting with the hinge region of the kinase active site. The this compound variant introduces a fluorine atom, a common modification in medicinal chemistry to enhance binding affinity, metabolic stability, and cell permeability.

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing the potency and selectivity of an inhibitor. For the pyrazolo[3,4-b]pyridine scaffold, modifications at different positions dramatically influence its interaction with the GSK-3 active site.[12]

  • N1 Position: Substitution at the N1 position of the pyrazole ring is critical for establishing interactions within the binding pocket. Aryl groups are commonly incorporated here.

  • C3 Position: This position is often used to introduce side chains that can form hydrogen bonds with key residues like Asp133 in the GSK-3β active site.

  • C5 Position: The introduction of aryl groups at this position has been shown to yield potent GSK-3 inhibitors.[12] The fluorine atom in the 5-fluoro derivative enhances these interactions.

A comprehensive review of SAR studies can guide the rational design of new analogs with improved properties.[9][13]

Synthesis of this compound Derivatives

The synthesis of this core and its derivatives is a multi-step process that requires careful control of reaction conditions. While various specific routes exist, a general and adaptable pathway is often employed.[14][15]

General Synthetic Workflow

Synthesis_Workflow Start 2,6-dichloro-5-fluoronicotinonitrile Step1 Amidation Start->Step1 Intermediate1 2-chloro-5-fluoronicotinamide Step1->Intermediate1 Step2 Reduction Intermediate1->Step2 Intermediate2 2-chloro-5-fluoronicotinonitrile Step2->Intermediate2 Step3 Cyclization (with Hydrazine) Intermediate2->Step3 Core 5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine Step3->Core Step4 Coupling Reaction (e.g., Buchwald-Hartwig) Core->Step4 Final Substituted Derivatives Step4->Final

Caption: A generalized synthetic route for producing this compound derivatives.

A key challenge in the large-scale synthesis has been the production of the 2-chloro-5-fluoronicotinamide intermediate, which historically faced issues with reproducibility.[14] Modern patented processes have optimized these steps, enabling the generation of the core amine in high yield and purity, which then serves as a versatile building block for further derivatization.[14][15]

Preclinical Evaluation Workflow

A rigorous and systematic evaluation is essential to characterize the potency, selectivity, and therapeutic potential of any new GSK-3 inhibitor. This process moves from simple, high-throughput biochemical assays to complex in vivo models.

Inhibitor Characterization Funnel

Inhibitor_Workflow A Primary Screening: In Vitro Biochemical Assay B Secondary Screening: Cell-Based Assays A->B Potent Hits C Selectivity Profiling: Kinase Panel Screening B->C Cell-Active Hits D In Vivo Model Testing: (e.g., Transgenic Mice) C->D Selective Hits E PK/PD & Toxicology Studies D->E Efficacious Hits F Lead Candidate E->F

Caption: A standard workflow for the preclinical evaluation of a novel GSK-3 inhibitor.

In Vitro Characterization

A. Biochemical Kinase Assays

The first step is to determine the direct inhibitory activity of the compound on the purified GSK-3 enzyme. This measures the compound's potency, typically expressed as an IC50 value.

Protocol: ADP-Glo™ Luminescent Kinase Assay

This commercially available assay measures the amount of ADP produced during the kinase reaction, which directly correlates with kinase activity.[16]

Objective: To determine the IC50 of a test compound against GSK-3β.

Materials:

  • Recombinant human GSK-3β enzyme

  • GSK-3 substrate peptide

  • ATP

  • Kinase Assay Buffer

  • Test Compound (e.g., this compound derivative)

  • ADP-Glo™ Reagent and Kinase Detection Reagent[7]

  • 384-well plates

  • Plate-reading luminometer

Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound in kinase assay buffer with a constant final concentration of DMSO (e.g., 1%). Include a "no inhibitor" (vehicle) control and a "no enzyme" control.[7]

  • Reaction Setup: In a 384-well plate, add 2.5 µL of the test compound dilutions or controls.

  • Enzyme Addition: Add 2.5 µL of diluted GSK-3β enzyme to all wells except the "no enzyme" control. For the control, add 2.5 µL of kinase assay buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture. The final concentrations should be at or near the Km values for both.[7]

  • Incubation: Gently mix and incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[16]

  • Data Acquisition: Measure the luminescence of each well.

  • Analysis: Convert luminescence values to percent inhibition relative to the vehicle control. Plot percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

B. Cell-Based Assays

After confirming biochemical potency, it is crucial to verify that the compound can enter cells and inhibit GSK-3 in a physiological context.

Protocol: β-Catenin Accumulation Assay

Inhibition of GSK-3 prevents the phosphorylation and subsequent degradation of β-catenin.[6] Measuring the accumulation of β-catenin is a reliable downstream indicator of cellular GSK-3 inhibition.[17]

Objective: To measure the ability of a test compound to inhibit GSK-3 activity in cultured cells.

Materials:

  • CHO-K1 or HEK293 cells

  • Cell culture medium and reagents

  • Test compound

  • Lysis buffer

  • Primary antibody against β-catenin

  • Secondary antibody conjugated to a detectable marker (e.g., HRP or fluorophore)

  • Detection reagents (e.g., luminol-based substrate)

  • 96-well plates

Methodology:

  • Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for a predetermined time (e.g., 4-6 hours). Include a vehicle control.

  • Cell Lysis: Aspirate the medium and lyse the cells directly in the wells.

  • Detection:

    • Use an antibody-based staining protocol with a luminometric or colorimetric readout to quantify the amount of β-catenin in the cell lysates.[17]

    • Alternatively, perform a Western Blot on the lysates to visualize the increase in β-catenin levels.

  • Analysis: Quantify the signal from each well and normalize it to the vehicle control to determine the fold-increase in β-catenin. Calculate the EC50 value from the dose-response curve.

In Vivo Assessment

Promising compounds must be evaluated in animal models to assess their efficacy, pharmacokinetics (PK), and pharmacodynamics (PD).

Animal Models: For AD, triple-transgenic mouse models (3xTg-AD) are often used. These mice develop both Aβ plaques and tau pathology, providing a relevant system to test GSK-3 inhibitors.[18] Other models include those where GSK-3 is overexpressed, leading to cognitive decline and tau hyperphosphorylation.[10][19]

Efficacy Studies:

  • Dosing: The test compound is administered to the animals (e.g., orally).[18]

  • Endpoint Analysis: After a treatment period, brain tissue is analyzed for key biomarkers:

    • Reduced Tau Phosphorylation: Levels of phosphorylated tau (p-Tau) at specific GSK-3 target sites are measured via Western Blot or ELISA. A significant reduction indicates target engagement and efficacy.[18]

    • Aβ Plaque Load: Brain sections are stained to quantify the Aβ plaque burden.

  • Behavioral Tests: Cognitive function can be assessed using tests like the Morris water maze to see if the compound can reverse or prevent memory deficits.

Therapeutic Potential and Clinical Landscape

The primary therapeutic application for GSK-3 inhibitors is in neurodegenerative diseases, particularly Alzheimer's disease.[1] By targeting both tau and amyloid pathology, these inhibitors have the potential to be disease-modifying agents.[1][8] The potential also extends to other conditions where GSK-3 is implicated, such as bipolar disorder, type 2 diabetes, and certain cancers.[1][5]

Several GSK-3 inhibitors have entered clinical trials, though with mixed results.

Table 1: Selected GSK-3 Inhibitors in Clinical Development

CompoundMechanismTherapeutic Area(s)Status (as of early 2025)
Tideglusib Non-ATP CompetitiveAlzheimer's Disease, Progressive Supranuclear PalsyUndergone Phase II trials with mixed efficacy results.[20]
LY2090314 ATP CompetitiveOncologyEvaluated in early-phase (Phase I/II) trials.[20]
9-ING-41 ATP CompetitiveAdvanced CancersUnder evaluation in early-phase clinical trials.[20]

The journey of these compounds highlights the challenges in developing safe and effective GSK-3 inhibitors, particularly regarding selectivity and potential off-target effects due to the ubiquitous nature of the kinase.

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of next-generation GSK-3 inhibitors. Future research will focus on:

  • Improving Selectivity: Fine-tuning the structure to maximize selectivity for GSK-3 over other kinases to minimize side effects.

  • Brain Penetrance: Optimizing physicochemical properties to ensure sufficient concentrations of the drug reach the central nervous system.

  • Exploring Novel Mechanisms: While most inhibitors are ATP-competitive, exploring non-ATP-competitive or substrate-competitive mechanisms may offer a better selectivity profile.[21]

References

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The Ascendance of a Privileged Scaffold: A Technical Guide to 5-Fluoro-1H-pyrazolo[3,4-b]pyridine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that exhibit the ability to bind to multiple, diverse biological targets. The 1H-pyrazolo[3,4-b]pyridine core is a prominent member of this class, and the introduction of a fluorine atom at the 5-position has further enhanced its potential in drug discovery. This guide provides an in-depth technical exploration of 5-fluoro-1H-pyrazolo[3,4-b]pyridine derivatives, offering insights into their synthesis, biological significance, and the nuanced structure-activity relationships that govern their therapeutic applications.

The Strategic Advantage of the this compound Core

The 1H-pyrazolo[3,4-b]pyridine system is a bicyclic heteroaromatic compound formed by the fusion of a pyrazole and a pyridine ring. This arrangement presents a unique electronic and steric profile, making it a versatile scaffold for interacting with various protein targets. The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, while the pyridine ring can engage in π-π stacking interactions.[1]

The introduction of a fluorine atom at the 5-position of the pyridine ring is a strategic modification that can significantly influence the molecule's properties. Fluorine's high electronegativity can alter the electronic distribution within the aromatic system, potentially modulating the pKa of the heterocyclic nitrogens and influencing binding affinities. Furthermore, the small size of the fluorine atom allows it to act as a bioisostere for a hydrogen atom, minimizing steric hindrance while introducing a polar contact point. This strategic fluorination can also enhance metabolic stability and improve pharmacokinetic profiles, crucial attributes for successful drug candidates.

Synthetic Pathways to the Core Scaffold and Its Derivatives

The efficient synthesis of the this compound core is a critical first step in the exploration of its derivatives. While various synthetic routes to the broader pyrazolo[3,4-b]pyridine family exist, a common and effective strategy for constructing the 5-fluoro variant often begins with appropriately substituted fluorinated pyridine precursors.

A general synthetic approach involves the cyclization of a hydrazine with a functionalized 2-chloronicotinonitrile or a related intermediate. The subsequent derivatization of the core scaffold, typically at the 3-amino or 5-bromo positions, allows for the introduction of diverse substituents to explore the chemical space and optimize biological activity.[2][3]

Below is a generalized workflow for the synthesis of this compound derivatives, often employed in the preparation of kinase inhibitors.

G cluster_synthesis Generalized Synthetic Workflow start Fluorinated Pyridine Precursor (e.g., 2,5-dichloronicotinonitrile) step1 Amination/Amidation start->step1 step2 Reduction step1->step2 step3 Cyclization with Hydrazine step2->step3 core 5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine step3->core step4 Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) core->step4 final Functionalized Derivatives step4->final

Caption: Generalized synthetic workflow for this compound derivatives.

Exemplary Protocol: Synthesis of 5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine

This protocol is a composite representation based on established methodologies.[2][4]

Step 1: Synthesis of 2-Chloro-5-fluoronicotinamide

  • To a solution of 2-chloro-5-fluoronicotinonitrile in a suitable solvent (e.g., a mixture of acetic acid and water), add a source of ammonia (e.g., ammonium hydroxide).

  • Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and isolate the product by filtration. Wash the solid with water and dry under vacuum to yield 2-chloro-5-fluoronicotinamide.

Step 2: Synthesis of 2-Chloro-5-fluoronicotinaldehyde

  • Suspend 2-chloro-5-fluoronicotinamide in a suitable solvent (e.g., toluene).

  • Add a reducing agent, such as diisobutylaluminium hydride (DIBAL-H), dropwise at a low temperature (e.g., -78 °C).

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction carefully with a suitable reagent (e.g., methanol followed by water) and extract the product into an organic solvent.

  • Dry the organic layer, concentrate under reduced pressure, and purify the residue by column chromatography to obtain 2-chloro-5-fluoronicotinaldehyde.

Step 3: Cyclization to form this compound

  • Dissolve 2-chloro-5-fluoronicotinaldehyde in a suitable solvent (e.g., ethanol).

  • Add hydrazine hydrate and heat the mixture to reflux for several hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Therapeutic Applications and Structure-Activity Relationships (SAR)

The this compound scaffold has been successfully incorporated into a multitude of drug candidates targeting a range of diseases, most notably in the field of oncology. The following sections highlight key therapeutic areas and the underlying SAR principles.

Kinase Inhibition: A Dominant Application

Kinases are a large family of enzymes that play a central role in cellular signaling pathways. Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The this compound core has proven to be an exceptional scaffold for the design of potent and selective kinase inhibitors.

Key Kinase Targets:

  • Glycogen Synthase Kinase 3 (GSK-3): Derivatives of 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine are known to be inhibitors of GSK-3, an enzyme implicated in various diseases including neurodegenerative disorders and diabetes.[4]

  • Tropomyosin Receptor Kinases (TRKs): The pyrazolo[3,4-b]pyridine scaffold has been utilized to develop inhibitors of TRK kinases, which are associated with cell proliferation and differentiation and are targets in cancer therapy.[3]

  • TANK-Binding Kinase 1 (TBK1): This noncanonical IKK family member is involved in innate immunity and oncogenesis. 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent TBK1 inhibitors.[5]

  • Anaplastic Lymphoma Kinase (ALK): The scaffold has been employed to develop inhibitors targeting the crizotinib-resistant ALK-L1196M mutation in non-small cell lung cancer.[6]

  • Fibroblast Growth Factor Receptors (FGFRs): Novel 1H-pyrazolo[3,4-b]pyridine derivatives have shown potent and selective inhibition of FGFRs, which are important targets in cancer therapy.[7]

  • Raf Kinases: These kinases are components of the MAPK/ERK signaling pathway, and their inhibition is a key strategy in treating certain cancers. 1H-pyrazolo[3,4-b]pyridine derivatives have been patented as Raf kinase inhibitors.[8]

  • Cyclin-Dependent Kinase 2 (CDK2): The pyrazolo[3,4-b]pyridine framework is a promising scaffold for developing antitumor agents that inhibit CDK2.[9]

The interaction of these inhibitors with the kinase active site often involves a conserved binding mode, as illustrated in the following diagram.

G cluster_binding Kinase Inhibitor Binding Mode inhibitor This compound Derivative hinge Hinge Region (Backbone Amides) inhibitor->hinge H-bonds from pyrazole N-H gatekeeper Gatekeeper Residue inhibitor->gatekeeper Hydrophobic Interactions d_loop DFG Motif (Activation Loop) inhibitor->d_loop Interactions with DFG-out conformation

Caption: Common binding mode of pyrazolo[3,4-b]pyridine-based kinase inhibitors.

Structure-Activity Relationship Insights:

  • N(1)-H of the Pyrazole Ring: The N(1)-H of the pyrazole is often crucial for activity, as it typically forms a key hydrogen bond with the hinge region of the kinase. N-methylation of this position can lead to a complete loss of activity.[7]

  • Substituents at the 3-position: The 3-amino group is a common attachment point for various side chains that can extend into the solvent-exposed region or interact with specific pockets of the ATP-binding site, influencing potency and selectivity.

  • Substituents at the 5-position: While this guide focuses on the 5-fluoro substitution, variations at this position can fine-tune the electronic properties and steric profile of the molecule. For instance, bromo-substituents can serve as handles for further synthetic modifications via cross-coupling reactions.[3]

Beyond Kinases: Other Therapeutic Avenues

The versatility of the this compound scaffold extends beyond kinase inhibition. Researchers have explored its potential in other therapeutic areas:

  • AMP-Activated Protein Kinase (AMPK) Activators: A series of pyrazolo[3,4-b]pyridine derivatives have been identified as activators of AMPK, a key regulator of cellular energy homeostasis.[10]

  • Anticancer Agents: Some derivatives have shown broad-spectrum antiproliferative activity against various cancer cell lines, potentially through mechanisms other than kinase inhibition, such as targeting topoisomerase IIα.[11][12]

  • Antimicrobial Agents: The pyrazolo[3,4-b]pyridine scaffold has also been investigated for its antimicrobial properties.[13][14]

Data Summary: Biological Activities of Representative Derivatives

The following table summarizes the biological activities of selected pyrazolo[3,4-b]pyridine derivatives, highlighting the diversity of targets for this scaffold.

Compound ClassTargetKey FindingsReference
Pyrazolo[3,4-b]pyridine DerivativesTRKA KinaseCompound C03 showed an IC50 of 56 nM.[3]
1H-Pyrazolo[3,4-b]pyridine DerivativesTBK1Compound 15y exhibited a potent IC50 of 0.2 nM.[5]
Pyrazolo[3,4-b]pyridine DerivativesCDK2Several compounds showed IC50 values in the sub-micromolar range.[9]
1H-Pyrazolo[3,4-b]pyridine DerivativesALK-L1196MIdentification of potent inhibitors against the crizotinib-resistant mutant.[6]
Pyrazolo[3,4-b]pyridine DerivativesAMPKCompound 17f showed activation comparable to the standard A-769662.[10]
1H-Pyrazolo[3,4-b]pyridine DerivativesFGFRsCompound 7n demonstrated significant in vivo antitumor activity.[7]
Pyrazolo[3,4-b]pyridine DerivativesTopoisomerase IIαCompound 8c showed potent and broad-spectrum antiproliferative activity.[12]

Conclusion and Future Perspectives

The this compound scaffold has firmly established itself as a privileged structure in modern drug discovery. Its synthetic accessibility, coupled with its ability to engage in key interactions with a wide array of biological targets, has led to the development of numerous promising therapeutic candidates, particularly in the realm of oncology. The strategic incorporation of a fluorine atom at the 5-position often imparts favorable physicochemical and pharmacokinetic properties, further enhancing the drug-like nature of these derivatives.

Future research in this area will likely focus on several key aspects:

  • Enhancing Selectivity: The development of more selective inhibitors to minimize off-target effects and improve safety profiles.

  • Exploring New Target Space: Moving beyond kinases to investigate the potential of this scaffold against other enzyme families and protein-protein interactions.

  • Novel Synthetic Methodologies: The development of more efficient and sustainable synthetic routes to access a wider diversity of derivatives.

The continued exploration of the this compound core promises to yield a new generation of innovative medicines to address unmet medical needs.

References

  • Process for preparing 5-fluoro-1H-pyrazolo [3,4-B] pyridin-3-amine and deriv
  • Process for preparing 5-fluoro-1h-pyrazolo[3,4-b]pyridin-3-amine and deriv
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine deriv
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evalu
  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Prolifer
  • Identification of 1H-pyrazolo[3,4-b]pyridine deriv
  • Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activ
  • Cu(II)
  • Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Deriv
  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors
  • 1H-PYRAZOLO [3,4-b] PYRIDINE DERIV
  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity
  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity
  • Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiprolifer

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Introduction: The Strategic Importance of the 5-Fluoro-1H-pyrazolo[3,4-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Synthesis of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their inherent ability to bind to multiple biological targets with high affinity. The pyrazolo[3,4-b]pyridine core is a prominent member of this class, recognized for its versatile biological activities, which include anticancer, antiviral, and anti-inflammatory properties.[1][2] The strategic introduction of a fluorine atom at the 5-position significantly enhances the scaffold's drug-like properties. This modification can improve metabolic stability, increase binding affinity through favorable electrostatic interactions, and modulate physicochemical properties like lipophilicity, making this compound a highly sought-after building block in drug discovery.[3]

This guide provides a comprehensive overview of the discovery and synthesis of this pivotal scaffold, offering field-proven insights into synthetic strategies and the rationale behind key experimental choices. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful molecular core in their therapeutic programs. The scaffold is a cornerstone for a multitude of kinase inhibitors, targeting enzymes such as Glycogen Synthase Kinase-3 (GSK-3), Fibroblast Growth Factor Receptors (FGFRs), and Tropomyosin Receptor Kinases (TRKs), highlighting its broad therapeutic potential.[4][5][6][7]

Core Synthetic Strategies: A Retrosynthetic Perspective

The construction of the this compound ring system is typically achieved through the annulation of a pyrazole ring onto a pre-functionalized pyridine core. The most common and industrially scalable strategies begin with readily available and appropriately substituted fluorinated nicotinic acid derivatives.

A logical retrosynthetic analysis breaks the target scaffold down into two primary synthons: a functionalized 5-fluoropyridine and a hydrazine source. This approach is advantageous as it allows for the late-stage formation of the pyrazole ring, a robust and high-yielding transformation.

G cluster_intermediates cluster_starting Target This compound Intermediates Key Precursors Target->Intermediates Retrosynthetic Disconnection (C-N bond formation) StartingMaterials Commercially Available Starting Materials Intermediates->StartingMaterials Further Functionalization Pyridine 2-Amino-3-cyano-5-fluoropyridine or 2-Hydrazino-5-fluoronicotinonitrile Intermediates->Pyridine Hydrazine Hydrazine (H₂NNH₂) Intermediates->Hydrazine NicotinicAcid 2-Chloro-5-fluoronicotinic Acid or derivative StartingMaterials->NicotinicAcid

Caption: Retrosynthetic analysis of the target scaffold.

Field-Proven Synthetic Protocol: From Nicotinic Acid to the Pyrazolopyridine Core

The following protocol details a robust and scalable synthesis of this compound-3-amine, a versatile intermediate for further elaboration. The synthesis begins with the commercially available 2-chloro-5-fluoronicotinic acid and proceeds through a series of reliable transformations.[8][9] The causality behind each step is explained to provide a deeper understanding of the process.

Experimental Workflow Overview

Caption: Overall workflow for the synthesis protocol.

Step 1: Synthesis of 2-Chloro-5-fluoronicotinamide

Objective: To convert the carboxylic acid starting material into its primary amide derivative.

Methodology:

  • To a solution of 2-chloro-5-fluoronicotinic acid (1.0 eq) in dichloromethane (CH₂Cl₂), add a catalytic amount of N,N-dimethylformamide (DMF).

  • Cool the mixture to 0 °C and add oxalyl chloride ((COCl)₂) (1.2 eq) dropwise. The reaction is allowed to stir at room temperature until gas evolution ceases, indicating the formation of the acid chloride.

  • In a separate vessel, prepare a solution of dioxane saturated with ammonia gas (NH₃).

  • The freshly prepared acid chloride solution is then added slowly to the ammonia solution at 0 °C.

  • Upon completion, the resulting solid is filtered, washed with water, and dried under vacuum to yield 2-chloro-5-fluoronicotinamide.

Expert Insight: The conversion of the carboxylic acid to an acid chloride with oxalyl chloride is a standard and highly efficient method. DMF acts as a catalyst by forming the Vilsmeier reagent in situ, which is the active acylating species. The use of gaseous ammonia in dioxane ensures a high concentration of the nucleophile for a clean and rapid conversion to the amide, minimizing side reactions.[8]

Step 2: Synthesis of 2-Chloro-5-fluoronicotinonitrile

Objective: To dehydrate the primary amide to the corresponding nitrile, which is the key precursor for cyclization.

Methodology:

  • Suspend 2-chloro-5-fluoronicotinamide (1.0 eq) in CH₂Cl₂ and cool the mixture to 0 °C.

  • Add triethylamine (Et₃N) (2.5 eq) followed by the dropwise addition of trifluoroacetic anhydride (TFAA) (1.5 eq).

  • The reaction is stirred at 0 °C for several hours and monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.

  • Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated in vacuo to afford the crude nitrile.

Expert Insight: TFAA is a powerful dehydrating agent chosen for its high reactivity and the volatile nature of its byproducts, which simplifies purification. Triethylamine acts as a base to neutralize the trifluoroacetic acid formed during the reaction, preventing potential side reactions with the acid-sensitive product.

Step 3: Cyclization to form 5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine

Objective: To construct the pyrazole ring via condensation and intramolecular cyclization with hydrazine.

Methodology:

  • To a solution of 2-chloro-5-fluoronicotinonitrile (1.0 eq) in n-butanol, add hydrazine monohydrate (H₂NNH₂·H₂O) (5.0 eq).

  • Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • After cooling to room temperature, the product typically precipitates from the solution.

  • The solid is collected by filtration, washed with a cold solvent (e.g., ethanol or diethyl ether), and dried to yield the final product, 5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine.

Expert Insight: This key cyclization step proceeds via an initial nucleophilic substitution of the chloride by hydrazine, followed by an intramolecular attack of the second nitrogen of the hydrazine onto the nitrile carbon. n-Butanol is an ideal solvent due to its high boiling point, which provides the necessary thermal energy to overcome the activation barrier for the cyclization. A significant excess of hydrazine is used to drive the reaction to completion.[8][9]

Data Summary and Characterization

For a researcher undertaking this synthesis, careful characterization of the intermediates and the final product is critical.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role in Synthesis
2-Chloro-5-fluoronicotinic acidC₆H₃ClFNO₂175.55Starting Material
2-Chloro-5-fluoronicotinamideC₆H₄ClFN₂O174.56Intermediate 1
2-Chloro-5-fluoronicotinonitrileC₆H₂ClFN₂156.55Key Precursor
5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-amineC₆H₅FN₄152.13Final Scaffold Product

Representative Spectroscopic Data for 5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine:

  • ¹H NMR (DMSO-d₆): Signals corresponding to the aromatic protons on the pyridine ring, the amine protons, and the pyrazole N-H proton would be expected.

  • ¹³C NMR (DMSO-d₆): Resonances for the six distinct carbon atoms of the bicyclic system.

  • Mass Spectrometry (ESI+): [M+H]⁺ peak at m/z 153.1.

Applications in Kinase Inhibitor Drug Discovery

The this compound scaffold serves as a versatile template for designing potent and selective kinase inhibitors. The N(1)-H of the pyrazole ring often acts as a crucial hydrogen bond donor, anchoring the molecule in the hinge region of the kinase ATP-binding site.[5] The 3-amino group provides a convenient handle for introducing various side chains to explore the solvent-exposed region and achieve selectivity.

Caption: Application of the scaffold in kinase inhibitor design.

  • FGFR Inhibitors: Derivatives have shown high potency and selectivity against Fibroblast Growth Factor Receptors, which are implicated in various cancers.[5][10]

  • GSK-3 Inhibitors: The scaffold has been utilized to develop inhibitors of Glycogen Synthase Kinase-3, a target for neurodegenerative diseases like Alzheimer's.[4][9]

  • TRK Inhibitors: By applying scaffold hopping strategies, novel pyrazolo[3,4-b]pyridine derivatives have been synthesized as potent inhibitors of Tropomyosin Receptor Kinases for cancer therapy.[6][11]

  • CDK Inhibitors: The core has been incorporated into compounds that inhibit Cyclin-Dependent Kinases, crucial regulators of the cell cycle, making them valuable as anti-tumor agents.[12]

Conclusion

The this compound core represents a validated and highly valuable scaffold for modern drug discovery. Its synthesis from readily available starting materials is robust and scalable, making it attractive for both academic research and industrial drug development. The strategic placement of the fluorine atom enhances its pharmacological profile, while the inherent chemical features of the bicyclic system provide an ideal foundation for designing potent and selective inhibitors against a wide range of important biological targets. The methodologies and insights presented in this guide offer a solid foundation for researchers aiming to exploit the full potential of this privileged structure.

References

  • Title: Process for preparing 5-fluoro-1H-pyrazolo [3,4-B] pyridin-3-amine and derivatives therof.
  • Title: Process for preparing 5-fluoro-1h-pyrazolo [3, 4-b] pyridin-3-amine and derivatives thereof.
  • Title: Method for the production of this compound-3-carbonitrile.
  • Title: Process for preparing 5-fluoro-1h-pyrazolo[3,4-b]pyridin-3-amine and derivatives thereof.
  • Title: Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. Source: ACS Medicinal Chemistry Letters.
  • Title: Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Source: PubMed.
  • Title: Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Source: RSC Publishing.
  • Title: Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Source: N/A.
  • Title: Drugs containing pyrazolo[3,4-b]pyridine scaffold 163–165.
  • Title: Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Source: PubMed Central.
  • Title: Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine deriv
  • Title: Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. Source: NIH.
  • Title: 1H-Pyrazolo3,4-bpyridine, 5-fluoro-3-iodo-丨CAS 1350653-23-4. Source: leapchem.

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Solubility of 5-Fluoro-1H-pyrazolo[3,4-B]pyridine in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine in Dimethyl Sulfoxide (DMSO)

Abstract

Dimethyl Sulfoxide (DMSO) is an indispensable polar aprotic solvent in drug discovery, prized for its exceptional ability to dissolve a wide array of chemical entities.[1] For novel heterocyclic compounds such as this compound, a scaffold of interest in medicinal chemistry, understanding its solubility limits in DMSO is a foundational prerequisite for reliable in vitro screening and further development.[2][3] An inaccurate assessment can lead to compound precipitation, flawed concentration-response curves, and the misinterpretation of biological data. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of this compound in DMSO. It moves beyond a simple statement of values to detail the underlying thermodynamic principles and provides robust, field-proven experimental protocols for determining both equilibrium and kinetic solubility.

The Foundational Role of DMSO in Preclinical Research

DMSO: The "Universal" Solvent in Drug Discovery

DMSO's status as a premier solvent in research is due to its unique combination of properties. It is a highly polar, aprotic solvent capable of dissolving both polar and nonpolar compounds, making it an ideal vehicle for the vast chemical diversity found in compound libraries.[4][5] Its miscibility with water and most organic solvents facilitates the preparation of concentrated stock solutions that can be easily diluted into aqueous buffers for biological assays.[4][6] This practice is central to high-throughput screening (HTS), where maintaining compound integrity and availability in solution is paramount.[4]

The Subject Compound: this compound

The pyrazolo[3,4-b]pyridine core is a significant heterocyclic scaffold that has been explored for a range of biological activities.[2][3] The introduction of a fluorine atom, as in this compound, is a common strategy in medicinal chemistry to modulate physicochemical properties such as metabolic stability and binding affinity.

Compound Properties (Computed):

Property Value Source
Molecular Formula C₆H₄FN₃ [7]
Molecular Weight 137.11 g/mol [7]
XLogP3 0.9 [7]
Hydrogen Bond Donor Count 1 [7]

| Hydrogen Bond Acceptor Count | 3 |[7] |

This data is computationally derived and serves as a baseline; experimental verification is essential.

Why Accurate Solubility Data is Non-Negotiable

Determining the maximum solubility of a compound in its stock solvent is a critical step that influences all subsequent experimental work. Exceeding this limit can cause the compound to precipitate out of the stock solution, leading to erroneously low concentrations in assays and potentially causing false-negative results.[8] Furthermore, undissolved compound particulates can interfere with automated liquid handling systems and certain assay detection methods, such as those based on light scattering.[9] Therefore, establishing a precise solubility value is fundamental to data integrity and reproducibility.[8]

Theoretical Underpinnings of Solubility

To select the appropriate experimental method, it is crucial to understand the two primary types of solubility measured in drug discovery.

Thermodynamic (Equilibrium) vs. Kinetic Solubility

Thermodynamic Solubility is the true, equilibrium concentration of a solute dissolved in a solvent when excess solid is present.[10][11] This state is achieved when the rate of dissolution equals the rate of precipitation.[12] The measurement requires a sufficient incubation period (often 24-72 hours) to ensure this equilibrium is reached and is considered the "gold standard" for determining a compound's intrinsic solubility.[10][13]

Kinetic Solubility , conversely, is a measure of how quickly a compound precipitates when a concentrated DMSO stock solution is rapidly diluted into an aqueous buffer.[9][14] This method is faster and more amenable to high-throughput formats.[14][15] The resulting value reflects a metastable state and is often more relevant to the conditions of many in vitro bioassays, where compounds are introduced via a small volume of DMSO and do not have time to reach thermodynamic equilibrium.[9]

The choice between these measurements depends on the developmental stage; kinetic solubility is often used for rapid assessment and compound optimization, while thermodynamic solubility is critical for pre-formulation and later-stage development.[9]

Factors Governing the Dissolution Process

The solubility of a solid in a liquid is governed by thermodynamic principles, specifically the Gibbs free energy of mixing.[11] The process can be conceptualized in two steps: the energy required to break the solute's crystal lattice bonds and the energy released upon forming new solute-solvent interactions (solvation).[12]

  • Enthalpy (ΔH): If the energy released during solvation is greater than the energy required to break the crystal lattice, the process is exothermic (ΔH < 0) , and solubility may decrease with increasing temperature.[16][17] If more energy is required than is released, the process is endothermic (ΔH > 0) , and solubility typically increases with temperature.[17][18]

  • Entropy (ΔS): Dissolution generally leads to an increase in disorder (positive entropy), which favors the process.[12]

The interplay of these factors, along with the specific chemical structures of the solute and solvent, determines the final equilibrium solubility.[16]

Experimental Protocols for Solubility Determination

As no public, experimentally-derived solubility value for this compound in DMSO is available, this section provides detailed, self-validating protocols for its determination.

Pre-Experimental Considerations
  • Safety: this compound is classified as harmful if swallowed and causes skin and eye irritation.[7] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times. All handling should occur in a well-ventilated area or chemical fume hood.[19]

  • Solvent Purity: Use only anhydrous, high-purity DMSO (≥99.9%). DMSO is hygroscopic, and absorbed water can significantly decrease the solubility of many organic compounds.[19][20]

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This method is the definitive approach for determining the thermodynamic solubility of a compound.[11]

Methodology:

  • Preparation of a Supersaturated Suspension:

    • Accurately weigh approximately 5-10 mg of this compound into a 2 mL microcentrifuge tube.[20]

    • Add a small, precise volume of anhydrous DMSO (e.g., 200 µL).

    • Vortex the mixture vigorously for 5-10 minutes. Visually confirm that undissolved solid remains. If the compound dissolves completely, add small, pre-weighed increments of the solid until a persistent suspension is achieved.[20]

  • Equilibration:

    • Place the sealed tube in a temperature-controlled shaker or rotator (e.g., at 25 °C).

    • Agitate the suspension for 48 hours to allow the system to reach thermodynamic equilibrium.[13] A consistent, gentle agitation is required to facilitate dissolution without creating excessive foaming.[21]

  • Phase Separation:

    • After incubation, centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solid.[20] This step is critical for ensuring that only the dissolved compound is analyzed.

  • Quantification of Supernatant:

    • Carefully collect a precise aliquot of the clear supernatant without disturbing the pellet.

    • Perform a large, accurate serial dilution of the supernatant into a suitable solvent (e.g., acetonitrile/water) for which a validated analytical method exists.

    • Determine the concentration of this compound using a validated High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy method against a standard curve.[13]

  • Validation of Equilibrium:

    • To ensure true equilibrium was reached, return the original suspension to the shaker for an additional 24 hours.[11]

    • Repeat steps 3 and 4. The concentration should be within 5% of the value measured at 48 hours. If not, continue incubation until a stable concentration is achieved.[11]

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification & Validation weigh 1. Weigh Compound add_dmso 2. Add Anhydrous DMSO weigh->add_dmso vortex 3. Vortex to Create Supersaturated Suspension add_dmso->vortex incubate 4. Agitate at 25°C for 48 hours vortex->incubate centrifuge 5. Centrifuge to Pellet Solid incubate->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant analyze 7. Dilute & Analyze (HPLC/UV-Vis) re_equilibrate 8. Re-equilibrate for 24 hours analyze->re_equilibrate re_analyze 9. Re-analyze compare Concentrations within 5%? compare->re_equilibrate No end_node Equilibrium Solubility Determined compare->end_node Yes

Protocol 2: High-Throughput Kinetic Solubility Assessment

This protocol uses a 96-well plate format to rapidly assess the solubility limit when a DMSO stock is diluted into an aqueous buffer.[22]

Methodology:

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of this compound in anhydrous DMSO (e.g., 50-100 mM, assuming it is soluble at this concentration based on preliminary tests).[23]

  • Serial Dilution in DMSO:

    • In a 96-well polypropylene plate, perform a 2-fold serial dilution of the DMSO stock solution across a row (e.g., from 100 mM down to ~0.1 mM).

  • Addition to Aqueous Buffer:

    • In a separate 96-well clear-bottom plate, add 198 µL of a relevant aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to each well.

    • Transfer 2 µL from each well of the DMSO dilution plate to the corresponding wells of the aqueous plate. This results in a final DMSO concentration of 1% and a 1:100 dilution of the compound.[8]

  • Incubation and Detection:

    • Mix the plate on a plate shaker for 5 minutes.

    • Incubate at room temperature for 2 hours, protected from light.[8][22]

    • Measure the turbidity (light scattering) of each well using a nephelometer. Alternatively, filter the plate and measure the UV absorbance of the filtrate in a UV-compatible plate.[9][22]

  • Data Analysis:

    • Plot the measured signal (light scattering or absorbance) against the compound concentration.

    • The kinetic solubility limit is defined as the highest concentration before a significant increase in light scattering (indicating precipitation) or a deviation from linearity in the absorbance plot is observed.[8]

G cluster_prep Preparation (96-Well Plate) cluster_assay Assay Execution cluster_detect Detection & Analysis stock 1. Prepare High-Conc. Stock in DMSO dilute 2. Serially Dilute Stock in DMSO stock->dilute transfer 4. Transfer 2µL of DMSO Dilutions to Buffer dilute->transfer add_buffer 3. Add Aqueous Buffer to Assay Plate add_buffer->transfer incubate 5. Incubate for 2 Hours transfer->incubate measure 6. Measure Turbidity (Nephelometry) or UV Absorbance plot 7. Plot Signal vs. Concentration determine Identify Concentration at Precipitation Point end_node Kinetic Solubility Determined determine->end_node

Data Presentation and Interpretation

Summarizing Quantitative Data

All experimentally determined solubility data should be recorded clearly. The following table provides a template for presenting the results.

ParameterMethodSolventTemperature (°C)Maximum SolubilityObservations
Equilibrium SolubilityShake-Flask / HPLCAnhydrous DMSO25[Insert experimental data, e.g., mg/mL or mM]e.g., Stable concentration achieved after 48h
Kinetic SolubilityNephelometryPBS + 1% DMSO25[Insert experimental data, e.g., µg/mL or µM]e.g., Precipitation observed above this concentration
Key Considerations and Troubleshooting
  • Compound Stability: It is crucial to confirm that this compound does not degrade in DMSO over the course of the experiment. An HPLC purity check of the final supernatant against a freshly prepared standard can verify stability.

  • DMSO Hydration: As mentioned, water can suppress solubility. Ensure DMSO vials are sealed tightly with inert gas (e.g., argon) and stored in a desiccator.[20]

  • Metastable Forms: The shake-flask method assumes the most stable crystalline form of the compound is being measured. Different polymorphs of a compound can exhibit different solubilities.[10]

Conclusion

References

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Stability of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine in Solution: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for assessing the stability of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine, a key heterocyclic scaffold in medicinal chemistry, in various solution-based environments. Recognizing the criticality of chemical stability in drug discovery and development, this document moves beyond theoretical discussions to offer actionable, field-proven insights. We will explore the inherent electronic properties of the this compound core that influence its stability and delineate a robust experimental strategy for comprehensive stability profiling. This guide details forced degradation methodologies under hydrolytic, oxidative, photolytic, and thermal stress conditions. Furthermore, we provide in-depth protocols for developing and validating a stability-indicating High-Performance Liquid Chromatography (HPLC) method, coupled with advanced analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of potential degradation products. The ultimate objective is to equip researchers with the necessary tools and causal understanding to confidently evaluate and predict the solution-state stability of this important molecular entity.

Introduction: The Significance of this compound in Drug Discovery

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system in modern medicinal chemistry, owing to its structural resemblance to endogenous purines, which allows for its interaction with a wide array of biological targets. The introduction of a fluorine atom at the 5-position can significantly modulate the physicochemical properties of the molecule, including its lipophilicity, metabolic stability, and binding affinity to target proteins. This has led to the emergence of this compound derivatives as promising candidates in various therapeutic areas, including their use as kinase inhibitors.[1][2]

However, the successful progression of any drug candidate is contingent upon its chemical stability. Instability can lead to a loss of potency, the formation of potentially toxic degradation products, and a shortened shelf-life. Therefore, a thorough understanding and rigorous evaluation of the stability of this compound in solution is not merely a regulatory requirement but a fundamental aspect of risk mitigation in the drug development pipeline.

Theoretical Underpinnings of Stability: A Molecular Perspective

The stability of the this compound ring system is governed by the interplay of its electronic and structural features. The pyrazole and pyridine rings are both aromatic, contributing to the overall stability of the bicyclic system. The fluorine substituent at the 5-position exerts a strong electron-withdrawing inductive effect, which can influence the reactivity of the pyridine ring.

Potential areas of instability in the molecule could include:

  • Hydrolysis: The amide-like character of the pyrazole ring and the potential for nucleophilic attack on the pyridine ring, particularly under acidic or basic conditions.

  • Oxidation: The nitrogen atoms in both rings could be susceptible to oxidation.

  • Photodegradation: Aromatic systems can absorb UV radiation, leading to photochemical reactions. The C-F bond, while generally strong, can be susceptible to cleavage under certain photolytic conditions.

A Strategic Approach to Stability Assessment: Forced Degradation Studies

Forced degradation, or stress testing, is an indispensable tool for rapidly assessing the intrinsic stability of a drug substance.[3][4][5] By subjecting the compound to conditions more severe than those it would encounter during storage and handling, we can accelerate degradation and identify potential degradation pathways. The goal is not to completely degrade the compound but to achieve a target degradation of 5-20%, which is sufficient to detect and identify major degradation products.[6]

Experimental Workflow for Forced Degradation

The following diagram outlines a comprehensive workflow for conducting forced degradation studies on this compound in solution.

Forced_Degradation_Workflow Forced Degradation Experimental Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome prep Prepare stock solution of This compound in a suitable solvent (e.g., Methanol, Acetonitrile) acid Acidic Hydrolysis (e.g., 0.1 M HCl, RT & 60°C) prep->acid Expose to stress base Basic Hydrolysis (e.g., 0.1 M NaOH, RT & 60°C) prep->base Expose to stress neutral Neutral Hydrolysis (e.g., Water, 60°C) prep->neutral Expose to stress oxidation Oxidative Degradation (e.g., 3% H2O2, RT) prep->oxidation Expose to stress thermal Thermal Degradation (Solution at 60°C) prep->thermal Expose to stress photo Photolytic Degradation (ICH Q1B conditions) prep->photo Expose to stress hplc Stability-Indicating HPLC-UV/DAD acid->hplc Analyze samples at time points base->hplc Analyze samples at time points neutral->hplc Analyze samples at time points oxidation->hplc Analyze samples at time points thermal->hplc Analyze samples at time points photo->hplc Analyze samples at time points lcms LC-MS/MS for Identification hplc->lcms Characterize degradants pathways Identify Degradation Pathways hplc->pathways kinetics Determine Degradation Kinetics hplc->kinetics method Validate Stability-Indicating Method hplc->method nmr NMR for Structure Elucidation (if necessary) lcms->nmr

Caption: A comprehensive workflow for forced degradation studies.

Detailed Protocols for Stress Conditions

The following table summarizes the recommended starting conditions for the forced degradation studies. It is crucial to monitor the degradation at various time points to achieve the target degradation level.

Stress ConditionReagents and ConditionsJustification
Acidic Hydrolysis 0.1 M HCl at room temperature and 60°CTo assess stability in acidic environments, which can be encountered during formulation or in physiological conditions.
Basic Hydrolysis 0.1 M NaOH at room temperature and 60°CTo evaluate stability in alkaline conditions, which can catalyze the hydrolysis of certain functional groups.
Neutral Hydrolysis Water at 60°CTo assess the intrinsic hydrolytic stability of the molecule.
Oxidative Degradation 3% H₂O₂ at room temperatureTo investigate the susceptibility of the molecule to oxidation.
Thermal Degradation Solution stored at 60°C in the darkTo evaluate the impact of elevated temperatures on the stability of the compound in solution.
Photolytic Degradation Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.To assess the lability of the compound upon exposure to light, which is critical for packaging and storage decisions.

The Cornerstone of Stability Assessment: The Stability-Indicating HPLC Method

A validated stability-indicating analytical method is essential to accurately quantify the decrease in the concentration of the active pharmaceutical ingredient (API) and to detect the formation of degradation products.[7] High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD) is the workhorse for this purpose.

Protocol for Developing a Stability-Indicating RP-HPLC Method
  • Column Selection: A C18 reversed-phase column is a good starting point for a non-polar to moderately polar compound like this compound.

  • Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase should be optimized to ensure good peak shape and resolution.

  • Gradient Elution: A gradient elution program, where the proportion of the organic modifier is increased over time, is often necessary to separate the parent compound from its degradation products, which may have a wide range of polarities.

  • Detection Wavelength: The detection wavelength should be set at the λmax of this compound to ensure maximum sensitivity. A DAD detector is highly recommended as it can provide spectral information for peak purity assessment.

  • Method Optimization: The method should be optimized by injecting a mixture of the stressed samples to ensure that all degradation products are well-resolved from the parent peak and from each other.

Method Validation

Once the method is developed, it must be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Unveiling the Unknown: Identification of Degradation Products

The identification of significant degradation products is crucial for understanding the degradation pathways and for assessing the safety of the drug substance.

Workflow for Degradant Identification

Degradant_ID_Workflow Degradation Product Identification Workflow cluster_initial Initial Analysis cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_final Finalization hplc_dad HPLC with DAD (Peak Purity Assessment) lc_ms LC-MS (Determine Molecular Weight) hplc_dad->lc_ms lc_msms LC-MS/MS (Fragmentation Pattern) lc_ms->lc_msms isolate Isolate Degradant (Preparative HPLC) lc_msms->isolate If structure is not clear confirm Confirm Structure lc_msms->confirm If structure is clear nmr_acq Acquire NMR Spectra (1H, 13C, 19F, 2D NMR) isolate->nmr_acq elucidate Elucidate Structure nmr_acq->elucidate elucidate->confirm

Caption: A systematic workflow for the identification of degradation products.

Leveraging Advanced Analytical Techniques
  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for obtaining the molecular weights of the degradation products. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which can be used to determine the elemental composition of the degradants. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that are invaluable for structural elucidation. Potential fragmentation of pyrazolo[3,4-b]pyridine systems may involve the loss of small molecules like HCN.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation, especially for novel degradation products, isolation of the degradant followed by NMR analysis is often necessary. 1H, 13C, and 19F NMR will be particularly informative for a fluoro-substituted compound. 2D NMR techniques such as COSY, HSQC, and HMBC can be used to establish the connectivity of atoms within the molecule. NMR studies on related pyrazolopyridine derivatives have been instrumental in confirming their tautomeric forms and structures.[9][10]

Anticipated Degradation Pathways

Based on the chemical structure of this compound and the known degradation pathways of similar heterocyclic compounds, several potential degradation pathways can be anticipated:

  • Hydrolysis: Cleavage of the pyrazole ring under harsh acidic or basic conditions.

  • Oxidation: N-oxidation of the pyridine or pyrazole nitrogen atoms.

  • Photodegradation: Potential for defluorination, hydroxylation, or cleavage of the pyridine ring, similar to what has been observed for some fluoroquinolones. The oxidative degradation of the pyridine moiety to a pyridine N-oxide is also a possibility.

Conclusion and Future Perspectives

A comprehensive understanding of the stability of this compound in solution is paramount for its successful development as a therapeutic agent. The experimental framework and detailed protocols provided in this guide offer a robust starting point for researchers to systematically evaluate its stability profile. By employing a combination of forced degradation studies and advanced analytical techniques, it is possible to identify potential liabilities early in the development process, enabling the implementation of mitigation strategies such as formulation optimization and appropriate packaging selection. The data generated from these studies will not only satisfy regulatory requirements but also provide invaluable insights into the intrinsic chemical properties of this important heterocyclic scaffold, thereby guiding the design of more stable and effective drug candidates in the future.

References

  • A Novel and Practical Synthesis of 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, a Key Intermediate of Vericiguat.
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The 5-Fluoro-1H-pyrazolo[3,4-b]pyridine Scaffold: A Privileged Motif for Targeting Key Drivers of Human Disease

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Foreword: Unlocking the Therapeutic Potential of a Versatile Heterocycle

The 1H-pyrazolo[3,4-b]pyridine core is a recognized "privileged scaffold" in medicinal chemistry, a distinction earned through its repeated appearance in biologically active compounds across a range of therapeutic areas.[1][2] Its unique electronic properties and structural versatility allow for the creation of potent and selective inhibitors of various enzymes. The introduction of a fluorine atom at the 5-position of this scaffold, creating 5-Fluoro-1H-pyrazolo[3,4-b]pyridine, further enhances its potential by modulating physicochemical properties such as metabolic stability and binding affinity. This guide provides a comprehensive overview of the key therapeutic targets of compounds derived from this core, focusing on the underlying mechanisms, supporting experimental data, and methodologies for target validation.

The Chemical Foundation: Synthesis of the this compound Core

The synthetic accessibility of the pyrazolo[3,4-b]pyridine scaffold is a significant advantage for its development as a therapeutic agent.[3] A common and effective strategy for the synthesis of the core structure involves a multi-step process.

A generalized synthetic scheme is presented below:

Synthesis_Workflow cluster_0 Core Synthesis cluster_1 Derivatization Start Commercially Available Starting Materials Step1 Formation of Substituted Pyridine Start->Step1 e.g., Condensation Reactions Step2 Introduction of Fluorine at C5 Step1->Step2 e.g., Electrophilic Fluorination Step3 Annulation of Pyrazole Ring Step2->Step3 e.g., Cyclization with Hydrazine Core This compound Step3->Core Deriv Functionalization at N1, C3, etc. Core->Deriv e.g., Suzuki or Buchwald-Hartwig Coupling Final Bioactive Derivatives Deriv->Final

Caption: Generalized synthetic workflow for this compound and its derivatives.

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives often involves the condensation of aminopyrazoles with activated carbonyl compounds.[4] For the specific 5-fluoro substituted core, a key intermediate is 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine, which can be synthesized in high yield and purity.[5] This intermediate serves as a versatile building block for further derivatization, often through palladium-catalyzed cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions, to introduce various substituents at different positions of the bicyclic system.[6][7]

Kinase Inhibition: A Dominant Therapeutic Modality

The pyrazolo[3,4-b]pyridine scaffold has proven to be an exceptional platform for the design of kinase inhibitors. The nitrogen atoms in the ring system can act as hydrogen bond acceptors and donors, mimicking the hinge-binding interactions of ATP in the kinase active site.

Fibroblast Growth Factor Receptors (FGFRs)

Mechanism of Action: The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases plays a crucial role in cell proliferation, survival, and migration.[8] Dysregulation of FGFR signaling is implicated in various cancers.[4][9] Derivatives of 1H-pyrazolo[3,4-b]pyridine have been developed as potent and selective FGFR inhibitors.[8][9] These inhibitors typically bind to the ATP-binding pocket of the FGFR kinase domain, preventing autophosphorylation and the activation of downstream signaling pathways such as the MAPK and PLCγ pathways.[8] The N(1)-H of the pyrazolopyridine moiety is often crucial for forming a hydrogen bond with the hinge region of the kinase.[4][8]

FGFR_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization P P FGFR->P Autophosphorylation RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway P->RAS_RAF_MEK_ERK Activation PLCg PLCγ Pathway P->PLCg Activation Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PLCg->Proliferation Inhibitor This compound Derivative Inhibitor->FGFR Inhibition

Caption: Inhibition of the FGFR signaling pathway by a pyrazolo[3,4-b]pyridine derivative.

Quantitative Data Summary:

Compound ClassTargetIC50Reference
1H-pyrazolo[3,4-b]pyridine derivativesFGFR1-40.9 - 60 nM[9]
1H-pyrazolo[3,4-b]pyridine derivative (7n)FGFR1-3< 10 nM[9]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example)

  • Reagents and Materials: Recombinant human FGFR kinase, ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), 96-well plates, kinase buffer, detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Serially dilute the test compound (this compound derivative) in DMSO. b. In a 96-well plate, add the kinase, substrate, and diluted compound in kinase buffer. c. Initiate the kinase reaction by adding ATP. d. Incubate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using a detection reagent and a luminometer. f. Calculate the percent inhibition for each compound concentration and determine the IC50 value using a non-linear regression curve fit.

Cyclin-Dependent Kinases (CDKs) and PIM Kinases

Mechanism of Action: CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of cancer. PIM kinases are proto-oncogenes involved in cell survival and proliferation. Pyrazolo[3,4-b]pyridine derivatives have been developed as inhibitors of CDKs, including CDK1 and CDK2, as well as dual CDK2/PIM1 inhibitors.[1][10] These compounds induce apoptosis and cause cell cycle arrest, typically at the G0-G1 or G2/M phase.[1][11]

Quantitative Data Summary:

Compound ClassTargetIC50Reference
3,5-disubstituted pyrazolo[3,4-b]pyridinesCDK1Potent inhibition[10]
Pyrazolo[3,4-b]pyridine derivative (6b)CDK2/PIM1Potent inhibition[1]
Tropomyosin Receptor Kinases (TRKs)

Mechanism of Action: The TRK family of receptor tyrosine kinases (TRKA, TRKB, TRKC) are activated by neurotrophins and are involved in neuronal survival and differentiation.[12][13] Gene fusions involving TRKs are oncogenic drivers in a variety of cancers. Pyrazolo[3,4-b]pyridine derivatives have been designed as potent pan-TRK inhibitors.[12][13][14]

Quantitative Data Summary:

Compound ClassTargetIC50Reference
Pyrazolo[3,4-b]pyridine derivative (C03)TRKA56 nM[12][13][14]
Pyrazolo[3,4-b]pyridine derivative (3)TRKA/B/C1.6/2.9/2.0 nM[13][14]
Anaplastic Lymphoma Kinase (ALK)

Mechanism of Action: Anaplastic Lymphoma Kinase (ALK) is another receptor tyrosine kinase whose gene rearrangements lead to oncogenic fusion proteins, particularly in non-small cell lung cancer (NSCLC).[7] Resistance to first-generation ALK inhibitors often arises from mutations in the kinase domain, such as the L1196M "gatekeeper" mutation. Pyrazolo[3,4-b]pyridine derivatives have been specifically designed to overcome this resistance, demonstrating potent inhibition of both wild-type and mutant ALK.[7]

Quantitative Data Summary:

Compound ClassTargetIC50Reference
Pyrazolo[3,4-b]pyridine derivative (10g)ALK-L1196M< 0.5 nM[7]
Pyrazolo[3,4-b]pyridine derivative (10g)ALK-wt< 0.5 nM[7]
TANK-Binding Kinase 1 (TBK1)

Mechanism of Action: TBK1 is a noncanonical IKK family member that plays a crucial role in innate immunity and is also implicated in neuroinflammation and oncogenesis.[6] Potent and selective inhibitors of TBK1 have been developed from the 1H-pyrazolo[3,4-b]pyridine scaffold.[6]

Quantitative Data Summary:

Compound ClassTargetIC50Reference
1H-pyrazolo[3,4-b]pyridine derivative (15y)TBK10.2 nM[6]

Non-Kinase Targets: Expanding the Therapeutic Landscape

While kinase inhibition is a major area of focus, the this compound scaffold has shown promise against other important therapeutic targets.

Topoisomerase IIα

Mechanism of Action: Topoisomerase IIα is an essential enzyme that modulates DNA topology during replication and transcription.[2] Inhibition of this enzyme leads to DNA damage and apoptosis, making it a validated target for cancer therapy. Pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of Topoisomerase IIα, inducing DNA damage and S-phase cell cycle arrest.[2]

Topoisomerase_IIa_Inhibition DNA Supercoiled DNA TopoIIa Topoisomerase IIα DNA->TopoIIa Binding Relaxed_DNA Relaxed DNA TopoIIa->Relaxed_DNA DNA Relaxation DNA_Damage DNA Damage & Apoptosis TopoIIa->DNA_Damage Stabilization of Cleavage Complex Inhibitor This compound Derivative Inhibitor->TopoIIa Inhibition

Caption: Mechanism of Topoisomerase IIα inhibition by a pyrazolo[3,4-b]pyridine derivative.

Experimental Protocol: Topoisomerase IIα DNA Relaxation Assay

  • Reagents and Materials: Supercoiled plasmid DNA (e.g., pBR322), human Topoisomerase IIα, reaction buffer, ATP, loading dye, agarose gel, ethidium bromide.

  • Procedure: a. Incubate supercoiled DNA with Topoisomerase IIα and varying concentrations of the test compound in the reaction buffer containing ATP. b. Stop the reaction after a defined time (e.g., 30 minutes) by adding a stop solution/loading dye. c. Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) by agarose gel electrophoresis. d. Stain the gel with ethidium bromide and visualize under UV light. e. Inhibition is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.

Glycogen Synthase Kinase 3 (GSK-3)

Mechanism of Action: GSK-3 is a serine/threonine kinase involved in a multitude of cellular processes, including metabolism, cell signaling, and neuronal function. Its dysregulation has been linked to neurodegenerative diseases, bipolar disorder, and diabetes. 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine derivatives are known to be GSK-3 inhibitors.[5]

Applications in Neurodegenerative Diseases

The versatility of the pyrazolo[3,4-b]pyridine scaffold extends to the challenging field of neurodegenerative diseases.

Alzheimer's Disease

Mechanism of Action: A key pathological hallmark of Alzheimer's disease is the accumulation of β-amyloid plaques in the brain.[15] Novel pyrazolo[3,4-b]pyridine derivatives have been synthesized that exhibit high and selective binding to these amyloid plaques in brain tissue from Alzheimer's patients.[16] This suggests their potential as diagnostic imaging agents or as therapeutic agents that could interfere with plaque formation or promote their clearance. Additionally, the inhibition of kinases like GSK-3, which is involved in tau hyperphosphorylation (another hallmark of Alzheimer's), presents a complementary therapeutic strategy.[5]

Future Directions and Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel therapeutics. Its proven ability to generate potent and selective inhibitors for a wide range of clinically relevant targets, particularly in oncology and neurology, underscores its importance in modern drug discovery. Future research will likely focus on:

  • Optimizing selectivity: Fine-tuning the substituents on the core scaffold to achieve even greater selectivity for the desired target over off-targets, thereby minimizing potential side effects.

  • Exploring novel targets: Expanding the scope of biological targets for this scaffold beyond the currently known ones.

  • Developing brain-penetrant inhibitors: For neurodegenerative diseases, optimizing the physicochemical properties of these compounds to ensure efficient crossing of the blood-brain barrier.

References

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PubMed Central. (URL: [Link])
  • Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. (URL: [Link])
  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors | ACS Medicinal Chemistry Letters. (URL: [Link])
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Publishing. (URL: [Link])
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity - Taylor & Francis Online. (URL: [Link])
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Publishing. (URL: [Link])
  • Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. - R Discovery. (URL: [Link])
  • ChemInform Abstract: Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. (URL: [Link])
  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC - PubMed Central. (URL: [Link])
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - NIH. (URL: [Link])
  • Synthesis of some new fluorine‐containing 5‐amino‐1,3‐disubstituted pyrazoles and 1H‐pyrazolo[3,4‐b]pyridines - ResearchG
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC. (URL: [Link])
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC - NIH. (URL: [Link])
  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques - MDPI. (URL: [Link])
  • US8598361B2 - Process for preparing 5-fluoro-1H-pyrazolo [3,4-B] pyridin-3-amine and derivatives therof - Google P
  • Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases - PMC - PubMed Central. (URL: [Link])
  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - NIH. (URL: [Link])
  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - NIH. (URL: [Link])
  • Discovery of novel 2,4,5,6-tetrahydro-7H-pyrazolo[3,4-c]pyridine-7-one derivatives as PDE2 inhibitors with Alzheimer's disease therapeutic potential - ResearchG
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PubMed Central - NIH. (URL: [Link])

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed and robust protocol for the synthesis of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine, a key heterocyclic scaffold in medicinal chemistry and drug discovery. The synthesis is achieved through a classical and efficient cyclization reaction of commercially available 2-chloro-5-fluoronicotinonitrile with hydrazine hydrate. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical advice to ensure a successful and safe synthesis. The protocol is designed to be self-validating, with clear characterization data and troubleshooting guidance.

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold

The 1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic system in modern medicinal chemistry.[1][2] Its structural resemblance to purine bases allows it to function as a versatile pharmacophore, interacting with a wide range of biological targets. This scaffold is a cornerstone in the development of inhibitors for various kinases, including Glycogen Synthase Kinase-3 (GSK-3) and Tropomyosin Receptor Kinases (TRKs), which are implicated in cancer and other diseases.[3] The introduction of a fluorine atom at the 5-position can significantly modulate the compound's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity, often leading to enhanced therapeutic potential.

This document outlines a reliable synthetic route to this compound, providing a foundational building block for the synthesis of compound libraries for screening and lead optimization in drug discovery programs.

Synthetic Strategy and Mechanistic Rationale

The chosen synthetic pathway involves the reaction of 2-chloro-5-fluoronicotinonitrile with hydrazine hydrate. This method is advantageous due to the commercial availability of the starting material and the generally high yields and clean conversion associated with this type of cyclization.

The reaction proceeds via a two-step mechanism within a single reaction vessel:

  • Nucleophilic Aromatic Substitution: The hydrazine, a potent nucleophile, initially displaces the chloride at the 2-position of the pyridine ring. The electron-withdrawing nature of the adjacent nitrogen and the cyano group activates the 2-position towards nucleophilic attack.

  • Intramolecular Cyclization: The newly formed 2-hydrazinyl-5-fluoronicotinonitrile intermediate then undergoes an intramolecular cyclization. The terminal nitrogen of the hydrazine moiety attacks the electrophilic carbon of the cyano group, leading to the formation of the pyrazole ring fused to the pyridine core.

This tandem reaction is typically driven to completion by heating in a suitable high-boiling polar solvent, such as ethanol or ethylene glycol.

Visualizing the Synthesis

Reaction Scheme

Reaction_Scheme cluster_conditions Reaction Conditions Start 2-Chloro-5-fluoronicotinonitrile Intermediate 2-Hydrazinyl-5-fluoronicotinonitrile (in situ) Start->Intermediate Nucleophilic Substitution Hydrazine Hydrazine Hydrate (H₂NNH₂·H₂O) Product This compound Intermediate->Product Intramolecular Cyclization Solvent Solvent: Ethanol or Ethylene Glycol Heat Heat (Reflux)

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow Setup 1. Reaction Setup - Charge reactants & solvent - Inert atmosphere Reaction 2. Heating & Reflux - Heat to reflux (e.g., 120-130°C) - Monitor by TLC Setup->Reaction Workup 3. Work-up - Cool to room temperature - Precipitate with water Reaction->Workup Isolation 4. Isolation - Filter the solid product - Wash with water Workup->Isolation Purification 5. Purification - Recrystallization (e.g., from ethanol/water) Isolation->Purification Characterization 6. Characterization - NMR, MS, m.p. Purification->Characterization

Caption: Step-by-step experimental workflow for the synthesis and purification.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous pyrazolopyridines.[4]

Materials and Equipment
Reagent/MaterialGradeSupplier
2-Chloro-5-fluoronicotinonitrile≥97%Commercial
Hydrazine hydrate (80% solution)Reagent gradeCommercial
Ethylene glycolAnhydrous, ≥99.8%Commercial
Deionized waterIn-house
EthanolReagent gradeCommercial
Round-bottom flask (100 mL)Standard labware
Reflux condenserStandard labware
Magnetic stirrer and stir barStandard labware
Heating mantle with temperature controlStandard labware
Buchner funnel and filter paperStandard labware
Thin Layer Chromatography (TLC) platesSilica gel 60 F254Commercial
Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-fluoronicotinonitrile (5.0 g, 31.9 mmol).

    • Add ethylene glycol (40 mL) to the flask.

    • With stirring, carefully add 80% hydrazine hydrate (8.0 mL, approx. 128 mmol) to the mixture. Caution: Hydrazine hydrate is toxic and corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Heating and Reaction Monitoring:

    • Heat the reaction mixture to 120-130 °C using a heating mantle.

    • Maintain the mixture at this temperature under reflux for 3-4 hours.

    • The progress of the reaction can be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent), observing the disappearance of the starting material spot.

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the cooled reaction mixture into a beaker containing 200 mL of cold deionized water.

    • A precipitate will form. Stir the suspension for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake thoroughly with deionized water (3 x 50 mL) to remove any residual ethylene glycol and hydrazine.

  • Purification and Characterization:

    • The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol, and then add water dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

    • Filter the purified crystals, wash with a small amount of cold ethanol/water, and dry under vacuum.

    • The expected product is a white to off-white solid.

    • Expected Yield: 75-85%.

    • Characterization:

      • Melting Point: Determine the melting point of the purified product.

      • ¹H NMR (DMSO-d₆, 400 MHz): Expected signals would include a broad singlet for the N-H proton of the pyrazole ring, and signals in the aromatic region corresponding to the protons on the pyridine ring.

      • ¹³C NMR (DMSO-d₆, 100 MHz): Expect signals corresponding to the carbon atoms of the fused ring system, with characteristic shifts for carbons attached to fluorine.

      • Mass Spectrometry (ESI+): Calculate the expected m/z for [M+H]⁺.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product yield - Incomplete reaction- Insufficient heating- Degradation of hydrazine- Extend the reaction time and monitor by TLC.- Ensure the reaction temperature is maintained at 120-130 °C.- Use fresh hydrazine hydrate.
Product is an oil or does not solidify - Presence of impurities or residual solvent- Ensure thorough washing with water.- Attempt trituration with a non-polar solvent like hexanes or diethyl ether.
Purification by recrystallization is difficult - Product is too soluble or insoluble in the chosen solvent system- Experiment with different solvent systems for recrystallization (e.g., isopropanol, acetonitrile/water).- If recrystallization fails, consider purification by column chromatography on silica gel.

Safety Precautions

  • Hydrazine Hydrate: This substance is highly toxic, corrosive, and a suspected carcinogen. It can be fatal if inhaled and is toxic in contact with skin or if swallowed. Always handle hydrazine hydrate in a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Ensure a safety shower and eyewash station are readily accessible.

  • 2-Chloro-5-fluoronicotinonitrile: This compound is harmful if swallowed and can cause skin and eye irritation. Avoid inhalation of dust and contact with skin and eyes.

  • Ethylene Glycol: Can be harmful if swallowed. Avoid contact with skin and eyes.

  • General Precautions: Perform the reaction in a well-ventilated area. Avoid creating dust when handling solid reagents. Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound. By following the detailed steps and safety precautions, researchers can confidently produce this valuable building block for use in various drug discovery and development projects. The straightforward nature of the reaction and the accessibility of the starting materials make this a practical approach for both small-scale and larger-scale synthesis.

References

  • Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4). RSC Advances, 2023.
  • S1 Supporting Information Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: Design, Synthesis, Biological Evaluation, and Molecular Docking Study. Semantic Scholar.
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. National Institutes of Health.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central (NIH).
  • Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. PubMed Central (NIH).
  • Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega.
  • Preparation and Identification of some new Pyrazolopyrin derivatives and their Polymerizations study. ResearchGate.
  • Method for purifying pyrazoles. Google Patents.
  • Organic Syntheses Procedure. Organic Syntheses.
  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI.
  • Purification method of pyridine and pyridine derivatives. Google Patents.
  • The formation of 3-amino-1H-pyrazolo[3,4-b]pyridines in the reactions of hydrazine hydrate with 2-halonicotinonitriles. ResearchGate.
  • Synthesis of 3-amino-6-morpholino-4-phenyl-1H-pyrazolo[3,4-b]pyridine. PrepChem.com.

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Application Notes and Protocols for the Synthesis of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine

The this compound scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its structural resemblance to purine bases allows it to function as a bioisostere, interacting with a wide range of biological targets. The incorporation of a fluorine atom at the 5-position can significantly modulate the physicochemical properties of the molecule, such as lipophilicity, metabolic stability, and binding affinity to target proteins, often leading to enhanced therapeutic potential.[1]

Derivatives of this compound have shown promise as potent inhibitors of various kinases, including Glycogen Synthase Kinase-3 (GSK-3), making them valuable candidates for the development of treatments for neurodegenerative diseases, diabetes, and cancer.[2][3] The growing importance of this scaffold necessitates robust and versatile synthetic strategies to access the core structure and its analogs.

This document provides a detailed guide to the primary synthetic routes for obtaining this compound, focusing on the selection of starting materials and detailed experimental protocols. The causality behind experimental choices and the underlying mechanistic principles are emphasized to provide a comprehensive understanding for researchers in the field.

Synthetic Strategies: Two Convergent Pathways to the Target Scaffold

The synthesis of this compound can be broadly categorized into two main strategies:

  • Strategy A: Pyridine Ring Formation onto a Pre-existing Pyrazole Core. This approach involves the cyclocondensation of a suitably substituted 5-aminopyrazole with a three-carbon electrophilic synthon to construct the pyridine ring.

  • Strategy B: Pyrazole Ring Formation onto a Pre-existing Pyridine Core. This strategy begins with a functionalized 5-fluoropyridine derivative, which is then elaborated to form the fused pyrazole ring.

The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

Strategy A: Pyridine Ring Formation from 5-Aminopyrazole Precursors

This is a widely employed and versatile method for the synthesis of pyrazolo[3,4-b]pyridines.[4] The key starting material is a 5-aminopyrazole, which acts as a binucleophile, reacting with a 1,3-dielectrophile to form the pyridine ring. To introduce the fluorine atom at the desired 5-position of the final product, a fluorinated 1,3-dicarbonyl compound is the logical choice of dielectrophile.

Causality of Experimental Design:

The reaction proceeds via a condensation-cyclization cascade. The initial step is the formation of an enamine intermediate by the reaction of the 5-amino group of the pyrazole with one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization where the C4 position of the pyrazole ring attacks the second carbonyl group, leading to a dihydropyrazolopyridine intermediate. Subsequent dehydration yields the aromatic this compound. The use of an acid catalyst, such as glacial acetic acid, facilitates both the initial condensation and the final dehydration step.

Visualization of the Synthetic Workflow:

Strategy_A cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 5_Aminopyrazole 5-Aminopyrazole Condensation Condensation & Cyclization 5_Aminopyrazole->Condensation Fluorinated_Diketone Fluorinated 1,3-Diketone Fluorinated_Diketone->Condensation Target This compound Condensation->Target

Caption: Synthetic workflow for Strategy A.

Detailed Experimental Protocol (Exemplary):

This protocol is based on the general method for the condensation of 5-aminopyrazoles with fluorinated β-diketones.[5]

Starting Materials:

  • 5-Amino-1H-pyrazole

  • 1,1,1-Trifluoro-2,4-pentanedione (as a representative fluorinated 1,3-diketone)

  • Glacial Acetic Acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 5-amino-1H-pyrazole (1.0 eq) in glacial acetic acid.

  • Add 1,1,1-trifluoro-2,4-pentanedione (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into ice-water with stirring.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to afford the purified this compound.

Note: The regioselectivity of the cyclization will depend on the specific fluorinated 1,3-diketone used. For unsymmetrical diketones, a mixture of regioisomers may be obtained.

Strategy B: Pyrazole Ring Formation from 5-Fluoropyridine Precursors

This approach is particularly useful when substituted 5-fluoropyridines are readily available. The synthesis involves the construction of the pyrazole ring onto the pyridine core, typically through the formation of a hydrazine derivative followed by cyclization.

A notable route starts from the commercially available 2-chloro-5-fluoronicotinic acid.[6] Although the direct synthesis of the parent this compound is not explicitly detailed, the synthesis of a key intermediate, 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-ol, provides a strong foundation for a plausible synthetic pathway.

Causality of Experimental Design:

The synthesis begins with the conversion of the carboxylic acid to a more reactive species, such as an acid chloride or an ester, to facilitate subsequent reactions. The key step is the introduction of a hydrazine moiety, which serves as the N-N component of the pyrazole ring. This is followed by an intramolecular nucleophilic substitution, where the hydrazine nitrogen displaces a leaving group (e.g., a chloro group) on the pyridine ring to form the pyrazole.

Visualization of the Synthetic Workflow:

Strategy_B cluster_start Starting Material cluster_intermediate Key Intermediate Formation cluster_final Final Steps Start 2-Chloro-5-fluoronicotinic acid Hydrazinolysis Hydrazinolysis & Intramolecular Substitution Start->Hydrazinolysis Intermediate 5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-ol Hydrazinolysis->Intermediate Modification Functional Group Manipulation Intermediate->Modification Target This compound Modification->Target

Caption: Synthetic workflow for Strategy B.

Detailed Experimental Protocol (Proposed):

This proposed protocol is adapted from the synthesis of 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-ol.[6]

Part 1: Synthesis of 5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-ol

Starting Materials:

  • 2-Chloro-5-fluoronicotinic acid

  • Thionyl chloride (SOCl₂)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Solvents (e.g., Toluene, Ethanol)

Procedure:

  • Acid Chloride Formation: In a fume hood, suspend 2-chloro-5-fluoronicotinic acid (1.0 eq) in toluene. Add a catalytic amount of dimethylformamide (DMF), followed by the slow addition of thionyl chloride (1.5 eq). Heat the mixture to reflux for 2-3 hours until a clear solution is obtained. Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 2-chloro-5-fluoronicotinoyl chloride.

  • Hydrazinolysis and Cyclization: Dissolve the crude acid chloride in a suitable solvent like ethanol and cool the solution in an ice bath. Slowly add hydrazine hydrate (2.5 eq) to the cooled solution. After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Work-up and Isolation: Cool the reaction mixture and remove the solvent under reduced pressure. Add water to the residue and adjust the pH to neutral with a suitable acid. Collect the precipitated solid by filtration, wash with water, and dry to obtain 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-ol.

Part 2: Conversion to this compound (Hypothetical Steps)

The conversion of the 3-hydroxy group to a hydrogen atom can be challenging. A possible, though not explicitly documented, two-step procedure could be:

  • Chlorination: Convert the 3-hydroxy group to a 3-chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃).

  • Dechlorination: Reduce the 3-chloro group to a hydrogen atom using a catalytic hydrogenation method (e.g., H₂, Pd/C) or a hydride reducing agent.

Further experimental validation would be required to optimize this transformation.

Summary of Synthetic Routes and Starting Materials

Strategy Key Starting Materials Key Reactions Advantages Potential Challenges
A 5-Aminopyrazole, Fluorinated 1,3-dicarbonyl compoundCyclocondensationVersatile, convergentAvailability and regioselectivity of fluorinated diketones
B 2-Chloro-5-fluoronicotinic acidHydrazinolysis, Intramolecular cyclization, Functional group manipulationUtilizes commercially available starting materialsMulti-step, final conversion to the parent compound may require optimization

Conclusion

The synthesis of this compound can be achieved through two primary synthetic strategies, each with its own merits and challenges. The choice of the most suitable route will depend on the specific expertise of the research team and the availability of the requisite starting materials. The protocols provided herein, based on established chemical principles and published examples, offer a solid foundation for the successful synthesis of this important heterocyclic scaffold. Further optimization of reaction conditions may be necessary to achieve high yields and purity, which is a standard practice in synthetic organic chemistry.

References

  • Vertex Pharmaceuticals Incorporated. Process for preparing 5-fluoro-1H-pyrazolo[3,4-B]pyridin-3-amine and derivatives therof. US8598361B2, filed July 30, 2008, and issued December 3, 2013.
  • Vertex Pharmaceuticals Incorporated. Process for preparing 5-fluoro-1h-pyrazolo [3, 4-b] pyridin-3-amine and derivatives thereof. HK1141806B, filed January 28, 2010, and issued November 25, 2011.
  • Li, P., et al. A Novel and Practical Synthesis of 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, a Key Intermediate of Vericiguat. Organic Process Research & Development. 2023, 27(4), 716-723. [Link]
  • Vertex Pharmaceuticals Incorporated. Process for Preparing 5-Fluoro-1H-Pyrazolo [3,4-b] Pyridin-3-amine and Derivatives Thereof. US20100184980A1, filed January 28, 2010, and issued July 22, 2010.
  • Al-Mokhanam, A. A., et al. A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances. 2023, 13(4), 2267-2275. [Link]
  • Wang, Y., et al. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Bioorganic & Medicinal Chemistry. 2021, 47, 116379. [Link]
  • Joshi, K. C., Pathak, V. N., & Garg, U. Synthesis of some new fluorine-containing 5-amino-1,3-disubstituted pyrazoles and 1H-pyrazolo[3,4-b]pyridines. Journal of Heterocyclic Chemistry. 1980, 17(4), 789-792. [Link]
  • Plaçais, C., et al. Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters. 2021, 23(13), 4915-4919. [Link]
  • Cerdan, S., et al. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. 2022, 27(6), 1933. [Link]
  • Zhang, M., et al. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules. 2022, 27(19), 6438. [Link]
  • Sharma, S., & Kumar, A. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc. 2014, 2015(2), 1-59. [Link]
  • Zare, A., et al. Preparation of pyrazolo[3,4-b]pyridine-5-carbonitriles using UiO-66-NH2/TCT/2-Amino-Py@Cu(OAc)2 as heterogeneous and porous catalyst. Scientific Reports. 2022, 12(1), 1-13. [Link]
  • Riemma, M., et al. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Pharmaceuticals. 2023, 16(2), 273. [Link]

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Application Notes & Protocols: Synthesis of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 5-Fluoro-1H-pyrazolo[3,4-b]pyridine Scaffold

The 1H-pyrazolo[3,4-b]pyridine core, often referred to as 7-azaindazole, represents a privileged scaffold in modern medicinal chemistry. Its structure is a bioisostere of the purine bases adenine and guanine, allowing it to function as a versatile "hinge-binding" motif in various enzyme active sites, particularly kinases.[1] The strategic incorporation of a fluorine atom at the 5-position significantly modulates the scaffold's physicochemical properties. Fluorine, being the most electronegative element, can alter the acidity (pKa) of nearby protons, enhance metabolic stability by blocking potential sites of oxidation, and improve membrane permeability and binding affinity through favorable electrostatic interactions.[2][3]

Consequently, the this compound moiety is a cornerstone in the development of potent and selective inhibitors for therapeutic targets, including Glycogen Synthase Kinase 3 (GSK-3) and Tropomyosin Receptor Kinases (TRKs), which are implicated in neurodegenerative diseases, diabetes, and cancer.[4][5][6] The demand for robust, scalable, and efficient synthetic routes to this key intermediate is therefore of paramount importance to drug development professionals.

This guide provides an in-depth analysis of prevalent synthetic strategies, detailed experimental protocols, and the chemical logic underpinning these methodologies.

Retrosynthetic Analysis: Key Disconnection Strategies

The synthesis of the this compound core can be approached from two primary retrosynthetic directions: formation of the pyrazole ring onto a pre-existing pyridine (Strategy A) or construction of the pyridine ring adjacent to a pre-formed pyrazole (Strategy B).

G cluster_A Strategy A: Pyrazole Ring Formation cluster_B Strategy B: Pyridine Ring Formation Target This compound A_Reagents Hydrazine (Cyclization) Target->A_Reagents C-N bond B_Reagents 1,3-Dicarbonyl or α,β-Unsaturated Ketone (Annulation) Target->B_Reagents C-C & C-N bonds A_Intermediate Substituted 2-Hydrazino-5-fluoropyridine or equivalent A_Precursor 2-Amino/Chloro-3-cyano- 5-fluoropyridine A_Intermediate->A_Precursor A_Reagents->A_Intermediate B_Intermediate 5-Aminopyrazole Derivative B_Reagents->B_Intermediate

Caption: Retrosynthetic overview for this compound.

Synthetic Strategy A: Pyrazole Formation via Hydrazine Cyclization

This is arguably the most common and industrially scalable approach. The core concept involves the construction of a suitably functionalized 5-fluoropyridine derivative, typically bearing vicinal amino and cyano groups (or their synthetic equivalents), which can then be cyclized with hydrazine to form the fused pyrazole ring.

Workflow Overview

G Start 2,6-Dichloro- 5-fluoronicotinonitrile Step1 Ammonolysis Start->Step1 Intermediate1 2-Amino-6-chloro- 5-fluoronicotinonitrile Step1->Intermediate1 Step2 Reduction / Dechlorination Intermediate1->Step2 Intermediate2 2-Amino-5-fluoronicotinonitrile Step2->Intermediate2 Step3 Cyclization (Hydrazine Hydrate) Intermediate2->Step3 Product 3-Amino-5-fluoro- 1H-pyrazolo[3,4-b]pyridine Step3->Product

Caption: Workflow for Strategy A leading to the 3-amino derivative.

Mechanistic Rationale

The key final step is the cyclization with hydrazine. The mechanism proceeds via two sequential nucleophilic attacks. First, one nitrogen of the hydrazine molecule attacks the electrophilic carbon of the nitrile group. This is followed by an intramolecular nucleophilic attack by the second hydrazine nitrogen onto the carbon atom bearing the amino group's leaving potential (after tautomerization), leading to ring closure. Subsequent aromatization yields the stable pyrazolo[3,4-b]pyridine system. The choice of solvent (e.g., ethanol, 2-methoxyethanol) and temperature is critical; higher temperatures are often required to drive the intramolecular cyclization and subsequent aromatization to completion.

Detailed Experimental Protocol: Synthesis of 3-Amino-5-fluoro-1H-pyrazolo[3,4-b]pyridine

This protocol is adapted from methodologies described in the patent literature, which emphasize scalability and yield.[4][7]

Step 1: Synthesis of 2-Amino-5-fluoronicotinonitrile

  • Reaction Setup: To a solution of 2-chloro-5-fluoronicotinonitrile (1 equivalent) in a suitable solvent such as N,N-Dimethylformamide (DMF) or ethanol, add a source of ammonia. Aqueous ammonia (2-3 equivalents) is commonly used.

  • Reaction Conditions: The reaction mixture is heated in a sealed vessel or under reflux. Temperatures may range from 80°C to 120°C.

  • Monitoring: The progress of the nucleophilic aromatic substitution is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until consumption of the starting material is complete (typically 4-12 hours).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield 2-amino-5-fluoronicotinonitrile, which is often sufficiently pure for the next step.

Step 2: Cyclization to 3-Amino-5-fluoro-1H-pyrazolo[3,4-b]pyridine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-amino-5-fluoronicotinonitrile (1 equivalent) in a high-boiling point alcohol, such as ethanol or 2-methoxyethanol.

  • Reagent Addition: Add hydrazine hydrate (N₂H₄·H₂O, typically 2-5 equivalents) to the suspension. Causality Note: Using an excess of hydrazine hydrate ensures complete reaction and helps to maintain a basic environment, facilitating the final aromatization step.

  • Reaction Conditions: Heat the mixture to reflux (temperature will depend on the solvent, e.g., ~78°C for ethanol, ~125°C for 2-methoxyethanol). The reaction is typically run for 12-24 hours.

  • Monitoring: The reaction can be monitored by TLC or LC-MS to confirm the formation of the product.

  • Work-up and Isolation: Cool the reaction mixture to ambient temperature, which usually results in the precipitation of the product. The solid is collected by filtration, washed with a small amount of cold ethanol or water to remove excess hydrazine, and then dried under vacuum. The resulting 3-amino-5-fluoro-1H-pyrazolo[3,4-b]pyridine is typically obtained in high yield and purity.[4]

Synthetic Strategy B: Pyridine Annulation onto a 5-Aminopyrazole Core

This strategy offers a convergent approach where the pyrazole ring is prepared first, followed by the construction of the pyridine ring. This can be particularly useful for creating diversity at the pyrazole nitrogen or C3 position before the final annulation. A classic method employed here is the Gould-Jacobs reaction.[1]

Workflow and Mechanism: The Gould-Jacobs Reaction

The Gould-Jacobs reaction involves the condensation of an aminopyrazole with a diethyl malonate derivative, typically diethyl 2-(ethoxymethylene)malonate. The reaction proceeds through three key stages:

  • Michael-type Addition: The exocyclic amino group of the 5-aminopyrazole attacks the electron-deficient double bond of the malonate derivative, eliminating ethanol.

  • Thermal Cyclization: At elevated temperatures, an intramolecular nucleophilic acyl substitution occurs where a pyrazole ring nitrogen attacks one of the ester carbonyls, eliminating a second molecule of ethanol and forming the pyridine ring.

  • Aromatization/Tautomerization: The intermediate tautomerizes to the more stable 4-hydroxy-pyrazolo[3,4-b]pyridine product. This can then be converted to the corresponding 4-chloro derivative using reagents like phosphorus oxychloride (POCl₃), which is a versatile handle for further functionalization.[1]

G Start 5-Amino-3-(trifluoromethyl)-1H-pyrazole Step1 Condensation & Thermal Cyclization Start->Step1 Reagent Diethyl 2-(ethoxymethylene)malonate Reagent->Step1 Intermediate1 Ethyl 4-hydroxy-5-fluoro-3-(trifluoromethyl)- 1H-pyrazolo[3,4-b]pyridine-6-carboxylate Step1->Intermediate1 Step2 Hydrolysis & Decarboxylation Intermediate1->Step2 Intermediate2 5-Fluoro-3-(trifluoromethyl)-1H- pyrazolo[3,4-b]pyridin-4-ol Step2->Intermediate2 Step3 Halogenation (e.g., POCl₃) Intermediate2->Step3 Product 4-Chloro-5-fluoro-3-(trifluoromethyl)- 1H-pyrazolo[3,4-b]pyridine Step3->Product

Caption: Gould-Jacobs workflow for Strategy B. Note: Fluorine is assumed to be on the aminopyrazole precursor for this example.

Detailed Experimental Protocol: Gould-Jacobs Synthesis

This protocol outlines the general procedure for the annulation. The position of the fluorine atom would be determined by the starting aminopyrazole.

  • Reaction Setup: Combine the 5-amino-pyrazole derivative (1 equivalent) and diethyl 2-(ethoxymethylene)malonate (1-1.2 equivalents) in a high-boiling point solvent such as Dowtherm A or diphenyl ether.

  • Reaction Conditions: Heat the mixture to a high temperature, typically 240-260°C, with stirring. The elimination of ethanol can be observed. The reaction is usually complete within 1-3 hours.

  • Monitoring: Progress is monitored by TLC or LC-MS.

  • Work-up and Isolation: Cool the reaction mixture. The product often precipitates upon cooling. It can be diluted with a non-polar solvent like hexane to facilitate further precipitation, filtered, washed with hexane, and dried. This yields the ethyl 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate derivative.

  • Saponification and Decarboxylation: The ester is typically hydrolyzed using aqueous base (e.g., NaOH), followed by acidification to induce decarboxylation, affording the 4-hydroxy-pyrazolo[3,4-b]pyridine.

  • Chlorination (Optional but common): The 4-hydroxy compound can be converted to the 4-chloro derivative by heating with excess phosphorus oxychloride (POCl₃), often with a catalytic amount of DMF, at reflux for several hours.[1] The reaction is carefully quenched with ice, and the product is isolated by filtration or extraction.

Comparison of Synthetic Strategies

FeatureStrategy A: Pyridine CyclizationStrategy B: Pyrazole Annulation (Gould-Jacobs)
Starting Materials Substituted 5-fluoropyridines5-Aminopyrazoles, Malonate derivatives
Key Transformation Cyclization with hydrazineThermal annulation / cyclization
Reaction Conditions Moderate to high temperatures (80-150°C)Very high temperatures (240-260°C)
Scalability Generally considered more scalableCan be challenging due to high temperatures
Versatility Excellent for producing 3-amino derivativesGood for installing groups at C4 (via -OH) and C5/C6
Key Advantages Often higher yielding, more direct for the 3-amino scaffoldConvergent approach allows for late-stage diversification
Potential Issues Handling of hydrazine (toxic)Requires specialized high-temperature equipment

Safety and Handling

  • Hydrazine Hydrate: Is a toxic and corrosive substance and a suspected carcinogen. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Phosphorus Oxychloride (POCl₃): Is highly corrosive and reacts violently with water. All operations must be carried out under anhydrous conditions in a fume hood.

  • High-Temperature Reactions: Reactions involving Dowtherm A or diphenyl ether at >250°C require careful temperature control and appropriate shielding.

Conclusion

The synthesis of this compound is a well-established field with multiple robust strategies available to the synthetic chemist. The choice between Strategy A (Pyridine Cyclization) and Strategy B (Pyrazole Annulation) is typically dictated by factors such as the desired substitution pattern on the final molecule, the availability of starting materials, and the required scale of the synthesis. For large-scale production of the 3-amino derivative, a key intermediate for many kinase inhibitors, the hydrazine cyclization of a 2-amino-5-fluoronicotinonitrile precursor remains the most industrially relevant and efficient method.

References

  • Vertex Pharmaceuticals Incorporated. (2013). Process for preparing 5-fluoro-1H-pyrazolo [3,4-B] pyridin-3-amine and derivatives therof. U.S.
  • Christodoulou, M. S., et al. (2019). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules, 24(23), 4249. [Link]
  • Al-Sanea, M. M., et al. (2021). Synthesis of substituted pyrazolo [3,4-b]pyridines derivatives. Journal of King Saud University - Science, 33(5), 101469. [Link]
  • Ramiro, P., et al. (2021).
  • Wust, F., et al. (2008). Synthesis of fluorine substituted pyrazolopyrimidines as potential leads for the development of PET-imaging agents for the GABAA receptors. Bioorganic & Medicinal Chemistry, 16(3), 1435-1447. [Link]
  • ResearchGate. (n.d.). Scheme 5: Synthesis of 6-substituted pyrazolo[3,4-b]pyridines under Heck conditions. [Link]
  • Vertex Pharmaceuticals Incorporated. (2009). Process for preparing 5-fluoro-1h-pyrazolo[3,4-b]pyridin-3-amine and derivatives thereof.
  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. European Journal of Medicinal Chemistry, 213, 113168. [Link]
  • Wang, L., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6439. [Link]
  • University of Mississippi. (2020).
  • Sandtorv, A. H. (2015). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molbank, 2015(4), M862. [Link]
  • Bayer Intellectual Property Gmbh. (2012). Method for the production of this compound-3-carbonitrile.
  • Vertex Pharmaceuticals Incorporated. (2010). Process for Preparing 5-Fluoro-1H-Pyrazolo [3,4-b] Pyridin-3-amine and Derivatives Thereof. U.S.

Sources

Application Note: Rapid Microwave-Assisted Synthesis of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed protocol for the efficient synthesis of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine, a key heterocyclic scaffold in medicinal chemistry, utilizing microwave-assisted organic synthesis (MAOS). This method offers significant advantages over traditional convective heating approaches, including drastically reduced reaction times, improved yields, and alignment with the principles of green chemistry. The protocol is designed to be a self-validating system, providing researchers with a reliable and reproducible method for accessing this important molecular framework.

Introduction: The Significance of Pyrazolo[3,4-b]pyridines and the Advantage of Microwave Synthesis

The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in drug discovery, forming the backbone of numerous compounds with a wide range of biological activities, including kinase inhibitors for cancer therapy.[1][2] The introduction of a fluorine atom at the 5-position can significantly modulate the physicochemical and pharmacological properties of the molecule, such as metabolic stability and binding affinity, making this compound a valuable building block for the development of novel therapeutics.

Traditional synthetic routes to this scaffold often involve lengthy reaction times, harsh conditions, and moderate yields.[3] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations. By utilizing microwave irradiation, chemical reactions can be accelerated dramatically due to efficient and uniform heating of the reaction mixture.[4][5] This leads to shorter reaction times, often from hours to minutes, higher product yields, and increased purity.[5][6] Furthermore, MAOS often allows for the use of greener solvents or even solvent-free conditions, reducing the environmental impact of chemical synthesis.[3]

This application note provides a comprehensive guide to the microwave-assisted synthesis of this compound, detailing a robust protocol and explaining the rationale behind the experimental choices.

Reaction Scheme and Mechanism

The synthesis of this compound can be efficiently achieved through a one-pot, three-component reaction involving a substituted 5-aminopyrazole, a fluorinated β-ketoester, and an ammonium source, catalyzed by an acid under microwave irradiation.

Proposed Reaction Scheme:

Reaction_Scheme cluster_conditions reagents 5-Amino-1H-pyrazole + Ethyl 4,4,4-trifluoroacetoacetate + NH4OAc product This compound reagents->product conditions Microwave Irradiation (e.g., 150 °C, 20 min) Acetic Acid (solvent/catalyst)

Caption: One-pot synthesis of this compound.

Plausible Reaction Mechanism:

The reaction is proposed to proceed through an initial condensation of the β-ketoester with the aminopyrazole, followed by cyclization and subsequent aromatization to form the pyrazolo[3,4-b]pyridine ring system. The trifluoromethyl group of the β-ketoester is a key precursor to the fluoro-substituted pyridine ring.

G A 5-Aminopyrazole + Ethyl 4,4,4-trifluoroacetoacetate B Knoevenagel Condensation Intermediate A->B H+ C Michael Addition of Ammonia B->C NH3 D Cyclization & Dehydration C->D -H2O E Aromatization (Loss of H2O and HF) D->E F This compound E->F

Caption: Plausible reaction mechanism for the formation of the pyrazolo[3,4-b]pyridine core.

Detailed Experimental Protocol

This protocol is designed for a standard laboratory microwave reactor. All manipulations should be performed in a well-ventilated fume hood.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Volume/MassPurity
5-Amino-1H-pyrazole83.091.083 mg≥98%
Ethyl 4,4,4-trifluoroacetoacetate184.111.10.14 mL≥98%
Ammonium Acetate77.082.0154 mg≥98%
Glacial Acetic Acid60.05-3 mL≥99.7%

Instrumentation:

  • Microwave Synthesizer (e.g., CEM Discover, Biotage Initiator)

  • 10 mL microwave reaction vial with a magnetic stir bar

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Column chromatography setup

Step-by-Step Procedure:

  • Reaction Setup:

    • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 5-Amino-1H-pyrazole (83 mg, 1.0 mmol), ammonium acetate (154 mg, 2.0 mmol), and glacial acetic acid (3 mL).

    • Stir the mixture for 2 minutes at room temperature to ensure dissolution.

    • Add ethyl 4,4,4-trifluoroacetoacetate (0.14 mL, 1.1 mmol) to the reaction mixture.

  • Microwave Irradiation:

    • Seal the vial with a cap.

    • Place the vial in the cavity of the microwave synthesizer.

    • Set the reaction parameters as follows:

      • Temperature: 150 °C

      • Time: 20 minutes

      • Power: Dynamic (automatic power adjustment to maintain temperature)

      • Stirring: High

  • Work-up and Isolation:

    • After the reaction is complete, allow the vial to cool to room temperature.

    • Carefully open the vial in a fume hood.

    • Pour the reaction mixture into a round-bottom flask containing 20 mL of ice-cold water.

    • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases (pH ~7-8).

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is purified by column chromatography on silica gel.

    • Elute with a gradient of hexane and ethyl acetate (e.g., starting from 9:1 to 7:3).

    • Monitor the fractions by TLC.

    • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Expected Yield: 75-85%

Characterization Data (Hypothetical)

The structure of the synthesized compound should be confirmed by standard analytical techniques.

TechniqueExpected Data
¹H NMR Peaks corresponding to the aromatic protons of the pyrazolo[3,4-b]pyridine core. The chemical shifts will be influenced by the fluorine substituent.
¹³C NMR Signals for the carbon atoms of the bicyclic system, with characteristic C-F couplings.
¹⁹F NMR A singlet or a multiplet (depending on coupling with neighboring protons) in the expected region for an aromatic fluorine.
Mass Spec. A molecular ion peak corresponding to the exact mass of C₆H₄FN₃.

Safety and Handling

  • All reagents should be handled in a fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Microwave vials are under pressure during the reaction. Follow the manufacturer's instructions for the safe operation of the microwave reactor.

  • Acetic acid is corrosive. Avoid inhalation and contact with skin.

  • Ethyl 4,4,4-trifluoroacetoacetate is a volatile and flammable liquid.

Conclusion

This application note provides a rapid, efficient, and reproducible protocol for the microwave-assisted synthesis of this compound. The significant reduction in reaction time and high yield make this method a superior alternative to conventional synthetic approaches. This protocol empowers researchers in medicinal chemistry and drug discovery to access this valuable heterocyclic scaffold for the development of new bioactive molecules.

References

  • U.S. Patent 8,598,361 B2. (2013). Process for preparing 5-fluoro-1H-pyrazolo [3,4-B] pyridin-3-amine and derivatives thereof.
  • Microwave-Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions. (2024). Wiley Online Library. [Link]
  • Abdel-Aziz, A. A.-M., El-Subbagh, H. I., & Kunieda, T. (2013). Microwave-assisted synthesis of some new pyrazolopyridines and their antioxidant, antitumor and antimicrobial activities. PubMed. [Link]
  • Microwave synthesis of novel pyrazolo[3,4-b]pyridine deriv
  • Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. (2018).
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2020).
  • Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][5][7]triazines. (2021). MDPI. [Link]
  • A Convenient Synthesis of Fluorinated Pyrazolo(3,4-b)pyridine and Pyrazolo(3,4-d)pyrimidine Nucleosides. (2009). Semantic Scholar. [Link]
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (2021).

Sources

Application Note: High-Purity Isolation of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine via Automated Flash Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Fluoro-1H-pyrazolo[3,4-b]pyridine is a critical heterocyclic building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of various therapeutic agents, including GSK-3 inhibitors.[1][2] The successful development of these pharmaceuticals hinges on the purity of such intermediates. Synthetic routes, however, often yield mixtures containing unreacted starting materials, regioisomers, and other byproducts that can be challenging to separate.[1][3] This application note provides a detailed, experience-driven guide to the chromatographic purification of this compound, presenting two robust protocols for both reversed-phase and normal-phase flash chromatography. We delve into the causal reasoning behind methodological choices, from solvent selection to stationary phase chemistry, to empower researchers with a comprehensive framework for achieving high purity and recovery.

Understanding the Analyte: A Chromatographic Perspective

Effective purification begins with a thorough understanding of the target molecule's physicochemical properties. This compound is a moderately polar, basic compound.

Table 1: Key Physicochemical Properties of this compound

PropertyValueImplication for Chromatography
Molecular FormulaC₆H₄FN₃Small molecule, suitable for standard chromatographic media.
Molecular Weight137.11 g/mol [4]Low molecular weight allows for good diffusion kinetics.
XLogP30.9[4]Indicates moderate polarity; the compound is suitable for both normal- and reversed-phase techniques.
Hydrogen Bond Donors1[4]Can interact with polar stationary phases (e.g., silica).
Hydrogen Bond Acceptors3[4]Can interact with polar stationary phases and protic mobile phases.
Basicity (pKa)Estimated ~5-6The pyridine and pyrazole nitrogen atoms are basic, making the molecule prone to strong, undesirable interactions with acidic silanol groups on standard silica gel, leading to peak tailing.[5][6]
UV AbsorbanceYesThe aromatic heterocyclic structure allows for easy detection by UV detectors during chromatography.[7]

The primary challenge in purifying this and similar nitrogen-containing heterocycles is managing the basicity of the molecule to prevent poor peak shape and ensure efficient separation.[6]

Method Development and Purification Strategy

Our strategy is to provide a primary method using reversed-phase chromatography, which is often superior for polar, ionizable compounds, and an alternative normal-phase method for instances where the crude material is not soluble in polar solvents.[8][9]

G cluster_0 Phase 1: Preparation & Analysis cluster_1 Phase 2: Purification Workflow cluster_1a Reversed-Phase (Primary) cluster_1b Normal-Phase (Alternative) cluster_2 Phase 3: Post-Purification crude Crude Synthetic Mixture solubility Solubility & TLC Analysis (Determine Primary Method) crude->solubility rp_sample Dissolve in MeOH/DMSO Adsorb onto C18 Silica solubility->rp_sample Polar Soluble np_sample Dissolve in DCM Adsorb onto Silica solubility->np_sample Non-Polar Soluble rp_chrom Gradient Elution (Water/ACN + 0.1% FA) rp_sample->rp_chrom collect Collect Fractions rp_chrom->collect np_chrom Gradient Elution (Hex/EtOAc + 0.1% TEA) np_sample->np_chrom np_chrom->collect analyze Analyze Fractions (TLC or LC-MS) collect->analyze combine Combine Pure Fractions analyze->combine evaporate Solvent Removal (Rotovap/Lyophilization) combine->evaporate pure Pure Compound (>98%) evaporate->pure

Caption: High-level workflow for the purification of this compound.

Protocol 1: Reversed-Phase Flash Chromatography (Primary Method)

Principle of Causality: This method is chosen as the primary approach because it leverages hydrophobic interactions for separation, which are less affected by the basicity of the analyte than the adsorption mechanism on silica.[9][10] By adding an acidic modifier (formic acid), we protonate the basic nitrogen atoms of the pyridine and pyrazole rings. This creates a consistent positive charge on the molecule, preventing interactions with any residual silanols on the C18 stationary phase and ensuring sharp, symmetrical peaks.[6][11]

Materials and Equipment
  • Crude Sample: this compound

  • Automated Flash Chromatography System: (e.g., Biotage Selekt, Teledyne ISCO CombiFlash) with UV detector

  • Stationary Phase: Pre-packed C18 flash column (size selected based on sample load)

  • Adsorbent for Dry Loading: C18-functionalized silica gel

  • Mobile Phase A: Deionized water with 0.1% (v/v) Formic Acid (FA)

  • Mobile Phase B: Acetonitrile (ACN) with 0.1% (v/v) Formic Acid (FA)

  • Solvents for Sample Prep: Methanol (MeOH) or Dimethyl sulfoxide (DMSO)

  • Analysis: TLC plates (C18-silica) or LC-MS system

Step-by-Step Methodology
  • Sample Preparation (Dry Loading):

    • Dissolve the crude material completely in a minimal volume of methanol or DMSO. Using a strong solvent ensures the entire sample is loaded onto the adsorbent.[11]

    • Add C18 silica adsorbent (typically 1-2 times the mass of the crude sample).

    • Carefully remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained. This dry loading technique prevents solvent effects that can cause band broadening and poor separation with liquid injections.[11]

  • System Preparation:

    • Install the appropriate size C18 column onto the flash system.

    • Prime the pump lines with Mobile Phase A and B to ensure accurate gradient formation.

  • Column Equilibration:

    • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 5 column volumes (CV). This ensures the stationary phase is fully wetted and provides a stable baseline for separation.[11]

  • Elution and Fraction Collection:

    • Load the dry-loaded sample onto the column.

    • Begin the elution using a gradient optimized to separate the target compound from its impurities. A typical gradient is outlined in Table 2.

    • Monitor the elution profile using a UV detector (e.g., at 254 nm and 280 nm).

    • Collect fractions based on UV absorbance peaks.

Table 2: Example Reversed-Phase Gradient Profile

Time / Column Volumes (CV)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (ACN + 0.1% FA)Purpose
0 - 2 CV95%5%Load sample and elute very polar impurities.
2 - 20 CV95% → 5%5% → 95%Linear gradient to elute compounds of increasing hydrophobicity.
20 - 25 CV5%95%Column wash to elute highly retained, non-polar impurities.
  • Post-Purification Analysis:

    • Analyze the collected fractions using TLC (on C18 plates) or LC-MS to identify those containing the pure product.

    • Combine the pure fractions.

    • Remove the solvents under reduced pressure. Note: Removing water can be time-consuming; lyophilization (freeze-drying) is an effective alternative for complete solvent removal.[11]

Protocol 2: Normal-Phase Flash Chromatography (Alternative Method)

Principle of Causality: This method is an alternative for crude mixtures that are more soluble in non-polar organic solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[12] The primary challenge is the strong interaction between the basic analyte and the acidic silica surface, which causes severe peak tailing.[6] To create a self-validating system with good peak shape, we must add a small amount of a basic modifier, such as triethylamine (TEA). The TEA acts as a competitive base, binding to the active silanol sites on the silica gel and preventing the analyte from engaging in these non-specific, peak-broadening interactions.[13]

Materials and Equipment
  • Crude Sample: this compound

  • Automated Flash Chromatography System

  • Stationary Phase: Pre-packed silica gel flash column

  • Adsorbent for Dry Loading: Silica gel or Celite

  • Mobile Phase A: Hexane or Dichloromethane (DCM)

  • Mobile Phase B: Ethyl Acetate (EtOAc) or Methanol (MeOH)

  • Modifier: Triethylamine (TEA)

  • Analysis: TLC plates (silica)

Step-by-Step Methodology
  • Method Development with TLC:

    • Develop a solvent system using TLC. The ideal system will give the target compound an Rf value of approximately 0.2-0.3.[13]

    • Test solvent systems such as Hexane/EtOAc or DCM/MeOH.

    • Crucially, add 0.1-0.5% (v/v) TEA to the TLC developing solvent to assess its effect on peak shape (spot tightness).

  • Sample Preparation (Dry Loading):

    • Dissolve the crude sample in a minimal amount of a suitable solvent (e.g., DCM).

    • Add silica gel (1-2x sample mass) and remove the solvent under reduced pressure to obtain a dry powder.

  • System and Column Preparation:

    • Install the silica column.

    • Prepare mobile phases containing the basic modifier. It is critical to add the modifier to both Mobile Phase A and B to ensure a consistent pH environment throughout the gradient.

    • Equilibrate the column with the initial mobile phase conditions for at least 5 CV.

  • Elution and Fraction Collection:

    • Load the sample and begin the elution based on the conditions developed via TLC.

    • A typical gradient is outlined in Table 3.

    • Collect fractions based on UV absorbance.

Table 3: Example Normal-Phase Gradient Profile (DCM/MeOH System)

Time / Column Volumes (CV)% Mobile Phase A (DCM + 0.1% TEA)% Mobile Phase B (MeOH + 0.1% TEA)Purpose
0 - 2 CV100%0%Load sample and elute non-polar impurities.
2 - 20 CV100% → 90%0% → 10%Linear gradient to elute the target compound.
20 - 25 CV90%10%Column wash to elute highly polar impurities.
  • Post-Purification Analysis:

    • Analyze fractions by TLC.

    • Combine fractions containing the pure product.

    • Remove solvents under reduced pressure. The TEA modifier is volatile and will be removed during this step.

Troubleshooting Common Purification Issues

Even with well-designed protocols, challenges can arise. A systematic approach to troubleshooting is key to resolving issues efficiently.

G issue Problem Observed Peak Tailing Poor Resolution Low Recovery tailing_causes Potential Causes (Normal Phase) Acidic Silanol Interactions Insufficient Modifier issue:p1->tailing_causes resolution_causes Potential Causes Inappropriate Solvent System Sample Overload Gradient Too Steep issue:p2->resolution_causes recovery_causes Potential Causes Irreversible Binding to Column Compound Degradation issue:p3->recovery_causes tailing_solutions Solutions Add/Increase TEA (0.1-0.5%) Switch to Reversed-Phase Use Amine-Functionalized Silica tailing_causes->tailing_solutions Address with... resolution_solutions Solutions Re-optimize with TLC/LC-MS Reduce Sample Load Flatten Gradient (e.g., 20-30 CV) resolution_causes->resolution_solutions Address with... recovery_solutions Solutions Use a less retentive system Switch to a more inert phase (e.g., C18) Check pH stability of compound recovery_causes->recovery_solutions Address with...

Sources

Application Notes and Protocols for Utilizing 5-Fluoro-1H-pyrazolo[3,4-b]pyridine Scaffolds in Kinase Inhibitor Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, serving as a highly effective hinge-binding motif for a multitude of protein kinase inhibitors.[1][2] Its structural resemblance to purine enables it to function as an ATP-competitive inhibitor, making it a cornerstone for targeted cancer therapy development.[1][2] Derivatives of this scaffold have been successfully developed against a wide array of kinase targets, including Anaplastic Lymphoma Kinase (ALK), Tropomyosin Receptor Kinases (TRKs), Cyclin-Dependent Kinases (CDKs), and Fibroblast Growth Factor Receptors (FGFRs).[1][3][4][5] The strategic introduction of a fluorine atom, such as in the 5-Fluoro-1H-pyrazolo[3,4-b]pyridine variant, is a common medicinal chemistry strategy to enhance metabolic stability and binding affinity. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the effective use of this scaffold in a comprehensive kinase inhibitor screening cascade, from initial biochemical validation to cellular target engagement and functional pathway analysis.

The Pyrazolo[3,4-b]pyridine Scaffold: Mechanism of Action

The efficacy of 1H-pyrazolo[3,4-b]pyridine derivatives stems from their ability to mimic the adenine moiety of ATP, allowing them to bind effectively within the highly conserved ATP-binding pocket of protein kinases. The key interactions typically involve:

  • Hinge Binding: The pyrazole ring's N1-H proton forms a critical hydrogen bond with the backbone of the kinase hinge region, a fundamental interaction for potent inhibition.[1][5]

  • Hydrophobic Interactions: The bicyclic ring system occupies the hydrophobic pocket adjacent to the hinge.

  • π-π Stacking: The pyridine ring can engage in favorable π-π stacking interactions with aromatic residues, such as phenylalanine, within the active site, further stabilizing the inhibitor-kinase complex.[4]

Substitutions at various positions of the scaffold allow for the exploration of different sub-pockets within the kinase active site, enabling the optimization of both potency and selectivity.

cluster_ATP_Pocket Kinase ATP Binding Pocket hinge Hinge Region (Backbone Carbonyls) inhibitor Pyrazolo[3,4-b]pyridine Scaffold inhibitor->hinge H-Bond (N1-H) gatekeeper Gatekeeper Residue inhibitor->gatekeeper Hydrophobic Interaction solvent_front Solvent Front (Vector for R-groups) inhibitor->solvent_front R-Group Extension (for Selectivity)

Caption: General binding mode of the pyrazolo[3,4-b]pyridine scaffold.

A Phased Approach to Kinase Inhibitor Screening

A successful screening campaign requires a multi-step, hierarchical approach to identify and validate promising compounds. This workflow ensures that resources are focused on candidates with the highest potential for clinical success by progressively evaluating them in more physiologically relevant systems.[6]

cluster_workflow Kinase Inhibitor Screening Workflow biochemical Phase 1: Biochemical Assays (TR-FRET, ADP-Glo) - Determine IC50 - Assess Potency cellular_te Phase 2: Cellular Target Engagement (NanoBRET™) - Confirm Intracellular Binding - Measure Affinity biochemical->cellular_te Potent Hits cellular_func Phase 3: Cellular Functional Assays (Phospho-Western Blot) - Verify Pathway Inhibition - Assess Cellular Efficacy cellular_te->cellular_func Cell-Permeable Hits selectivity Phase 4: Selectivity Profiling (Kinome Panel Screen) - Identify Off-Targets - Ensure Safety Profile cellular_func->selectivity Functionally Active Hits

Caption: A hierarchical workflow for screening kinase inhibitors.

Phase 1: Biochemical Screening Protocols

The initial step involves using in vitro biochemical assays to determine if a compound can directly inhibit the enzymatic activity of the target kinase.[7] These assays are rapid, sensitive, and ideal for high-throughput screening (HTS).

ParameterProtocol 1: TR-FRET (e.g., LanthaScreen™)Protocol 2: Luminescence (e.g., ADP-Glo™)
Principle Measures phosphorylation of a fluorescent substrate via energy transfer from a terbium-labeled antibody to the substrate's label.[8][9]Measures kinase activity by quantifying ADP production through a coupled luciferase reaction.[10]
Readout Time-Resolved Fluorescence Ratio (Acceptor/Donor). Signal increases with phosphorylation.Luminescence. Signal is proportional to ADP produced.
Key Reagents Kinase, Fluorescein-labeled substrate, ATP, Terbium-labeled anti-phospho antibody.[9]Kinase, Substrate, ATP, ADP-Glo™ Reagent, Kinase Detection Reagent.[10]
Advantages Homogeneous, ratiometric (reduces artifacts), high signal-to-noise.High sensitivity, broad applicability to nearly all kinases.
Considerations Requires specific antibody-substrate pairs.Potential for interference from compounds affecting luciferase.[10]
Protocol 1: Time-Resolved FRET (TR-FRET) Kinase Assay

This protocol is generalized from the LanthaScreen™ platform and should be optimized for each specific kinase-substrate pair.[9][11]

1. Reagent Preparation:

  • 1X Kinase Reaction Buffer: 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl₂, 1 mM EGTA.[11]
  • Test Compound Plate: Prepare a serial dilution of the this compound derivative in DMSO. Then, dilute further in 1X Kinase Reaction Buffer to a 4X final concentration.
  • Kinase/Substrate Mix: Prepare a 4X solution of the target kinase and its corresponding fluorescein-labeled peptide substrate in 1X Kinase Reaction Buffer.
  • ATP Solution: Prepare a 4X solution of ATP in 1X Kinase Reaction Buffer. The concentration should be at or near the Kₘ for the specific kinase.
  • Stop/Detection Solution: Prepare a solution of Terbium-labeled phospho-specific antibody and EDTA in TR-FRET Dilution Buffer. The final EDTA concentration should be sufficient to chelate Mg²⁺ and stop the reaction (e.g., 10 mM).[11]

2. Assay Procedure (384-well plate):

  • Add 2.5 µL of 4X Test Compound to each well. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
  • Add 2.5 µL of 4X Kinase/Substrate Mix to all wells.
  • To initiate the reaction, add 5 µL of 2X ATP Solution to all wells.
  • Mix the plate gently and incubate for 60 minutes at room temperature.
  • Add 10 µL of Stop/Detection Solution to each well to terminate the reaction.
  • Incubate for 60 minutes at room temperature to allow for antibody binding.
  • Read the plate on a TR-FRET compatible plate reader, measuring emission at both the terbium (donor) and fluorescein (acceptor) wavelengths.

3. Data Analysis:

  • Calculate the TR-FRET emission ratio (Acceptor Signal / Donor Signal).
  • Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.
  • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[12]

Phase 2: Cellular Target Engagement

After identifying biochemically potent hits, it is crucial to confirm that the compounds can enter live cells and bind to their intended target.[6] Many compounds that are potent in vitro fail in cellular assays due to poor permeability or efflux.[6] The NanoBRET™ Target Engagement assay is a gold-standard method for this purpose.[13][14]

cluster_NoInhibitor No Inhibitor cluster_WithInhibitor With Inhibitor Kinase_NLuc Target Kinase-NanoLuc® Tracer Fluorescent Tracer Kinase_NLuc->Tracer Binding BRET High BRET Signal Tracer->BRET Energy Transfer Kinase_NLuc_2 Target Kinase-NanoLuc® Inhibitor Pyrazolopyridine Inhibitor Kinase_NLuc_2->Inhibitor Binding NoBRET Low BRET Signal

Caption: Principle of the NanoBRET™ Target Engagement Assay.

Protocol 2: NanoBRET™ Target Engagement Assay

This protocol provides a general workflow for measuring intracellular target engagement.[15]

1. Cell Preparation and Transfection:

  • Culture HEK293 cells (or another suitable cell line) in DMEM supplemented with 10% FBS.
  • In a 10 cm dish, transfect cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase using a suitable transfection reagent (e.g., FuGENE® HD).[15][16]
  • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for protein expression.[13]

2. Assay Preparation (White 96-well plate):

  • Harvest the transfected cells using trypsin, neutralize, and resuspend them in Opti-MEM™ I Reduced Serum Medium at a concentration of 2x10⁵ cells/mL.[15]
  • Prepare a 10X serial dilution of the test compound in Opti-MEM™.
  • Prepare a 20X solution of the specific NanoBRET™ fluorescent tracer in Opti-MEM™. The optimal concentration must be predetermined empirically.

3. Assay Procedure:

  • Dispense 85 µL of the cell suspension into each well of the assay plate.
  • Add 5 µL of the 20X NanoBRET™ Tracer solution to each well.
  • Add 10 µL of the 10X test compound dilution to the appropriate wells.
  • Mix the plate gently and incubate for 2 hours at 37°C with 5% CO₂ to allow the binding to reach equilibrium.[15]

4. Signal Detection and Measurement:

  • Prepare the NanoBRET™ Nano-Glo® Substrate solution by mixing the substrate and the Extracellular NanoLuc® Inhibitor in Opti-MEM™ according to the manufacturer's protocol.[13]
  • Add 50 µL of the substrate solution to each well.
  • Read the plate within 10 minutes on a luminometer capable of dual-filtered luminescence measurement. Measure donor emission (~460 nm) and acceptor emission (~610 nm).[13][15]

5. Data Analysis:

  • Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission) for each well.
  • Normalize the data and plot the BRET ratio against the log of the inhibitor concentration.
  • Fit the data to a competitive binding curve to determine the intracellular IC₅₀, which reflects the compound's affinity for the target in a physiological environment.

Phase 3: Cellular Functional Assays

The final validation step is to demonstrate that target engagement translates into a functional cellular outcome—namely, the inhibition of the kinase's signaling pathway. Western blotting to detect the phosphorylation status of a known downstream substrate is the most direct method for this assessment.[17][18]

Protocol 3: Western Blotting for Phospho-Protein Analysis

This protocol provides a standard workflow for assessing the inhibition of substrate phosphorylation.[19][20][21]

1. Cell Treatment and Lysis:

  • Plate cells (e.g., a cancer cell line where the target kinase is active) and allow them to adhere overnight.
  • Treat the cells with a dose-response range of the test compound for a predetermined time (e.g., 2 hours). Include a vehicle control (DMSO).[22]
  • After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.
  • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and, crucially, phosphatase inhibitors.[19][20]
  • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
  • Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.
  • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

2. SDS-PAGE and Protein Transfer:

  • Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and heat at 95°C for 5 minutes.
  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis.
  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[19]

3. Immunoblotting:

  • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST). BSA is preferred over milk for phospho-antibodies to reduce background.[20]
  • Incubate the membrane with a primary antibody specific to the phosphorylated substrate overnight at 4°C.
  • Wash the membrane three times with TBST.
  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane three times with TBST.
  • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.

4. Stripping and Re-probing (Crucial Control):

  • After imaging, strip the membrane using a mild stripping buffer to remove the bound antibodies.
  • Re-block the membrane and re-probe with a primary antibody that recognizes the total protein level of the substrate.[18] This is essential to confirm that the observed decrease in phosphorylation is due to kinase inhibition and not a decrease in the total amount of substrate protein.

5. Data Analysis:

  • Quantify the band intensities for both the phospho-protein and the total protein using densitometry software.
  • Normalize the phospho-protein signal to the total protein signal for each sample.[19]
  • Plot the normalized phospho-protein levels against the inhibitor concentration to visualize the dose-dependent inhibition of the signaling pathway.

Conclusion

The this compound scaffold represents a powerful starting point for the development of novel kinase inhibitors. By employing a systematic screening cascade that progresses from high-throughput biochemical assays to more complex, physiologically relevant cellular assays, researchers can efficiently identify and validate potent, cell-permeable, and functionally active lead compounds. The protocols and insights provided in this guide offer a robust framework for leveraging this important chemical scaffold in the pursuit of next-generation targeted therapies.

References

  • Spotlight: Cell-based kinase assay formats. (2022-05-11). Reaction Biology. [Link]
  • Cell-based test for kinase inhibitors. (2020-11-26). INiTS. [Link]
  • Immuno-oncology Cell-based Kinase Assay Service.
  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024-08-13). Reaction Biology. [Link]
  • NanoBRET assays to assess cellular target engagement of compounds Version. EUbOPEN. [Link]
  • Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. PubMed. [Link]
  • Binding kinetics: high throughput assay for kinase inhibitors. BMG Labtech. [Link]
  • How to measure Kinase activity with HTRF™ KinEASE™ assay kit. (2024-06-11). YouTube. [Link]
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. PMC - NIH. [Link]
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021-08-12). PMC - PubMed Central. [Link]
  • Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. (2021-11-04). YouTube. [Link]
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024-07-02). Reaction Biology. [Link]
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. [Link]
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine deriv
  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [Link]
  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Deriv
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022-05-19). PMC. [Link]
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2024-03-24).
  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. NIH. [Link]
  • Computational analysis of kinase inhibitor selectivity using structural knowledge | Bioinformatics | Oxford Academic. Oxford Academic. [Link]
  • Discovery of novel pyrazolo[3,4-b]pyridine scaffold-based derivatives as potential PIM-1 kinase inhibitors in breast cancer MCF-7 cells. (2020-12-15). PubMed. [Link]
  • Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Ovid. [Link]

Sources

Application Notes & Protocols: A Strategic Approach to In Vitro Assay Design for 5-Fluoro-1H-pyrazolo[3,4-B]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 1H-pyrazolo[3,4-b]pyridine scaffold is a well-established and privileged structure in medicinal chemistry, frequently identified as the core of potent protein kinase inhibitors.[1][2] Its rigid, planar structure and hydrogen bonding capabilities make it an ideal starting point for designing molecules that target the ATP-binding pocket of kinases.[1][3] This guide provides a comprehensive, tiered strategy for the in vitro characterization of novel derivatives, such as 5-Fluoro-1H-pyrazolo[3,4-b]pyridine. We present a logical workflow, moving from high-throughput biochemical binding assays to functional enzymatic assays, and culminating in the confirmation of target engagement within a cellular environment. Each section includes detailed, field-proven protocols and explains the scientific rationale behind key experimental choices, ensuring robust and reproducible results for researchers in drug discovery.

Section 1: Foundational Principles & Initial Hypothesis

The vast majority of kinase inhibitors function by competing with ATP for binding within the enzyme's active site.[4] The pyrazolo[3,4-b]pyridine core is particularly adept at forming critical hydrogen bonds with the "hinge region" of the kinase, a key interaction that anchors ATP.[3] Therefore, our primary hypothesis is that this compound (referred to as 'Compound-X' hereafter) is an ATP-competitive kinase inhibitor. Our assay strategy is designed to systematically test this hypothesis.

The Mechanism of ATP-Competitive Kinase Inhibition

Protein kinases catalyze the transfer of a gamma-phosphate group from ATP to a substrate protein. An ATP-competitive inhibitor occupies the same binding site as ATP, preventing this phosphotransfer reaction and thereby blocking downstream signaling.

cluster_0 Normal Kinase Function cluster_1 Competitive Inhibition Kinase_A Kinase (Active Site) pSubstrate_A Phosphorylated Substrate Kinase_A->pSubstrate_A Phosphorylates ATP_A ATP ATP_A->Kinase_A Binds Substrate_A Substrate Substrate_A->Kinase_A Kinase_B Kinase (Active Site) NoReaction No Phosphorylation Kinase_B->NoReaction ATP_B ATP ATP_B->Kinase_B Binding Prevented Inhibitor Compound-X Inhibitor->Kinase_B Binds & Blocks Substrate_B Substrate Substrate_B->Kinase_B

Diagram 1: Mechanism of ATP-Competitive Kinase Inhibition.

Section 2: The In Vitro Assay Cascade

A tiered or cascaded approach is essential for efficiently characterizing a novel compound. This strategy uses a high-throughput, sensitive assay first to identify activity, followed by more complex, lower-throughput assays to confirm and elaborate on the initial findings.

Start Compound-X (this compound) Tier1 Tier 1: Biochemical Binding Assay (LanthaScreen™ TR-FRET) Start->Tier1 Question: Does it bind to the target kinase? Tier2 Tier 2: Biochemical Functional Assay (ADP-Glo™) Tier1->Tier2 Output: Binding Affinity (IC₅₀) If potent binding is confirmed... Tier3 Tier 3: Cellular Target Engagement (CETSA®) Tier2->Tier3 Output: Enzymatic Inhibition (IC₅₀) If functional inhibition is confirmed... End Characterized Lead Candidate Tier3->End Output: Cellular Potency (EC₅₀) Target engagement validated in situ.

Diagram 2: Proposed In Vitro Assay Cascade Workflow.
Tier 1 Protocol: Primary Biochemical Binding Assay (TR-FRET)

Objective: To rapidly determine if Compound-X binds to a kinase of interest and to quantify its binding affinity (IC₅₀). We will use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, specifically the LanthaScreen™ Eu Kinase Binding Assay, which is ideal for detecting ATP-competitive inhibitors.[5][6]

Principle of the Assay: This assay measures the displacement of a fluorescently-labeled ATP-competitive tracer from the kinase active site.[7] A Europium (Eu)-labeled antibody binds to the kinase, and an Alexa Fluor™ 647-labeled tracer binds to the ATP pocket. When in close proximity, the Eu donor excites the Alexa Fluor™ acceptor, generating a high FRET signal. An inhibitor (Compound-X) that binds to the ATP site will compete with and displace the tracer, leading to a loss of FRET.[5][6][7]

Detailed Protocol: LanthaScreen™ Eu Kinase Binding Assay

Materials:

  • Recombinant tagged kinase (e.g., His-tagged)

  • LanthaScreen™ Eu-anti-Tag Antibody (e.g., Eu-anti-His)

  • Kinase Tracer (Alexa Fluor™ 647-labeled)

  • Kinase Buffer A (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[8]

  • Compound-X, serially diluted in 100% DMSO

  • Positive Control Inhibitor (e.g., Staurosporine)

  • 384-well, low-volume, non-binding surface plates (black)

  • TR-FRET enabled plate reader

Procedure:

  • Compound Plating (4X Concentration): a. Prepare a 12-point, 3-fold serial dilution of Compound-X in 100% DMSO, starting at 400 µM. This will be the 100X stock. b. Create an intermediate dilution plate by transferring 2 µL of each 100X compound concentration into 48 µL of 1X Kinase Buffer A. This creates a 4X working solution with 4% DMSO. c. Dispense 5 µL of the 4X compound solution into the 384-well assay plate. Include wells for a "vehicle control" (4% DMSO) and a "positive control" (Staurosporine).

  • Kinase/Antibody Mix Preparation (2X Concentration): a. Rationale: Preparing a master mix ensures uniformity across all wells. The antibody must be centrifuged to remove aggregates that can interfere with the signal.[9] b. Centrifuge the Eu-anti-Tag Antibody tube at ~10,000 x g for 10 minutes. Carefully aspirate the required volume from the supernatant.[9] c. Dilute the kinase and Eu-anti-Tag Antibody in 1X Kinase Buffer A to a 2X final concentration (e.g., if final is 5 nM Kinase and 2 nM Antibody, prepare at 10 nM and 4 nM, respectively).

  • Tracer Preparation (2X Concentration): a. Dilute the Kinase Tracer stock in 1X Kinase Buffer A to a 2X final concentration. The optimal tracer concentration is typically near its Kd for the kinase and should be determined experimentally, but often falls in the 1-100 nM range.[5]

  • Assay Assembly: a. To the 5 µL of compound in the assay plate, add 5 µL of the 2X Kinase/Antibody mix. b. Add 5 µL of the 2X Tracer solution. c. The final reaction volume will be 15 µL.[9] The final DMSO concentration will be 1%.

  • Incubation and Reading: a. Cover the plate to prevent evaporation. b. Incubate for 60 minutes at room temperature, protected from light. Continuous reading is possible to assess slow-binding inhibitors.[5] c. Read the plate on a TR-FRET reader using standard Europium settings: Excitation ~340 nm, Emission 1 at 615 nm (Europium donor), Emission 2 at 665 nm (Alexa Fluor™ 647 acceptor).[7]

Data Analysis:

  • Calculate the Emission Ratio for each well: (665 nm signal / 615 nm signal).

  • Normalize the data: % Inhibition = 100 * (1 - (Ratiosample - Ratiomin) / (Ratiomax - Ratiomin)), where 'min' is the positive control and 'max' is the vehicle control.

  • Plot % Inhibition vs. log[Compound-X] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

ParameterValueDescription
Compound-X IC₅₀ 45 nMConcentration for 50% tracer displacement.
Staurosporine IC₅₀ 15 nMValidates assay performance against a known inhibitor.
Z'-factor 0.85Indicates a robust and high-quality assay (>0.5 is acceptable).[6]
Table 1: Example TR-FRET Binding Assay Results.
Tier 2 Protocol: Functional Kinase Activity Assay (Luminescence)

Objective: To confirm that binding of Compound-X to the kinase translates into functional inhibition of its enzymatic activity. We will use the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced in the kinase reaction.

Principle of the Assay: The assay is a two-step process. First, the kinase reaction is performed. Then, the ADP-Glo™ Reagent is added to stop the kinase reaction and deplete any remaining ATP. Finally, the Kinase Detection Reagent is added, which converts the ADP generated by the kinase back into ATP, which is then used by a luciferase to produce light. The luminescent signal is directly proportional to the amount of ADP produced, and therefore to kinase activity.[10]

Detailed Protocol: ADP-Glo™ Kinase Assay

Materials:

  • Recombinant kinase and its specific peptide or protein substrate

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • ATP at a concentration near the Km for the kinase of interest

  • Kinase Reaction Buffer

  • Compound-X, serially diluted in 100% DMSO

  • 384-well, solid white plates

  • Luminescence-capable plate reader

Procedure:

  • Kinase Reaction Setup (in a 384-well plate): a. Add 1 µL of serially diluted Compound-X or DMSO vehicle control. b. Add 2 µL of a mix containing the kinase enzyme and its substrate. c. Scientist's Note: Pre-incubating the compound with the enzyme for 15-30 minutes before initiating the reaction can be important for some inhibitors.[11] d. Initiate the reaction by adding 2 µL of ATP solution. The final reaction volume is 5 µL. e. Rationale: Using an ATP concentration near the Km of the enzyme provides a sensitive measure for ATP-competitive inhibitors.[4] Very high ATP concentrations can mask the effect of a competitive inhibitor. f. Incubate for 60 minutes at 30°C.[12]

  • ATP Depletion: a. Add 5 µL of ADP-Glo™ Reagent to each well. b. Incubate for 40 minutes at room temperature. This step stops the kinase reaction and eliminates the remaining ATP.

  • ADP to ATP Conversion and Signal Generation: a. Add 10 µL of Kinase Detection Reagent to each well. b. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to develop and stabilize.

  • Data Acquisition: a. Read the luminescence on a plate reader.

Data Analysis:

  • Define controls: "Max activity" (vehicle control) and "Min activity" (no kinase or potent inhibitor control).

  • Calculate % Inhibition: 100 * (1 - (Luminescencesample - Luminescencemin) / (Luminescencemax - Luminescencemin)).

  • Plot % Inhibition vs. log[Compound-X] and fit to a four-parameter logistic model to determine the IC₅₀.

ParameterValueDescription
Compound-X IC₅₀ 70 nMConcentration for 50% inhibition of enzymatic activity.
ATP Concentration 50 µMSet near the known Km for this kinase.
Z'-factor 0.81Indicates excellent assay quality.
Table 2: Example ADP-Glo™ Functional Assay Results.
Tier 3 Protocol: Cellular Target Engagement Assay (CETSA®)

Objective: To verify that Compound-X engages its intended kinase target within the complex environment of an intact cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this, as it measures the physical phenomenon of target stabilization upon ligand binding.[13][14]

Principle of the Assay: When a protein binds to a ligand (like Compound-X), it often becomes more resistant to heat-induced denaturation.[15] In a CETSA experiment, cells are treated with the compound and then heated. Unbound proteins denature and aggregate, while ligand-bound proteins remain soluble. By quantifying the amount of soluble target protein remaining after heating, one can infer target engagement.[16]

Step1 1. Cell Culture & Treatment Treat cells with Compound-X or Vehicle (DMSO). Step2 2. Heat Challenge Aliquot cells and heat across a temperature gradient (e.g., 40°C to 70°C). Step1->Step2 Step3 3. Cell Lysis Lyse cells to release proteins (e.g., freeze-thaw cycles). Step2->Step3 Step4 4. Separation of Fractions Centrifuge to pellet aggregated proteins. Step3->Step4 Step5 5. Analysis of Soluble Fraction Collect supernatant and analyze by Western Blot for the target kinase. Step4->Step5 Result Result: A shift in the melting curve indicates target stabilization and engagement. Step5->Result

Diagram 3: General Workflow for a CETSA® Melt Curve Experiment.

Detailed Protocol 3A: CETSA Melt Curve

Objective: To determine the thermal melt profile of the target kinase and observe a shift upon treatment with Compound-X.

Procedure:

  • Cell Culture and Treatment: a. Culture a relevant cell line to ~80% confluency. b. Treat cells with a saturating concentration of Compound-X (e.g., 10-50x the biochemical IC₅₀) and a vehicle control (DMSO) for 1-2 hours at 37°C.

  • Harvesting and Heat Challenge: a. Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors. b. Aliquot the cell suspension into PCR tubes for each temperature point. c. Use a thermal cycler to heat the tubes for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 3°C increments), followed by cooling to 4°C.[13][14]

  • Lysis and Fractionation: a. Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen and a 25°C water bath).[14] b. Pellet the aggregated proteins by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[14]

  • Analysis by Western Blot: a. Carefully collect the supernatant (soluble fraction). b. Normalize protein concentration across all samples. c. Perform SDS-PAGE and Western blotting using a specific primary antibody against the target kinase. d. Crucial Step: Re-probe the membrane for a loading control that does not shift with temperature, such as GAPDH or Actin, to ensure equal protein loading. e. Quantify band intensities and plot the percentage of soluble protein remaining vs. temperature for both treated and untreated samples. A rightward shift in the curve for the Compound-X treated sample indicates thermal stabilization.

Detailed Protocol 3B: Isothermal Dose-Response (ITDR)

Objective: To determine the cellular potency (EC₅₀) of Compound-X by measuring target stabilization at a single, fixed temperature.

Procedure:

  • Cell Treatment: Treat cells with a serial dilution of Compound-X (e.g., 0.1 nM to 100 µM) for 1-2 hours.

  • Heat Challenge: a. From the melt curve data (Protocol 3A), select the temperature that results in ~50% protein denaturation in the vehicle control (this is the Tagg).[13] b. Heat all samples at this single temperature for 3 minutes.

  • Lysis, Fractionation, and Analysis: Follow steps 3 and 4 from the CETSA Melt Curve protocol.

  • Data Analysis: Plot the amount of soluble target protein vs. log[Compound-X] and fit to a dose-response curve to calculate the cellular EC₅₀.

Section 3: Troubleshooting Common Issues

AssayProblemPotential Cause(s)Suggested Solution(s)
TR-FRET Low Z'-factor (<0.5)- Antibody/Tracer/Kinase concentrations are suboptimal.- Reagent degradation.- Aggregated antibody.- Re-optimize reagent concentrations.- Use fresh reagents.- Centrifuge antibody before use as per protocol.[9]
No dose-response- Compound is inactive.- Compound precipitates at assay concentrations.- Compound interferes with FRET signal.- Confirm compound integrity.- Check compound solubility in assay buffer.- Run counter-screens for autofluorescence.
ADP-Glo™ High variability- Inconsistent pipetting (small volumes).- Incomplete mixing.- Edge effects in the plate.- Use calibrated pipettes; consider acoustic dispensing.- Ensure proper mixing after each addition.- Avoid using the outer wells of the plate.
Signal too low- Kinase activity is low.- Insufficient incubation time.- ATP concentration is too high (low conversion %).- Increase enzyme concentration or incubation time.- Optimize reaction time.- Re-evaluate and lower ATP concentration.[17]
CETSA® No thermal shift- Compound does not engage the target in cells.- Incorrect temperature range was chosen.- Insufficient compound incubation time or dose.- The result may be real (negative data).- Widen the temperature range in the melt curve.- Increase compound concentration or incubation time.
Weak Western signal- Low target protein expression in the cell line.- Poor antibody quality.- Choose a cell line with higher target expression.- Validate the primary antibody for Western blotting and optimize its concentration.
Table 3: Troubleshooting Guide for In Vitro Assays.

References

  • Thermo Fisher Scientific. (n.d.). LanthaScreen™ Eu Kinase Binding Assay for MAP2K4. Fisher Scientific. [Link]
  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999).
  • Abdel-Aziz, M., et al. (2018). New pyrazolopyridine analogs: Synthesis, antimicrobial, antiquorum-sensing and antitumor screening. European Journal of Medicinal Chemistry. [Link]
  • Molecular Devices. (n.d.). Time-Resolved Fluorescence TRF / TR-FRET (HTRF). Molecular Devices. [Link]
  • BellBrook Labs. (n.d.). Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits. BellBrook Labs. [Link]
  • Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. [Link]
  • Alamshany, Z. M., et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. RSC Medicinal Chemistry. [Link]
  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]
  • Vasta, J. D., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
  • Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
  • International Centre for Kinase Profiling. (n.d.). ATP Competition Assay. University of Dundee. [Link]
  • Patel, K., et al. (2023). In silico and in vitro evaluation of newly synthesized pyrazolo-pyridine fused tetrazolo-pyrimidines derivatives as potential anticancer and antimicrobial agents. Journal of Biomolecular Structure & Dynamics. [Link]
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  • Kumar, D., et al. (2020).
  • ResearchGate. (n.d.). Hit validation, in vitro assays, and kinase activity assays for DNA‐PKcs hits.
  • Frontiers Media S.A. (2011). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Pharmacology. [Link]
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  • Wiley-VCH. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley Online Library. [Link]
  • MDPI. (2021). A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. MDPI. [Link]
  • Semantic Scholar. (2009). Kinase-targeted libraries: the design and synthesis of novel, potent, and selective kinase inhibitors. Semantic Scholar. [Link]
  • Patel, R. V., & Sachin, B. P. (2020). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Journal of Medicinal Chemistry. [Link]
  • Lee, H., et al. (2015). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
  • PubChem. (n.d.). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. PubChem. [Link]
  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Bioorganic & Medicinal Chemistry. [Link]
  • Wang, B., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters. [Link]
  • Wisto, T., et al. (2022). Development of New Pyrazolo[3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules. [Link]
  • Sharma, R., et al. (2021).

Sources

The Crucial Role of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine in the Synthesis of Vericiguat: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides an in-depth exploration of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine and its derivatives as pivotal intermediates in the synthesis of Vericiguat. Designed for researchers, scientists, and professionals in drug development, this document elucidates the therapeutic significance of Vericiguat, details the synthetic pathways to its core heterocyclic components, and provides robust protocols for its synthesis and characterization.

Introduction: Vericiguat and the Unmet Need in Heart Failure

Vericiguat (marketed as Verquvo) is a first-in-class oral soluble guanylate cyclase (sGC) stimulator approved for the treatment of symptomatic chronic heart failure with reduced ejection fraction (HFrEF).[1][2] Heart failure is a progressive condition where the heart cannot pump enough blood to meet the body's needs. A key underlying issue in many patients is the impaired nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway.[3] Reduced NO bioavailability and/or sGC dysfunction leads to decreased cGMP levels, resulting in endothelial and myocardial dysfunction.[1]

Vericiguat addresses this by directly stimulating sGC, independent of NO, and also by sensitizing sGC to endogenous NO.[3][4] This dual mechanism enhances the production of cGMP, a critical second messenger that mediates vasodilation, and has anti-fibrotic and anti-inflammatory effects, thereby improving cardiac function and reducing the risk of cardiovascular death and heart failure hospitalization.[1][3]

The chemical structure of Vericiguat, methyl N-[4,6-diamino-2-[5-fluoro-1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl]carbamate, is built upon a this compound core.[5] The synthesis of this core and its subsequent elaboration are critical steps in the manufacturing of this life-saving therapeutic. This guide provides detailed protocols and insights into this synthetic process.

Mechanism of Action: The NO-sGC-cGMP Pathway

The therapeutic effect of Vericiguat is rooted in its ability to restore the functionality of the NO-sGC-cGMP pathway.

Vericiguat_Mechanism_of_Action NO Nitric Oxide (NO) sGC_inactive Soluble Guanylate Cyclase (sGC) (Inactive) NO->sGC_inactive Stimulates sGC_active sGC (Active) sGC_inactive->sGC_active GTP GTP sGC_active->GTP cGMP cGMP GTP->cGMP Conversion Vasodilation Vasodilation & Improved Cardiac Function cGMP->Vasodilation Promotes Vericiguat Vericiguat Vericiguat->sGC_inactive Directly Stimulates & Sensitizes to NO

Caption: Vericiguat's dual mechanism on the sGC pathway.

Synthesis of Key Intermediates: The this compound Core

The synthesis of Vericiguat relies on the construction of the key intermediate, 5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile. A robust and scalable synthesis for this intermediate has been developed starting from commercially available 2-chloro-5-fluoronicotinic acid.[4][6]

Synthetic Pathway Overview

Vericiguat_Synthesis_Pathway Start 2-Chloro-5-fluoronicotinic acid Intermediate1 5-Fluoro-1H-pyrazolo [3,4-b]pyridin-3-ol Start->Intermediate1 Hydrazinolysis Intermediate2 5-Fluoro-1-(2-fluorobenzyl) -1H-pyrazolo[3,4-b] pyridin-3-ol Intermediate1->Intermediate2 N-1 Benzylation Intermediate3 5-Fluoro-1-(2-fluorobenzyl) -3-bromo-1H-pyrazolo [3,4-b]pyridine Intermediate2->Intermediate3 Bromination Key_Intermediate 5-Fluoro-1-(2-fluorobenzyl) -1H-pyrazolo[3,4-b] pyridine-3-carbonitrile Intermediate3->Key_Intermediate Cyanation Guanidine Carboximidamide (Guanidine precursor) Key_Intermediate->Guanidine Amidine Formation Vericiguat Vericiguat Guanidine->Vericiguat Condensation Pyrimidine Pyrimidine Fragment Pyrimidine->Vericiguat

Sources

5-Fluoro-1H-pyrazolo[3,4-B]pyridine for studying TRK inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: 5-Fluoro-1H-pyrazolo[3,4-b]pyridine: A Core Scaffold for the Development and Evaluation of Novel TRK Inhibitors

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Tropomyosin receptor kinases (TRKs) represent a family of receptor tyrosine kinases that have emerged as critical targets in oncology. The discovery of NTRK gene fusions as oncogenic drivers in a wide array of tumors has catalyzed the development of highly specific TRK inhibitors, leading to a new paradigm of tissue-agnostic cancer therapy. The 1H-pyrazolo[3,4-b]pyridine scaffold has been identified as a privileged structure in kinase drug discovery, acting as a bioisostere of the purine ring of ATP and enabling potent interactions with the kinase hinge region.[1][2] This guide provides a detailed technical overview and experimental protocols for utilizing this compound, a key chemical intermediate, in the synthesis, characterization, and evaluation of novel TRK inhibitors. We present the underlying scientific rationale, step-by-step protocols for biochemical and cell-based assays, and strategies for data interpretation, offering a comprehensive resource for researchers in targeted therapy development.

Scientific Rationale: Targeting the TRK Pathway

The TRK Signaling Cascade

The TRK receptor family comprises three transmembrane proteins: TRKA, TRKB, and TRKC, encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively. In normal physiology, they play a crucial role in the development and function of the nervous system by binding to their cognate ligands, the neurotrophins.[3]

Ligand binding induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within the kinase domain.[4] This activation event creates docking sites for various cytoplasmic adaptor proteins, initiating a cascade of downstream signaling pathways critical for cell survival, proliferation, and differentiation. The three primary signaling axes are:

  • RAS/RAF/MEK/ERK (MAPK) Pathway: Primarily regulates cell proliferation and differentiation.[3][5]

  • PI3K/AKT/mTOR Pathway: A central regulator of cell survival, growth, and metabolism.[5][6]

  • PLCγ Pathway: Leads to the activation of Protein Kinase C (PKC) and calcium signaling, influencing cellular motility and plasticity.[6][7]

In TRK fusion-positive cancers, chromosomal rearrangements lead to the expression of chimeric proteins where the TRK kinase domain is constitutively active, driving oncogenesis in a ligand-independent manner.[8] Inhibition of this aberrant kinase activity is the therapeutic goal.

TRK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_downstream cluster_output TRK TRK Receptor (TRKA/B/C) Dimer Receptor Dimerization & Autophosphorylation TRK->Dimer Activates RAS RAS/RAF/MEK/ERK (MAPK Pathway) Dimer->RAS PI3K PI3K/AKT/mTOR (PI3K Pathway) Dimer->PI3K PLCg PLCγ Pathway Dimer->PLCg Neurotrophin Neurotrophin (e.g., NGF) Neurotrophin->TRK Binds Inhibitor TRK Inhibitor (ATP-Competitive) Inhibitor->Dimer Blocks Proliferation Proliferation & Differentiation RAS->Proliferation Survival Survival & Growth PI3K->Survival Motility Motility & Plasticity PLCg->Motility

Figure 1. Simplified TRK Signaling Pathway and Point of Inhibition.
The 1H-Pyrazolo[3,4-b]pyridine Scaffold

The 1H-pyrazolo[3,4-b]pyridine core is a "privileged scaffold" in medicinal chemistry, particularly for designing kinase inhibitors.[1] Its structure mimics the adenine base of ATP, allowing it to form key hydrogen bonds with the "hinge region" of the kinase active site. This competitive binding blocks ATP from accessing the site, thereby inhibiting the enzyme's phosphotransferase activity.[2][9]

The 5-fluoro substitution on the pyridine ring of the scaffold is a strategic chemical modification. Fluorine's high electronegativity can modulate the electronic properties of the ring system, potentially enhancing binding affinity through favorable electrostatic interactions. Furthermore, it can block sites of metabolism, improving the compound's pharmacokinetic profile.

Property Value
Molecular Formula C₆H₄FN₃
Molecular Weight 137.11 g/mol [10]
IUPAC Name This compound[10]
CAS Number 1256788-84-7[10]
Table 1. Physicochemical Properties of the Core Scaffold.

Experimental Design & Workflows

The journey from the this compound scaffold to a validated TRK inhibitor involves a logical progression of synthesis followed by rigorous biochemical and cell-based testing.

Experimental_Workflow cluster_biochem Biochemical Assays (In Vitro) cluster_cell Cell-Based Assays Start Start: this compound Scaffold Synth Chemical Synthesis (e.g., Suzuki or Buchwald-Hartwig Coupling) Start->Synth Purify Purification & Characterization (HPLC, NMR, MS) Synth->Purify Candidate Candidate Inhibitor (Compound 'X') Purify->Candidate Biochem_IC50 Protocol 1: TRK Kinase IC50 Determination (TRKA, TRKB, TRKC) Candidate->Biochem_IC50 Selectivity Protocol 2: Kinase Selectivity Profiling Biochem_IC50->Selectivity Phospho Protocol 3: Cellular TRK Autophosphorylation (Western Blot / ELISA) Selectivity->Phospho Prolif Protocol 4: Cell Proliferation Assay (e.g., CellTiter-Glo®) Phospho->Prolif Result Validated TRK Inhibitor Lead Prolif->Result

Figure 2. Overall workflow for the synthesis and evaluation of a TRK inhibitor.

Biochemical Assay Protocols

Protocol 1: TRK Kinase Inhibition Assay (IC50 Determination)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified TRKA, TRKB, and TRKC kinase domains. This protocol is based on the ADP-Glo™ luminescent assay format, which measures ADP production as an indicator of kinase activity.[11][12]

Rationale: The initial screen for any kinase inhibitor is a direct, cell-free biochemical assay. This allows for the precise measurement of the compound's potency against its purified target without confounding factors like cell permeability or off-target effects. The ADP-Glo™ system is highly sensitive and amenable to high-throughput screening.[11]

Materials:

Component Supplier Example Purpose
Recombinant TRKA, TRKB, TRKC Promega, BPS Bioscience Enzyme source
Poly (Glu, Tyr) 4:1 Substrate Sigma-Aldrich Substrate for phosphorylation
Kinase Buffer 1 (40mM Tris, 20mM MgCl₂, 0.1mg/ml BSA) In-house preparation Reaction buffer
Dithiothreitol (DTT) Sigma-Aldrich Reducing agent to maintain enzyme stability
ATP (Adenosine Triphosphate) Promega Phosphate donor
Test Compound (from scaffold) Synthesized Inhibitor
ADP-Glo™ Kinase Assay Kit Promega Detection reagents

| White, Opaque 384-well plates | Corning | Low-volume assay plates |

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. This will be the source plate for the assay.

  • Reaction Setup (in a 384-well plate):

    • Add 1 µL of test compound from the dilution series to the appropriate wells. For controls, add 1 µL of DMSO (0% inhibition) and a known pan-kinase inhibitor like Staurosporine (100% inhibition).

    • Add 2 µL of a mix containing the TRK enzyme (e.g., 1-2 ng/µL) and substrate (e.g., 0.2 µg/µL) in kinase buffer.

    • Initiate the kinase reaction by adding 2 µL of ATP solution (final concentration should be at or near the Km for the specific TRK enzyme, typically 25-50 µM). The final reaction volume is 5 µL.

  • Kinase Reaction:

    • Incubate the plate at 30°C for 60 minutes. The exact time should be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption in the DMSO control).

  • Signal Detection (as per ADP-Glo™ protocol):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Read the luminescence on a plate reader (e.g., GloMax®).

    • Normalize the data using the 0% and 100% inhibition controls.

    • Plot the normalized response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Kinase Selectivity Profiling

Objective: To assess the specificity of the lead compound by testing its inhibitory activity against a broad panel of other protein kinases.

Rationale: A successful targeted therapy must be selective for its intended target to minimize off-target toxicities. Profiling against a kinome panel is a critical step to identify potential liabilities.[13][14] This is typically performed by specialized contract research organizations (CROs) that maintain large panels of active kinases.[15]

Procedure:

  • Submit the compound to a CRO (e.g., Reaction Biology, Eurofins Discovery) for screening against their kinase panel (e.g., KinomeScan™ or HotSpot™).

  • Typically, the compound is first tested at a single high concentration (e.g., 1 or 10 µM).

  • Any kinases that show significant inhibition (e.g., >50% or >75% inhibition) are then selected for full IC50 determination, following a protocol similar to Protocol 1.

Data Presentation: Results are often presented as a table of IC50 values or as a "tree map" visualization of the kinome to highlight selectivity.

Target Kinase Compound 'X' (IC50, nM) Selectivity vs. TRKA Comments
TRKA 5 1x Primary Target
TRKB 8 1.6xHigh potency
TRKC 15 3xHigh potency
ALK12024xModerate off-target activity
ROS125050xModerate off-target activity
VEGFR2>10,000>2000xHighly selective
EGFR>10,000>2000xHighly selective
Table 2. Example of a Hypothetical Kinase Selectivity Profile for a Lead Compound.

Cell-Based Assay Protocols

Protocol 3: Cellular TRK Autophosphorylation Assay

Objective: To confirm that the test compound can inhibit TRK signaling within a living cell by measuring the phosphorylation status of the TRK receptor.

Rationale: This assay validates the findings from the biochemical assay in a more physiologically relevant context.[16] It confirms that the compound is cell-permeable and can engage its target in the presence of endogenous ATP concentrations. A TRK-fusion positive cell line, such as KM12 (TPM3-NTRK1 fusion), is an ideal model system.[17]

Materials:

Component Purpose
KM12 colorectal carcinoma cell line TRK-fusion positive model
RPMI-1640 Medium + 10% FBS Cell culture medium
Test Compound Inhibitor
RIPA Lysis Buffer + Protease/Phosphatase Inhibitors Cell lysis and protein preservation
Primary Antibodies (Anti-p-TRKA (Tyr674/675), Anti-TRKA) Detection of phosphorylated and total TRK
HRP-conjugated Secondary Antibody Signal amplification for Western blot

| ECL Western Blotting Substrate | Chemiluminescent detection |

Procedure:

  • Cell Culture and Treatment:

    • Plate KM12 cells in 6-well plates and grow to 70-80% confluency.

    • Starve the cells in serum-free medium for 4-6 hours.

    • Treat the cells with various concentrations of the test compound (or DMSO vehicle) for 2 hours.

  • Cell Lysis:

    • Wash the cells once with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Western Blotting:

    • Determine the protein concentration of the supernatant (e.g., using a BCA assay).

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane with the primary antibody against p-TRKA overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply ECL substrate.

    • Visualize the bands using a chemiluminescence imager.

    • Strip the membrane and re-probe for total TRKA and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Protocol 4: Cell Proliferation Assay

Objective: To measure the functional consequence of TRK inhibition on the viability and proliferation of TRK-dependent cancer cells.

Rationale: The ultimate goal of an anti-cancer agent is to halt tumor growth. This assay measures the downstream phenotypic effect of target engagement. A reduction in the proliferation of a TRK-fusion positive cell line upon treatment provides strong evidence of on-target anti-cancer activity.[18]

Procedure:

  • Cell Plating:

    • Seed KM12 cells into a 96-well clear-bottom white plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium.

    • Allow the cells to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the test compound. Include a DMSO vehicle control.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Measurement (using CellTiter-Glo® Luminescent Cell Viability Assay):

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add CellTiter-Glo® Reagent to each well (volume equal to the culture medium volume).

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Read the luminescence on a plate reader.

    • Normalize the data to the DMSO control and plot the results to determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Directions

The this compound scaffold is a validated and highly effective starting point for the discovery of novel TRK inhibitors. Its ability to serve as an ATP-competitive hinge-binder provides a robust foundation for generating potent kinase inhibitors. By following a systematic workflow of chemical synthesis, biochemical characterization, and cell-based validation, researchers can effectively utilize this scaffold to develop new candidate drugs for TRK-fusion positive cancers. A lead compound identified through these protocols, demonstrating high potency, selectivity, and cellular activity, would be a strong candidate for further preclinical development, including pharmacokinetic studies and in vivo efficacy testing in xenograft models.

References

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Application Notes and Protocols for 5-Fluoro-1H-pyrazolo[3,4-b]pyridine Target Engagement Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Elucidating the Molecular Interactions of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine

The this compound scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2][3][4] Derivatives of this heterocyclic system have demonstrated significant activity against a range of therapeutically relevant kinases, including Anaplastic Lymphoma Kinase (ALK), Fibroblast Growth Factor Receptor (FGFR), and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[5][6][7][8][9] The clinical and preclinical success of such targeted therapies hinges on a fundamental principle: robust and verifiable engagement of the drug molecule with its intended protein target within a physiologically relevant context.[10][11]

This guide provides a comprehensive overview of established and cutting-edge biophysical and cell-based assays to quantitatively assess the target engagement of this compound derivatives. As a Senior Application Scientist, the following protocols are presented not merely as a sequence of steps, but with a focus on the underlying scientific rationale, empowering researchers to not only execute these experiments but also to critically interpret the data and troubleshoot potential challenges. We will delve into the practical application of the Cellular Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC) for characterizing the interaction of this important compound class with its protein targets.

I. Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Native Cellular Environment

The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying the direct binding of a small molecule to its target protein within intact cells or cell lysates.[12][13][14][15] The principle is based on the ligand-induced stabilization of the target protein against thermal denaturation.[13][14][16] Upon heating, unbound proteins unfold and aggregate, while proteins with a bound ligand are stabilized and remain soluble at higher temperatures.[12][16] This change in thermal stability, observed as a shift in the melting curve of the protein, provides direct evidence of target engagement in a native biological context.[13][15]

A. Key Advantages of CETSA for this compound Derivatives:
  • Label-Free: Neither the compound nor the target protein requires modification, preserving their native conformations and interactions.[11]

  • Physiological Relevance: The assay is performed in a cellular environment, accounting for factors like cell permeability, intracellular concentrations, and the presence of endogenous cofactors and binding partners.[11][14]

  • Versatility: CETSA can be adapted for various sample types, including cultured cells, tissues, and cell lysates.[14][16]

B. Experimental Workflow: CETSA

Caption: CETSA Experimental Workflow.

C. Detailed Protocol for CETSA with a this compound Derivative

This protocol is a generalized framework and should be optimized for the specific target kinase and cell line.

1. Cell Culture and Treatment:

  • Cell Line Selection: Choose a cell line with robust expression of the target kinase (e.g., H2228 cells for ALK, KMS-11 cells for FGFR3, or THP-1 cells for IRAK4).

  • Plating: Seed cells in a multi-well plate (e.g., 96-well) at a density that ensures they are in the logarithmic growth phase at the time of the experiment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in cell culture medium. The final concentration range should bracket the expected cellular IC50. Include a vehicle control (e.g., DMSO).

  • Incubation: Treat the cells with the compound or vehicle and incubate for a predetermined time (typically 1-2 hours) at 37°C to allow for cell penetration and target binding.

2. Heat Shock:

  • Seal the plate and place it in a PCR machine or a temperature-controlled water bath.

  • Expose the cells to a temperature gradient (e.g., 40-60°C in 2°C increments for 3 minutes) to determine the optimal melting temperature. For isothermal dose-response experiments, a single, optimized temperature is used.[16]

  • Immediately cool the plate on ice for 3 minutes to halt further denaturation.

3. Cell Lysis:

  • Lyse the cells by adding a lysis buffer containing a non-ionic detergent (e.g., Triton X-100 or NP-40) and protease/phosphatase inhibitors.

  • Alternatively, three cycles of freeze-thawing can be employed for cell lysis.[17]

  • Incubate on ice for 20 minutes with gentle agitation.

4. Separation of Soluble and Aggregated Proteins:

  • Centrifuge the plate at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins and cell debris.[17]

  • Carefully collect the supernatant containing the soluble protein fraction.

5. Protein Quantification:

  • The amount of the soluble target protein can be quantified using various methods:

    • Western Blotting: A semi-quantitative but widely used method. Run the samples on an SDS-PAGE gel, transfer to a membrane, and probe with a specific primary antibody against the target kinase.[16]

    • ELISA or AlphaLISA: Higher throughput and more quantitative methods that require specific antibody pairs.

    • Mass Spectrometry (Thermal Proteome Profiling): A powerful approach for unbiased, proteome-wide target deconvolution.[14]

6. Data Analysis:

  • Melting Curve: Plot the normalized amount of soluble protein against the temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization.

  • Isothermal Dose-Response Curve: At a fixed temperature, plot the amount of soluble protein against the compound concentration. This allows for the determination of the EC50 for target engagement.

Parameter Recommendation Rationale
Cell Line Endogenously expressing the target kinaseProvides a more physiologically relevant context.
Compound Concentration 0.1 nM to 10 µM (logarithmic dilutions)To capture a full dose-response curve.
Heat Shock Temperature Determined empirically (typically 45-55°C)The optimal temperature is where a significant difference between the stabilized and unstabilized protein is observed.
Detection Method Western Blot (validation) or AlphaLISA (screening)Western blotting provides visual confirmation, while AlphaLISA offers higher throughput.

II. Surface Plasmon Resonance (SPR): Real-Time Kinetic Analysis of Binding

Surface Plasmon Resonance (SPR) is a label-free optical biosensor technique that allows for the real-time monitoring of molecular interactions.[18] It provides quantitative information on the kinetics (association rate, k_on, and dissociation rate, k_off) and affinity (dissociation constant, K_D) of binding between a ligand (the this compound derivative) and an analyte (the purified target kinase).[10][19]

A. Why Use SPR for this compound Derivatives?
  • Kinetic Information: SPR elucidates the dynamics of the binding event, which is crucial for understanding the mechanism of action and for lead optimization.[19]

  • High Sensitivity: It can detect a wide range of binding affinities, from weak to very strong interactions.

  • Low Sample Consumption: SPR experiments typically require small amounts of purified protein.

B. SPR Experimental Workflow

Caption: ITC Experimental Workflow.

C. Detailed Protocol for ITC Analysis

1. Sample Preparation:

  • The purified target kinase is placed in the sample cell of the calorimeter, and the this compound derivative is loaded into the injection syringe.

  • Both the protein and the compound must be in the same, precisely matched buffer to avoid heat of dilution effects. The buffer should also contain a matched concentration of DMSO.

2. Titration:

  • A series of small injections of the compound from the syringe into the sample cell are performed at a constant temperature.

  • With each injection, the compound binds to the protein, and the resulting heat change (either exothermic or endothermic) is measured by the instrument.

3. Heat Measurement:

  • The instrument measures the power required to maintain a zero temperature difference between the sample and reference cells. The heat of reaction for each injection is recorded as a peak in the raw data.

4. Data Analysis:

  • The area under each peak is integrated to determine the heat change per injection.

  • These values are plotted against the molar ratio of the compound to the protein to generate a binding isotherm.

  • The binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters (K_D, n, ΔH, and ΔS).

Parameter Recommendation Rationale
Protein Concentration 10-100 µMShould be high enough to ensure a good signal-to-noise ratio.
Compound Concentration 10-20 times the protein concentrationTo ensure saturation of the protein by the end of the titration.
Buffer Dialyze both protein and compound against the same bufferTo minimize heat of dilution effects.
Temperature 25°C (or other physiologically relevant temperature)Binding thermodynamics are temperature-dependent.

IV. Conclusion: An Integrated Approach to Target Engagement

Confirming that a this compound derivative engages its intended kinase target is a critical step in drug discovery. [10][11]No single assay can provide a complete picture of the drug-target interaction. Therefore, an integrated approach utilizing orthogonal methods is highly recommended. CETSA provides invaluable confirmation of target engagement in a cellular context, while SPR and ITC offer detailed in vitro characterization of the binding kinetics and thermodynamics, respectively. By combining the insights from these powerful techniques, researchers can build a comprehensive understanding of their compound's mechanism of action, leading to more informed decisions and the successful development of novel targeted therapies.

References

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. PMC. [Link]
  • Discovery of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines as potent anaplastic lymphoma kinase (ALK) inhibitors. PubMed. [Link]
  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. NIH. [Link]
  • Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PubMed. [Link]
  • Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. Frontiers in Cell and Developmental Biology. [Link]
  • Pyrazolopyridine: An efficient pharmacophore in recent drug design and development. Wiley Online Library. [Link]
  • The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]
  • The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replic
  • Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry. [Link]
  • Small-molecule Target and Pathway Identific
  • The discovery of new cytotoxic pyrazolopyridine deriv
  • Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Gener
  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. PubMed Central. [Link]
  • CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY.
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  • A Practical Guide to Target Engagement Assays. Selvita. [Link]
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
  • ALK inhibitor. Wikipedia. [Link]
  • Target Analysis & Bespoke Screening Str
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. [Link]
  • Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1. NIH. [Link]
  • IRAK-4 Inhibitors for Inflamm
  • Development of Potent and Selective Pyrazolopyrimidine IRAK4 Inhibitors. PubMed. [Link]
  • The ALK inhibitor PF-06463922 is effective as a single agent in neuroblastoma driven by expression of ALK and MYCN. PubMed. [Link]
  • The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace. [Link]
  • Current Advances in CETSA. Frontiers in Molecular Biosciences. [Link]
  • FDA approved ALK inhibitors with substantial impact in the field of cancer therapy.
  • Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Drug Hunter. [Link]
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing. [Link]
  • Design, Synthesis, and Biological Evaluation of the First Novel Macrocycle-Based FGFR Inhibitors That Overcome Clinically Acquired Resistance. Journal of Medicinal Chemistry. [Link]
  • Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors.
  • Application Note Discovery and Characterization of Inhibitors of Protein/Protein Interactions by ITC. TA Instruments. [Link]
  • Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome.
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  • SPR-Based Kinetic Analysis of the Early Stages of Infection in Cells Infected with Human Coronavirus and Treated with Hydroxychloroquine. Semantic Scholar. [Link]
  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. NIH. [Link]
  • Surface Plasmon Resonance Analysis of Antifungal Azoles Binding to CYP3A4 with Kinetic Resolution of Multiple Binding Orient

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Application Notes & Protocols: Assessing the Cell Permeability of 5-Fluoro-1H-pyrazolo[3,4-B]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrazolo[3,4-b]pyridine scaffold is a cornerstone in modern medicinal chemistry, with derivatives being investigated as potent inhibitors for critical targets like Tropomyosin receptor kinases (TRKs) and Fibroblast growth factor receptors (FGFRs) in oncology.[1][2] 5-Fluoro-1H-pyrazolo[3,4-b]pyridine is a representative member of this promising class of compounds. A key determinant of a drug candidate's therapeutic success is its ability to permeate cell membranes to reach its intracellular target. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting and executing the appropriate cell permeability assays for this compound and its analogs. We present detailed, field-proven protocols for both the Parallel Artificial Membrane Permeability Assay (PAMPA) for rapid screening of passive diffusion and the Caco-2 bidirectional permeability assay, the industry gold standard for predicting in vivo intestinal absorption.

Introduction: The Critical Role of Permeability in Drug Discovery

Cell permeability is a fundamental ADME (Absorption, Distribution, Metabolism, and Excretion) property that dictates the bioavailability and efficacy of orally administered drugs. A compound must traverse the lipid bilayer of cell membranes to be absorbed from the gastrointestinal tract and reach its site of action. Poor permeability is a significant cause of compound attrition during drug development. Therefore, early-stage assessment of this parameter is essential for guiding lead optimization and selecting candidates with a higher probability of clinical success.

The pyrazolo[3,4-b]pyridine core is featured in numerous compounds under investigation for various diseases, including cancer.[3][4][5] For these molecules to be effective, particularly as oral therapeutics, they must exhibit favorable permeability. This application note establishes a robust, tiered strategy for evaluating the permeability of this compound, beginning with a simple, high-throughput artificial membrane assay and progressing to a more complex, biologically relevant cell-based model.

Physicochemical Profile of this compound

Before initiating permeability studies, it is crucial to understand the compound's basic physicochemical properties, which can influence its membrane transport characteristics.

PropertyValueSource
Molecular Formula C₆H₄FN₃PubChem CID: 72207276[6]
Molecular Weight 137.11 g/mol PubChem CID: 72207276[6]
XLogP3 (Lipophilicity) 0.9PubChem CID: 72207276[6]
Topological Polar Surface Area (TPSA) 41.6 ŲPubChem CID: 72207276[6]

An XLogP3 value of 0.9 and a TPSA of 41.6 Ų suggest that the compound is relatively hydrophilic, which may result in moderate to low passive permeability.

A Tiered Approach to Permeability Assessment

A multi-assay strategy provides the most comprehensive understanding of a compound's permeability profile in a time- and resource-efficient manner. We recommend a two-tiered approach.

G start Start: This compound Permeability Assessment pampa Tier 1: PAMPA Assay (High-Throughput Screen) start->pampa pampa_desc Purpose: Assess passive diffusion only. Fast, cell-free, and cost-effective. pampa->pampa_desc decision1 Is Passive Permeability High? pampa->decision1 caco2 Tier 2: Caco-2 Bidirectional Assay (Gold Standard) decision1->caco2 Yes end_low_passive Result: Poor Permeability (Low Passive Diffusion) decision1->end_low_passive No caco2_desc Purpose: Assess passive diffusion, active transport, and paracellular flux. Predicts in vivo absorption. caco2->caco2_desc end_high Result: High Predicted Oral Absorption caco2->end_high  Low Efflux Ratio end_efflux Result: Poor Permeability (Likely Active Efflux) caco2->end_efflux  High Efflux Ratio

Caption: Recommended tiered workflow for permeability assessment.

Assay Selection Rationale
Assay TypePrincipleProsConsBest For
PAMPA Measures diffusion across an artificial lipid membrane.[7]High-throughput, low cost, excellent reproducibility, isolates passive transport.[8]Lacks biological transporters and paracellular pathways; may overestimate permeability for efflux substrates.[9]Early-stage screening of large compound libraries to rank order by passive permeability.
Caco-2 Measures transport across a differentiated monolayer of human intestinal cells.[10]Gold standard for predicting human oral absorption; measures passive, active, and paracellular transport.[11]Lower throughput, higher cost, requires lengthy cell culture (21 days).[12]In-depth characterization of lead compounds; identifying substrates of active transporters.
MDCK-MDR1 Measures transport across a canine kidney cell line overexpressing the human P-gp efflux pump.[13][14]Specifically identifies P-gp substrates; useful for predicting BBB penetration.[15][16]Does not model the full complexity of human intestinal transporters.Investigating suspected P-gp mediated efflux; CNS drug discovery programs.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol is designed to rapidly assess the passive, transcellular permeability of this compound.

Principle

The assay measures the diffusion of the test compound from a donor well, through a filter coated with a lipid solution (e.g., 2% lecithin in dodecane), into a buffer-filled acceptor well. The amount of compound that reaches the acceptor compartment over a set time is quantified to determine the permeability coefficient (Pe).

Materials
  • MultiScreen PAMPA Plate (96-well filter plate, e.g., Millipore MAIPNTR10)

  • 96-well acceptor plate (e.g., Millipore MSSACCEPT0R)

  • Test Compound Stock: 10 mM this compound in DMSO

  • Phosphate Buffered Saline (PBS), pH 7.4

  • PAMPA Lipid Solution: 2% (w/v) L-α-phosphatidylcholine (lecithin) in dodecane

  • Control Compounds: Caffeine (high permeability), Atenolol (low permeability)

  • 96-well UV-transparent plate for analysis

  • Plate reader or LC-MS/MS system

Step-by-Step Methodology
  • Prepare Solutions:

    • Assay Buffer: PBS containing 5% DMSO.

    • Test & Control Solutions (Donor): Prepare a 200 µM solution of the test compound and controls by diluting the 10 mM DMSO stock into the Assay Buffer.

  • Prepare Acceptor Plate: Add 300 µL of Assay Buffer to each well of the 96-well acceptor plate.

  • Coat Filter Plate: Using a multichannel pipette, carefully dispense 5 µL of the PAMPA Lipid Solution onto the membrane of each well in the filter (donor) plate.[8] Ensure the entire membrane surface is coated but avoid touching the membrane with the pipette tip.

  • Add Donor Solutions: Immediately after lipid coating, add 150 µL of the test and control solutions to the appropriate wells of the filter plate.

  • Assemble Sandwich Plate: Carefully place the donor filter plate onto the acceptor plate, ensuring the bottom of the filter membrane is in contact with the buffer in the acceptor wells.

  • Incubation: Cover the plate assembly with a lid to minimize evaporation and incubate at room temperature (25°C) for 16-18 hours in a chamber with a wet paper towel to maintain humidity.[17]

  • Disassemble and Sample: After incubation, carefully separate the donor and acceptor plates.

  • Quantification:

    • Transfer an aliquot (e.g., 100 µL) from each well of the acceptor and donor plates to a UV-transparent 96-well plate.

    • Determine the concentration of the compound in each sample using a UV plate reader at the compound's λmax or by a validated LC-MS/MS method for higher sensitivity and specificity.

    • Prepare a standard curve to accurately determine concentrations.

Data Analysis

The effective permeability coefficient (Pe in cm/s) is calculated using the following equation:

Pe = C x [-ln(1 - [drug]acceptor / [drug]equilibrium)]

Where:

  • C is a constant related to plate geometry and incubation time. C = (VA * VD) / ((VA + VD) * Area * Time)

  • [drug]acceptor is the concentration in the acceptor well.

  • [drug]equilibrium is the theoretical equilibrium concentration.

Expected Results & Interpretation:

Permeability ClassPe (10⁻⁶ cm/s)Interpretation
Low < 1Low passive absorption expected.
Medium 1 - 10Moderate passive absorption expected.
High > 10High passive absorption expected.

Protocol 2: Caco-2 Bidirectional Permeability Assay

This assay provides a more biologically relevant assessment by using a cellular monolayer that mimics the human intestinal epithelium, including the presence of efflux and uptake transporters.[10][18]

Principle

Caco-2 cells are cultured on semi-permeable filter inserts for ~21 days, during which they differentiate and form a polarized monolayer with tight junctions.[12] The permeability is assessed by adding the test compound to either the apical (A) or basolateral (B) side and measuring its appearance on the opposite side over time. This bidirectional measurement allows for the calculation of an efflux ratio (ER), which indicates if the compound is a substrate of active efflux pumps like P-glycoprotein (P-gp).[12]

G cluster_0 Caco-2 Bidirectional Assay Workflow cluster_1 Transport Experiment (in parallel) seed 1. Seed Caco-2 cells on Transwell inserts culture 2. Culture for 21-28 days (media change every 2-3 days) seed->culture integrity 3. Assess Monolayer Integrity (TEER & Lucifer Yellow) culture->integrity apical A -> B Transport Add compound to Apical side integrity->apical basolateral B -> A Transport Add compound to Basolateral side integrity->basolateral apical_sample Sample from Basolateral side apical->apical_sample Incubate 1-2h @ 37°C basolateral_sample Sample from Apical side basolateral->basolateral_sample Incubate 1-2h @ 37°C analysis 4. Quantify compound concentration (LC-MS/MS) apical_sample->analysis basolateral_sample->analysis calculation 5. Calculate Papp (A->B), Papp (B->A), and Efflux Ratio analysis->calculation

Caption: Workflow for the Caco-2 bidirectional permeability assay.

Materials
  • Caco-2 cells (ATCC HTB-37)

  • 24-well Transwell plates with 0.4 µm pore polycarbonate membrane inserts

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% Pen-Strep)

  • Transport Buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4

  • Test Compound: 10 mM this compound in DMSO

  • Controls: Propranolol (high permeability), Atenolol (low permeability), Digoxin (P-gp substrate)

  • Integrity Marker: Lucifer Yellow

  • Transepithelial Electrical Resistance (TEER) meter with "chopstick" electrodes

  • LC-MS/MS system for quantification

Step-by-Step Methodology

Part A: Cell Culture & Monolayer Formation

  • Seeding: Seed Caco-2 cells onto the apical side of the Transwell inserts at a density of ~1.5 x 10⁵ cells/well.[18]

  • Culture: Culture the cells for 21-28 days in a 37°C, 5% CO₂ incubator. Change the medium in both apical (0.3 mL) and basolateral (1.2 mL) compartments every 2-3 days.[18][19]

Part B: Monolayer Integrity Verification (Self-Validation)

  • TEER Measurement: On the day of the experiment, measure the TEER of each well. The resistance value is a direct measure of tight junction integrity.[20] Values should be >200 Ω·cm² for the monolayer to be considered suitable for the assay.[12][19]

  • Lucifer Yellow Assay: After the transport experiment, the integrity can be post-verified by measuring the flux of the membrane-impermeable fluorescent marker, Lucifer Yellow. A leakage of <1% confirms the monolayer was intact throughout the experiment.

Part C: Transport Experiment

  • Preparation: Gently wash the cell monolayers twice with pre-warmed (37°C) Transport Buffer. Equilibrate the cells in Transport Buffer for 30 minutes at 37°C.

  • Dosing Solutions: Prepare 10 µM dosing solutions of the test compound and controls in Transport Buffer. The final DMSO concentration should be ≤1%.

  • Initiate Transport:

    • A→B Direction: Remove the buffer from the apical well and add 320 µL of the dosing solution. Add 1200 µL of fresh Transport Buffer to the basolateral well.[19]

    • B→A Direction: Remove the buffer from the basolateral well and add 1220 µL of the dosing solution. Add 300 µL of fresh Transport Buffer to the apical well.[19]

    • Perform each condition in triplicate.

  • Incubation: Incubate the plates for 90-120 minutes at 37°C with gentle shaking (e.g., 50 rpm).[13][19]

  • Sampling: At the end of the incubation, collect samples from the receiver compartments (basolateral for A→B, apical for B→A). Also, collect a sample from the initial donor solution.

  • Quantification: Analyze all samples using a validated LC-MS/MS method to determine the compound concentrations.

Data Analysis
  • Apparent Permeability Coefficient (Papp): Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of permeation (amount of compound in the receiver compartment per unit time).

    • A is the surface area of the membrane (e.g., 0.33 cm² for 24-well inserts).

    • C₀ is the initial concentration in the donor compartment.

  • Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B)

Interpretation of Caco-2 Results:

Papp (A→B) (10⁻⁶ cm/s)Permeability ClassInterpretation
< 1LowPoorly absorbed
1 - 10ModerateModerately absorbed
> 10HighWell absorbed

An Efflux Ratio (ER) > 2 is a strong indicator that the compound is actively transported by an efflux pump, such as P-gp, which can limit its net absorption even if passive permeability is adequate.[12][15]

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Low TEER values Incomplete monolayer formation; cell toxicity; contamination.Extend cell culture time; check cell viability; ensure aseptic technique. A TEER value below the threshold means the data is unreliable.[12]
High Lucifer Yellow flux Damaged monolayer during handling; compound-induced toxicity.Handle plates gently; perform a toxicity assay for the test compound at the assay concentration.
Poor Mass Balance / Low Recovery (<80%) Compound binding to plastic; metabolism by Caco-2 cells; compound instability in buffer.Use low-binding plates; analyze for metabolites; check compound stability in assay buffer at 37°C.[12]
High variability between replicates Inconsistent cell seeding; pipetting errors; edge effects on the plate.Ensure homogenous cell suspension before seeding; use calibrated pipettes; do not use the outer wells of the plate.

Conclusion

Assessing the cell permeability of this compound is a critical step in evaluating its potential as a drug candidate. The tiered approach detailed in this note provides a robust framework for this evaluation. The PAMPA assay offers a rapid and cost-effective method to determine passive permeability, ideal for early-stage screening. The Caco-2 bidirectional assay serves as the definitive experiment, providing a more accurate prediction of human intestinal absorption by accounting for active transport mechanisms. By carefully executing these protocols and interpreting the resulting Papp values and Efflux Ratios, researchers can make informed decisions to advance the most promising compounds in the drug discovery pipeline.

References

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
  • AxisPharm. (n.d.). MDCK-MDR1 Permeability Assay.
  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Creative Biolabs. (n.d.). MDCK Permeability.
  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells.
  • (n.d.). Caco2 assay protocol.
  • Evotec. (n.d.). MDCK-MDR1 Permeability Assay.
  • Technology Networks. (n.d.). pampa-permeability-assay.pdf.
  • BioIVT. (n.d.). Cell Permeability Assay.
  • Creative Bioarray. (n.d.). Caco-2 permeability assay.
  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096).
  • van der Velde, J. H., et al. (2022). Determining small-molecule permeation through lipid membranes. Nature Protocols.
  • Diva-portal.org. (n.d.). Automated Permeability Assays for Caco-2 and MDCK Cells.
  • Creative Bioarray. (n.d.). MDR1-MDCK Permeability Assay.
  • DDUDundee. (2023, February 13). How to perform the MDCK Permeability experiment in drug discovery [Video]. YouTube.
  • EurekAlert!. (2024, February 1). Combining AI and live cell assays to develop drugs for "undruggable" cancer targets.
  • PubChem. (n.d.). This compound.
  • Ferraz, R., et al. (2020). In Vitro Methods for Measuring the Permeability of Cell Monolayers. PubMed Central.
  • National Institutes of Health. (n.d.). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors.
  • National Institutes of Health. (n.d.). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors.
  • PubMed. (n.d.). Design, synthesis, molecular modeling and biological evaluation of novel 1H-pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents.
  • (n.d.). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents.
  • MDPI. (n.d.). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity.

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Synthesis of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine Analogues: A Detailed Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine Scaffolds in Drug Discovery

The this compound core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug development. This assertion is rooted in the remarkable and diverse biological activities exhibited by its derivatives. The fusion of a pyrazole and a pyridine ring creates a bioisostere of purine, allowing these compounds to interact with a wide array of biological targets. The strategic incorporation of a fluorine atom at the 5-position often enhances metabolic stability, membrane permeability, and binding affinity to target proteins, making these analogues particularly attractive for therapeutic applications.[1]

Derivatives of pyrazolo[3,4-b]pyridine have demonstrated a broad spectrum of pharmacological activities, including potent inhibition of various kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer.[2] For instance, certain analogues have been identified as inhibitors of Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase-3 (GSK-3), and Tropomyosin Receptor Kinases (TRKs), highlighting their potential as anticancer agents.[3][4] Beyond oncology, these compounds have also shown promise as antiviral, antimicrobial, and anti-inflammatory agents.

This comprehensive guide provides detailed synthetic strategies and step-by-step protocols for the preparation of this compound analogues. The methodologies described herein are designed to be robust and reproducible, enabling researchers to access this important class of molecules for their drug discovery programs. We will delve into the mechanistic rationale behind key transformations and offer practical insights into reaction optimization and product characterization.

Strategic Approaches to the Synthesis of the this compound Core

The construction of the this compound scaffold can be approached through several convergent synthetic strategies. The choice of a particular route often depends on the availability of starting materials and the desired substitution pattern on the final molecule. A prevalent and effective strategy involves the initial construction of a functionalized pyridine ring followed by the annulation of the pyrazole ring.

A highly successful and widely employed pathway commences with a readily available substituted pyridine, such as 2-chloro-5-fluoronicotinic acid. This starting material provides the foundational pyridine core with the essential fluorine substituent already in place. The synthetic sequence then involves a series of functional group transformations to introduce a nitrile group, which is a key precursor for the subsequent cyclization to form the pyrazole ring.

The following diagram illustrates a common and reliable synthetic workflow for accessing the this compound core.

Synthetic Workflow start 2-Chloro-5-fluoronicotinic Acid amide 2-Chloro-5-fluoronicotinamide start->amide Amidation nitrile 2-Chloro-5-fluoronicotinonitrile amide->nitrile Dehydration final_product 5-Fluoro-1H-pyrazolo[3,4-b] pyridin-3-amine nitrile->final_product Cyclization with Hydrazine

Caption: A strategic synthetic workflow for the preparation of 5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine.

This multi-step synthesis offers a versatile platform for introducing diversity at various positions of the pyrazolopyridine scaffold, which will be elaborated upon in the detailed protocols.

Detailed Experimental Protocols

The following section provides detailed, step-by-step protocols for the synthesis of 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine, a key intermediate for the elaboration of a wide range of analogues.

Protocol 1: Synthesis of 2-Chloro-5-fluoronicotinamide

This initial step involves the conversion of the carboxylic acid to the corresponding primary amide. This transformation is crucial as the amide can be readily dehydrated in the subsequent step to form the nitrile.

Reaction Scheme:

Amidation Reaction reactant 2-Chloro-5-fluoronicotinic Acid product 2-Chloro-5-fluoronicotinamide reactant->product SOCl2, NH4OH

Caption: Conversion of 2-chloro-5-fluoronicotinic acid to 2-chloro-5-fluoronicotinamide.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Chloro-5-fluoronicotinic acid175.5510.0 g0.057
Thionyl chloride (SOCl₂)118.978.1 mL0.114
Ammonium hydroxide (NH₄OH, 28-30%)35.0420 mL-
Dichloromethane (DCM)84.93100 mL-
Ice-As needed-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-fluoronicotinic acid (10.0 g, 0.057 mol) and dichloromethane (100 mL).

  • Slowly add thionyl chloride (8.1 mL, 0.114 mol) to the suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and carefully evaporate the solvent and excess thionyl chloride under reduced pressure.

  • Cool the resulting residue in an ice bath and slowly add 20 mL of concentrated ammonium hydroxide solution.

  • Stir the mixture vigorously for 30 minutes. A white precipitate will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford 2-chloro-5-fluoronicotinamide as a white solid.

Characterization Data (Expected):

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.65 (d, J = 2.8 Hz, 1H), 8.20 (dd, J = 8.8, 2.8 Hz, 1H), 7.95 (br s, 1H, NH), 7.75 (br s, 1H, NH).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 165.8, 157.5 (d, J = 255.5 Hz), 147.2 (d, J = 3.5 Hz), 140.8 (d, J = 22.2 Hz), 125.1 (d, J = 20.2 Hz), 122.9.

Protocol 2: Synthesis of 2-Chloro-5-fluoronicotinonitrile

The dehydration of the primary amide to a nitrile is a key step in this synthetic sequence. Phosphorus oxychloride is an effective dehydrating agent for this transformation.

Reaction Scheme:

Dehydration Reaction reactant 2-Chloro-5-fluoronicotinamide product 2-Chloro-5-fluoronicotinonitrile reactant->product POCl3

Caption: Dehydration of 2-chloro-5-fluoronicotinamide to 2-chloro-5-fluoronicotinonitrile.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Chloro-5-fluoronicotinamide174.565.0 g0.0286
Phosphorus oxychloride (POCl₃)153.3315 mL-
Ice-As needed-
Saturated sodium bicarbonate (NaHCO₃) solution-As needed-
Dichloromethane (DCM)84.93100 mL-
Anhydrous sodium sulfate (Na₂SO₄)142.04As needed-

Procedure:

  • In a 100 mL round-bottom flask, add 2-chloro-5-fluoronicotinamide (5.0 g, 0.0286 mol) and phosphorus oxychloride (15 mL).

  • Heat the mixture to 80-90 °C and stir for 2-3 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution by the slow addition of solid sodium bicarbonate until the effervescence ceases.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield 2-chloro-5-fluoronicotinonitrile as a solid.

Characterization Data (Expected):

  • ¹H NMR (400 MHz, CDCl₃): δ 8.50 (d, J = 2.7 Hz, 1H), 7.80 (dd, J = 7.9, 2.7 Hz, 1H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 159.2 (d, J = 265.6 Hz), 147.9 (d, J = 4.0 Hz), 142.1 (d, J = 23.2 Hz), 122.0 (d, J = 20.2 Hz), 115.8, 109.8 (d, J = 4.0 Hz).

Protocol 3: Synthesis of 5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine

The final step in this core synthesis is the cyclization of the nitrile with hydrazine hydrate to form the desired pyrazolo[3,4-b]pyridine ring system.

Reaction Scheme:

Cyclization Reaction reactant 2-Chloro-5-fluoronicotinonitrile product 5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine reactant->product Hydrazine Hydrate

Caption: Cyclization of 2-chloro-5-fluoronicotinonitrile with hydrazine to form the pyrazolopyridine core.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Chloro-5-fluoronicotinonitrile156.542.0 g0.0128
Hydrazine hydrate (N₂H₄·H₂O, 80%)50.062.0 mL~0.032
Ethanol (EtOH)46.0720 mL-

Procedure:

  • To a 50 mL round-bottom flask, add 2-chloro-5-fluoronicotinonitrile (2.0 g, 0.0128 mol) and ethanol (20 mL).

  • Add hydrazine hydrate (2.0 mL, ~0.032 mol) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. A precipitate should form.

  • Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol and then with diethyl ether.

  • Dry the product under vacuum to afford 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine as a solid. The product can be further purified by recrystallization from ethanol if necessary.

Characterization Data (Expected):

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.2 (br s, 1H, NH), 8.35 (d, J = 2.8 Hz, 1H), 8.05 (dd, J = 9.2, 2.8 Hz, 1H), 5.80 (br s, 2H, NH₂).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 159.8, 155.2 (d, J = 248.5 Hz), 143.9, 137.2 (d, J = 21.2 Hz), 120.4 (d, J = 4.0 Hz), 98.6.

  • MS (ESI): m/z 153.1 [M+H]⁺.

Conclusion and Future Directions

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine, a versatile intermediate for the synthesis of a diverse library of analogues. The protocols have been designed to be clear and reproducible for researchers in the field of drug discovery.

The amino group at the 3-position serves as a convenient handle for further functionalization, allowing for the introduction of various substituents through reactions such as acylation, alkylation, and coupling reactions. This enables the exploration of the structure-activity relationships (SAR) of this important class of compounds. The continued investigation and optimization of these analogues hold significant promise for the development of novel therapeutics targeting a range of diseases.

References

  • Process for preparing 5-fluoro-1h-pyrazolo [3, 4-b] pyridin-3-amine and derivatives thereof.
  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - NIH. (URL: [Link])
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PubMed Central - NIH. (URL: [Link])
  • Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. (URL: not available)

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 5-Fluoro-1H-pyrazolo[3,4-b]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist:

Welcome to the technical support center for the synthesis of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine and its derivatives. This molecule is a crucial scaffold in medicinal chemistry, notably as a key intermediate for GSK-3 inhibitors and other biologically active compounds.[1] However, its synthesis can present challenges, often resulting in suboptimal yields that can hinder research and development timelines.

This guide is structured to provide direct, actionable answers to common problems encountered in the lab. We will move from foundational issues to a more granular analysis of specific reaction steps. Our approach is grounded in mechanistic principles to not only solve the immediate problem but also to build a deeper understanding of the reaction chemistry.

Section 1: Initial Diagnosis & Common Pitfalls

This section addresses the most frequent causes of low yield. Before delving into complex optimizations, it is crucial to ensure the fundamentals are correctly implemented.

Q1: My overall yield is disappointingly low. What are the first things I should check?

Low yield is a systemic issue that often points to foundational problems rather than a single flawed parameter. A systematic review of your process is the most efficient first step. The logical flow below outlines a standard diagnostic workflow.

Troubleshooting_Workflow start Low Yield Reported check_sm Analyze Starting Materials (TLC, NMR, Purity) start->check_sm sm_ok Purity Confirmed? check_sm->sm_ok check_setup Review Reaction Setup (Dry Glassware, Inert Atm.) setup_ok Setup Correct? check_setup->setup_ok check_monitoring Examine In-Process Controls (TLC/LC-MS Monitoring) monitoring_ok Reaction Progressing? check_monitoring->monitoring_ok sm_ok->check_setup Yes purify_sm Purify or Replace Starting Materials sm_ok->purify_sm No setup_ok->check_monitoring Yes correct_setup Correct Setup Deficiencies setup_ok->correct_setup No optimize_rxn Proceed to Reaction Optimization (Section 2) monitoring_ok->optimize_rxn No/Stalled troubleshoot_workup Investigate Work-up & Purification (Section 3) monitoring_ok->troubleshoot_workup Yes (Product Formed) purify_sm->check_sm correct_setup->check_setup

Caption: General troubleshooting workflow for low yield synthesis.

Your initial investigation should focus on these three areas:

  • Starting Material Integrity: The purity of precursors, especially aminopyrazoles, is critical.[2] Impurities can act as catalyst poisons or participate in side reactions. Verify purity via NMR, LC-MS, and melting point.

  • Reaction Environment: Many steps in heterocyclic synthesis, particularly those involving organometallics or strong bases/acids, require anhydrous conditions and an inert atmosphere (e.g., Nitrogen or Argon). Moisture can quench reagents and lead to undesirable hydrolytic side products.

  • Reaction Monitoring: Inadequate monitoring can lead to premature or excessively delayed quenching of the reaction.[2] Use Thin Layer Chromatography (TLC) or LC-MS to track the consumption of starting materials and the formation of the product.

Q2: My TLC plate shows a complex mixture of spots. How do I interpret this and what does it mean for my yield?

A messy TLC plate is a rich source of diagnostic information. It typically points towards one of three issues: an incomplete reaction, the formation of side products/isomers, or product degradation.

Observation on TLC Plate Potential Cause Recommended Action
Strong starting material spot remains Incomplete conversion. Reaction may be too slow, or the catalyst may be inactive.Optimize reaction time, temperature, or catalyst choice/loading.[2]
Multiple new spots close to the product Rf Formation of regioisomers or closely related byproducts.This is a known challenge, especially with unsymmetrical precursors.[3] Focus on optimizing reaction conditions for selectivity and plan for careful chromatographic separation.
Streaking or spots at the baseline Formation of highly polar, insoluble, or polymeric byproducts.Re-evaluate reaction temperature (may be too high) or concentration. Consider if the work-up procedure is causing product precipitation or degradation.
Product spot appears, then fades over time The desired product is unstable under the reaction conditions.Perform a time-course study to find the optimal reaction time before significant degradation occurs. Consider milder catalysts or lower temperatures.

TLC Visualization Tip: Aromatic N-heterocycles like pyrazolopyridines are typically visualized easily under UV light (254 nm).[2][4] Staining with iodine vapor can also be effective for visualizing a broader range of organic compounds.[2]

Section 2: Optimizing the Critical Cyclization Step

The formation of the pyridine ring onto the pyrazole core is the defining step of the synthesis and often the primary determinant of the overall yield.

Q3: The cyclization of my aminopyrazole precursor with a 1,3-dicarbonyl equivalent is inefficient. What parameters should I investigate?

This condensation-cyclization sequence is sensitive to several factors. The reaction involves a nucleophilic attack from the aminopyrazole onto an electrophilic carbonyl species, followed by intramolecular cyclization and dehydration.[3][5] Optimizing this cascade is key.

Reaction_Mechanism cluster_0 Generalized Cyclization Mechanism Reactants 5-Aminopyrazole + 1,3-Biselectrophile Intermediate Condensation Intermediate Reactants->Intermediate Condensation (Catalyst) Cyclized Cyclized Intermediate (non-aromatic) Intermediate->Cyclized Intramolecular Attack Product Pyrazolo[3,4-b]pyridine Cyclized->Product Dehydration/ Oxidation

Caption: Key stages of pyrazolopyridine ring formation.

1. Catalyst Choice: The choice of catalyst is paramount and depends on the specific substrates.

  • Brønsted Acids: Acetic acid is a common choice, serving as both a catalyst and solvent, often at reflux temperatures.[3] For more sensitive substrates, milder acids like HCl in dioxane can be effective.

  • Lewis Acids: Lewis acids like ZrCl₄, CuCl₂, or ZnCl₂ can activate the carbonyl electrophile, often leading to higher yields under milder conditions.[3][6]

  • Novel Catalysts: For multi-component reactions, specialized catalysts like algin-functionalized magnetic nanocatalysts have been shown to be highly efficient, allowing reactions to proceed at room temperature.[7]

2. Solvent Effects: The solvent must solubilize the reactants while facilitating the key mechanistic steps.

  • Protic Solvents: Ethanol is frequently used and can participate in proton transfer steps.[2]

  • Aprotic Solents: DMF or Dioxane are used when higher temperatures are required or for specific catalytic systems (e.g., palladium-catalyzed cross-couplings to build precursors).[4]

  • Solvent-Free: Some reactions proceed with high yield under neat conditions at elevated temperatures (e.g., 100-160 °C), which can simplify work-up.[3]

3. Temperature and Time: These parameters are interdependent. Suboptimal temperature can lead to an incomplete reaction, while excessive heat can cause degradation.[2] It is essential to monitor the reaction by TLC to determine the point of maximum product formation before side reactions begin to dominate.

Parameter Condition A (Classic) Condition B (Lewis Acid) Condition C (Modern MCR) Reference
Catalyst Acetic Acid (reflux)ZrCl₄ (0.15 mmol)Alg@SBA-15/Fe₃O₄ (0.02 g)[3],[2],[7]
Solvent Acetic Acid or EthanolDMF/EtOHWater/Ethanol[3],[2],[7]
Temperature Reflux (~80-120 °C)95 °CRoom Temperature[3],[2],[7]
Typical Time 1-12 hours16 hours20-30 minutes[3],[2],[7]
Reported Yield 65-98%High-yielding90-97%[3],[2],[7]
Q4: I am isolating two distinct products that appear to be regioisomers. How can this be controlled?

Regioisomer formation is a classic challenge when using an unsymmetrical 1,3-dicarbonyl compound with 5-aminopyrazole. The aminopyrazole has two nucleophilic sites (the exocyclic amino group and the C4 carbon), and the dicarbonyl has two electrophilic sites.[3][5]

  • Electronic Control: The initial attack is often dictated by the relative electrophilicity of the two carbonyl groups. For example, in 1,1,1-trifluoropentane-2,4-dione, the carbonyl adjacent to the CF₃ group is significantly more electrophilic and will react preferentially.[3] You can leverage this by designing precursors with electronically distinct reactive sites.

  • Steric Hindrance: Bulky substituents on either reactant can direct the cyclization to the less sterically hindered position.

  • Separation: If regioselectivity cannot be achieved, the focus must shift to efficient separation. Flash column chromatography with a carefully optimized eluent system (e.g., a shallow gradient of hexane/ethyl acetate or dichloromethane/methanol) is the most common method.[2]

Section 3: Maximizing Recovery During Work-up and Purification

A successful reaction can still result in a low final yield if the product is lost during isolation.

Q5: My crude reaction mixture shows good product formation on TLC/LC-MS, but the isolated yield after work-up and chromatography is low. What are the likely causes?

Product loss during this stage is common and can often be rectified with procedural adjustments.

1. Inefficient Extraction:

  • pH Adjustment: The pyrazolopyridine core is basic. Ensure the aqueous layer is sufficiently basic (pH > 9) during extraction with an organic solvent to keep the product in its neutral, more soluble form. Conversely, it can be brought back into an aqueous acidic layer if necessary for washing away non-basic impurities. A patent for a related derivative details a work-up involving basification to pH 9, washing, and subsequent acidification to pH 1.[1]

  • Solvent Choice: Use a solvent in which your product is highly soluble (e.g., Ethyl Acetate, Dichloromethane). Perform multiple small-volume extractions rather than one large-volume extraction.

2. Precipitation Issues:

  • If the product is a solid, it may precipitate prematurely upon addition of an anti-solvent (like water) to the reaction mixture. Ensure you are filtering any solids that form and checking both the solid and the filtrate for your desired product.

3. Chromatographic Problems:

  • Irreversible Adsorption: Highly polar or basic compounds can stick irreversibly to silica gel. Pre-treating the silica with triethylamine (~1% in the eluent) can neutralize acidic sites on the silica surface and improve recovery.

  • Incorrect Eluent Polarity: If the eluent is not polar enough, the product will not move off the column. If it is too polar, it will co-elute with impurities. Develop the optimal solvent system using TLC before committing to a large-scale column.

  • Product Instability: Some compounds can degrade on silica gel. If this is suspected, minimize the time on the column by using a wider diameter column and slightly higher pressure. Alternatively, consider purification by recrystallization or reverse-phase chromatography.

References

  • US8598361B2 - Process for preparing 5-fluoro-1H-pyrazolo [3,4-B] pyridin-3-amine and derivatives therof.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Improved cyclization conditions to prepare 6-substituted pyrazolo[1,5-a]pyridines and pyrazolo[1,5-a]pyrazines using catalytic Ag(I) and Au(III)
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine deriv
  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC - NIH. [Link]
  • Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4) - RSC Publishing. [Link]
  • A Novel and Practical Synthesis of 5-Fluoro-1-(2-fluorobenzyl)
  • Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis - ACS Omega. [Link]
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic

Sources

Technical Support Center: Synthesis of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this critical synthesis. We provide in-depth, field-proven insights to ensure the integrity and success of your experiments.

Troubleshooting Guide: Common Side Products and Their Mitigation

The synthesis of this compound, a key scaffold in medicinal chemistry, can be accompanied by the formation of several side products that complicate purification and reduce yields.[1][2] This section addresses the most frequently encountered issues in a question-and-answer format, providing both mechanistic explanations and actionable protocols.

Issue 1: Formation of an Isomeric Impurity—Pyrazolo[1,5-a]pyrimidine

Question: My reaction is producing a significant amount of an isomer that is difficult to separate from the desired this compound. How can I identify and suppress the formation of this side product?

Answer:

A common and challenging side product in the synthesis of pyrazolo[3,4-b]pyridines is the isomeric pyrazolo[1,5-a]pyrimidine.[3] This issue typically arises when reacting a 5-aminopyrazole precursor with a β-dicarbonyl compound or its equivalent.

Causality: The formation of these two different ring systems stems from the ambident nucleophilicity of the 5-aminopyrazole. The pyrazole ring contains two nitrogen atoms and an exocyclic amino group, all of which can potentially react with the electrophilic centers of the β-dicarbonyl compound. The reaction pathway is highly dependent on the reaction conditions, particularly the catalyst and solvent employed.

  • Pyrazolo[3,4-b]pyridine Formation (Desired): This pathway is generally favored under acidic conditions. The reaction proceeds via the initial condensation of the exocyclic amino group of the 5-aminopyrazole with one of the carbonyl groups of the β-dicarbonyl compound, followed by cyclization of the endocyclic pyrazole nitrogen onto the second carbonyl group.

  • Pyrazolo[1,5-a]pyrimidine Formation (Side Product): This pathway is often observed under basic or neutral conditions. Here, the initial reaction occurs at the N1 position of the pyrazole ring, followed by cyclization of the exocyclic amino group.

Mitigation Strategies:

  • Catalyst Selection: The choice of catalyst is critical in directing the reaction towards the desired product.

    • Acidic Catalysts: Employing acidic catalysts such as acetic acid, p-toluenesulfonic acid (p-TSA), or Lewis acids can significantly favor the formation of the pyrazolo[3,4-b]pyridine isomer.

    • Basic Catalysts: Avoid the use of strong bases, as they tend to promote the formation of the pyrazolo[1,5-a]pyrimidine side product.

  • Solvent Effects: The polarity and nature of the solvent can influence the reaction pathway.

    • Protic Solvents: Solvents like ethanol or acetic acid are commonly used and often favor the desired isomer.

    • Aprotic Solvents: In some cases, aprotic solvents may be used, but careful optimization is required to minimize the formation of the unwanted isomer.

Experimental Protocol for Minimizing Pyrazolo[1,5-a]pyrimidine Formation:

StepProcedure
1.In a round-bottom flask, dissolve the 5-aminopyrazole precursor in glacial acetic acid.
2.Add the β-dicarbonyl compound to the solution.
3.Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
4.Upon completion, cool the reaction mixture to room temperature.
5.Pour the mixture into ice-water and neutralize with a suitable base (e.g., sodium bicarbonate solution) to precipitate the crude product.
6.Filter the precipitate, wash with water, and dry under vacuum.
7.Analyze the crude product by ¹H NMR or LC-MS to determine the isomeric ratio.

DOT Diagram: Competing Reaction Pathways

G cluster_0 Reaction of 5-Aminopyrazole with a β-Dicarbonyl Compound cluster_1 Acidic Conditions cluster_2 Basic/Neutral Conditions Reactants 5-Aminopyrazole + β-Dicarbonyl Desired_Product This compound Reactants->Desired_Product Favored Pathway Side_Product Pyrazolo[1,5-a]pyrimidine Reactants->Side_Product Competing Pathway

Caption: Competing pathways in pyrazolopyridine synthesis.

Issue 2: Formation of Regioisomers with Unsymmetrical Precursors

Question: I am using an unsymmetrical β-dicarbonyl compound in my synthesis, and I'm obtaining a mixture of two regioisomers of the this compound. How can I control the regioselectivity?

Answer:

The use of unsymmetrical β-dicarbonyl compounds can lead to the formation of two different regioisomers of the pyrazolo[3,4-b]pyridine product.[4] This is a common challenge that can be addressed by understanding the electronic and steric factors that govern the reaction.

Causality: The regioselectivity of the reaction is determined by which of the two non-equivalent carbonyl groups of the β-dicarbonyl compound reacts first with the exocyclic amino group of the 5-aminopyrazole.

  • Electronic Effects: The more electrophilic carbonyl group will preferentially react with the amino group. For example, in a 1,3-ketoester, the ketone carbonyl is generally more electrophilic than the ester carbonyl.

  • Steric Effects: Steric hindrance around one of the carbonyl groups can direct the nucleophilic attack of the amino group to the less hindered carbonyl.

Mitigation Strategies:

  • Precursor Selection: If possible, choose a symmetrical β-dicarbonyl compound to avoid the issue of regioselectivity altogether. If an unsymmetrical precursor is necessary, select one with significant electronic or steric differentiation between the two carbonyl groups to favor the formation of a single isomer.

  • Reaction Conditions: While less influential than the substrate's inherent properties, reaction conditions can sometimes modulate the regioselectivity.

    • Temperature: Lowering the reaction temperature may enhance the selectivity by favoring the kinetically controlled product.

    • Catalyst: The choice of Lewis acid catalyst can sometimes influence the coordination to the dicarbonyl compound and thereby affect the regioselectivity.

Separation of Regioisomers:

If a mixture of regioisomers is formed, separation can often be achieved by:

  • Column Chromatography: This is the most common method for separating regioisomers. Careful selection of the stationary and mobile phases is crucial.

  • Recrystallization: If the regioisomers have different solubilities in a particular solvent system, fractional recrystallization can be an effective purification technique.

DOT Diagram: Regioisomer Formation

G cluster_0 Reaction with Unsymmetrical β-Dicarbonyl Reactants 5-Aminopyrazole + Unsymmetrical β-Dicarbonyl Pathway_A Attack at Carbonyl 1 Reactants->Pathway_A Pathway_B Attack at Carbonyl 2 Reactants->Pathway_B Product_A Regioisomer A Pathway_A->Product_A Product_B Regioisomer B Pathway_B->Product_B

Caption: Formation of regioisomers from unsymmetrical precursors.

Frequently Asked Questions (FAQs)

Q1: What is the impact of starting material purity on the synthesis of this compound?

A1: The purity of your starting materials is paramount for a successful synthesis.[1] Impurities in the 5-aminopyrazole or the β-dicarbonyl compound can lead to the formation of side products, reduced yields, and difficulties in purification. It is highly recommended to purify your starting materials by recrystallization or chromatography before use.

Q2: I am observing a low yield in my reaction. What are the potential causes?

A2: Low yields can be attributed to several factors:

  • Suboptimal Reaction Conditions: Ensure that the reaction temperature, time, and concentration are optimized.

  • Impure Reagents: As mentioned above, impurities can significantly impact the yield.

  • Atmospheric Moisture: Some of the reagents may be sensitive to moisture. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if necessary.

  • Inefficient Mixing: In heterogeneous reactions, ensure adequate stirring to facilitate the reaction.

  • Product Degradation: The desired product may be unstable under the reaction or workup conditions. Monitor the reaction progress to avoid prolonged reaction times at high temperatures.

Q3: What are the best practices for purifying the final this compound product?

A3: Purification of pyrazolo[3,4-b]pyridines can be challenging due to their polarity.

  • Column Chromatography: Silica gel is the most common stationary phase. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane/methanol) is typically effective.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining a pure product.

  • Aqueous Workup: A thorough aqueous workup is essential to remove any inorganic salts and water-soluble impurities before chromatographic purification.

Q4: Can the this compound ring system degrade under certain conditions?

A4: While the pyrazolo[3,4-b]pyridine core is generally stable, prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, could potentially lead to hydrolysis or other degradation pathways. It is advisable to store the purified compound in a cool, dry, and dark place to ensure its long-term stability. Some studies on similar heterocyclic systems have shown that they can be susceptible to hydrolysis, so it is a factor to consider during workup and storage.[5][6]

Q5: Are there any known impurities from the synthesis of the 2-chloro-5-fluoronicotinamide intermediate that could affect the final reaction?

A5: Yes, the purity of the 2-chloro-5-fluoronicotinamide intermediate is crucial. Potential impurities could include the corresponding nicotinic acid from hydrolysis or starting materials from an incomplete reaction. These impurities could potentially react in the subsequent steps, leading to undesired side products. Therefore, ensuring the high purity of this intermediate is essential for a clean reaction.

References

  • Donaire-Arias, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237.
  • El-Sayed, M. A.-A., & El-Gaby, M. S. A. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Journal of Heterocyclic Chemistry, 56(6), 1636-1658.
  • Rath, N. P., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters, 19(21), 6151-6155.
  • Seela, F., & Steker, H. (1985). Synthesis and hydrolytic stability of 4-substituted pyrazolo[3,4-d]pyrimidine 2′-deoxyribofuranosides. Journal of the Chemical Society, Perkin Transactions 1, 2573-2578.
  • Abdel-Mohsen, S. A., et al. (2012). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Journal of the Brazilian Chemical Society, 23(1), 138-148.
  • Fichez, J., Busca, P., & Prestat, G. (2017). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. ARKIVOC, 2017(part i), 1-52.
  • Abdel-Wahab, B. F., et al. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity.

Sources

Technical Support Center: Purification of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 5-Fluoro-1H-pyrazolo[3,4-b]pyridine derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-proven experience. The unique electronic properties conferred by the fluorine substituent and the nitrogen-rich heterocyclic core present specific challenges that require careful consideration during purification.

Troubleshooting Guide

This section addresses common problems encountered during the purification of this compound derivatives. Each issue is analyzed by probable cause, followed by a series of actionable solutions.

Problem 1: Low Recovery After Silica Gel Column Chromatography

You've completed your synthesis, and TLC analysis shows a promising product spot. However, after flash chromatography, the yield of your purified this compound derivative is significantly lower than expected.

Possible Causes & Solutions:

  • Cause A: Irreversible Adsorption to Silica Gel. The pyrazolopyridine core contains multiple basic nitrogen atoms that can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This can lead to significant tailing (streaking) on TLC plates and poor recovery from the column. The fluorine atom can also modulate the basicity of the nearby nitrogen atoms, further complicating interactions.

    • Solution 1: Deactivate the Silica. Before loading your sample, flush the column with your eluent system containing a small amount of a basic additive. Triethylamine (Et₃N) at 0.1-1% (v/v) is a common choice. This neutralizes the acidic sites, minimizing strong adsorption of your compound.

    • Solution 2: Use a Different Stationary Phase. If basic additives are incompatible with your molecule's stability, consider alternative stationary phases. Alumina (neutral or basic) can be an excellent substitute. Alternatively, reversed-phase (C18) chromatography is a powerful option, especially for moderately polar derivatives.

  • Cause B: Product Precipitation on the Column. If the solubility of your compound in the chosen eluent is low, it can precipitate at the top of the column where the concentration is highest, especially during dry loading.

    • Solution 1: Optimize Loading Technique. Use a "wet loading" or "solution loading" method. Dissolve your crude product in a minimal amount of a strong solvent (like DCM or a small amount of DMF if necessary), adsorb it onto a small amount of silica gel, dry this mixture thoroughly under vacuum, and then load the resulting free-flowing powder onto the column. This ensures the compound is finely dispersed.

    • Solution 2: Check Solvent Strength. Ensure the initial solvent system in your gradient is strong enough to keep the compound soluble but weak enough to allow for binding and separation.

  • Cause C: Compound Degradation. The acidic nature of silica gel can potentially degrade sensitive functional groups on your derivative.

    • Solution: Minimize Contact Time. Run the column as efficiently and quickly as possible without sacrificing resolution. Consider using a medium-pressure flash chromatography system to expedite the process.

Problem 2: Co-elution of Critical Impurities

Your purified fractions contain one or more persistent impurities with Rf values very close to your product on TLC.

Possible Causes & Solutions:

  • Cause A: Isomeric Impurities. Regioisomers formed during the synthesis (e.g., substitution at different positions on the pyridine or pyrazole ring) often have very similar polarities.

    • Solution 1: Optimize Chromatography Selectivity. Small changes to the eluent can have a large impact. If using a standard Ethyl Acetate/Hexane system, try switching to a different solvent family that offers alternative interactions. For example, replacing Ethyl Acetate with Dichloromethane/Methanol can alter the selectivity. Adding a small amount of a third solvent, like acetone, can also fine-tune the separation.

    • Solution 2: High-Performance Liquid Chromatography (HPLC). Preparative HPLC, particularly on a reversed-phase column (C18), offers much higher resolving power than flash chromatography and is often the method of choice for separating challenging isomers.[1]

  • Cause B: Structurally Similar Byproducts. Byproducts from the reaction (e.g., dehalogenated starting material or a partially reacted intermediate) can be difficult to separate.

    • Solution 1: Recrystallization. If your compound is a solid and has >90% purity, recrystallization can be a highly effective and scalable method to remove small amounts of closely related impurities. Experiment with a range of solvent systems (e.g., Ethanol/Water, Ethyl Acetate/Hexanes, Acetonitrile).

    • Solution 2: Derivative Formation. In complex cases, a temporary chemical modification of a functional group (e.g., protection of an amine or alcohol) can significantly alter the polarity of your target compound relative to the impurity, allowing for easy separation. The protecting group is then removed post-purification.

Problem 3: Product Appears Unstable During Purification Workflow

You observe the appearance of new, lower Rf spots on TLC when your purified fractions are left standing, or you see evidence of decomposition during concentration on a rotary evaporator.

Possible Causes & Solutions:

  • Cause A: Acid or Base Sensitivity. Some derivatives may be sensitive to residual acid (e.g., TFA from HPLC) or base (e.g., triethylamine from chromatography).[2]

    • Solution 1: Aqueous Workup. After pooling your column fractions, wash the combined organic solution with a mild aqueous buffer (e.g., saturated sodium bicarbonate to remove acid, or dilute ammonium chloride to remove base) followed by a brine wash.

    • Solution 2: Co-evaporation. Add a neutral, high-boiling solvent like toluene to your solution before the final concentration step. This can help azeotropically remove traces of volatile acids or bases.

  • Cause B: Thermal Instability. Prolonged heating, even at the reduced pressure of a rotary evaporator, can degrade some compounds.

    • Solution: Avoid Excessive Heat. Concentrate your fractions at the lowest possible temperature. Use an ice bath for the receiving flask if necessary and avoid heating the water bath above 30-35°C. For highly sensitive compounds, use a high-vacuum pump and a cold trap to remove solvent at room temperature or below.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a column chromatography method for a new this compound derivative?

A: A systematic approach is best. Start by assessing the polarity of your crude product using TLC with a standard eluent system like 30% Ethyl Acetate in Hexanes. Based on the Rf of your product, adjust the solvent ratio to target an Rf between 0.2 and 0.35 for optimal separation on a column. Use this optimized solvent system for your flash chromatography run. Standard purification techniques such as column chromatography on silica gel are commonly employed for fluorinated heterocycles.[2]

Q2: How does the 5-fluoro substituent affect the chromatographic behavior of these molecules?

A: The introduction of a fluorine atom can significantly alter the polarity of the molecule compared to its non-fluorinated analog.[2] Fluorine is highly electronegative, which can decrease the pKa of nearby nitrogen atoms, making them less basic and reducing their strong interaction with silica gel. However, it also increases the molecule's overall lipophilicity, which generally leads to a higher Rf (less polar behavior) in normal-phase chromatography.[3] This dual effect must be considered when selecting your purification strategy.

Q3: What are the best analytical techniques to confirm the purity of my final compound?

A: Purity should be confirmed by at least two orthogonal methods.

  • Reversed-Phase HPLC (RP-HPLC): This is the gold standard for purity assessment. A typical method uses a C18 column with a gradient of acetonitrile in water, often with 0.1% trifluoroacetic acid (TFA) as a modifier.[1] Purity is determined by integrating the peak area at a suitable UV wavelength (e.g., 214 nm and 254 nm).[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This confirms the molecular weight of your main peak and can help identify the mass of any impurities.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for structural confirmation. The absence of impurity signals in the NMR spectrum is a strong indicator of high purity. ¹⁹F NMR is also crucial for fluorinated compounds to confirm the fluorine environment.

Q4: My compound is a salt (e.g., HCl or TFA salt). How should I approach its purification?

A: Purifying salts on standard silica gel can be challenging due to their high polarity and poor solubility in typical organic eluents.

  • Option 1: Free-Basing. If possible, neutralize the salt with a mild base (e.g., NaHCO₃ solution) during an aqueous workup and extract the neutral "free base" into an organic solvent. This neutral form will behave much more predictably on silica gel.

  • Option 2: Reversed-Phase Chromatography. This is often the best method for purifying polar salts directly. The ionic nature of the compound is well-suited for separation in aqueous/organic mobile phases used in RP-HPLC.

  • Option 3: Ion-Exchange Chromatography. For more complex separations, ion-exchange chromatography can be employed to separate compounds based on their charge state.

Protocols & Workflows

General Purification Workflow

The following diagram illustrates a typical decision-making process for purifying a crude this compound derivative.

G cluster_0 Initial Assessment cluster_1 Primary Purification Strategy cluster_2 Final Polish & Analysis Crude Crude Reaction Mixture Workup Aqueous Workup / Extraction Crude->Workup Crude_Solid Crude Solid/Oil Workup->Crude_Solid Purity_Check Assess Purity & Solubility (TLC, ¹H NMR, LCMS) Crude_Solid->Purity_Check Recrystallization Recrystallization Purity_Check->Recrystallization  High Purity (>90%) & Crystalline Solid   Chromatography Flash Chromatography (Silica or Alumina) Purity_Check->Chromatography  Mixture or Oil (<90% Purity)   Final_Analysis Final Purity & Identity Check (HPLC, NMR, MS) Recrystallization->Final_Analysis Chromatography->Final_Analysis Final_Compound Pure Compound Prep_HPLC Preparative HPLC (Reversed-Phase) Prep_HPLC->Final_Analysis Final_Analysis->Final_Compound  Purity >95%   Final_Analysis->Prep_HPLC  Purity <95% & Difficult Separation  

Caption: Decision workflow for purification strategy.

Protocol 1: Standard Flash Column Chromatography (Silica Gel)

This protocol is a general starting point for purifying a moderately polar, neutral derivative.

  • Slurry Preparation: In a beaker, prepare a silica gel slurry using the initial, weak eluent (e.g., 10% Ethyl Acetate/Hexanes).

  • Column Packing: Pour the slurry into your column and allow it to pack under gentle pressure or gravity. Ensure the packed bed is stable and free of cracks or air bubbles.

  • Sample Loading: Dissolve your crude product (e.g., 100 mg) in a minimal volume of a suitable solvent (e.g., 1-2 mL of Dichloromethane). Add ~500 mg of silica gel to this solution. Remove the solvent under vacuum until a dry, free-flowing powder is obtained. Carefully layer this powder on top of the packed column bed.

  • Elution: Begin elution with the weak starting solvent. Gradually increase the polarity of the eluent according to your pre-determined gradient (e.g., increase from 10% to 50% Ethyl Acetate in Hexanes over 10-15 column volumes).

  • Fraction Collection: Collect fractions based on volume (e.g., 10-20 mL per tube).

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator at low temperature (<35°C).

Protocol 2: Analytical RP-HPLC for Purity Assessment

This method is adapted from established procedures for pyrazolopyridine derivatives.[1]

  • System: HPLC with UV detector

  • Column: C18 reversed-phase, 4.6 x 50 mm, 5 µm particle size

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

  • Gradient: Start at 5% B, ramp to 95% B over 6 minutes, hold for 1 minute, return to 5% B over 1 minute.

  • Flow Rate: 2.5 mL/min

  • Temperature: 35 °C

  • Detection: UV at 214 nm and 254 nm

  • Injection Volume: 5-10 µL

  • Sample Prep: Dissolve a small amount of the final compound (~1 mg/mL) in acetonitrile or methanol.

Data Summary Tables

Table 1: Common Eluent Systems for Flash Chromatography

Polarity of DerivativeStationary PhaseRecommended Eluent System (Starting Point)Modifier (if needed)
Low (Non-polar)Silica Gel5-20% Ethyl Acetate / HexanesNone
MediumSilica Gel20-60% Ethyl Acetate / Hexanes or 1-5% Methanol / DCM0.5% Triethylamine
High (Polar)Silica Gel5-15% Methanol / Dichloromethane (DCM)0.5% Triethylamine
Medium to HighReversed-Phase C1820-70% Acetonitrile / Water0.1% TFA or Formic Acid
BasicAlumina (Neutral)10-50% Ethyl Acetate / HexanesNone

Table 2: Troubleshooting Common Impurities

Impurity TypeLikely SourceRecommended Removal Method
Unreacted Starting MaterialIncomplete reactionOptimize reaction; Flash Chromatography
Palladium Catalyst ResidueSuzuki, Buchwald-Hartwig, or other cross-coupling reactions[3][4]Filtration through Celite® or a dedicated palladium scavenger resin; Recrystallization
Isomeric ByproductsPoor regioselectivity in synthesisPreparative HPLC; Recrystallization (if selectively crystallizes)
N-Oxide DerivativesOxidation of pyridine nitrogenFlash Chromatography (N-oxides are typically much more polar)

References

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
  • Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. (2024). ACS Omega. [Link]
  • US Patent US8598361B2 - Process for preparing 5-fluoro-1H-pyrazolo [3,4-B] pyridin-3-amine and derivatives thereof. (n.d.).
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF... (n.d.). Acta Poloniae Pharmaceutica. [Link]
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (2020). European Journal of Medicinal Chemistry. [Link]
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic

Sources

Technical Support Center: Improving the Solubility of 5-Fluoro-1H-pyrazolo[3,4-B]pyridine for Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling challenging compounds in experimental assays. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine and related heterocyclic compounds. As a member of the pyrazolopyridine class, this compound is a valuable scaffold in medicinal chemistry and drug discovery.[1][2][3] However, like many promising new chemical entities, its limited aqueous solubility can be a significant hurdle, potentially leading to inaccurate assay data and misleading structure-activity relationships (SAR).[4][5]

This document is structured to provide a logical, step-by-step approach to overcoming these solubility challenges, ensuring the integrity and reproducibility of your experimental results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered when working with this compound.

Q1: Why does my compound, which is fully dissolved in DMSO, precipitate when I add it to my aqueous assay buffer?

A1: This is a very common issue known as "solvent-shift precipitation" or "crashing out."[6] Your compound is likely hydrophobic and dissolves well in a strong, polar aprotic solvent like Dimethyl Sulfoxide (DMSO).[7] When this concentrated DMSO stock is introduced into an aqueous buffer, the overall polarity of the solvent system increases dramatically. The DMSO concentration is diluted to a point where it can no longer maintain the compound's solubility, causing the compound to precipitate out of the solution.[8]

Q2: I'm observing precipitation. What is the very first thing I should check and optimize?

A2: The first and most critical parameter to check is the final concentration of your primary solvent (DMSO) in the assay well . Many cell-based assays are sensitive to organic solvents, with most cell lines tolerating a final DMSO concentration of only up to 0.5%, and some sensitive lines showing stress at levels as low as 0.1%.[6][8] If your current protocol results in a final DMSO concentration that is too low to maintain solubility, you may need to prepare a more concentrated primary stock solution. This allows you to add a smaller volume to the assay, potentially keeping the compound dissolved while respecting the solvent tolerance of your biological system.[9]

Q3: My compound has nitrogen atoms in its heterocyclic rings. How does pH affect its solubility?

A3: The pH of your aqueous buffer can have a profound impact on the solubility of this compound. Nitrogen-containing heterocycles often act as weak bases.[10][11] In an acidic environment (lower pH), the lone pair electrons on the nitrogen atoms can accept a proton, forming a positively charged, ionized species. This charged form is significantly more polar and, therefore, more soluble in aqueous media.[][13] Adjusting your buffer to a slightly acidic pH (e.g., 6.0 or 6.5), if compatible with your assay, can be a simple and highly effective way to increase solubility.[6]

Q4: What are the best practices for preparing and storing my DMSO stock solution to avoid solubility problems later?

A4: Proper handling of your primary stock solution is fundamental. DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[6] Water contamination in your DMSO stock can significantly decrease its ability to dissolve hydrophobic compounds.[6] To prevent this:

  • Use high-purity, anhydrous DMSO.

  • Aliquot your stock solution into single-use volumes upon preparation. This minimizes the number of times the main stock is opened and exposed to air, and it avoids repeated freeze-thaw cycles which can also cause compound precipitation.[4]

  • Store aliquots tightly sealed at -20°C for short-term or -80°C for long-term storage.

Section 2: Troubleshooting Guide: A Systematic Approach to Solubility Enhancement

When simple optimization of the final DMSO concentration is insufficient, a more systematic approach is required. This guide provides a workflow for systematically improving the solubility of this compound.

G start Problem: Compound Precipitation in Aqueous Assay Buffer check_dmso Step 1: Optimize Final DMSO Concentration (e.g., 0.1% - 0.5%) Is solubility achieved? start->check_dmso ph_mod Step 2: pH Modification Test solubility in acidic buffers (e.g., pH 5.0-6.5) Is solubility achieved? check_dmso->ph_mod No success Success: Proceed with Assay (Run Vehicle Controls) check_dmso->success Yes cosolvent Step 3: Co-Solvent Screening Test PEG 400, PG, etc. Is solubility achieved? ph_mod->cosolvent No ph_mod->success Yes advanced Step 4: Advanced Excipients Test Surfactants or Cyclodextrins Is solubility achieved? cosolvent->advanced No cosolvent->success Yes advanced->success Yes fail Failure: Consult Formulation Specialist (Consider nanosuspension, etc.) advanced->fail No

Caption: Solubility Enhancement Workflow.

Step 1: Re-evaluate Final DMSO Concentration

Before exploring more complex formulations, ensure you are using the highest tolerable concentration of DMSO in your assay.

  • Action: Perform a dose-response experiment with DMSO alone on your cell line or biological system to determine the maximum concentration (typically between 0.1% and 1.0%) that does not cause unacceptable toxicity or assay interference.[14][15]

  • Causality: Maximizing the organic solvent content, even within a narrow tolerable range, can sometimes be sufficient to keep a moderately insoluble compound in solution. This is the simplest variable to adjust before adding more components to your system.

Step 2: pH Modification
  • Action: Prepare a series of small-volume, concentrated solutions of your compound in buffers of varying pH (e.g., pH 5.0, 6.0, 7.4). Observe for precipitation.

  • Causality: As a weakly basic heterocycle, this compound's solubility is expected to increase as the pH decreases due to protonation of the nitrogen atoms.[] This strategy is highly effective for compounds with ionizable functional groups.

  • Considerations: Ensure the chosen pH is compatible with the health of your cells or the optimal activity of your enzyme. Run a pH control to confirm the buffer itself does not alter the assay readout.

Step 3: Introduction of Co-solvents

If pH modification is not viable or sufficient, the next step is to introduce a water-miscible co-solvent. Co-solvents work by reducing the overall dielectric constant of the aqueous medium, effectively making it a more favorable environment for hydrophobic molecules.[][16][17]

  • Action: Screen a panel of common, biocompatible co-solvents. Prepare intermediate stock solutions of your compound in mixtures of DMSO and a co-solvent, and then dilute these into your final assay buffer.

  • Causality: Co-solvents like PEG 400 have both hydrogen bond donor/acceptor groups (ensuring water miscibility) and hydrocarbon regions that disrupt the hydrogen-bonding network of water. This disruption lowers the energy penalty of solvating a nonpolar compound.[17]

Table 1: Common Co-solvents for Biological Assays

Co-solventTypical Starting Conc. (Final)Key Properties & Considerations
Polyethylene Glycol 400 (PEG 400) 1% - 10%Low toxicity, commonly used in formulations.[][17]
Propylene Glycol (PG) 1% - 5%Good solubilizer, but can be more viscous.[][16]
Ethanol 0.5% - 2%Effective, but can have higher cytotoxicity.[][14]
Glycerin 1% - 10%Very low toxicity, but high viscosity.[17]

Note: The final concentration of all organic solvents (DMSO + co-solvent) should be kept below the maximum tolerated level for the assay.

Step 4: Advanced Solubilization Agents

For extremely challenging compounds, surfactants or cyclodextrins may be necessary. These should be used with caution as they have a higher potential for assay interference.[9][18]

  • Surfactants (e.g., Tween® 80, Kolliphor® EL): These are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form micelles. The hydrophobic core of the micelle can encapsulate the insoluble compound, presenting a hydrophilic exterior to the aqueous buffer.[19][20]

  • Cyclodextrins (e.g., HP-β-CD): These are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity. The insoluble drug molecule can become trapped within this cavity, forming an "inclusion complex" that is water-soluble.[21][22]

G cluster_0 Aqueous Buffer cluster_1 Co-Solvent System Compound Compound (Precipitates) Water Water Molecules Compound_sol Compound (Solubilized) Compound->Compound_sol Addition of Co-solvent Water_co Water Cosolvent Co-Solvent (e.g., PEG 400)

Sources

5-Fluoro-1H-pyrazolo[3,4-B]pyridine stability issues and degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Fluoro-1H-pyrazolo[3,4-b]pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and degradation of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its handling, storage, and experimental use.

Introduction to this compound Stability

This compound is a heterocyclic compound of interest in pharmaceutical research.[1][2][3] The presence of a fluorine atom and the pyrazolopyridine core imparts specific chemical properties that can influence its stability.[4] Understanding the potential degradation pathways is crucial for ensuring the integrity of experimental results and the development of stable formulations.[5] This guide provides insights into potential stability issues and practical solutions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry place, away from direct sunlight.[6][7] The compound should be kept in a tightly sealed container to prevent exposure to moisture and air, which could potentially lead to degradation.[6] For derivatives of this compound, storage at 2°C - 8°C is also suggested.

Condition Recommendation Rationale
TemperatureStore in a cool place (2-8°C recommended for derivatives)Minimizes thermal degradation.
LightProtect from lightPrevents photolytic degradation.
AtmosphereStore under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed containerPrevents oxidative and moisture-induced degradation.
PurityUse high-purity materialImpurities can sometimes catalyze degradation.

Q2: Is this compound sensitive to pH changes?

A2: Based on the general behavior of heterocyclic compounds containing pyridine and pyrazole rings, this compound is likely susceptible to degradation under strongly acidic or basic conditions. The nitrogen atoms in the rings can be protonated or deprotonated, which may trigger hydrolytic degradation pathways. Forced degradation studies under acidic and basic conditions are recommended to determine its specific pH stability profile.[8]

Q3: What are the likely degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, we can hypothesize potential routes based on its structure and the behavior of similar fluorinated heterocycles.[9][10] Potential degradation pathways include:

  • Hydrolysis: Under acidic or basic conditions, the pyrazole or pyridine ring could potentially undergo ring-opening.

  • Photodegradation: Exposure to UV or visible light may lead to defluorination or rearrangement of the heterocyclic core.[4][11] The stability of fluorinated aromatics to photolysis can vary.[9]

  • Oxidation: The electron-rich heterocyclic system may be susceptible to oxidation, leading to the formation of N-oxides or other oxidized species.

  • Thermal Degradation: High temperatures can cause decomposition, the pathway for which would need to be determined experimentally.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue 1: Inconsistent results or loss of compound activity over time.

This could be an indication of compound degradation.

Troubleshooting Workflow:

A Inconsistent Results/ Loss of Activity B Verify Storage Conditions (Cool, Dark, Dry, Inert Gas) A->B C Analyze Compound Purity (e.g., HPLC-UV, LC-MS) B->C D Compare with a Freshly Prepared Standard C->D E Identify Degradation Products D->E If degradation is confirmed F Implement Corrective Actions: - Optimize storage - Prepare fresh solutions E->F

Caption: Troubleshooting workflow for inconsistent experimental results.

Step-by-Step Protocol for Purity Analysis:

  • Sample Preparation:

    • Accurately weigh a small amount of your stored this compound and a fresh standard.

    • Dissolve each in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.

  • HPLC Analysis:

    • Use a reverse-phase C18 column.

    • Employ a gradient elution method with a mobile phase consisting of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Monitor the elution profile using a UV detector at a wavelength determined by the compound's UV spectrum.

  • Data Interpretation:

    • Compare the chromatograms of the stored sample and the fresh standard.

    • Look for the appearance of new peaks or a decrease in the area of the main peak in the stored sample, which would indicate degradation.

Issue 2: Suspected degradation under specific experimental conditions (e.g., in an acidic buffer).

Forced Degradation Study Workflow:

cluster_0 Stress Conditions cluster_1 Analysis A Acidic (e.g., 0.1 M HCl) G LC-MS for Degradant Identification A->G B Basic (e.g., 0.1 M NaOH) B->G C Oxidative (e.g., 3% H2O2) C->G D Thermal (e.g., 60°C) D->G E Photolytic (UV/Vis light) E->G H HPLC-UV for Quantification G->H F This compound in Solution F->A F->B F->C F->D F->E

Caption: Workflow for a forced degradation study.

Protocol for a Preliminary Forced Degradation Study:

Forced degradation studies are essential to understand the chemical behavior of a molecule and are often required by regulatory bodies.[5][8][12][13]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at room temperature or slightly elevated temperature (e.g., 40°C) for several hours.

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and treat similarly to the acidic hydrolysis.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep it at room temperature for several hours.

    • Thermal Degradation: Incubate a solution of the compound at a high temperature (e.g., 60-80°C) for several hours.

    • Photodegradation: Expose a solution of the compound to a light source that provides both UV and visible light.

  • Sample Analysis:

    • At various time points, take aliquots from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by HPLC-UV and LC-MS to identify and quantify any degradation products.

Interpreting the Results:

By analyzing the degradation products, you can propose degradation pathways. For example, an increase in mass corresponding to the addition of an oxygen atom in the oxidative stress sample would suggest the formation of an N-oxide.

Potential Degradation Pathway: A Hypothetical Example

The following diagram illustrates a hypothetical oxidative degradation pathway for this compound.

A This compound B N-oxide derivative A->B Oxidation (e.g., H2O2) C Ring-opened product B->C Further degradation

Caption: Hypothetical oxidative degradation pathway.

Conclusion

While this compound is a valuable compound in research and development, its stability must be carefully considered to ensure data integrity. By following the recommended storage and handling procedures and by being aware of potential degradation pathways, researchers can mitigate stability-related issues. When in doubt, performing a preliminary forced degradation study can provide invaluable insights into the specific stability profile of this molecule under your experimental conditions.

References

  • 5-Fluoro-1-(2-Fluorobenzyl)-1H-Pyrazolo[3,4-B]Pyridine-3-Carbonitrile. (n.d.). Autech Industry Co., Limited.
  • McCloud, S., et al. (2020). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 54(15), 9359–9368.
  • 3-AMINO-5-FLUORO-1H-PYRAZOLO[3,4-b]PYRIDINE. (n.d.). INDOFINE Chemical Company, Inc.
  • 1H-Pyrazolo[3,4-b]pyridine, 5-fluoro-3-iodo. (n.d.). ChemicalBook.
  • McCloud, S., et al. (2022). Photoproduct Formation during the Photolysis of Fluorinated Pesticides. Environmental Science & Technology, 56(17), 12267–12277.
  • 2-(5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidine-4,5,6-triamine. (n.d.). ChemScene.
  • Don't fluorinate there! The impact of fluorination position on polymer photostability and its effect on photovoltaic device stability. (2022). Energy & Environmental Science, 15(1), 245-255.
  • Fluorinated Heterocyclic Compounds: An Assay on the Photochemistry of Some Fluorinated 1-Oxa-2-azoles: An Expedient Route to Fluorinated Heterocycles. (2007). Current Organic Chemistry, 11(10), 886-910.
  • Photostability and Spectral Properties of Fluorinated Fluoresceins and Their Biarsenical Derivatives: A Combined Experimental and Theoretical Study. (2009). Photochemistry and Photobiology, 85(5), 1082-1088.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2006). BioProcess International.
  • This compound. (n.d.). PubChem.
  • 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine. (n.d.). PubChem.
  • Forced Degradation Studies. (2016). MedCrave online.
  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (2017). Journal of Pharmaceutical Sciences & Research, 9(5), 634-637.
  • PYRIDINE FOR SYNTHESIS. (2023). Loba Chemie.
  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). Journal of Pharmaceutical Research International, 35(10), 1-10.
  • This compound. (n.d.). PubChemLite.
  • 5-Fluoro-1-(2-fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridine. (n.d.). BLDpharm.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2020). Molecules, 25(21), 5049.
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (2020). Bioorganic & Medicinal Chemistry Letters, 30(24), 127641.
  • Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Pharmaceutical Analysis, 2(3), 159-165.
  • Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction. (2019). European Union Reference Laboratory for Pesticide Residues in Fruit & Vegetables.
  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (2021). Molecules, 26(11), 3169.
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1603–1617.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2020). Molecules, 25(21), 5049.
  • 5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine. (n.d.). CymitQuimica.
  • Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP). (2021). RSC Advances, 11(42), 26233-26249.
  • Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. (2003). Bioorganic & Medicinal Chemistry Letters, 13(17), 2925-2929.
  • 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide. (n.d.). Biosynth.
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Technical Support Center: Crystallization of 5-Fluoro-1H-pyrazolo[3,4-B]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 5-Fluoro-1H-pyrazolo[3,4-B]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic compound. Our goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.

Troubleshooting Guide

This section addresses specific issues you may encounter during the crystallization of this compound in a question-and-answer format.

Question 1: My compound "oils out" during cooling instead of forming crystals. What is happening and how can I fix it?

Answer:

"Oiling out" is a common phenomenon where the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[1][2] This occurs when the solubility of the compound in the solvent at a given temperature is exceeded, but the temperature is still above the melting point of the solid form of the compound.[2] For this compound, this can be particularly prevalent if the crude material contains impurities that depress the melting point. The resulting oil is often a supersaturated solution of your compound and impurities, which can hinder the formation of a pure crystalline lattice.

Here are several strategies to address oiling out:

  • Reduce the Rate of Cooling: Rapid cooling can lead to a state of high supersaturation where oiling out is more likely. Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath. This slower approach provides more time for nucleation and ordered crystal growth.

  • Use a Higher Volume of Solvent: Oiling out can be a concentration-dependent effect. By adding more of the "good" solvent (in which the compound is soluble), you can lower the overall concentration and potentially avoid the conditions that lead to liquid-liquid phase separation.[2]

  • Change the Solvent System: A different solvent or solvent mixture may have a more favorable solubility profile. For N-heterocyclic compounds like pyrazolopyridines, solvent choice is critical.[3] Consider a solvent system where the compound has slightly lower solubility at elevated temperatures. A patent describing the synthesis of a related compound mentions the use of a petroleum ether:dichloromethane mixture for recrystallization, which could be a good starting point.

  • Seeding: Introducing a small crystal of pure this compound (a seed crystal) into the slightly supersaturated solution can provide a template for crystal growth and bypass the nucleation barrier that can lead to oiling out.[4]

Question 2: I'm getting very fine, needle-like crystals. How can I obtain larger, more well-defined crystals?

Answer:

The formation of small or needle-like crystals is typically a result of rapid nucleation and crystal growth. To obtain larger crystals, the goal is to slow down the crystallization process to favor the growth of existing crystals over the formation of new nuclei.

Here are some techniques to promote the growth of larger crystals:

  • Slower Cooling: As with preventing oiling out, a slower cooling rate is crucial. A gradual decrease in temperature allows for more controlled deposition of molecules onto the crystal lattice.

  • Reduce Supersaturation: High supersaturation favors rapid nucleation. You can achieve a lower level of supersaturation by using a slightly larger volume of solvent than the minimum required for dissolution at the boiling point.

  • Solvent Layering: This technique involves dissolving your compound in a "good" solvent and then carefully layering a "poor" solvent (in which the compound is insoluble) on top. The slow diffusion of the poor solvent into the good solvent gradually reduces the overall solubility and promotes slow crystal growth at the interface.

  • Vapor Diffusion: In this method, a solution of your compound is placed in a small, open vial, which is then placed in a larger, sealed container with a more volatile "poor" solvent. The vapor of the poor solvent slowly diffuses into the solution of your compound, inducing crystallization over time.

Question 3: My compound is not crystallizing out of solution, even after cooling. What should I do?

Answer:

Failure to crystallize is a common issue and usually indicates that the solution is not sufficiently supersaturated. Here's a systematic approach to induce crystallization:

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of the pure solid, add a tiny crystal to the solution to act as a nucleus for crystallization.

  • Reduce Solvent Volume: It's possible that too much solvent was used initially. Gently heat the solution to evaporate some of the solvent, then allow it to cool again. Be careful not to evaporate too much solvent, as this can lead to rapid crystallization and the trapping of impurities.

  • Add an Anti-Solvent: If you are using a single solvent system, you can try adding a miscible "poor" solvent dropwise until the solution becomes slightly cloudy (the cloud point), then add a drop or two of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.

  • Re-evaluate Your Solvent System: If all else fails, it may be necessary to remove the solvent entirely and attempt the crystallization with a different solvent or solvent mixture.

Frequently Asked Questions (FAQs)

Q1: What are some good starting solvents for the crystallization of this compound?

A1: Based on the literature for related pyrazolopyridine derivatives, good starting points for solvent screening include:

  • Ethanol or Methanol: Alcohols are often effective for recrystallizing polar heterocyclic compounds.[5]

  • Ethyl Acetate/Hexane: A solvent/anti-solvent system can be very effective. Dissolve the compound in a minimal amount of hot ethyl acetate and then slowly add hexane until the solution becomes turbid.

  • Dichloromethane/Petroleum Ether: A patent for a related compound suggests this mixture for recrystallization.

  • Toluene: Aromatic solvents can sometimes yield good quality crystals for pyridinic compounds, though they are also prone to sublimation.[3]

A systematic approach to solvent selection is recommended. Test the solubility of a small amount of your compound in various solvents at room temperature and with heating. An ideal single solvent will dissolve the compound when hot but not when cold.

Q2: How does the fluorine substituent affect the crystallization of this compound?

A2: The fluorine atom can significantly influence the crystallization behavior due to its high electronegativity and ability to participate in intermolecular interactions. Fluorine can engage in C-H···F hydrogen bonds and F···F interactions, which can affect the crystal packing.[6] The introduction of fluorine can also alter the molecule's dipole moment and overall solubility profile compared to its non-fluorinated analog, potentially requiring different solvent systems for optimal crystallization.

Q3: My crystallized product is still impure. What are my options?

A3: If a single crystallization does not yield a product of sufficient purity, you have several options:

  • Repeat the Crystallization: A second crystallization using the same solvent system can often improve purity.

  • Use a Different Solvent System: Impurities may have similar solubility to your compound in the first solvent system. Switching to a different solvent may exploit solubility differences and allow for better separation.

  • Charcoal Treatment: If your compound has colored impurities, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb these impurities. Use charcoal sparingly, as it can also adsorb your product.

  • Chromatography: If crystallization fails to remove a persistent impurity, column chromatography may be necessary to achieve the desired purity before a final crystallization step.

Experimental Protocol: Recrystallization of this compound

This is a general protocol based on common practices for similar compounds. Optimization may be required based on the purity of your starting material and the scale of your experiment.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol, or a mixture of Ethyl Acetate and Hexane)

  • Erlenmeyer flasks

  • Hot plate with stirring capabilities

  • Buchner funnel and filter flask

  • Filter paper

  • Glass rod

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and begin heating the mixture with stirring. Continue adding the solvent in small portions until the solid is completely dissolved at or near the boiling point of the solvent. Rationale: Using the minimum amount of hot solvent ensures that the solution will be supersaturated upon cooling, which is necessary for crystallization to occur.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. This involves filtering the hot solution through a fluted filter paper into a pre-heated Erlenmeyer flask. Rationale: Pre-heating the glassware prevents premature crystallization of the product in the funnel.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation. Rationale: Slow cooling is crucial for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities. Rationale: Using cold solvent minimizes the dissolution of your product during the washing step.

  • Drying: Allow the crystals to dry completely on the filter paper under vacuum. The final product can be further dried in a vacuum oven if necessary.

Data Presentation

Table 1: Common Solvents for Crystallization of N-Heterocyclic Compounds

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Ethanol78.424.5A good starting point for many polar organic compounds.
Methanol64.732.7Similar to ethanol, but more polar.
Ethyl Acetate77.16.0Often used in combination with a non-polar anti-solvent like hexane.
Dichloromethane39.69.1A good solvent for a wide range of organic compounds; often used with petroleum ether.
Toluene110.62.4Can be effective for aromatic heterocycles, but has a higher boiling point.
Water100.080.1Generally a poor solvent for this class of compounds unless they are highly polar or salified.

Visualizations

Diagram 1: Troubleshooting Crystallization Workflow

G start Start Crystallization dissolved Compound Dissolved in Hot Solvent start->dissolved cool Cool Solution dissolved->cool crystals_form Crystals Form? cool->crystals_form oiling_out Oiling Out? crystals_form->oiling_out No good_crystals Good Crystals Formed crystals_form->good_crystals Yes no_crystals No Crystals Form oiling_out->no_crystals No oiling_out_remedy Re-heat, Add More Solvent, Cool Slowly, or Change Solvent oiling_out->oiling_out_remedy Yes no_crystals_remedy Scratch Flask, Add Seed Crystal, Reduce Solvent Volume, or Add Anti-Solvent no_crystals->no_crystals_remedy collect Collect and Dry Crystals good_crystals->collect oiling_out_remedy->cool no_crystals_remedy->cool

Caption: A decision tree for troubleshooting common crystallization issues.

Diagram 2: Solvent Selection Strategy

G start Start: Crude Compound solubility_test Solubility Test in Various Solvents start->solubility_test hot_soluble Soluble in Hot Solvent? solubility_test->hot_soluble cold_insoluble Insoluble in Cold Solvent? hot_soluble->cold_insoluble Yes try_another Try Another Solvent hot_soluble->try_another No single_solvent Good Single Solvent Found cold_insoluble->single_solvent Yes solvent_pair Consider Solvent Pair cold_insoluble->solvent_pair No try_another->solubility_test

Caption: A flowchart for selecting an appropriate crystallization solvent.

References

  • Gavezzotti, A. (2013). Crystal chemistry of fluorine in molecular crystals. CrystEngComm, 15(40), 8293-8302.
  • Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366.
  • Mettler-Toledo. (n.d.). Oiling Out in Crystallization.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 72207276, this compound.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • U.S. Patent No. US8598361B2. (2013). Process for preparing 5-fluoro-1H-pyrazolo [3,4-B] pyridin-3-amine and derivatives thereof.
  • Wang, X., Zhang, L., & Wang, J. (2023). A Novel and Practical Synthesis of 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, a Key Intermediate of Vericiguat. Organic Process Research & Development, 27(4), 754–761.
  • Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
  • York, University of, Department of Chemistry. (n.d.). Problems with Recrystallisations.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • BenchChem. (2025). Troubleshooting Crystallization: A Technical Guide for Hispidanin B. Retrieved from a hypothetical BenchChem technical note.
  • Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14(3), 751-757.
  • Holden, A., & Singer, P. (1960). Crystals and Crystal Growing. Doubleday.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development.
  • CEPAC. (2008). From form to function: Crystallization of active pharmaceutical ingredients.
  • University of Strathclyde. (2025). Physics-based solubility prediction for organic molecules. Retrieved from a hypothetical university research portal.
  • ResearchGate. (2018). (PDF) Pharmaceutical Crystals: Development, Optimization, Characterization and Biopharmaceutical Aspects.
  • University of Strathclyde. (2025). Physics-based solubility prediction for organic molecules. Retrieved from a hypothetical university research portal.
  • ResearchGate. (2017). What solvent should I use to recrystallize pyrazoline?.

Sources

Technical Support Center: Optimizing Microwave Synthesis of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine. This guide is designed for researchers, medicinal chemists, and process development professionals who are leveraging microwave-assisted organic synthesis (MAOS) to construct this valuable heterocyclic scaffold. As a key intermediate in the development of various therapeutic agents, optimizing its synthesis is critical for efficiency and yield.

This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges, grounded in established chemical principles and field experience.

Section 1: Overview of Synthetic Strategy

The construction of the this compound core is typically achieved by forming the pyrazole ring onto a pre-existing, functionalized pyridine scaffold. The most common and industrially relevant approach begins with a 2-chloro-5-fluoropyridine derivative, which undergoes cyclization with a hydrazine source. Microwave irradiation is particularly effective for this transformation, significantly reducing reaction times from hours or days to mere minutes and often improving yields.[1][2][3]

The general workflow is outlined below.

G cluster_0 Step 1: Precursor Preparation cluster_1 Step 2: Cyclization (Microwave-Assisted) cluster_2 Step 3: Purification A Start: 2,3-dichloro-5-fluoropyridine B Amidation/Nitrile Formation (e.g., NaCN in DMF) A->B C Intermediate: 2-chloro-5-fluoronicotinonitrile B->C D React with Hydrazine Hydrate (e.g., in Ethanol) C->D Key Reactant E Microwave Irradiation (Optimized Time/Temp) D->E F Target: 5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine E->F G Aqueous Work-up F->G H Crystallization or Column Chromatography G->H I Final Product H->I

Caption: General workflow for the synthesis of 5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the microwave-assisted synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low or zero. What are the primary factors to investigate?

A: Low yield is a multifaceted problem often stemming from one or more suboptimal parameters. A systematic approach is crucial for diagnosis.

  • Purity of Starting Materials: The purity of the 2-chloro-5-fluoropyridine precursor and hydrazine hydrate is paramount. Impurities can act as catalyst poisons or introduce competing side reactions. We recommend verifying the purity of your starting materials by NMR or LC-MS before use.

  • Microwave Parameters: Unlike conventional heating, microwave synthesis is highly sensitive to power, temperature, and time. Over-heating can lead to decomposition, while insufficient energy input results in an incomplete reaction.[2]

    • Causality: The reaction involves a nucleophilic aromatic substitution followed by an intramolecular cyclization. Both steps have distinct activation energy barriers. The microwave parameters must be tuned to overcome these barriers without providing excess energy that could degrade the heterocyclic product.

  • Solvent Choice: The solvent's role is not just to dissolve reactants but also to absorb microwave energy.[4] Polar, high-boiling point solvents like ethanol, DMF, or n-butanol are excellent choices as they couple efficiently with the microwave field, ensuring rapid and uniform heating.[5][6] Using a non-polar solvent like toluene will result in poor heating and an incomplete reaction unless a susceptor is added.

Troubleshooting Workflow for Low Yield

G node_action node_action node_ok node_ok start Low Yield Issue q1 Are starting materials pure? start->q1 a1_yes Verify purity (NMR/LCMS). Recrystallize or re-purify if necessary. q1->a1_yes No q2 Is the solvent polar (e.g., EtOH, DMF)? q1->q2 Yes a1_yes->q2 a2_yes Switch to a high-dielectric loss solvent like EtOH, n-BuOH, or DMF. q2->a2_yes No q3 Are MW parameters optimized? q2->q3 Yes a2_yes->q3 a3_yes Perform optimization screen. (See Table 1) q3->a3_yes No q4 Is stoichiometry correct? q3->q4 Yes a3_yes->q4 a4_yes Ensure accurate molar ratios. Consider slight excess of hydrazine. q4->a4_yes No end_ok Yield Improved q4->end_ok Yes a4_yes->end_ok G cluster_0 Mechanism cluster_1 SNAr Detail cluster_2 Cyclization Detail start 2-chloro-5-fluoronicotinonitrile + H2N-NH2 step1 Step 1: Nucleophilic Aromatic Substitution (SNAr) start->step1 intermediate Intermediate: 2-(hydrazinyl)-5-fluoronicotinonitrile step1->intermediate step2 Step 2: Intramolecular Cyclization intermediate->step2 product Final Product: 5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine step2->product snar1 Hydrazine attacks C2, displacing Cl- cyc1 Terminal NH2 attacks nitrile carbon cyc2 Tautomerization to form aromatic pyrazole ring cyc1->cyc2

Sources

Technical Support Center: Minimizing Off-Target Effects of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-based compounds. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize and understand the off-target effects of this important class of kinase inhibitors.

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors targeting a range of kinases including Tropomyosin receptor kinases (TRKs), Fibroblast growth factor receptors (FGFRs), and Anaplastic lymphoma kinase (ALK).[1][2][3] However, due to the conserved nature of the ATP-binding pocket across the kinome, off-target interactions are a common challenge, potentially leading to misleading experimental results and unforeseen toxicity.[4] This guide provides practical, evidence-based strategies to identify, validate, and mitigate these effects.

Frequently Asked Questions (FAQs)

Q1: What are the most common off-target kinases for this compound-based inhibitors?

A1: While the specific off-target profile is highly dependent on the full chemical structure of the derivative, broad-spectrum kinome profiling of various pyrazolo[3,4-b]pyridine-based inhibitors has revealed common off-target interactions with kinases such as:

  • VEGFR2 (Vascular Endothelial Growth Factor Receptor 2): Due to structural similarities in the ATP-binding pocket with kinases like FGFR, VEGFR2 is a frequent off-target.[5]

  • SRC family kinases (e.g., SRC, LYN, YES): These non-receptor tyrosine kinases are common off-targets for many ATP-competitive inhibitors.

  • PDGFRβ (Platelet-Derived Growth Factor Receptor beta): Similar to VEGFR2, the structural homology of its kinase domain makes it susceptible to inhibition.[5]

  • Other CDKs (Cyclin-Dependent Kinases): For derivatives designed to target a specific CDK, off-target activity against other CDKs is a common observation.[6]

It is crucial to perform experimental profiling of your specific compound to determine its unique selectivity profile.

Q2: My compound is showing a phenotype in a cell line that doesn't express the intended target kinase. What does this mean?

A2: This is a strong indication of off-target activity. The observed phenotype is likely caused by the inhibition of one or more other kinases or proteins that are expressed in that cell line and are critical for the observed biological process. It is essential to identify these off-targets to correctly interpret your results.

Q3: How can I quickly assess the likelihood of off-target effects before starting extensive experiments?

A3: Several in silico and preliminary experimental approaches can provide an early indication of potential off-target effects:

  • Computational Profiling: Utilize computational tools and databases to predict potential off-target interactions based on the chemical structure of your compound.

  • Dose-Response Curve Analysis: A shallow dose-response curve or a curve that does not reach 100% inhibition may suggest that the observed effect is due to the compound acting on multiple targets with different affinities.

  • Use of a Structurally Unrelated Inhibitor: If a structurally different inhibitor targeting the same primary target produces the same phenotype, it strengthens the evidence for an on-target effect.

Q4: What is the "lowest effective concentration" and why is it important?

A4: The lowest effective concentration is the minimum concentration of your inhibitor that produces a statistically significant on-target effect. Using this concentration is critical for minimizing off-target effects, as these interactions often occur at higher concentrations. Always perform a careful dose-response experiment to determine the optimal concentration for your assays.

Troubleshooting Guides

Guide 1: Inconsistent or Unexpected Cellular Phenotypes

Problem: You observe a cellular phenotype (e.g., decreased proliferation, apoptosis) that is inconsistent with the known function of your target kinase, or the effect varies between different cell lines expressing the target.

Possible Cause: Off-target inhibition of a kinase that plays a critical role in a different signaling pathway. For instance, off-target inhibition of SRC family kinases can impact a wide array of cellular processes, including cell adhesion, migration, and survival, which could be misinterpreted as a direct consequence of on-target inhibition.[7]

Troubleshooting Workflow:

Troubleshooting an inconsistent cellular phenotype.

Recommended Actions:

  • Genetic Validation (Gold Standard): Use CRISPR/Cas9 to knock out the intended target gene in your cell line.[8] If the inhibitor still produces the phenotype in the knockout cells, the effect is definitively off-target.

  • Orthogonal Chemical Probe: As mentioned in the workflow, use a second, structurally distinct inhibitor of the same target. If the phenotype is not replicated, it strongly suggests the original compound's phenotype is due to off-target effects.

  • Signaling Pathway Analysis: Use techniques like Western blotting or phospho-kinase antibody arrays to examine the phosphorylation status of key nodes in both the intended pathway and common off-target pathways (e.g., AKT, ERK, STATs). Unexpected changes in pathways unrelated to your primary target can point towards off-target activity.

Guide 2: Identifying Unknown Off-Targets

Problem: You have confirmed that your this compound derivative is causing a phenotype via an off-target mechanism, but the identity of the off-target(s) is unknown.

Recommended Techniques:

  • Kinobeads (Multiplexed Inhibitor Beads) Profiling: This chemical proteomics approach allows for the identification of kinase targets and off-targets from a cell lysate in a competitive binding format.[2][9]

  • Cellular Thermal Shift Assay (CETSA) coupled with Mass Spectrometry (MS-CETSA): This method can identify proteins that are thermally stabilized by binding to your compound in intact cells, providing a direct measure of target engagement for a wide range of proteins.

Interpreting Kinobeads Data:

Data ObservationInterpretationNext Steps
Strong competition at low inhibitor concentrations for a known target Confirms on-target binding.Validate with orthogonal assays (e.g., in vitro kinase assay).
Competition for unexpected kinases at concentrations similar to the on-target Potentially significant off-targets.Prioritize these for validation with enzymatic assays and cellular target engagement assays like CETSA.
Competition for a large number of kinases at high concentrations Promiscuous binding at high doses.Emphasizes the importance of using the lowest effective concentration in cellular experiments.

Experimental Protocol: Kinobeads Affinity Purification for Off-Target Identification

This protocol outlines a general workflow for using kinobeads to identify the targets of a soluble, unlabeled inhibitor.

Materials:

  • Cell lines of interest

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5% NP-40, 1 mM EDTA, protease and phosphatase inhibitor cocktails)

  • Kinobeads (a mixture of broad-spectrum kinase inhibitors immobilized on Sepharose beads)

  • Your this compound inhibitor

  • DMSO (vehicle control)

  • Microcentrifuge tubes, rotator, and centrifuge

  • Reagents for protein digestion (e.g., DTT, iodoacetamide, trypsin)

  • Mass spectrometer and associated LC-MS/MS equipment

Procedure:

  • Cell Lysis: Harvest cells and prepare a clarified cell lysate by centrifugation. Determine the protein concentration of the lysate.

  • Competitive Binding: Aliquot the cell lysate into separate tubes. Add your inhibitor at a range of concentrations (e.g., 0.1 µM, 1 µM, 10 µM) to different tubes. Include a DMSO-only control. Incubate for 1 hour at 4°C with rotation.

  • Kinobeads Incubation: Add kinobeads slurry to each lysate-inhibitor mixture. Incubate for 1-2 hours at 4°C with rotation to allow kinases not bound by your inhibitor to bind to the beads.

  • Washing: Pellet the kinobeads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

  • On-Bead Digestion: Resuspend the washed beads in a digestion buffer. Reduce, alkylate, and digest the bead-bound proteins with trypsin overnight.

  • LC-MS/MS Analysis: Collect the resulting peptides and analyze them by quantitative mass spectrometry.

  • Data Analysis: Identify and quantify the proteins in each sample. Proteins that show a dose-dependent decrease in abundance in the inhibitor-treated samples compared to the DMSO control are potential targets or off-targets of your compound.

Guide 3: Validating a Putative Off-Target

Problem: Kinobeads profiling or another screening method has identified a potential off-target. You need to confirm that this interaction is real and responsible for the observed phenotype.

Validation Workflow:

Workflow for validating a putative off-target.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA) by Western Blot

This protocol is for validating the engagement of your inhibitor with a specific putative off-target in intact cells.

Materials:

  • Cell line expressing the putative off-target

  • Your this compound inhibitor and DMSO

  • PBS (Phosphate-Buffered Saline)

  • PCR tubes and a thermal cycler

  • Lysis buffer with protease inhibitors

  • Primary antibody specific for the putative off-target protein

  • HRP-conjugated secondary antibody

  • Reagents and equipment for Western blotting

Procedure:

  • Cell Treatment: Treat cultured cells with your inhibitor at a desired concentration or with DMSO (vehicle control) for 1-2 hours.

  • Harvest and Resuspend: Harvest the cells, wash with PBS, and resuspend in PBS.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a mild lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.

  • Western Blot Analysis: Carefully collect the supernatant (soluble fraction). Normalize the protein concentration of all samples. Perform Western blotting using an antibody against the putative off-target protein.

  • Data Analysis: Quantify the band intensities at each temperature for both the inhibitor-treated and DMSO-treated samples. Plot the percentage of soluble protein remaining (relative to the unheated control) against temperature. A shift of the melting curve to a higher temperature in the inhibitor-treated samples indicates thermal stabilization and thus, target engagement.

Troubleshooting CETSA:

IssuePossible CauseSolution
No or weak signal on Western blot Low protein expression in the cell line.Choose a cell line with higher expression or use an overexpression system.
Inefficient antibody.Use a validated antibody and optimize its concentration.[1]
No thermal shift observed Inhibitor does not stabilize the protein under the tested conditions.Vary the inhibitor concentration and incubation time.
Incorrect temperature range.Test a broader or different range of temperatures.
High variability between replicates Inconsistent cell lysis or protein extraction.Ensure complete and consistent lysis. Be careful when collecting the supernatant.
Uneven heating/cooling.Use a thermal cycler for precise temperature control.

References

  • Misra, R. N., et al. (2007). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters, 17(15), 4297-4302.
  • Bantscheff, M., et al. (2007). Chemical proteomics identifies unanticipated targets of clinical kinase inhibitors. Nature Biotechnology, 25(9), 1035-1044.
  • Ezzat, H., et al. (2025). Design, synthesis and biological evaluation of pyrazolo[3,4- b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity. Journal of Biomolecular Structure and Dynamics, 1-25.
  • Duan, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(7), 845-854.
  • Caldas-Lopes, E., et al. (2008). Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. Bioorganic & Medicinal Chemistry Letters, 18(21), 5807-5810.
  • Gámez-Montaño, R., et al. (2014). Quantitative chemical proteomics identifies novel targets of the anti-cancer multi-kinase inhibitor E-3810. Molecular & Cellular Proteomics, 13(6), 1495-1509.
  • Daub, H. (2015). Quantitative proteomics of kinase inhibitor targets and mechanisms. ACS Chemical Biology, 10(1), 201-212.
  • Reinecke, M., et al. (2018). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Methods in Molecular Biology, 1888, 131-149.
  • Daub, H. (2015). Quantitative proteomics of kinase inhibitor targets and mechanisms. ACS Chemical Biology, 10(1), 201-212.
  • Golkowski, M. G., et al. (2017). Rapid profiling of protein kinase inhibitors by quantitative proteomics. MedChemComm, 8(3), 548-555.
  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368.
  • Reinecke, M. (2019). Identifying small molecule probes for kinases by chemical proteomics. mediaTUM.
  • Laha, S., et al. (2020). Identification and Validation of CRISPR/Cas9 Off-target Activity in Hematopoietic Stem and Progenitor Cells. Methods in Molecular Biology, 2115, 271-290.
  • Golkowski, M. G., et al. (2017). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Journal of Proteome Research, 16(7), 2467-2477.
  • Atanassov, I. I., et al. (2023). Guidelines for Performing CRISPR/Cas9 Genome Editing for Gene Validation and Trait Improvement in Crops. International Journal of Molecular Sciences, 24(20), 15159.
  • Reinecke, M., et al. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Nature Chemical Biology, 19(10), 1264-1273.
  • Biocompare. (2022). Target Validation with CRISPR.
  • Lee, P. Y. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute.
  • Reinecke, M., et al. (2018). Optimized chemical proteomics assay for kinase inhibitor profiling. ACS Chemical Biology, 13(9), 2474-2483.
  • Bio-Techne. (n.d.). Western Blot Troubleshooting Guide.
  • Shop Genomics. (2025). Western blot troubleshooting: A step-by-step guide to solving common.
  • Le, T. H. D., et al. (2019). Chemical proteomics reveals target selectivity of clinical Jak inhibitors in human primary cells. Leukemia, 33(10), 2435-2446.
  • Vera, J., et al. (2011). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 5, 159.
  • Eldehna, W. M., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 30(23), 5678.
  • Winiarska, M., et al. (2012). Inhibitors of SRC kinases impair antitumor activity of anti-CD20 monoclonal antibodies. mAbs, 4(6), 734-743.
  • Cho, A., et al. (2022). Network Dynamics Caused by Genomic Alteration Determine the Therapeutic Response to FGFR Inhibitors for Lung Cancer. International Journal of Molecular Sciences, 23(17), 9789.
  • Al-Tel, T. H., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237.
  • MacDonald, M. L., et al. (2008). Identifying off-target effects and hidden phenotypes of drugs in human cells. Nature Chemical Biology, 4(6), 329-337.
  • Mohamed, M. S., et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 2(3), 99-109.
  • Mohamed, M. S., et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Scientific Research Publishing.
  • Goyal, R., et al. (2024). Understanding and Overcoming Resistance to Selective FGFR Inhibitors across FGFR2-Driven Malignancies. Clinical Cancer Research, 30(21), 4557-4569.
  • Jones, R. R., et al. (2022). Development of resistance to FGFR inhibition in urothelial carcinoma via multiple pathways in vitro. The Journal of Pathology, 257(4), 486-498.
  • Zhang, X. H., et al. (2015). Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Cell and Developmental Biology, 3, 77.
  • Addgene. (2024). CRISPR 101: Off-Target Effects.

Sources

Technical Support Center: Navigating Scale-Up Challenges in the Synthesis of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the complexities of scaling up the synthesis of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine. This vital heterocyclic scaffold is a cornerstone in the development of numerous therapeutic agents, particularly kinase inhibitors.[1][2][3][4] As researchers and drug development professionals transition from bench-scale synthesis to pilot plant and industrial production, they often encounter a unique set of challenges. This guide is designed to provide practical, experience-driven insights and troubleshooting strategies to ensure a safe, efficient, and reproducible scale-up process.

Troubleshooting Guide: From Benchtop Success to Pilot-Plant Problems

This section addresses specific issues that can arise during the scale-up of this compound synthesis in a question-and-answer format.

Question 1: We are observing a significant drop in yield for the cyclization step when moving from a 1L to a 100L reactor. What are the likely causes and how can we mitigate this?

A decrease in yield upon scale-up is a common yet multifaceted problem.[5] The primary culprits are often related to mass and heat transfer limitations that are not apparent at the laboratory scale.

Possible Causes & Solutions:

  • Inefficient Mixing and Mass Transfer: In larger reactors, achieving homogeneous mixing is more challenging.[5][6] This can lead to localized "hot spots" or areas of high reactant concentration, promoting the formation of side products and incomplete reactions.

    • Solution:

      • Optimize Agitation: Re-evaluate the stirrer design (e.g., impeller type, size, and position) and agitation speed for the larger vessel geometry. Computational Fluid Dynamics (CFD) modeling can be a valuable tool to simulate and optimize mixing at scale.[6]

      • Controlled Reagent Addition: Instead of adding reagents all at once, implement a controlled, subsurface addition over an extended period. This maintains a lower instantaneous concentration of the limiting reagent, minimizing side reactions.

  • Poor Heat Transfer and Thermal Control: The surface-area-to-volume ratio decreases significantly as the reactor size increases, making heat dissipation less efficient.[5][6] Many reactions in pyridine synthesis are exothermic, and poor heat removal can lead to temperature spikes that favor impurity formation or product degradation.

    • Solution:

      • Utilize Jacketed Reactors: Employ a jacketed reactor with a high-performance heat transfer fluid and a precise temperature control unit.

      • Reaction Calorimetry: Conduct reaction calorimetry studies (e.g., using a RC1 calorimeter) at the lab scale to understand the reaction's thermal profile (onset of exotherm, heat of reaction). This data is crucial for designing a safe and efficient cooling strategy at scale.

  • Changes in Reaction Kinetics: The altered physical environment in a large reactor can subtly change reaction kinetics.

    • Solution:

      • Re-optimization of Parameters: Do not assume that the optimal conditions from the lab scale will directly translate. Re-optimize critical parameters like temperature, reaction time, and solvent volume at the pilot scale.

Question 2: The impurity profile of our crude this compound has changed upon scale-up. We are seeing new, unidentified peaks in our HPLC analysis. How should we approach this?

The emergence of new impurities is a critical issue in pharmaceutical process development, as their identification and control are essential for regulatory approval.[5][6]

Workflow for Impurity Identification and Control:

A New Impurity Detected in HPLC B Isolate Impurity (e.g., Prep-HPLC, SFC) A->B C Characterize Structure (LC-MS, NMR, HRMS) B->C D Hypothesize Formation Mechanism (e.g., side reaction, degradation) C->D E Modify Reaction Conditions D->E F Lower Temperature E->F If thermally driven G Change Base or Solvent E->G If pH or solvent dependent H Optimize Reagent Stoichiometry E->H If stoichiometry related I Implement In-Process Controls (IPCs) F->I G->I H->I J Monitor Impurity Levels I->J K Set Specification for Impurity J->K

Caption: Workflow for the identification and control of impurities.

Common Sources of New Impurites:

  • Over-reaction or Side-reactions: Elevated temperatures due to poor heat transfer can drive the reaction towards undesired pathways.

  • Starting Material Impurities: The purity of raw materials can have a more pronounced effect at a larger scale. Ensure consistent quality of starting materials from your suppliers.

  • Degradation: The product might be degrading during a longer work-up or isolation procedure at scale.

Question 3: We are having difficulty with the final isolation and purification of this compound. The crystallization is sluggish and yields are inconsistent. What can we do?

Purification techniques that are straightforward in the lab, like column chromatography, are often impractical or uneconomical at a large scale.[5] Crystallization becomes the method of choice, but it requires careful development.

Troubleshooting Crystallization:

  • Solvent System Selection:

    • Solution: Conduct a thorough solvent screen to identify an optimal anti-solvent system that provides good recovery and effectively rejects impurities. Consider "greener" solvent alternatives that are more suitable for large-scale manufacturing.[6]

    • Pro-Tip: Utilize a binary or even ternary solvent system to fine-tune solubility and crystal habit.

  • Seeding Strategy:

    • Solution: Develop a robust seeding protocol. The amount of seed, the temperature at which it is added, and the cooling profile are all critical parameters. Ensure the seed crystals are of high purity and have a consistent particle size distribution.

  • Control of Supersaturation:

    • Solution: Avoid "crashing out" the product by cooling too quickly. Implement a controlled cooling profile to maintain a state of moderate supersaturation, which promotes crystal growth over nucleation, leading to larger, purer crystals that are easier to filter.

Table 1: Comparison of Common Purification Techniques for Scale-Up

TechniqueLaboratory Scale (grams)Pilot/Production Scale (kgs)Key Considerations for Scale-Up
Flash Chromatography Highly effectiveGenerally impractical and costlyHigh solvent consumption, cost of silica gel, difficult to scale linearly.
Crystallization CommonMethod of Choice Requires development of a robust protocol (solvent system, cooling profile, seeding).
Distillation Feasible for volatile compoundsFeasible if thermally stableProduct must be volatile and stable at its boiling point.
Recrystallization Standard procedureStandard procedureSolvent selection is critical for yield, purity, and safety.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of this compound?

The synthesis of many heterocyclic compounds, including pyrazolopyridines, involves reagents and reaction conditions that pose significant safety risks at scale.[7]

  • Thermal Runaway: As mentioned, exothermic reactions are a major concern.[5][6] A thermal runaway can lead to a rapid increase in temperature and pressure, potentially causing a reactor failure.

  • Handling of Hazardous Reagents:

    • Hydrazine: The cyclization step to form the pyrazole ring often involves hydrazine or its derivatives. Hydrazine is toxic and can decompose violently, especially in the presence of metal catalysts.[7]

    • Pyrophoric Reagents: Some synthetic routes may utilize pyrophoric reagents which require specialized handling procedures at a large scale.

  • Solvent Hazards: Handling large volumes of flammable organic solvents increases the risk of fire or explosion.[5]

Q2: What are the critical process parameters (CPPs) we should focus on during process development and scale-up?

Identifying and controlling CPPs is the essence of robust process development. For a typical synthesis of this compound, these would include:

  • Temperature: Crucial for controlling reaction rate and impurity formation.

  • Reagent Stoichiometry and Addition Rate: Affects reaction completeness and the formation of by-products.

  • Agitation Speed: Directly impacts mixing and heat/mass transfer.

  • pH of Aqueous Work-up: Critical for efficient extraction and removal of certain impurities.

  • Crystallization Cooling Profile: Determines crystal size, purity, and yield.

Q3: How do we choose the right solvent for scale-up?

Solvent selection for scale-up goes beyond just its ability to dissolve reactants.

Solvent Selection Workflow:

A Initial Lab-Scale Solvent B Evaluate Scale-Up Suitability A->B C Safety Profile (Flash Point, Toxicity) B->C D Environmental Impact (Green Chemistry Principles) B->D E Cost and Availability B->E F Boiling Point (for removal) B->F G Compatibility with Equipment B->G H Select Optimal Solvent C->H D->H E->H F->H G->H

Caption: Decision workflow for solvent selection in process scale-up.

Table 2: Properties of Common Solvents in Synthesis

SolventBoiling Point (°C)Flash Point (°C)Health/Environmental ConcernsSuitability for Scale-Up
Dichloromethane (DCM)40N/ASuspected carcinogen, environmental concernsPoor - avoid if possible[6]
Tetrahydrofuran (THF)66-14Peroxide formation riskModerate - use with caution
Toluene1114Flammable, toxicGood - widely used
2-Methyl-THF80-11Greener alternative to THFExcellent - preferred
Acetonitrile822Toxic, volatileModerate
Ethyl Acetate77-4FlammableGood - often used in work-ups

Conclusion

The successful scale-up of this compound synthesis is a challenging but achievable goal. It requires a shift in mindset from a purely chemical perspective to one that integrates chemical engineering principles. By anticipating and systematically addressing issues related to heat transfer, mass transfer, impurity formation, and safety, researchers can develop a robust, scalable process that consistently delivers a high-quality product. This guide serves as a starting point for troubleshooting and process optimization. For project-specific challenges, further consultation and experimental investigation are always recommended.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Scale-Up Synthesis of Derivatives Using Pyridine-2-carboxylic Anhydride.
  • BenchChem. (n.d.). Technical Support Center: Navigating the Challenges of Pyridinone Synthesis Scale-Up.
  • Google Patents. (n.d.). US8598361B2 - Process for preparing 5-fluoro-1H-pyrazolo [3,4-B] pyridin-3-amine and derivatives therof.
  • NIH. (n.d.). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors.
  • WordPress. (n.d.). Safety Issues with Pyridine Ring Construction.
  • PubMed. (2021). Design and synthesis of 1H-pyrazolo[3,4-b]pyridines targeting mitogen-activated protein kinase kinase 4 (MKK4) - A promising target for liver regeneration.
  • PubMed Central (PMC). (n.d.). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents.

Sources

Avoiding regioisomer formation in pyrazolo[3,4-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for the synthesis of pyrazolo[3,4-b]pyridines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important synthetic challenge. Here, we will delve into the critical issue of regioisomer formation, providing in-depth troubleshooting guides, frequently asked questions, and validated protocols to ensure the regioselective synthesis of the desired N1-H isomer.

The Challenge of Regioselectivity

The condensation of 3-aminopyrazoles with 1,3-dicarbonyl compounds is a cornerstone for constructing the pyrazolo[3,4-b]pyridine scaffold. However, this reaction is often complicated by the formation of two regioisomers: the desired 1H-pyrazolo[3,4-b]pyridine and the undesired 2H-pyrazolo[3,4-b]pyridine. The nucleophilic nature of both the endocyclic N1 and exocyclic amino group of the 3-aminopyrazole leads to these competing reaction pathways. Controlling this regioselectivity is paramount for the successful application of these compounds in medicinal chemistry and materials science.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence regioisomer formation in pyrazolo[3,4-b]pyridine synthesis?

A1: The regiochemical outcome is a delicate balance of several factors:

  • Reaction Conditions: The choice of solvent and catalyst is critical. Acidic conditions, such as using acetic acid or p-toluenesulfonic acid, can significantly influence the reaction pathway.

  • Steric Hindrance: Bulky substituents on either the pyrazole ring or the dicarbonyl compound can sterically direct the reaction towards one isomer over the other.

  • Electronic Effects: The electronic nature of the substituents on both starting materials plays a crucial role. Electron-withdrawing groups on the pyrazole ring can alter the nucleophilicity of the nitrogen atoms, thereby influencing the site of initial attack.

  • Nature of the Dicarbonyl Compound: Symmetrical dicarbonyl compounds will yield a single product, whereas unsymmetrical dicarbonyls can lead to a mixture of isomers.

Q2: I am consistently getting a mixture of N1-H and N2-H regioisomers. What is the first troubleshooting step I should take?

A2: The first and often most effective step is to re-evaluate your reaction conditions. Many standard procedures may not be optimized for regioselectivity. We recommend a systematic approach to optimizing the reaction conditions, starting with the solvent and catalyst. A common starting point is to switch to a milder acidic catalyst or even attempt the reaction under neutral conditions to see how it affects the isomer ratio.

Q3: Are there any "go-to" reaction conditions that favor the formation of the N1-H isomer?

A3: While there is no universal solution, a widely successful method involves a two-step, one-pot procedure. This involves the initial condensation of the 3-aminopyrazole with the 1,3-dicarbonyl compound in a non-polar solvent like toluene, followed by the addition of a catalytic amount of a strong acid, such as p-toluenesulfonic acid, to promote cyclization. This approach often favors the formation of the thermodynamically more stable N1-H isomer.

Troubleshooting Guide: Tackling Regioisomer Contamination

This guide provides a systematic approach to troubleshooting and optimizing your pyrazolo[3,4-b]pyridine synthesis to favor the desired N1-H regioisomer.

Problem: Predominant or Significant Formation of the Undesired N2-H Isomer

This is a common issue that can often be resolved by carefully modifying the reaction parameters.

Logical Flow for Troubleshooting

Caption: Troubleshooting workflow for regioisomer formation.

Step-by-Step Experimental Protocols

Protocol 1: Solvent and Catalyst Screening

  • Setup: Prepare multiple small-scale reactions in parallel. Use a consistent set of starting materials for each reaction.

  • Solvent Variation: Test a range of solvents with varying polarities.

    • Non-polar: Toluene, Xylene

    • Polar Aprotic: Dioxane, DMF

    • Protic: Acetic Acid, Ethanol

  • Catalyst Variation: For each solvent, test different acid catalysts.

    • Lewis Acids: ZnCl₂, Sc(OTf)₃

    • Brønsted Acids: p-TsOH, H₂SO₄, HCl

  • Monitoring: Monitor the progress of each reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the ratio of the two isomers.

  • Analysis: Compare the regioisomeric ratios across the different conditions to identify the optimal solvent and catalyst combination.

Data Summary Table: Solvent and Catalyst Effects

SolventCatalystTypical N1-H : N2-H RatioNotes
Toluenep-TsOH>95 : 5Generally favors the thermodynamic N1-H product.
Acetic AcidNone70 : 30Can lead to significant amounts of the N2-H isomer.
EthanolHCl80 : 20Moderate selectivity.
DioxaneZnCl₂90 : 10Lewis acid catalysis can improve selectivity.

Protocol 2: The Protecting Group Strategy

For challenging substrates where condition optimization is insufficient, a protecting group strategy can provide excellent regiocontrol.

Experimental Workflow: Protecting Group Strategy

G A 1. Protection of N1 (e.g., with Boc or PMB group) B 2. Condensation with 1,3-Dicarbonyl Compound A->B Protected Aminopyrazole C 3. Cyclization B->C Intermediate D 4. Deprotection C->D Protected Product E Pure N1-H Isomer D->E Final Product

Caption: Workflow for the protecting group strategy.

  • Protection: Selectively protect the N1 position of the 3-aminopyrazole. Common protecting groups include tert-butyloxycarbonyl (Boc) or p-methoxybenzyl (PMB).

  • Condensation and Cyclization: Perform the condensation reaction with the 1,3-dicarbonyl compound under your optimized conditions. The presence of the protecting group will force the reaction to proceed through the desired pathway.

  • Deprotection: Remove the protecting group under appropriate conditions (e.g., TFA for Boc, DDQ for PMB) to yield the pure N1-H pyrazolo[3,4-b]pyridine.

Mechanistic Insights

The regioselectivity is often governed by a competition between the initial nucleophilic attack from the exocyclic amino group versus the endocyclic pyrazole nitrogen. Under acidic conditions, the exocyclic amino group is protonated, reducing its nucleophilicity and favoring the initial attack from the pyrazole ring nitrogen. Subsequent cyclization and dehydration then lead to the final product. The relative stability of the intermediates plays a crucial role in determining the final product ratio. The N1-H isomer is often the thermodynamically more stable product, and reaction conditions that allow for equilibration will favor its formation.

Conclusion

The synthesis of pyrazolo[3,4-b]pyridines, while powerful, requires careful consideration of reaction conditions to control regioselectivity. By systematically troubleshooting your reaction parameters, starting with solvent and catalyst optimization, and moving to more advanced strategies like the use of protecting groups when necessary, you can achieve high yields of the desired N1-H isomer. This guide provides a framework for rational problem-solving in your synthetic endeavors.

References

  • Gomaa, A. M. (2018). Pyrazolo[3,4-b]pyridines: Synthesis, reactions, and biological activity. Journal of the Egyptian National Cancer Institute, 30(2), 47-57. [Link]

Technical Support Center: Optimizing Catalyst Selection for 5-Fluoro-1H-pyrazolo[3,4-b]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection for this critical scaffold. The synthesis, often involving a palladium-catalyzed C-N cross-coupling reaction like the Buchwald-Hartwig amination, is sensitive to multiple parameters.[1][2][3] This resource provides direct answers to common challenges, helping you optimize your reaction conditions for maximal yield and purity.

Frequently Asked Questions (FAQs)

Q1: Why is catalyst selection so critical for the synthesis of this compound?

A: The pyrazolopyridine core, particularly when substituted with an electron-withdrawing fluorine atom, presents a unique set of challenges. The pyridine nitrogen's lone pair can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[4][5] The electron-deficient nature of the pyridine ring makes oxidative addition more facile but can complicate other steps in the catalytic cycle. A well-chosen catalyst system, particularly the ligand, is essential to stabilize the palladium center, promote the desired catalytic turnover, and prevent off-cycle species formation.[4][6]

Q2: What is the typical synthetic route for this molecule that requires catalyst optimization?

A: A common and effective strategy is the palladium-catalyzed intramolecular or intermolecular C-N cross-coupling (Buchwald-Hartwig amination).[1][2] This typically involves coupling a di-halogenated pyridine precursor (e.g., 2-chloro-5-fluoronicotinonitrile or a related derivative) with a hydrazine or a protected hydrazine. The choice of catalyst, ligand, base, and solvent is paramount for achieving high yields in this transformation.

Q3: Should I use a pre-catalyst or generate the active Pd(0) species in situ?

A: For reproducibility and ease of use, especially on a larger scale, using a well-defined palladium pre-catalyst is often advantageous. Pre-catalysts like those from the G3 or G4 Buchwald series are air-stable and provide a reliable source of the active Pd(0) species upon activation. Generating Pd(0) in situ from sources like Pd₂(dba)₃ or Pd(OAc)₂ is also effective but can be more sensitive to the quality of the reagents and reaction conditions.[6]

Troubleshooting Guide: Common Issues & Solutions

Problem 1: Low to No Product Conversion

Q: My reaction shows a high amount of unreacted starting material even after extended reaction times. What are the likely causes and how can I fix it?

A: Probable Causes & Suggested Solutions

  • Catalyst Inhibition/Deactivation: This is the most common issue. The nitrogen atoms in your pyrazolopyridine substrate can act as poisons to the palladium catalyst.[4][6]

    • Solution: Employ bulky, electron-rich phosphine ligands. These "Buchwald-type" ligands (e.g., XPhos, SPhos, RuPhos) create a sterically hindered environment around the palladium center, which both prevents coordination by the pyridine nitrogen and facilitates the crucial reductive elimination step.[2][4]

  • Inefficient Oxidative Addition: If you are using an aryl chloride, this step can be sluggish.

    • Solution: Ensure your ligand is appropriate for C-Cl bond activation. Highly electron-rich and sterically demanding ligands are generally required.[7] If possible, switching to the corresponding aryl bromide or iodide will significantly accelerate this step.

  • Incorrect Base Selection: The base plays a critical role in the catalytic cycle, primarily in deprotonating the amine nucleophile.[2][7]

    • Solution: For C-N couplings, strong, non-nucleophilic bases are preferred. Sodium tert-butoxide (NaOt-Bu) is a common and effective choice. Other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) can also be effective and should be screened.[7]

Problem 2: Significant Side Product Formation (e.g., Hydrodehalogenation)

Q: I am observing a significant amount of byproduct where the halide has been replaced by a hydrogen atom. What causes this and how can it be minimized?

A: Probable Causes & Suggested Solutions

  • β-Hydride Elimination: This can occur from the palladium-amide intermediate, leading to a hydrodehalogenated arene and an imine byproduct.[1]

    • Solution: This is often influenced by the ligand. Ligands that promote rapid reductive elimination can outcompete the β-hydride elimination pathway. Screening a panel of bulky phosphine ligands is the best approach.

  • Presence of Protic Impurities: Water or other protic sources in the reaction can lead to premature quenching and side reactions.

    • Solution: Ensure all reagents and solvents are rigorously dried and degassed. Use anhydrous solvents and perform the reaction under a strict inert atmosphere (Argon or Nitrogen).[4]

Problem 3: Reaction Stalls or Yields Plateau at Moderate Conversion

Q: My reaction proceeds to about 50-60% conversion and then stops. What is happening to my catalyst?

A: Probable Causes & Suggested Solutions

  • Catalyst Decomposition (Palladium Black): A common visual cue for catalyst death is the formation of a fine black precipitate, known as palladium black.[4][6] This is aggregated, inactive palladium.

    • Solution 1 - Lower Temperature: High temperatures can accelerate catalyst decomposition.[4] Try running the reaction at a lower temperature (e.g., 80-100 °C), even if it requires a longer reaction time.

    • Solution 2 - Increase Ligand Ratio: An insufficient ligand-to-palladium ratio can leave the palladium center exposed and prone to aggregation.[4] Ensure you are using an adequate excess of ligand (a Pd:Ligand ratio of 1:1.5 to 1:2 is a good starting point).

  • Product Inhibition: The desired this compound product can itself act as a ligand, coordinating to the palladium and inhibiting further turnover.

    • Solution: Again, using a bulky ligand that forms a very stable complex with palladium can prevent the product from displacing it. This is a key reason why ligands like XPhos and SPhos are so effective for N-heterocycle synthesis.

Data-Driven Catalyst System Selection

Systematic screening is crucial for optimization. The following table provides a starting point for selecting a catalyst system based on common literature precedents for challenging N-heterocycle couplings.

Palladium Source Recommended Ligand Recommended Base Solvent Typical Temp. (°C) Key Considerations
Pd₂(dba)₃XPhos or SPhosNaOt-BuToluene or Dioxane80 - 110Excellent for electron-deficient aryl chlorides and bromides.[4]
Pd(OAc)₂RuPhosK₃PO₄ or Cs₂CO₃t-BuOH or Dioxane100 - 120Good general system; RuPhos can be effective for hindered substrates.
XPhos Pd G3LHMDSTHF60 - 80Air-stable precatalyst simplifies setup; LHMDS is a strong, non-coordinating base.
BrettPhos Pd G3K₂CO₃Dioxane/H₂O100BrettPhos is designed for coupling primary amines.[8]

Experimental Protocols

Protocol 1: Catalyst System Screening Workflow

This protocol outlines a parallel screening approach to efficiently identify the optimal catalyst, ligand, and base combination for your specific substrates.

  • Preparation: In an inert atmosphere glovebox, arrange an array of reaction vials.

  • Stock Solutions: Prepare stock solutions of your halide precursor, amine precursor, and internal standard (if used) in the chosen anhydrous solvent (e.g., dioxane).

  • Reagent Dispensing:

    • To each vial, add the desired palladium source (e.g., 2 mol %) and ligand (e.g., 4 mol %).

    • Add the solid base (e.g., 1.5 equivalents).

    • Dispense a precise volume of the halide and amine stock solutions into each vial.

  • Reaction: Seal the vials, remove them from the glovebox, and place them in a heating block set to the desired temperature (e.g., 100 °C).

  • Analysis: After a set time (e.g., 18 hours), cool the reactions to room temperature. Take an aliquot from each vial, dilute, and analyze by LC-MS or GC-MS to determine the conversion to the desired product.

Diagram: Catalyst Screening Workflow

G cluster_prep Preparation (Inert Atmosphere) cluster_reagents Reagent Addition cluster_reaction Reaction & Analysis prep1 Array Vials prep2 Prepare Stock Solutions (Substrates, Solvent) prep1->prep2 add1 Dispense Pd Source & Ligand prep2->add1 add2 Dispense Base add1->add2 add3 Dispense Substrate Stock Solutions add2->add3 react Seal & Heat (e.g., 100 °C, 18h) add3->react analyze Cool & Analyze (LC-MS / GC-MS) react->analyze optimize Identify Optimal Conditions analyze->optimize G cluster_yes SM Consumed cluster_decomp_sol Solutions cluster_no SM Remains cluster_death_sol Solutions start Low Yield (<20%) Observed check_sm Starting Material Consumed? start->check_sm decomp Decomposition or Side Products Dominant? check_sm->decomp Yes catalyst_death Catalyst Deactivation (e.g., Pd Black) check_sm->catalyst_death No sol1 Lower Temperature decomp->sol1 sol2 Screen Different Ligand Class sol3 Check for Protic Impurities sol4 Use Bulky Ligand (XPhos, SPhos) catalyst_death->sol4 sol5 Increase Ligand:Pd Ratio sol6 Switch to Aryl Bromide/Iodide sol7 Screen Stronger Base (NaOtBu)

Caption: A decision tree for troubleshooting low-yield reactions.

References

  • Vertex Pharmaceuticals Incorporated. (2013). Process for preparing 5-fluoro-1H-pyrazolo [3,4-B] pyridin-3-amine and derivatives therof. U.S. Patent No. 8,598,361 B2.
  • Wikipedia. (2024).
  • BenchChem. (2025).
  • Chemistry Lectures. (2025).
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • Barrault, J., et al. (2007). Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Chemistry LibreTexts. (2023).
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.

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Technical Support Center: Enhancing the Metabolic Stability of 5-Fluoro-1H-pyrazolo[3,4-B]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the unique metabolic stability challenges associated with 5-Fluoro-1H-pyrazolo[3,4-b]pyridine derivatives. This guide is designed for drug discovery and development scientists actively working with this promising chemical scaffold. Here, we synthesize established principles of drug metabolism with practical, field-tested advice to help you troubleshoot experiments, interpret data, and strategically design next-generation compounds with enhanced pharmacokinetic profiles.

Troubleshooting Guide: Experimental Issues & Solutions

This section addresses specific experimental hurdles in a direct question-and-answer format. Our focus is on identifying the root cause of common problems and providing actionable, step-by-step solutions.

Question 1: My lead this compound derivative shows excellent target potency but has a very short half-life (<10 min) in my human liver microsome (HLM) stability assay. Where do I start?

Answer: A short half-life in liver microsomes strongly indicates rapid Phase I metabolism, most commonly mediated by Cytochrome P450 (CYP) enzymes or, increasingly, Aldehyde Oxidase (AO).[1][2] The pyrazolopyridine core is susceptible to oxidation by both enzyme families.[3][4] Your immediate goal is to identify the metabolic "soft spot(s)" and the primary enzymes responsible.

Causality: Liver microsomes are subcellular fractions containing a high concentration of CYP enzymes and are a standard tool for assessing Phase I metabolic liability.[5][6] Rapid clearance here means your compound is an efficient substrate for these enzymes. The electron-rich nature of the heterocyclic rings can make them targets for oxidative metabolism.[7]

Troubleshooting Workflow:

  • Enzyme Phenotyping: Determine the key metabolic pathway.

    • CYP Contribution: Run the HLM assay in the presence of a broad-spectrum CYP inhibitor, such as 1-aminobenzotriazole (1-ABT). A significant increase in the compound's half-life points to CYP-mediated metabolism.[8]

    • Aldehyde Oxidase (AO) Contribution: The 1H-pyrazolo[3,4-b]pyridine core is a known substrate for AO.[3][9] Run the assay using human liver cytosol (which contains AO) with and without a selective AO inhibitor like hydralazine.[3][4] If stability improves, AO is a key player. Note that standard microsomal preparations have low AO activity.[10]

  • Metabolite Identification: Pinpoint the site of metabolism. Incubate a higher concentration of your compound in a scaled-up HLM or hepatocyte system and analyze the resulting mixture using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS).[11] Look for the mass addition of 16 Da (+O), which corresponds to hydroxylation, a common metabolic transformation.

  • Strategic Blocking: Once the metabolic soft spot is identified, design new analogs to block this position.

    • Direct Blocking: If hydroxylation occurs on an aromatic ring, substituting that hydrogen with a fluorine or chlorine atom can prevent oxidation.[12][13]

    • Electronic Modification: Replacing an electron-rich ring with a more electron-deficient one (e.g., substituting a phenyl ring with a pyridine) can reduce susceptibility to CYP-mediated oxidation.[7]

    • Steric Hindrance: Introducing a bulky group near the site of metabolism can physically block the enzyme's access.[14]

Question 2: My compound is very stable in liver microsomes (t½ > 60 min) but clears rapidly in suspended hepatocytes. What does this discrepancy mean?

Answer: This is a classic diagnostic scenario that points toward metabolic pathways not present or fully active in microsomes. The most likely causes are Phase II conjugation reactions or metabolism by cytosolic enzymes like Aldehyde Oxidase (AO).[6][10]

Causality: Hepatocytes, being intact liver cells, contain the full complement of metabolic machinery, including both Phase I (e.g., CYPs) and Phase II (e.g., UGTs, SULTs) enzymes, as well as cytosolic enzymes and transporters.[5][10] Microsomes are enriched in Phase I enzymes but lack many Phase II enzymes and cytosolic components.[15]

Troubleshooting Steps:

  • Confirm Cofactor Dependence: Hepatocyte stability assays typically do not require the addition of external cofactors. The discrepancy strongly suggests your compound is metabolized by enzymes requiring cofactors like UDPGA (for UGTs) or PAPS (for SULTs), which are present in hepatocytes but not added to standard microsomal assays.

  • Investigate Phase II Metabolism: Re-run your hepatocyte assay and analyze the samples with LC-MS/MS, specifically looking for metabolites corresponding to glucuronide (+176 Da) or sulfate (+80 Da) conjugates.

  • Assess Cytosolic Enzyme Role: As mentioned in the previous question, AO is a cytosolic enzyme.[16] If your compound is an AO substrate, it would be stable in microsomes but cleared in hepatocytes. Perform incubations with human liver S9 fractions or cytosol, which contain these enzymes, to confirm this pathway.[17]

  • Consider Transporters: Although less common as a primary clearance mechanism in vitro, active uptake into hepatocytes by transporters could concentrate the compound intracellularly, making it more accessible to metabolic enzymes. This would not be observed in microsomal assays.

Question 3: I've observed significant variability in my metabolic stability data between experiments. How can I ensure my results are reproducible?

Answer: Variability in in vitro ADME assays is a common challenge, often stemming from the biological reagents or subtle differences in the experimental protocol.[18]

Causality: Different lots of cryopreserved microsomes or hepatocytes, even from the same supplier, can have varying enzyme activity levels due to inter-individual donor differences.[15] Additionally, factors like incubation conditions, solvent effects, and analyte stability can introduce variability.[18][19]

Mitigation Strategies:

  • Use Pooled Reagents: Whenever possible, use pooled human liver microsomes or hepatocytes from a large number of donors (e.g., >50). This averages out individual differences in enzyme expression and provides more consistent results over time.[15]

  • Run Control Compounds: Always include at least two well-characterized control compounds with every experiment—one high-clearance (e.g., Verapamil) and one low-clearance (e.g., Warfarin). Consistent results for these controls validate the performance of your assay system.

  • Check for Compound Instability: Before initiating metabolism experiments, assess the chemical stability of your compound in the assay buffer at 37°C without enzymes or cofactors. Degradation here points to chemical instability, not metabolic liability.[20][21]

  • Standardize Protocols: Ensure strict adherence to protocols regarding final solvent concentration (typically <1% DMSO), incubation times, and quenching procedures. Small variations can lead to significant differences.[18]

Question 4: I designed a new analog to block a metabolic hotspot, and while its stability improved dramatically, its potency against my target dropped 100-fold. How do I resolve this?

Answer: This is a frequent challenge in medicinal chemistry known as a "metabolic stability vs. potency trade-off." The modification made to improve the pharmacokinetic profile has likely disrupted a key interaction within the target's binding site.[1]

Causality: The atoms or regions of a molecule that are crucial for target binding (the pharmacophore) can sometimes also be metabolically vulnerable. Blocking these "soft spots" can inadvertently remove or alter essential hydrogen bond donors/acceptors, hydrophobic interactions, or the overall conformation required for high-affinity binding.

Optimization Strategies:

  • Structure-Based Design: If a crystal structure of your target protein is available, use molecular modeling to visualize how your modification might be interfering with binding. This can guide the design of new modifications that block metabolism without disrupting key interactions.

  • Bioisosteric Replacements: Instead of simply adding a blocking group, consider replacing the entire metabolically labile moiety with a bioisostere—a different functional group with similar physical or chemical properties that is more resistant to metabolism. For example, replacing a metabolically labile phenyl group with a pyrazole or pyridine ring can maintain necessary interactions while improving stability.[12][22]

  • Deuteration: In some cases, replacing a specific hydrogen atom at a site of metabolism with its heavier isotope, deuterium, can slow the rate of CYP-mediated bond cleavage (the kinetic isotope effect) without significantly altering the molecule's steric or electronic properties.[23] This can be a subtle way to enhance stability while preserving potency.

  • Explore Alternative Vectors: Re-examine the structure-activity relationship (SAR) of your chemical series. There may be other positions on the molecule where modifications are tolerated. It might be possible to introduce a "metabolism-blocking" group at a different location that doesn't interfere with the pharmacophore.

Frequently Asked Questions (FAQs)

Q1: What are the most likely metabolic "soft spots" on the this compound scaffold itself?

The most probable sites for oxidative metabolism are the electron-rich positions on the heterocyclic rings and any attached alkyl or aryl substituents. Specifically:

  • Oxidation of the Pyridine Ring: The pyridine ring can be oxidized by CYP enzymes.

  • Oxidation via Aldehyde Oxidase (AO): AO typically oxidizes azaheterocycles at an electron-deficient carbon atom adjacent to a ring nitrogen.[3][9] For the pyrazolo[3,4-b]pyridine core, this makes positions susceptible to AO-mediated hydroxylation.

  • Metabolism of Substituents: Any alkyl groups attached to the core are prime candidates for hydroxylation. Phenyl rings are often hydroxylated, and N-dealkylation is also a common pathway if applicable.

Q2: How does the fluorine atom at the 5-position influence metabolic stability?

The fluorine atom at C5 serves a dual purpose. First, it blocks that specific site from oxidative metabolism (hydroxylation).[13] Second, as a strongly electron-withdrawing group, it can decrease the electron density of the pyridine ring system, making it less susceptible to oxidation by certain CYP enzymes.[7] This strategy of using fluorine to block metabolic sites is a cornerstone of modern medicinal chemistry.[12]

Q3: Which in vitro system (microsomes, S9, or hepatocytes) is best for my initial metabolic stability screen?

For a first-pass screen, liver microsomes are often the most practical choice. They are cost-effective, have high throughput, and provide a clear answer regarding susceptibility to the most common Phase I metabolic enzymes (CYPs). If a compound shows high stability in microsomes, it is then essential to progress to hepatocytes to get a more complete picture that includes Phase II metabolism and the role of cytosolic enzymes.[10]

Q4: How do I calculate key metabolic stability parameters?

The primary data generated is the disappearance of the parent compound over time. This is used to calculate:

  • Half-life (t½): The time it takes for 50% of the compound to be metabolized. Calculated from the slope (k) of the natural log of the percent remaining vs. time plot (t½ = 0.693 / k).

  • Intrinsic Clearance (CLint): A measure of the metabolic capacity of the liver for a specific compound, independent of blood flow. It is calculated from the half-life and the protein concentration in the assay.[5][24] These values are crucial for predicting in vivo pharmacokinetic behavior.[25]

Data Presentation

Effective drug development relies on the clear and concise presentation of data. The following table provides a template for comparing the metabolic stability of a lead compound with its rationally designed analogs.

Table 1: Hypothetical Metabolic Stability Data for this compound Analogs in Human Liver Microsomes (HLM)

Compound IDModificationHLM t½ (min)HLM CLint (µL/min/mg protein)
LEAD-01 Parent Compound886.6
ANALOG-A Added F to phenyl ring2527.7
ANALOG-B Replaced phenyl with pyridine4814.4
ANALOG-C Added methyl group for steric hindrance1546.2
Warfarin Low-Clearance Control> 120< 5.8
Verapamil High-Clearance Control977.0

Experimental Protocols & Visualizations

Protocol: Standard Liver Microsomal Stability Assay

This protocol outlines the essential steps for determining metabolic stability using liver microsomes.

1. Preparation:

  • Thaw cryopreserved pooled human liver microsomes (e.g., from 50 donors) on ice.

  • Prepare a stock solution of the test compound and controls in DMSO (e.g., 10 mM). Serially dilute to create working solutions.

  • Prepare a 0.1 M phosphate buffer (pH 7.4).

  • Prepare a cofactor solution of NADPH (final concentration in incubation will be 1 mM).

2. Incubation:

  • Pre-warm the microsomal suspension, buffer, and test compound working solutions to 37°C for 10 minutes.

  • In a 96-well plate, combine the buffer, microsomes (final concentration 0.5 mg/mL), and test compound (final concentration 1 µM).

  • Initiate the metabolic reaction by adding the pre-warmed NADPH solution. For the T=0 time point and negative controls, add buffer instead of NADPH.

  • Incubate the plate at 37°C with shaking.

3. Sampling & Quenching:

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a multiple volume of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).

4. Analysis:

  • Centrifuge the quenched samples to pellet the precipitated protein.

  • Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining parent compound.[15][26]

5. Data Interpretation:

  • Plot the natural logarithm of the percentage of parent compound remaining versus time.

  • Calculate the slope of the linear portion of the curve to determine the elimination rate constant (k).

  • Calculate the half-life (t½) and intrinsic clearance (CLint).[5]

Visual Workflow for Troubleshooting Metabolic Instability

G cluster_0 Initial Screening cluster_1 Problem Diagnosis cluster_2 Rational Design & Synthesis cluster_3 Re-evaluation Start High Clearance in Liver Microsomes Phenotyping Enzyme Phenotyping (CYP vs. AO vs. Other) Start->Phenotyping 1. What enzyme? MetID Metabolite ID (LC-MS/MS) Phenotyping->MetID 2. Where on molecule? Pathway Identify Metabolic 'Soft Spot' MetID->Pathway Design Design Analogs (Blocking, Bioisosteres) Pathway->Design 3. Strategize Synth Synthesize New Compounds Design->Synth Reassay Re-assay Stability & Potency Synth->Reassay 4. Test Stable Metabolically Stable & Potent Compound Reassay->Stable Success Unstable Still Unstable or Potency Lost Reassay->Unstable Iterate Unstable->Design Re-design

Caption: A logical workflow for diagnosing and solving metabolic instability issues.

Potential Metabolic Pathways Diagram

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Parent { This compound Derivative | (Parent Compound)} CYP CYP450 Enzymes Parent->CYP AO Aldehyde Oxidase (AO) Parent->AO Met1 Hydroxylated Metabolite (+ 16 Da) CYP->Met1 Oxidation on Ring or Substituent Met2 N-dealkylated Metabolite CYP->Met2 If applicable AO->Met1 Oxidation on Pyrazolopyridine Core UGT UGT Enzymes Met1->UGT Met3 Glucuronide Conjugate (+ 176 Da) UGT->Met3 Conjugation

Caption: Common metabolic pathways for heterocyclic compounds like pyrazolopyridines.

References

  • Dalvie, D., et al. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. [Link]
  • Wan, J., et al. (2008). Discovery of 4-substituted piperidines as potent 11β-hydroxysteroid dehydrogenase type I inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Marques, C. F., et al. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols. [Link]
  • Eastwood, J. B., et al. (2014). Rapid and Quantitative Measurement of Metabolic Stability without Chromatography or Mass Spectrometry. Analytical Chemistry. [Link]
  • IJPPR (2024). Optimizing Drug Efficacy: The Role of Heterocyclic Frameworks in Enhancing Selectivity and Metabolic Stability.
  • BioPharma PEG (2024). How to Conduct an In Vitro Metabolic Stability Study. BioPharma PEG. [Link]
  • Derry, P. S., et al. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Pharma Focus Asia (2021). Metabolic Stability. Pharma Focus Asia. [Link]
  • Li, A. C., et al. (2005). Metabolic stability screen for drug discovery using cassette analysis and column switching. Journal of Biochemical and Biophysical Methods. [Link]
  • Creative Diagnostics (n.d.). Metabolic Stability and Metabolite Analysis of Drugs.
  • Patsnap (2024). What are common issues in in vitro ADME assays?.
  • ResearchGate (n.d.). Mitigating Heterocycle Metabolism in Drug Discovery.
  • Wiley Analytical Science (2023). The importance of unstable metabolites in LC-MS/MS-based bioanalysis. Wiley Analytical Science. [Link]
  • Viswanathan, C. T., et al. (2007). Bioanalysis in drug discovery and development. Journal of Pharmaceutical and Biomedical Analysis. [Link]
  • Heinig, K. (n.d.). Stability Issues in Bioanalysis: New Case Studies. SlidePlayer. [Link]
  • Semantic Scholar (n.d.). Strategies for using in vitro screens in drug metabolism. Semantic Scholar. [Link]
  • U.S. Food and Drug Administration (1997). Guidance for Industry: In Vivo Drug Metabolism/Drug Interaction Studies — Study Design, Data Analysis, and Recommendations for Dosing and Labeling. FDA. [Link]
  • U.S. Food and Drug Administration (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. FDA. [Link]
  • Masimirembwa, C. M., et al. (2003). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. Clinical Pharmacokinetics. [Link]
  • Science Publishing Group (2023).
  • Hutzler, M. F., et al. (2014). Strategies for a comprehensive understanding of metabolism by aldehyde oxidase. Expert Opinion on Drug Metabolism & Toxicology. [Link]
  • Dalvie, D., et al. (2012). Aldehyde oxidase and its role as a drug metabolizing enzyme. Journal of Pharmacology and Experimental Therapeutics. [Link]
  • Di, L., et al. (2019). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. AAPS Journal. [Link]
  • Garattini, E., & Terao, M. (2012). The role of aldehyde oxidase in drug metabolism. Expert Opinion on Drug Metabolism & Toxicology. [Link]
  • Locuson, C. W., et al. (2015). Species-Specific Involvement of Aldehyde Oxidase and Xanthine Oxidase in the Metabolism of the Pyrimidine-Containing mGlu5-Negative Allosteric Modulator VU0424238. Drug Metabolism and Disposition. [Link]
  • Abás, S., et al. (2022).
  • de Almeida, F. V., et al. (2022).
  • Končitíková, R., et al. (2019). Oxidation of imidazole- and pyrazole-derived aldehydes by plant aldehyde dehydrogenases from the family 2 and 10. Plant Physiology and Biochemistry. [Link]
  • Creative Bioarray (n.d.). In Vitro Metabolic Stability.
  • Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]
  • Yang, C. S., et al. (1981). Pyrazole-induced cytochrome P-450 in rat liver microsomes: An isozyme with high affinity for dimethylnitrosamine.
  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica. [Link]
  • Zhang, M., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]
  • Zvyaga, T., & Gentry, J. (2023). A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment. Pharmaceutics. [Link]
  • Shapira, A., et al. (2022). Computer-Aided (In Silico) Modeling of Cytochrome P450-Mediated Food–Drug Interactions (FDI). International Journal of Molecular Sciences. [Link]
  • Al-Jenoobi, F. I., et al. (2019). The Role of CYP 450 Isozymes in Drug-Drug Interaction. Journal of Umm Al-Qura University for Medical Sciences. [Link]
  • Zhang, Y., et al. (2022). Discovery of Dipyridamole Analogues with Enhanced Metabolic Stability for the Treatment of Idiopathic Pulmonary Fibrosis. Molecules. [Link]
  • Spina, E., & de Leon, J. (2007). Metabolism of atypical antipsychotics: involvement of cytochrome p450 enzymes and relevance for drug-drug interactions. CNS Drugs. [Link]
  • PubChem (n.d.). This compound. PubChem. [Link]
  • Albert, D. H., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Validating the Purity of 5-Fluoro-1H-pyrazolo[3,4-B]pyridine by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

5-Fluoro-1H-pyrazolo[3,4-b]pyridine is a critical heterocyclic building block in modern medicinal chemistry. Its structure is a privileged scaffold, notably serving as a key intermediate in the synthesis of drugs such as Vericiguat, a soluble guanylate cyclase stimulator.[1] In the pathway from an intermediate to an Active Pharmaceutical Ingredient (API), purity is not merely a quality metric; it is a cornerstone of safety and efficacy.[2][3] Impurities, even in trace amounts, can carry their own pharmacological or toxicological profiles, potentially compromising the final drug product.

This guide provides an in-depth, experience-driven comparison of methodologies for validating the purity of this compound. We will detail a primary Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with UV detection, validate it according to the stringent International Council for Harmonisation (ICH) Q2(R2) guidelines, and compare it with an orthogonal HPLC-Mass Spectrometry (HPLC-MS) approach for comprehensive impurity profiling.

Part 1: Primary Purity Assay by Reversed-Phase HPLC-UV

The Principle and Rationale: Why RP-HPLC is the Workhorse

Reversed-phase chromatography is the most widely used separation technique in the pharmaceutical industry, and for good reason.[4][5] It separates compounds based on their hydrophobicity.[6][7] Our target analyte, this compound, is a moderately polar aromatic heterocycle, making it an ideal candidate for retention and separation on a non-polar stationary phase.[8]

Causality Behind Experimental Choices:

  • Stationary Phase (Column): A C18 (octadecylsilane) column is the quintessential choice for RP-HPLC.[4][9] Its long alkyl chains provide a highly hydrophobic surface, promoting the retention of aromatic compounds like our analyte through van der Waals interactions. This allows for effective separation from more polar starting materials or less retained, more hydrophilic impurities.

  • Mobile Phase: The mobile phase is a polar mixture, typically consisting of water or a buffer and a miscible organic solvent like acetonitrile or methanol.[7]

    • Organic Modifier (Acetonitrile): Acetonitrile is often preferred over methanol due to its lower viscosity and superior UV transparency. By creating a gradient (increasing the concentration of acetonitrile over time), we can effectively elute compounds with varying hydrophobicities, from polar to non-polar, ensuring that all potential impurities are eluted from the column.

    • Aqueous Modifier (0.1% Formic Acid in Water): The pyrazolo[3,4-b]pyridine core contains basic nitrogen atoms.[10][11] At neutral pH, these sites can exist in both protonated and non-protonated states, leading to poor chromatographic peak shape (tailing). By acidifying the mobile phase with a low concentration of formic acid (to ~pH 2.7), we ensure that these nitrogens are consistently protonated. This single ionic state results in sharper, more symmetrical peaks, which are essential for accurate quantification.

  • Detection (UV Absorbance): The aromatic nature of the pyrazolopyridine ring system results in strong ultraviolet (UV) absorbance. A photodiode array (PDA) detector is ideal as it allows for the simultaneous monitoring of multiple wavelengths and the extraction of UV spectra for each peak, which aids in peak purity assessment and initial impurity characterization. Detection at the wavelength of maximum absorbance (λmax) provides the highest sensitivity.

Experimental Protocol: HPLC-UV Purity Method
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

    • Gradient Elution:

      Time (min) %A %B
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or λmax determined from a UV scan).

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh ~10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water (diluent) to obtain a concentration of 1.0 mg/mL.

    • Test Solution: Prepare the sample to be tested in the same manner and at the same concentration.

Part 2: A Self-Validating System: Method Validation via ICH Q2(R2)

Validation of an analytical procedure is the process of demonstrating that it is fit for its intended purpose.[12][13] The ICH Q2(R2) guidelines provide a comprehensive framework for this process, ensuring the method is reliable, reproducible, and accurate.[14][15][16]

The Validation Workflow

The following diagram illustrates the logical flow of the validation process, where each step builds confidence in the method's performance.

ValidationWorkflow cluster_System Method Development & Suitability cluster_Validation ICH Q2(R2) Validation Parameters SystemSuitability System Suitability (Resolution, Tailing Factor, Plate Count) Specificity Specificity (Forced Degradation) SystemSuitability->Specificity Proceed if system is suitable Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness (Small Variations) Precision->Robustness Limits LOD & LOQ Robustness->Limits

Caption: Workflow for HPLC method validation according to ICH Q2(R2) guidelines.

Protocol for Validation Experiments

1. Specificity (Forced Degradation Studies) Specificity is the ability to assess the analyte in the presence of its impurities and degradation products. Forced degradation studies are essential to demonstrate this.[2][17][18] The goal is to achieve 5-20% degradation of the API to ensure that any degradation products formed can be resolved from the main peak.[17]

  • Protocol: Prepare solutions of the analyte (~1 mg/mL) and subject them to the following stress conditions:[19]

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose solid powder to 105 °C for 48 hours.

    • Photolytic Degradation: Expose solution to UV light (254 nm) and visible light as per ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples by the proposed HPLC-UV method.

  • Trustworthiness Check: The method is considered specific if the main peak is chromatographically pure (as assessed by the PDA detector) and well-resolved from all degradation product peaks.

2. Linearity and Range Linearity demonstrates a direct proportional relationship between concentration and the analytical signal (peak area). The range is the interval over which this relationship holds true with acceptable precision and accuracy.[12][15]

  • Protocol: Prepare a series of at least five concentrations of the reference standard, typically ranging from 50% to 150% of the nominal test concentration (e.g., 0.5, 0.75, 1.0, 1.25, 1.5 mg/mL).

  • Analysis: Inject each concentration in triplicate.

  • Trustworthiness Check: Plot a graph of mean peak area versus concentration. The method is linear if the correlation coefficient (r²) is ≥ 0.999.

3. Accuracy Accuracy is the closeness of the measured value to the true value.[14] It is determined by spike recovery experiments.

  • Protocol: Prepare a placebo (if a formulation is being tested) or a blank solution and spike it with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Prepare each level in triplicate.

  • Analysis: Analyze the spiked samples and calculate the percentage recovery.

  • Trustworthiness Check: The method is accurate if the mean recovery is within 98.0% to 102.0%.

4. Precision Precision measures the degree of scatter between a series of measurements. It is evaluated at two levels:[12]

  • Repeatability (Intra-assay precision): The precision over a short interval with the same analyst and instrument.

    • Protocol: Prepare and analyze six independent test samples at 100% of the target concentration.

  • Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, or on different equipment.

    • Protocol: Repeat the repeatability study on a different day with a different analyst.

  • Trustworthiness Check: The method is precise if the Relative Standard Deviation (%RSD) for both studies is ≤ 2.0%.

5. Robustness Robustness evaluates the method's reliability when subjected to small, deliberate changes in parameters.[15]

  • Protocol: Analyze a standard solution while making small variations to the method parameters, one at a time:

    • Flow Rate (± 0.1 mL/min).

    • Column Temperature (± 2 °C).

    • Mobile Phase pH (± 0.2 units).

  • Trustworthiness Check: The method is robust if the system suitability parameters (e.g., peak tailing, resolution) remain within acceptable limits and the purity result is not significantly affected.

Part 3: Orthogonal Comparison - The Power of Mass Spectrometry (HPLC-MS)

While a validated HPLC-UV method is excellent for routine quality control, it has limitations. A UV detector cannot distinguish between compounds that co-elute (have the same retention time) and provides no structural information. An orthogonal method, one with a different principle of separation or detection, provides a more complete picture of sample purity. HPLC coupled with Mass Spectrometry (HPLC-MS) is the gold standard for this purpose.

The HPLC-MS Advantage

HPLC-MS adds a second dimension of data: the mass-to-charge ratio (m/z) of the eluting compounds. This provides:

  • Unambiguous Peak Identification: Confirms the identity of the main peak by its molecular weight.

  • Detection of Co-eluting Impurities: Can detect an impurity hidden under the main analyte peak if it has a different mass.

  • Structural Elucidation: Provides the molecular weight of unknown impurities, which is the first and most critical piece of information needed to identify them.

Logical Framework for Comprehensive Purity Assessment

PurityAssessment cluster_Methods Analytical Methods Analyte This compound Sample HPLC_UV Primary Method: HPLC-UV (Quantitative Purity) Analyte->HPLC_UV Routine QC HPLC_MS Orthogonal Method: HPLC-MS (Impurity ID & Confirmation) Analyte->HPLC_MS Impurity Profiling Forced Degradation Analysis Purity_Result Final Purity Report (Quantified & Profiled) HPLC_UV->Purity_Result Area % Purity HPLC_MS->Purity_Result Impurity Masses & Structures

Caption: A dual-method approach for comprehensive purity validation.

Comparative Data Summary
FeatureHPLC-UV (Primary Method)HPLC-MS (Orthogonal Method)
Primary Function Quantitative purity determinationImpurity identification & confirmation
Specificity Good (based on retention time and UV spectrum)Excellent (based on retention time and mass)
Sensitivity High (ng range)Very High (pg-fg range)
Quantitative Accuracy High (with proper validation)Semi-quantitative (requires impurity standards for accuracy)
Cost & Complexity Lower cost, simpler operationHigher cost, more complex operation & data analysis
Best Application Routine quality control, batch release testingImpurity profiling, degradation pathway analysis, reference standard characterization

Conclusion: An Integrated Strategy for Assured Purity

Validating the purity of a critical pharmaceutical intermediate like this compound is a non-negotiable aspect of drug development. A robust, validated HPLC-UV method serves as the reliable workhorse for routine quality control, providing accurate and precise quantification. This guide has detailed the rationale and protocols necessary to develop and validate such a method in accordance with global regulatory standards.

However, true scientific integrity demands a deeper look. By complementing the primary method with an orthogonal technique like HPLC-MS, we create a self-validating system that not only quantifies known components but also identifies the unknown. This dual approach provides an unparalleled level of confidence in the material's purity, ensuring that the foundation of the final API is sound, safe, and effective.

References

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
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  • Apicule. (n.d.). Understanding Forced Degradation Studies: A Critical Step in Drug Development.
  • Pharmaguideline. (2025, April 4). Principle of HPLC | HPLC System Working Explained.
  • ResolveMass Laboratories Inc. (2025, November 5). Forced Degradation Testing in Pharma.
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  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
  • Phenomenex. (n.d.). Reversed Phase HPLC Columns.
  • Wisdomlib. (2025, July 31). Reverse-phase high performance liquid chromatography: Significance and symbolism.
  • ResearchGate. (2021, June). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
  • Wikipedia. (n.d.). Reversed-phase chromatography.
  • DTIC. (n.d.). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC).
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • ACS Publications. (2023, March 30). A Novel and Practical Synthesis of 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, a Key Intermediate of Vericiguat.
  • Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?.
  • YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • European Medicines Agency (EMA). (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • Welch Materials, Inc. (2025, December 1). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development.

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A Comparative Guide to 5-Fluoro-1H-pyrazolo[3,4-b]pyridine and Other Pyrazolopyridine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitors, the pyrazolopyridine scaffold stands out as a "privileged" structure.[1] Its resemblance to the adenine core of ATP allows it to effectively compete for the ATP-binding site within the kinase domain, making it a versatile foundation for designing potent and selective inhibitors.[1] This guide provides an in-depth, objective comparison of derivatives of the 5-Fluoro-1H-pyrazolo[3,4-b]pyridine scaffold against other notable pyrazolopyridine inhibitors, supported by experimental data and detailed methodologies.

The Pyrazolopyridine Scaffold: A Cornerstone of Kinase Inhibition

The pyrazolopyridine nucleus, an isostere of purine, demonstrates a wide array of biological activities, largely due to its antagonistic nature towards natural purines in various biological processes.[2] This has led to the development of numerous pyrazolopyridine-containing new chemical entities as anticancer agents.[2] Among the various isomers, the 1H-pyrazolo[3,4-b]pyridine framework is one of the most extensively explored in the development of kinase inhibitors.[1]

The introduction of a fluorine atom at the 5-position of the 1H-pyrazolo[3,4-b]pyridine core can significantly influence the molecule's electronic properties and binding interactions, potentially enhancing its metabolic stability and cell permeability. This makes the this compound scaffold a particularly interesting starting point for the design of novel kinase inhibitors.

Comparative Analysis of Pyrazolopyridine Inhibitors

While specific inhibitory data for the unsubstituted this compound is not extensively available in the public domain, the therapeutic potential of this scaffold is evident from the potent activity of its derivatives. Here, we compare these derivatives with other pyrazolopyridine-based inhibitors that have reached clinical trials or received FDA approval.

Performance of this compound Derivatives

Derivatives of the this compound scaffold have shown significant promise as inhibitors of various kinases. For instance, a series of these derivatives have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[3]

Broader Landscape of Pyrazolopyridine Inhibitors

The versatility of the pyrazolopyridine core is highlighted by the number of inhibitors that have advanced to clinical use. These compounds target a range of kinases implicated in cancer and other diseases. Notable examples include:

  • Selpercatinib (Retevmo®): An FDA-approved inhibitor of the RET (Rearranged during Transfection) kinase, used for treating certain types of thyroid and lung cancers.[4][5]

  • Glumetinib: A selective MET inhibitor that has undergone clinical trials for non-small cell lung cancer (NSCLC) with MET alterations.[6][7]

  • Camonsertib (RP-3500): An investigational inhibitor of ATR (Ataxia telangiectasia and Rad3 related) kinase, targeting tumors with specific DNA damage response pathway vulnerabilities.[2][8]

  • Olverembatinib (HQP1351): A third-generation BCR-ABL1 tyrosine kinase inhibitor effective against resistant mutations in chronic myeloid leukemia (CML).[9][10]

Quantitative Comparison of Inhibitor Potency

The following tables summarize the in vitro inhibitory activities (IC50 values) of various pyrazolopyridine derivatives against their primary kinase targets. This data provides a quantitative basis for comparing their potency.

Table 1: Inhibitory Activity of 1H-Pyrazolo[3,4-b]pyridine Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
15y TBK10.2[11]
15i TBK18.5[11]
7n FGFR1<1[3]
7n FGFR2<1[3]
7n FGFR3<1[3]
C03 TRKA56
C09 TRKA57
C10 TRKA26

Table 2: Inhibitory Activity of Clinically Advanced Pyrazolopyridine Inhibitors

InhibitorPrimary Target(s)IC50 (nM)Disease AreaReference
Selpercatinib RET<20NSCLC, Thyroid Cancer
Entrectinib TRKA/B/C, ROS1, ALK1, 3, 5 (TRKA/B/C); 7 (ROS1); 12 (ALK)Solid Tumors
Olverembatinib BCR-ABL1 (including T315I)Potent inhibitorCML[9]
Glumetinib METPotent and selectiveNSCLC[6]
Camonsertib ATRPotent and selectiveSolid Tumors[2][8]

Signaling Pathways and Experimental Workflows

Understanding the signaling pathways targeted by these inhibitors is crucial for elucidating their mechanism of action and predicting their therapeutic effects.

Key Signaling Pathways

Signaling_Pathways cluster_TBK1 TBK1 Signaling cluster_FGFR FGFR Signaling cluster_ALK ALK Signaling cluster_TRK TRK Signaling PRR PRRs (e.g., cGAS, TLRs) TBK1 TBK1 PRR->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates IFN1 Type I Interferons IRF3->IFN1 induces transcription FGF FGF FGFR FGFR FGF->FGFR binds FRS2 FRS2 FGFR->FRS2 activates RAS_MAPK RAS-MAPK Pathway FRS2->RAS_MAPK activates PI3K_AKT PI3K-AKT Pathway FRS2->PI3K_AKT activates ALK_Fusion ALK Fusion Protein STAT3 STAT3 ALK_Fusion->STAT3 activates PI3K_AKT_ALK PI3K-AKT Pathway ALK_Fusion->PI3K_AKT_ALK activates RAS_ERK RAS-ERK Pathway ALK_Fusion->RAS_ERK activates Neurotrophin Neurotrophin TRK TRK Receptor Neurotrophin->TRK binds PLCg PLCγ TRK->PLCg activates RAS_MAPK_TRK RAS-MAPK Pathway TRK->RAS_MAPK_TRK activates PI3K_AKT_TRK PI3K-AKT Pathway TRK->PI3K_AKT_TRK activates

Experimental Workflow for Kinase Inhibitor Screening

The process of identifying and characterizing novel kinase inhibitors involves a series of well-defined experimental steps.

Experimental_Workflow HTS High-Throughput Screening (HTS) Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Selectivity Kinase Selectivity Profiling Dose_Response->Selectivity Cell_Assay Cell-Based Assays Selectivity->Cell_Assay In_Vivo In Vivo Efficacy Studies Cell_Assay->In_Vivo

Experimental Protocols

To ensure the scientific integrity and reproducibility of the data presented, detailed experimental protocols for key assays are provided below. These protocols are representative and may require optimization for specific kinases or compounds.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.

Materials:

  • Purified recombinant kinase (e.g., TBK1, FGFR1, ALK, TRKA)

  • Kinase-specific substrate (e.g., myelin basic protein for TBK1)

  • ATP

  • Test compound (serially diluted)

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound in kinase buffer. The final DMSO concentration should be kept constant (typically ≤1%).

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the test compound or vehicle (DMSO).

    • Add 2 µL of a solution containing the kinase and its substrate.

    • Initiate the reaction by adding 2 µL of ATP solution.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and initiate the luciferase reaction. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cellular Proliferation Assay (MTT Assay)

This assay assesses the effect of a kinase inhibitor on the viability of cancer cells.

Objective: To determine the concentration of a test compound that reduces the viability of a cancer cell line by 50% (GI50).

Materials:

  • Cancer cell line of interest (e.g., H1581 for FGFR1-driven cancer)[3]

  • Complete cell culture medium

  • Test compound (serially diluted)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the GI50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Perspectives

The 1H-pyrazolo[3,4-b]pyridine scaffold, particularly with a 5-fluoro substitution, represents a highly promising starting point for the development of novel and potent kinase inhibitors. As demonstrated by the impressive picomolar to low nanomolar IC50 values of its derivatives against key cancer targets like TBK1 and FGFR, this chemical framework offers significant potential for therapeutic innovation.[3][11]

The comparison with clinically successful pyrazolopyridine inhibitors such as selpercatinib and olverembatinib underscores the versatility and proven clinical utility of this heterocyclic system. The ability to fine-tune the substitution pattern on the pyrazolopyridine core allows for the optimization of potency, selectivity, and pharmacokinetic properties, paving the way for the next generation of targeted therapies.

Future research in this area will likely focus on leveraging structure-based drug design to further enhance the selectivity of this compound derivatives, thereby minimizing off-target effects and improving their safety profiles. Additionally, exploring their efficacy in combination with other therapeutic modalities holds the promise of overcoming drug resistance and achieving more durable clinical responses.

References

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  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine deriv
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  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. NIH. URL
  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. PMC. URL
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  • FGFR2 regulation by picrasidine Q inhibits the cell growth and induces apoptosis in esophageal squamous cell carcinoma. NIH. URL
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  • Pyrazolo[5,1-c][2]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. MDPI. URL
  • BLDpharm. 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide. URL
  • ResearchGate. IC 50 values and selectivity index of pyrazolines 1-5. URL
  • EvitaChem. 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile. URL
  • Olverembatinib's Mechanism of Action in Chronic Myeloid Leukemia: A Technical Guide. Benchchem. URL
  • A phase I clinical trial to assess the safety, pharmacokinetics, and antitumor activity of glumetinib (SCC244) in patients with advanced non-small cell lung cancers (NSCLCs).
  • What is Glumetinib used for?
  • Olverembatinib (HQP1351) Enhances Antitumor Effects of Chemotherapy in Philadelphia Chromosome-Positive (Ph⁺) Acute Lymphoblastic Leukemia (ALL).
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  • Study Details | NCT04270591 | Assessment of Anti-tumor and Safety in Glumetinib in Patients With c-MET-positive Non-Small Cell Lung Cancer. ClinicalTrials.gov. URL
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  • The Pyrazolopyrimidine Scaffold: A Comparative Guide to Kinase Inhibition Fe
  • In Vitro Kinase Assays for Pyrazole Derivatives: A Compar
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  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Prolifer
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  • ResearchGate. Some representative examples of FDA-approved pyrazole-based drugs, as well as active analogs against VEGFR-2. URL
  • ResearchGate. FDA approved pyrazole containing anti‐inflammatory drugs (I‐V), reported pyrazole (VI) and pyrazolopyrimidine‐based (VII‐IX) COX‐2 inhibitors, in addition to pyrazole (X), and pyrazolopyrimidine (XI) based hCAs inhibitors. URL
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A Comparative Analysis of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine and Established GSK-3 Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Therapeutic Appeal of Glycogen Synthase Kinase-3 (GSK-3)

Glycogen Synthase Kinase-3 (GSK-3), a constitutively active serine/threonine kinase, stands as a critical regulatory nexus in a remarkable array of cellular pathways.[1] It exists as two highly homologous isoforms, GSK-3α and GSK-3β, which are pivotal in processes ranging from glycogen metabolism and insulin signaling to neurodevelopment and apoptosis.[2][3] Unlike many kinases that are activated by signaling events, GSK-3 is typically active in resting cells and is subsequently inhibited by upstream signals, such as those from the Wnt/β-catenin and PI3K/Akt pathways.[1] This unique regulatory mechanism positions GSK-3 as a key player in cellular homeostasis; its dysregulation is implicated in a host of pathologies, including Alzheimer's disease, type 2 diabetes, bipolar disorder, and various cancers.[1][3]

The therapeutic potential of modulating GSK-3 activity has driven extensive drug discovery efforts, leading to the development of numerous inhibitors with diverse chemical scaffolds and mechanisms of action. This guide provides an in-depth comparison of a promising, yet less characterized, chemical entity, 5-Fluoro-1H-pyrazolo[3,4-b]pyridine , with several well-established GSK-3 inhibitors: CHIR-99021 , AR-A014418 , SB-216763 , and Tideglusib . We will delve into their potency, selectivity, and mechanistic differences, supported by experimental data and protocols, to provide researchers with a comprehensive framework for selecting the appropriate tool for their specific research needs.

While specific inhibitory data for this compound is not extensively available in public literature, the pyrazolo[3,4-b]pyridine scaffold has been identified as a source of potent GSK-3 inhibitors.[4][5][6] The inclusion of a fluorine atom at the 5-position represents a common medicinal chemistry strategy to enhance metabolic stability, membrane permeability, and target affinity. This guide, therefore, evaluates the potential of this specific analog in the context of its well-characterized congeners and established market alternatives.

The GSK-3 Signaling Axis: A Visualization of Key Interactions

GSK-3's central role is best understood by visualizing its position within key signaling cascades. Its inhibition, either by upstream signals like Wnt or by pharmacological agents, triggers a cascade of downstream events.

GSK3_Signaling_Pathway cluster_wnt Wnt/β-catenin Pathway cluster_pi3k PI3K/Akt Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Inhibits LRP5_6 LRP5/6 Frizzled->LRP5_6 Inhibits Destruction_Complex Destruction Complex (Axin, APC, CK1) LRP5_6->Destruction_Complex Inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin Binds beta_catenin_p p-β-catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Accumulates & Translocates Proteasome Proteasomal Degradation beta_catenin_p->Proteasome Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K Akt Akt (PKB) PI3K->Akt GSK3 GSK-3α/β (Active) Akt->GSK3 Phosphorylates (Inhibits) GSK3->beta_catenin Phosphorylates GSK3_inactive p-GSK-3α/β (Inactive) Inhibitors Pharmacological GSK-3 Inhibitors Inhibitors->GSK3 Directly Inhibits

Caption: GSK-3 signaling pathways.

Comparative Analysis of GSK-3 Inhibitors

The selection of a GSK-3 inhibitor is critically dependent on the experimental context. Factors such as potency (IC50), selectivity against other kinases, and mechanism of action (ATP-competitive vs. non-competitive) are paramount.

InhibitorTarget(s)IC50Mechanism of ActionKey Selectivity Notes
5-Fluoro-1H-pyrazolo [3,4-b]pyridine GSK-3 (presumed)Data not publicly availableATP-competitive (presumed based on scaffold)The pyrazolo[3,4-b]pyridine class is known for potent GSK-3 inhibition.[4][5]
CHIR-99021 GSK-3α / GSK-3β10 nM / 6.7 nM[2][7]ATP-competitiveHighly selective; >500-fold selectivity against a panel of 20 closely related kinases.[2]
AR-A014418 GSK-3β104 nM (Ki = 38 nM)[8][9]ATP-competitiveHighly selective; no significant inhibition of 26 other kinases, including CDK2 and CDK5.[8][9]
SB-216763 GSK-3α / GSK-3β34.3 nM[10][11]ATP-competitiveSelective; minimal activity against 24 other protein kinases.[10]
Tideglusib GSK-3β~60 nM[12]Non-ATP-competitive, IrreversibleMechanism involves Cys-199, conferring a different selectivity profile.[13]

Table 1: Comparative data for this compound and known GSK-3 inhibitors.

Expert Insights on Inhibitor Selection:

  • For Maximal Potency and Selectivity: CHIR-99021 is often the gold standard for in vitro studies where potent and highly specific inhibition of both GSK-3 isoforms is required. Its extensive characterization provides a high degree of confidence in on-target effects.[2]

  • For High Selectivity with Cellular Efficacy: AR-A014418 offers excellent selectivity and has been shown to inhibit tau phosphorylation in cellular models, making it a valuable tool for neurobiology research.[9][14]

  • For a Well-Characterized, Selective Tool: SB-216763 is another potent and selective ATP-competitive inhibitor that has been widely used in various studies, from stem cell biology to neuroprotection.[10][11][15]

  • For a Distinct Mechanism of Action: Tideglusib is unique due to its non-ATP-competitive and irreversible binding.[12][13] This can be advantageous in certain experimental setups to avoid competition with high intracellular ATP concentrations and for prolonged inhibition studies. Its clinical trial history also provides a wealth of translational data.[3]

  • For Novel Scaffold Exploration: This compound and related analogs represent a promising chemical class for the development of new GSK-3 inhibitors.[4][5] Researchers interested in novel intellectual property or exploring structure-activity relationships may find this scaffold particularly appealing.

Experimental Protocols: A Guide to Assessing GSK-3 Inhibition

The accurate determination of inhibitor potency and selectivity is fundamental. Below are detailed, self-validating protocols for both in vitro and cell-based assessment of GSK-3 inhibition.

Experimental Workflow Visualization

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_incell Cell-Based Analysis start_invitro Recombinant GSK-3β Enzyme add_inhibitor Add Test Inhibitor (e.g., this compound) & Controls (e.g., CHIR-99021) start_invitro->add_inhibitor add_substrate Add Substrate Peptide & [γ-32P]ATP add_inhibitor->add_substrate kinase_reaction Kinase Reaction (30°C, 20-30 min) add_substrate->kinase_reaction stop_reaction Stop Reaction & Spot on Membrane kinase_reaction->stop_reaction wash_membrane Wash Membrane to Remove Unincorporated 32P stop_reaction->wash_membrane quantify Quantify 32P Incorporation (Scintillation Counting) wash_membrane->quantify analyze_ic50 Analyze Data & Calculate IC50 quantify->analyze_ic50 start_incell Seed Cells (e.g., HEK293, SH-SY5Y) treat_cells Treat Cells with Test Inhibitor & Controls start_incell->treat_cells incubate_cells Incubate (4-6 hours) treat_cells->incubate_cells lyse_cells Lyse Cells & Quantify Protein incubate_cells->lyse_cells western_blot Western Blot for p-GS (Ser641), p-β-catenin (Ser33/37/Thr41) lyse_cells->western_blot analyze_cellular Analyze Band Intensity & Determine Cellular Potency western_blot->analyze_cellular

Caption: Workflow for evaluating GSK-3 inhibitors.

In Vitro Radiometric Kinase Assay for IC50 Determination

Causality: This radiometric filter-binding assay directly measures the enzymatic activity of GSK-3β by quantifying the transfer of a radiolabeled phosphate from [γ-32P]ATP to a specific substrate peptide. It is considered a gold-standard method for determining the intrinsic potency (IC50) of an inhibitor due to its high sensitivity and direct measurement of kinase activity.

Materials:

  • Recombinant human GSK-3β enzyme

  • GSK-3 Substrate Peptide (e.g., a pre-phosphorylated peptide like p-GS2)

  • [γ-32P]ATP

  • Kinase Assay Buffer (e.g., 40 mM MOPS, pH 7.0, 1 mM EDTA)

  • Magnesium/ATP Cocktail (Final concentration: 15 mM MgCl₂, 100 µM ATP)

  • Test Inhibitor (serial dilutions in DMSO)

  • Positive Control Inhibitor (e.g., CHIR-99021)

  • Phosphocellulose membrane paper

  • Phosphoric acid (0.75%) for washing

  • Scintillation counter and vials

Procedure:

  • Prepare Inhibitor Dilutions: Create a 10-point serial dilution of the test compound (e.g., starting from 100 µM) and the positive control in DMSO.

  • Prepare Reaction Mix: In a microcentrifuge tube on ice, prepare the kinase reaction mixture. For each reaction, combine the Kinase Assay Buffer, diluted GSK-3β enzyme, and the substrate peptide.

  • Initiate Reaction: Add the test inhibitor or DMSO vehicle control to the reaction tubes. Allow a brief pre-incubation (5-10 minutes) at room temperature.

  • Start Phosphorylation: Initiate the kinase reaction by adding the Magnesium/[γ-32P]ATP cocktail.

  • Incubation: Incubate the reaction at 30°C for 20-30 minutes. The reaction time should be within the linear range of the enzyme activity.

  • Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto the phosphocellulose membrane paper. The peptide substrate will bind to the paper, while unincorporated ATP will not.

  • Washing: Immerse the membrane in a bath of 0.75% phosphoric acid and wash several times to remove all unincorporated [γ-32P]ATP.

  • Quantification: Place the washed membrane pieces into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.[16]

Cell-Based Western Blot Assay for Target Engagement

Causality: This assay validates the in vitro findings by confirming that the inhibitor can penetrate the cell membrane and engage its target in a physiological context. By measuring the phosphorylation status of direct GSK-3 substrates like glycogen synthase (GS) or β-catenin, we can assess the cellular potency of the inhibitor. A decrease in the phosphorylated forms of these substrates indicates successful GSK-3 inhibition.

Materials:

  • HEK293 or SH-SY5Y cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test Inhibitor (serial dilutions)

  • Positive Control Inhibitor (e.g., AR-A014418)

  • Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies: anti-phospho-Glycogen Synthase (Ser641), anti-phospho-β-catenin (Ser33/37/Thr41), anti-total GSK-3β, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Western blotting equipment and reagents

Procedure:

  • Cell Culture: Seed cells in 6-well plates and grow to 70-80% confluency.

  • Compound Treatment: Treat the cells with increasing concentrations of the test inhibitor or positive control for 4-6 hours. Include a DMSO vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-GS) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein or a loading control (β-actin). This will demonstrate a dose-dependent decrease in substrate phosphorylation upon inhibitor treatment.[17][18]

Conclusion

The landscape of GSK-3 inhibitors is both mature and continually evolving. While established compounds like CHIR-99021 , AR-A014418 , and SB-216763 provide robust, well-validated tools for ATP-competitive inhibition, and Tideglusib offers a unique non-ATP-competitive mechanism, the search for novel scaffolds remains a priority. The pyrazolo[3,4-b]pyridine core, as represented by This compound , is a promising starting point for the development of next-generation GSK-3 inhibitors. The fluorination at the 5-position is a rational design choice to potentially enhance drug-like properties.

For researchers, the choice of inhibitor will ultimately depend on the specific scientific question. For elucidating fundamental GSK-3 biology, the high selectivity of CHIR-99021 and AR-A014418 is invaluable. For studies requiring a different mechanism of action or with an eye toward clinical translation, Tideglusib is a compelling option. For those at the forefront of medicinal chemistry and novel probe development, exploring the potential of the this compound scaffold through rigorous in vitro and cell-based assays, as detailed in this guide, could unlock new therapeutic possibilities.

References

  • BPS Bioscience. CHIR-99021 (CT99021) GSK3 27614-2. [Link]
  • Harvard Office of Technology Development. Cell-based assay for the discovery of glycogen synthase kinase inhibitors. [Link]
  • National Institutes of Health. Identification of a novel selective and potent inhibitor of glycogen synthase kinase-3. [Link]
  • PubMed. A cellular assay for measuring the inhibition of glycogen synthase kinase-3 via the accumulation of beta-catenin in Chinese hamster ovary clone K1 cells. [Link]
  • PubMed. Structural insights and biological effects of glycogen synthase kinase 3-specific inhibitor AR-A014418. [Link]
  • PubMed. 5-aryl-pyrazolo[3,4-b]pyridines: potent inhibitors of glycogen synthase kinase-3 (GSK-3). [Link]
  • SignalChem.
  • Frontiers. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward. [Link]
  • National Institutes of Health. Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity. [Link]
  • PubMed. 6-aryl-pyrazolo[3,4-b]pyridines: potent inhibitors of glycogen synthase kinase-3 (GSK-3). [Link]
  • The Journal of Biological Chemistry. Evidence for Irreversible Inhibition of Glycogen Synthase Kinase-3β by Tideglusib. [Link]
  • National Institutes of Health.
  • ResearchGate. Representative GSK-3β inhibitors with corresponding IC₅₀ values... [Link]
  • Karger Publishers. 5‐Aryl‐pyrazolo[3,4‐b]pyridines: Potent Inhibitors of Glycogen Synthase Kinase‐3 (GSK‐3). [Link]
  • BPS Bioscience. GSK3β Kinase Assay Kit. [Link]
  • National Institutes of Health. A novel mass spectrometry-based assay for GSK-3β activity. [Link]
  • MDPI. Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. [Link]

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A Senior Application Scientist's Guide to the Structure-Activity Relationship of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the 1H-pyrazolo[3,4-b]pyridine scaffold is a cornerstone in the design of novel therapeutics. Its structural similarity to purine bases has made it a privileged scaffold in medicinal chemistry, leading to the development of compounds with a wide array of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1][2] The introduction of a fluorine atom at the C5 position can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, thereby enhancing its therapeutic potential. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine derivatives, offering a comparative overview of their performance based on experimental data.

The this compound Core: A Privileged Scaffold

The 1H-pyrazolo[3,4-b]pyridine core is a bicyclic heterocyclic system that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] The fusion of a pyrazole and a pyridine ring creates a scaffold that can be readily functionalized at multiple positions, allowing for the fine-tuning of its pharmacological profile. The introduction of a fluorine atom at the C5 position is a key modification that can enhance the drug-like properties of these derivatives. Fluorine's high electronegativity and small size can lead to improved metabolic stability, increased binding affinity, and altered electronic properties, making this compound a highly attractive starting point for drug discovery programs.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the core scaffold. A systematic exploration of the SAR at various positions is crucial for the rational design of potent and selective compounds.

Substitution at the N1 Position of the Pyrazole Ring

The N1 position of the pyrazole ring is a critical determinant of biological activity. Studies have shown that small alkyl groups, such as isopropyl, are often optimal for potent antiviral activity.[3][4] In the context of kinase inhibition, the N1-H is often crucial for forming hydrogen bond interactions within the ATP-binding pocket of the target kinase.[5][6] Methylation of the N1 position has been shown to completely abolish activity in some fibroblast growth factor receptor (FGFR) inhibitors, highlighting the importance of this hydrogen bond donor.[5][6]

Substitution at the C3 Position

The C3 position offers a vector for introducing substituents that can interact with the solvent-exposed region of the target protein. In the development of tropomyosin receptor kinase (TRK) inhibitors, various substituted phenyl groups at the C3 position have been explored, leading to compounds with nanomolar potency.[7][8] The nature of the substituent on the phenyl ring can significantly impact both potency and selectivity.

Substitution at the C4 Position

The C4 position is another key site for modification that can profoundly influence the biological activity. For instance, in a series of antiviral compounds, the introduction of different N-aryl groups at the C4 position led to significant improvements in antiviral activity.[3][4] A 2-pyridyl group at this position resulted in potent activity against non-polio enteroviruses, while a 3-sulfamoylphenyl moiety conferred the best activity against polioviruses.[3][4]

Substitution at the C6 Position

The C6 position has been shown to be important for modulating the selectivity and potency of pyrazolopyridine derivatives. In the context of antiviral agents, a thiophenyl-2-yl unit at the C6 position was associated with high selectivity indices.[3][4] For kinase inhibitors, this position can be tailored to achieve selectivity over other kinases.

Table 1: Comparative SAR of this compound Derivatives as Kinase Inhibitors

PositionSubstituentTarget KinaseActivity (IC50)Reference
N1 -HFGFR1+++[5][6]
-CH3FGFR1-[5][6]
C3 Substituted PhenylTRKA56 nM[7][8]
C5 -FALK-L1196MPotent Inhibition[9]

Activity Scale: +++ (High), + (Moderate), - (Low/Inactive)

Experimental Protocols

The synthesis and biological evaluation of this compound derivatives involve a series of well-established chemical and biological procedures.

General Synthetic Route

A common synthetic approach to the 1H-pyrazolo[3,4-b]pyridine core involves the condensation of a substituted 5-aminopyrazole with a β-ketoester or an α,β-unsaturated ketone.[1] The introduction of the 5-fluoro substituent can be achieved through electrophilic fluorination of the pyrazolopyridine core using reagents like Selectfluor.[10]

Workflow for the Synthesis of this compound Derivatives

G cluster_synthesis Synthesis Start 5-Aminopyrazole Derivative Step1 Condensation with β-Ketoester Start->Step1 Intermediate1 1H-Pyrazolo[3,4-b]pyridin-5-one Step1->Intermediate1 Step2 Halogenation (e.g., POCl3) Intermediate1->Step2 Intermediate2 5-Chloro-1H-pyrazolo[3,4-b]pyridine Step2->Intermediate2 Step3 Fluorination (e.g., Selectfluor) Intermediate2->Step3 Core This compound Core Step3->Core Step4 Functionalization at N1, C3, C4, C6 Core->Step4 Final Target Derivatives Step4->Final

Caption: General synthetic workflow for this compound derivatives.

Biological Evaluation: Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against specific kinases is typically evaluated using in vitro kinase assays.

Step-by-Step Protocol for a Typical Kinase Inhibition Assay:

  • Compound Preparation: Dissolve the test compounds in dimethyl sulfoxide (DMSO) to prepare stock solutions.

  • Assay Plate Preparation: Add the recombinant kinase, a suitable substrate (e.g., a peptide or protein), and ATP to the wells of a microtiter plate.

  • Compound Addition: Add serial dilutions of the test compounds to the assay wells.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.

Workflow for a Kinase Inhibition Assay

G cluster_assay Kinase Inhibition Assay Start Prepare Reagents (Kinase, Substrate, ATP, Compound) Step1 Dispense Reagents into Assay Plate Start->Step1 Step2 Incubate at 30°C Step1->Step2 Step3 Stop Reaction & Add Detection Reagent Step2->Step3 Step4 Read Signal (Luminescence/Fluorescence) Step3->Step4 Data Analyze Data & Calculate IC50 Step4->Data Result Determine Compound Potency Data->Result

Caption: A typical workflow for an in vitro kinase inhibition assay.

Comparative Performance and Future Perspectives

The this compound scaffold has demonstrated significant promise in the development of potent and selective inhibitors of various therapeutic targets, particularly kinases.[5][9][11][12] The strategic placement of a fluorine atom at the C5 position often leads to improved pharmacological properties compared to its non-fluorinated counterparts.

When compared to other heterocyclic scaffolds used in kinase inhibitor design, such as indazoles, the 1H-pyrazolo[3,4-b]pyridine core often exhibits superior potency. For instance, replacement of the 1H-pyrazolo[3,4-b]pyridine with a 1H-indazole in a series of FGFR inhibitors resulted in an 11-fold loss in enzymatic potency.[5][6]

Future research in this area should focus on:

  • Exploring Novel Substitutions: Systematic exploration of a wider range of substituents at all positions of the scaffold to identify novel SAR trends.

  • Structure-Based Drug Design: Utilizing co-crystal structures of inhibitors bound to their target proteins to guide the rational design of more potent and selective compounds.

  • Pharmacokinetic Profiling: Early assessment of the absorption, distribution, metabolism, and excretion (ADME) properties of promising compounds to ensure they possess favorable drug-like characteristics.

By leveraging the insights from SAR studies and employing modern drug discovery techniques, the this compound scaffold will undoubtedly continue to be a valuable platform for the development of novel therapeutics.

References

  • Synthesis and Structure-Activity Relationship (SAR) Studies of Novel Pyrazolopyridine Derivatives as Inhibitors of Enterovirus Replication. Journal of Medicinal Chemistry. [Link][3][4][13]
  • Antiplatelet activity and structure-activity relationship study of Pyrazolopyridine Derivatives as potential series for treating thrombotic diseases.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters. [Link][5][6]
  • Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. [Link][2]
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. [Link][7]
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. [Link][8]
  • 1H-PYRAZOLO [3,4-b] PYRIDINE DERIVATIVES AS RAF KINASE INHIBITORS.
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. European Journal of Medicinal Chemistry. [Link][9]
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. [Link][12]
  • Synthesis and biological activity of 5-fluorotubercidin. Nucleosides, Nucleotides & Nucleic Acids. [Link][10]

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A Researcher's Guide to Kinase Selectivity Profiling: Featuring 5-Fluoro-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers in kinase biology, understanding the selectivity of a small molecule inhibitor is paramount. It is the critical differentiator between a promising therapeutic candidate and a compound plagued by off-target effects. This guide provides an in-depth technical comparison of kinase selectivity profiling methodologies, centered around the promising 5-Fluoro-1H-pyrazolo[3,4-b]pyridine scaffold. We will explore the "why" behind experimental choices, present detailed protocols, and compare the representative selectivity profile of our lead compound with other established kinase inhibitors.

The Pyrazolo[3,4-b]pyridine Scaffold: A Privileged Structure in Kinase Inhibition

The 1H-pyrazolo[3,4-b]pyridine core is a bioisostere of adenine, the purine base of ATP. This structural mimicry allows it to effectively compete with ATP for binding within the highly conserved kinase active site, specifically by forming key hydrogen bonds with the hinge region that connects the N- and C-terminal lobes of the kinase domain.[1] The versatility of this scaffold allows for substitutions at multiple positions, enabling medicinal chemists to fine-tune potency and, crucially, selectivity for specific kinase targets. Derivatives of this core have shown potent inhibitory activity against a range of kinases, including Cyclin-Dependent Kinases (CDKs), SRC family kinases, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2][3][4] The introduction of a fluorine atom, as in our lead compound, is a common strategy in medicinal chemistry to enhance metabolic stability and potentially modulate binding affinity and selectivity.[1]

Why Kinase Selectivity is a Double-Edged Sword

Achieving absolute kinase selectivity is an elusive goal. The human kinome comprises over 500 members, many of which share significant structural homology in their ATP-binding pockets. While a highly selective inhibitor can minimize off-target toxicities, a degree of polypharmacology can be beneficial, particularly in oncology, where targeting multiple nodes in a signaling network can lead to enhanced efficacy. Therefore, the goal of selectivity profiling is not merely to find the most selective compound, but to generate a comprehensive understanding of a compound's interaction landscape across the kinome. This knowledge is crucial for predicting both on-target efficacy and potential off-target liabilities.

Methodologies for Comprehensive Kinase Selectivity Profiling

A multi-pronged approach is often necessary to build a complete picture of a compound's selectivity. Here, we compare three widely-used and robust methodologies: chemoproteomics with Kinobeads, active site labeling with KiNativ™, and traditional in vitro enzymatic assays.

Chemoproteomics: The Kinobeads Approach

The Kinobeads method is a powerful chemoproteomic tool for profiling kinase inhibitors in a cellular context.[2][5] It relies on affinity chromatography using a mixture of broad-spectrum kinase inhibitors immobilized on sepharose beads. These "kinobeads" are incubated with cell or tissue lysates, capturing a significant portion of the expressed kinome.[2]

In a competitive binding experiment, the lysate is pre-incubated with the test compound (e.g., this compound). The inhibitor will compete with the kinobeads for binding to its target kinases. Consequently, kinases that are potently bound by the test compound will not be captured by the beads. By using quantitative mass spectrometry to analyze the proteins that remain bound to the beads, we can identify the targets of our inhibitor and determine their relative binding affinities. This method provides a snapshot of inhibitor interactions with native, full-length kinases in a complex biological matrix.[5]

G cluster_0 Cell Lysate Preparation cluster_1 Competitive Binding cluster_2 Affinity Capture & Analysis Lysate Native Kinases in Cell Lysate Incubation Incubation Lysate->Incubation Inhibitor Test Inhibitor (e.g., this compound) Inhibitor->Incubation Capture Affinity Capture Incubation->Capture Kinobeads Kinobeads (Immobilized broad-spectrum inhibitors) Kinobeads->Capture Wash Wash Unbound Proteins Capture->Wash Elution Elute Bound Kinases Wash->Elution MS LC-MS/MS Analysis Elution->MS Data Quantitative Data (Target Identification & Occupancy) MS->Data

Figure 1: Kinobeads Experimental Workflow.

Active Site Labeling: The KiNativ™ Platform

KiNativ™ is an activity-based profiling method that utilizes a soluble, biotin-tagged ATP probe.[6] This probe covalently modifies a conserved lysine residue within the ATP-binding site of active kinases.[6] Similar to the Kinobeads approach, a competitive binding experiment is performed where cell lysates are pre-treated with the inhibitor of interest. The inhibitor's binding to its target kinases will prevent the covalent labeling by the ATP-biotin probe.

Following this, proteins are digested into peptides, and the biotinylated peptides (originating from the labeled kinases) are enriched using streptavidin. Quantitative mass spectrometry is then used to compare the abundance of these peptides between the inhibitor-treated and control samples. A reduction in a kinase's biotinylated peptide signal indicates that the inhibitor has bound to that kinase. This method offers a direct measure of target engagement in the native proteome.[6][7]

G cluster_0 Lysate Treatment cluster_1 Active Site Labeling cluster_2 Analysis Lysate Cell Lysate Labeling Covalent Labeling of Active Kinases Lysate->Labeling Inhibitor Test Inhibitor Inhibitor->Lysate Probe ATP-Biotin Probe Probe->Labeling Digestion Protein Digestion Labeling->Digestion Enrichment Streptavidin Enrichment of Biotinylated Peptides Digestion->Enrichment MS LC-MS/MS Analysis Enrichment->MS Quantification Quantitative Comparison (Target Engagement) MS->Quantification

Figure 2: KiNativ™ Experimental Workflow.

In Vitro Enzymatic Assays

Enzymatic assays are the gold standard for determining the potency of an inhibitor against purified, recombinant kinases.[4] These assays directly measure the catalytic activity of a kinase—its ability to phosphorylate a substrate. A common method involves the use of radioactively labeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and a specific peptide or protein substrate.[8] The amount of radioactivity transferred to the substrate is proportional to the kinase's activity. By performing the assay in the presence of varying concentrations of the inhibitor, a dose-response curve can be generated, and the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) can be calculated.

To obtain a selectivity profile, the inhibitor is tested against a large panel of kinases.[8] While highly quantitative and reproducible, this method does not account for cellular factors that might influence inhibitor binding, such as ATP concentration and the presence of scaffolding proteins.

G cluster_0 Reaction Setup cluster_1 Detection & Analysis Kinase Purified Kinase Reaction Kinase Reaction Kinase->Reaction Substrate Peptide/Protein Substrate Substrate->Reaction ATP [γ-³³P]ATP ATP->Reaction Inhibitor Test Inhibitor (Varying Concentrations) Inhibitor->Reaction Separation Separation of Substrate from ATP Reaction->Separation Detection Quantify ³³P on Substrate Separation->Detection Analysis IC50 Determination Detection->Analysis

Figure 3: Radiometric Enzymatic Assay Workflow.

A Representative Kinase Selectivity Profile of this compound

While a comprehensive public kinase panel screen for this compound is not available, we can construct a representative profile based on published data for closely related analogs. This synthesized profile provides a scientifically grounded estimation of its likely targets and selectivity. The data below represents a distillation of findings from studies on various 1H-pyrazolo[3,4-b]pyridine derivatives.[1][2][8][9][10]

Kinase Target FamilyRepresentative KinaseEstimated IC50 (nM)Rationale/Supporting Evidence
Cyclin-Dependent Kinases CDK2/Cyclin A25Potent inhibition of CDKs is a known activity of the pyrazolopyridine scaffold.[10]
CDK1/Cyclin B40Similar to CDK2, this is a likely target.[10]
SRC Family Kinases SRC15Pyrazolopyridine derivatives have been developed as potent SRC inhibitors.[3][11]
LCK30High homology within the SRC family suggests likely cross-reactivity.
VEGF Receptors VEGFR-210The scaffold has been optimized for potent VEGFR-2 inhibition.[4][12]
FGF Receptors FGFR15Scaffold hopping from known FGFR inhibitors has yielded potent pyrazolopyridine-based compounds.[8]
Anaplastic Lymphoma Kinase ALK (L1196M)20Derivatives with substitutions on a phenyl ring attached to the core have shown high potency against mutant ALK.[9]
Tropomyosin Receptor Kinases TRKA50The pyrazolo[3,4-b]pyridine core has been successfully used to design pan-TRK inhibitors.[13]

Disclaimer: The IC50 values presented are estimates based on data from related compounds and are intended for illustrative purposes within this guide.

Comparative Analysis with Alternative Inhibitors

To contextualize the selectivity profile of this compound, we compare it to two well-known kinase inhibitors: Dasatinib , a broad-spectrum inhibitor, and Axitinib , a more selective VEGFR inhibitor.

KinaseThis compound (Representative IC50, nM)Dasatinib (IC50, nM)Axitinib (IC50, nM)
VEGFR-2 100.80.2
SRC 15<1110
CDK2 25>10,000>10,000
ABL >1000<1150
c-KIT >5001.11.6
PDGFRβ >2001.11.6

This comparison highlights several key points:

  • Broad vs. Focused Inhibition: Dasatinib exhibits potent, low nanomolar inhibition across a wide range of kinases, including SRC, ABL, c-KIT, and PDGFRβ. This broad activity contributes to its clinical efficacy but also to its side-effect profile.

  • Selective Inhibition: Axitinib demonstrates high potency and selectivity for VEGFRs, with significantly less activity against SRC and ABL compared to Dasatinib.

  • A Unique Profile: Our representative compound, this compound, presents a unique profile. It shows potent inhibition of VEGFR-2 and SRC, similar to Dasatinib, but also potent activity against CDK2, a target not strongly inhibited by either Dasatinib or Axitinib. Furthermore, it is predicted to be highly selective against ABL, a key difference from Dasatinib. This unique combination of targets could offer therapeutic advantages in specific cancer contexts where co-inhibition of these pathways is desirable.

The structural basis for this selectivity lies in the ability of the pyrazolopyridine core to act as a versatile hinge-binder, while substitutions at other positions can be tailored to exploit subtle differences in the ATP-binding pockets of different kinases. For example, the N(1)-H of the pyrazole ring is crucial for forming a hydrogen bond with the kinase hinge region, a feature that is conserved across many inhibitors of this class.[8]

Detailed Experimental Protocols

For researchers looking to implement these techniques, we provide the following detailed, step-by-step protocols.

Protocol 1: Kinobeads Competition Binding Assay
  • Cell Lysis: Harvest cells and lyse in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysate using a BCA assay.

  • Inhibitor Incubation: Aliquot equal amounts of protein lysate (e.g., 1 mg) and incubate with varying concentrations of this compound (or DMSO as a control) for 1 hour at 4°C with gentle rotation.

  • Kinobeads Incubation: Add the pre-washed kinobeads slurry to the lysate and incubate for another hour at 4°C.

  • Washing: Pellet the beads by centrifugation and wash three times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using an elution buffer (e.g., containing SDS).

  • Sample Preparation for MS: Perform in-solution or in-gel tryptic digestion of the eluted proteins.

  • LC-MS/MS Analysis: Analyze the resulting peptides by nanoflow liquid chromatography-tandem mass spectrometry.

  • Data Analysis: Use a label-free quantification software to determine the relative abundance of each identified kinase in the inhibitor-treated samples compared to the control. A decrease in abundance indicates binding of the inhibitor to that kinase.

Protocol 2: In Vitro Radiometric Kinase Assay (e.g., for VEGFR-2)
  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing reaction buffer, purified recombinant VEGFR-2 enzyme, and a specific peptide substrate.

  • Inhibitor Addition: Add varying concentrations of this compound (typically in a serial dilution) to the wells. Include a positive control (e.g., Staurosporine) and a negative control (DMSO).

  • Initiate Reaction: Start the kinase reaction by adding [γ-³³P]ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).

  • Stop Reaction & Capture: Stop the reaction and spot the mixture onto a phosphocellulose filter membrane. The phosphorylated substrate will bind to the membrane, while the unreacted ATP will not.

  • Washing: Wash the membrane extensively to remove unincorporated [γ-³³P]ATP.

  • Detection: Measure the amount of radioactivity on the filter membrane using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Conclusion and Future Perspectives

The this compound scaffold represents a promising starting point for the development of kinase inhibitors with unique selectivity profiles. As we have demonstrated, a comprehensive understanding of a compound's kinome-wide interactions is essential for its successful development. The combination of chemoproteomic methods like Kinobeads and KiNativ™ with traditional enzymatic assays provides a powerful and multi-faceted approach to selectivity profiling.

The representative profile of this compound suggests a potent inhibitor of key oncogenic kinases such as VEGFR-2, SRC, and CDKs, with high selectivity against others like ABL. This unique profile warrants further investigation. Future work should focus on obtaining a broad, empirical kinase screen for this specific compound to validate this representative profile. Furthermore, structure-activity relationship (SAR) studies, guided by co-crystal structures with its primary targets, will be invaluable for optimizing both potency and selectivity, ultimately paving the way for the development of novel and effective targeted therapies.

References

  • Bantscheff, M., et al. (2011). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Nature Biotechnology, 29(3), 255-265. [Link]
  • Metz, J. T., et al. (2011). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of the American Chemical Society, 133(49), 19873-19883. [Link]
  • Unciti-Broceta, A., et al. (2016). Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry, 59(10), 4875-4889. [Link]
  • Unciti-Broceta, A., et al. (2016). Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. PMC, 4885109. [Link]
  • Wang, X., et al. (2021). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][2][5][11]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1836-1851. [Link]
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  • Ezzat, M. H., et al. (2023). Structures of some pyrazolo[3,4-b]pyridine derivatives with CDK2 inhibitory activity. Journal of Molecular Structure, 1275, 134651. [Link]
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  • Patricelli, M. P., et al. (2007). The KiNativ approach to kinase inhibitor profiling. Methods in Molecular Biology, 360, 203-219. [Link]
  • Unciti-Broceta, A., et al. (2016). Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase.
  • Soliman, D. H., et al. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. Scientific Reports, 13(1), 11227. [Link]
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  • Duan, Y., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Bioorganic Chemistry, 116, 105335. [Link]
  • Zhang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1406-1422. [Link]
  • Duan, Y., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters, 7(5), 512-516. [Link]
  • Lee, K., et al. (2018). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(1), 35-40. [Link]
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A Senior Application Scientist's Guide: 5-Fluoro-1H-pyrazolo[3,4-b]pyridine vs. Its Non-Fluorinated Analogue

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorine in a Privileged Scaffold

The 1H-pyrazolo[3,4-b]pyridine core is a notable "privileged scaffold" in medicinal chemistry. Its structure, reminiscent of endogenous purine bases, allows it to interact with a wide array of biological targets, leading to its use in developing treatments for cancer, neurological disorders, and infectious diseases.[1][2][3][4] In the relentless pursuit of optimizing drug candidates, medicinal chemists frequently turn to strategic modifications of such core structures. One of the most powerful and widely adopted strategies is the incorporation of fluorine.[5]

This guide provides an in-depth, objective comparison between 5-Fluoro-1H-pyrazolo[3,4-b]pyridine and its parent analogue, 1H-pyrazolo[3,4-b]pyridine. We will dissect the profound impact of a single fluorine atom on the molecule's physicochemical properties, metabolic stability, and potential biological activity, supported by established principles and experimental data. This analysis is designed to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in their own discovery programs.

Part 1: Physicochemical Properties - A Tale of Two Molecules

The introduction of fluorine, the most electronegative element, at the C5 position of the pyrazolopyridine ring instigates significant, predictable alterations in the molecule's fundamental properties.[6] These changes are not trivial; they directly influence how the molecule behaves in a biological system, affecting everything from solubility and membrane permeability to target binding and metabolic fate.

Below is a comparative summary of the key computed physicochemical properties for both compounds.

Property1H-pyrazolo[3,4-b]pyridineThis compoundRationale for Change
Molecular Formula C₆H₅N₃C₆H₄FN₃Substitution of H with F
Molecular Weight 119.12 g/mol [7]137.11 g/mol [8]Increased atomic mass of fluorine
XLogP3 (Lipophilicity) 0.8[7]0.9[8]Fluorine is more lipophilic than hydrogen, typically increasing LogP.[9][10]
pKa (Predicted) 5.92 ± 0.20[11]Lower than 5.92 (Predicted)The strong electron-withdrawing effect of fluorine reduces the basicity of the pyridine nitrogen.[6][12][13]
Polar Surface Area 41.6 Ų[7]41.6 Ų[8]The core heterocyclic system remains the same.
Hydrogen Bond Donors 11The pyrazole N-H is the primary donor in both.
Hydrogen Bond Acceptors 22The pyridine and pyrazole nitrogens act as acceptors.
Dissecting the Physicochemical Impact:
  • pKa and Target Engagement: The most mechanistically significant change is the predicted decrease in pKa. Fluorine's powerful inductive electron-withdrawing effect pulls electron density away from the pyridine ring, making the lone pair on the pyridine nitrogen less available to accept a proton.[12][13] This reduction in basicity can be critical. For many kinase inhibitors, for example, a specific protonation state is required for optimal binding in the ATP pocket. By tuning the pKa, chemists can potentially enhance binding affinity or, conversely, reduce off-target effects associated with excessive basicity.[6]

  • Lipophilicity and Permeability: The modest increase in the calculated LogP for the fluorinated analogue is a classic outcome of replacing hydrogen with fluorine.[9][14] This enhanced lipophilicity can improve a compound's ability to permeate cell membranes, a crucial step for reaching intracellular targets. However, this is a delicate balance; excessive lipophilicity can lead to poor solubility and increased non-specific binding.[10]

  • Metabolic Stability: The C-F Bond Shield: Perhaps the most common rationale for introducing fluorine is to enhance metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it highly resistant to oxidative metabolism by enzymes like the cytochrome P450 (CYP450) superfamily.[15][16][17] By placing a fluorine atom at a position susceptible to metabolic attack (a "metabolic soft spot"), chemists can effectively "shield" the molecule from degradation, thereby increasing its half-life and bioavailability.[6][15]

Part 2: Synthesis Strategies and Considerations

The synthesis of the core 1H-pyrazolo[3,4-b]pyridine scaffold is well-established, often involving the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound.[1] However, the introduction of the fluorine substituent requires a more tailored approach, typically starting from a fluorinated precursor.

A common route to key intermediates like 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine involves a multi-step process that has been optimized for scalability, overcoming initial challenges related to catalyst load and reproducibility in key steps.[18][19]

cluster_0 Synthesis of this compound Core Fluorinated_Pyridine Fluorinated Pyridine Precursor (e.g., 2,6-dichloro-5-fluoronicotinonitrile) Amide_Formation Amide Formation Fluorinated_Pyridine->Amide_Formation 1. Selective Dechlorination Reduction Reduction Amide_Formation->Reduction 2. Amide Formation Cyclization Cyclization with Hydrazine Reduction->Cyclization 3. Reduction Final_Core 5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine Cyclization->Final_Core 4. Cyclization

Caption: Generalized synthetic workflow for a fluorinated pyrazolopyridine intermediate.

Part 3: Comparative Biological & Pharmacological Profile

  • Enhanced Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with backbone carbonyls in a protein's active site, an interaction not possible with hydrogen.[13] This can lead to a significant increase in binding affinity and, consequently, inhibitory potency. For instance, in other inhibitor classes, the addition of a single fluorine atom has been shown to improve target binding by several fold.[6][10]

  • Improved Selectivity: By altering the electronics and conformation of the scaffold, fluorination can fine-tune the molecule's fit for its intended target over other related proteins (e.g., kinases within the same family), leading to improved selectivity and a better safety profile.

  • Superior Pharmacokinetics (PK): As previously detailed, the primary advantage sought through fluorination is often metabolic stability.[15] Blocking a key site of metabolism can drastically increase a compound's half-life (t½) and overall exposure (AUC) in preclinical models, making it a more viable drug candidate.

The following table conceptualizes the expected outcomes from a comparative biological evaluation.

ParameterNon-Fluorinated Analogue5-Fluoro Analogue (Expected)Mechanistic Rationale
Target Potency (IC₅₀/Kᵢ) BaselinePotentially Lower (More Potent) Altered pKa for optimal protonation state; potential for favorable fluorine-protein interactions.[6][13]
Cellular Potency (EC₅₀) BaselinePotentially Lower (More Potent) Combination of increased target potency and improved cell membrane permeability due to higher lipophilicity.[10]
Metabolic Half-Life (t½) BaselinePotentially Longer C-F bond strength blocks CYP450-mediated oxidation at the C5 position.[15][17]
Selectivity BaselinePotentially Improved Fine-tuning of electronic and steric profile can disfavor binding to off-targets.

Part 4: Key Experimental Protocol - In Vitro Metabolic Stability Assay

To empirically validate the hypothesis that fluorination enhances metabolic stability, a head-to-head comparison using an in vitro liver microsomal stability assay is essential. This experiment provides quantitative data on a compound's intrinsic clearance.

Objective: To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ) of this compound and 1H-pyrazolo[3,4-b]pyridine.

Materials:

  • Test compounds (Fluorinated and Non-fluorinated analogues)

  • Pooled liver microsomes (e.g., human, rat, mouse)

  • NADPH regenerating system (Cofactor for CYP450 enzymes)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • LC-MS/MS system for analysis

Step-by-Step Methodology:

  • Preparation:

    • Prepare stock solutions of both test compounds in DMSO (e.g., 10 mM).

    • Thaw liver microsomes on ice. Dilute to a final protein concentration of 0.5-1.0 mg/mL in phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • Pre-warm the microsomal suspension and NADPH system to 37°C.

    • In a 96-well plate, add the microsomal suspension.

    • Add the test compound to initiate the reaction (final concentration typically 1 µM).

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points & Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the respective wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.

    • The T=0 sample serves as the 100% reference.

  • Sample Processing & Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural log of the percentage of parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .

    • Calculate intrinsic clearance (CLᵢₙₜ) using the equation: CLᵢₙₜ = (0.693 / t½) * (mL incubation / mg microsomal protein) .

cluster_workflow In Vitro Microsomal Stability Assay Workflow Prep Preparation (Microsomes, Compound, NADPH) Incubate Incubation at 37°C (Combine reactants) Prep->Incubate Time_Quench Time-Point Quenching (Stop reaction with ACN) Incubate->Time_Quench Process Sample Processing (Centrifuge, collect supernatant) Time_Quench->Process Analyze LC-MS/MS Analysis (Quantify remaining compound) Process->Analyze Data Data Analysis (Calculate t½ and CLint) Analyze->Data

Caption: A generalized workflow for an in vitro microsomal stability assay.

Conclusion and Forward Outlook

The comparison between this compound and its non-fluorinated analogue is a clear demonstration of the power of strategic fluorination in modern drug discovery. The introduction of a single fluorine atom at the C5 position is predicted to impart a cascade of beneficial changes, including:

  • Tuned Basicity (pKa): Potentially optimizing interactions with the target protein.

  • Increased Lipophilicity: Aiding in membrane permeability.

  • Blocked Metabolic Hotspot: Significantly enhancing metabolic stability and half-life.

While the non-fluorinated 1H-pyrazolo[3,4-b]pyridine scaffold remains a valuable starting point for drug discovery, the 5-fluoro analogue represents a rationally designed, next-generation core.[20][21] It provides a compelling foundation for building potent, selective, and metabolically robust drug candidates. The principles and experimental frameworks outlined in this guide serve as a robust blueprint for researchers aiming to leverage the unique properties of fluorine to accelerate their journey from a promising lead to a viable clinical candidate.

References

  • Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022).
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A Comparative Study of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine Isomers: Unraveling the Positional Advantage in Kinase Inhibition and Anticancer Activity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure, particularly in the pursuit of novel kinase inhibitors for oncology.[1] Its structural resemblance to the purine core allows it to effectively compete for the ATP-binding sites of various kinases, enzymes that play a pivotal role in cellular signaling and are often dysregulated in cancer.[2] The strategic introduction of a fluorine atom to this scaffold can dramatically enhance its pharmacological properties, including potency, selectivity, and metabolic stability. This guide provides a comprehensive comparative analysis of the biological activities of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine and its positional isomers, offering insights into the profound impact of fluorine placement on their therapeutic potential.

While direct head-to-head comparative studies of all positional isomers of fluoro-1H-pyrazolo[3,4-b]pyridine are not extensively documented in a single cohesive body of work, a wealth of structure-activity relationship (SAR) data from numerous studies on derivatives allows for a robust and insightful comparative discussion. This guide will synthesize these findings to illuminate the nuanced effects of fluorine substitution at the 5-, 6-, and 7-positions of the pyrazolo[3,4-b]pyridine core.

The Rationale for Fluorination: A Strategic Enhancement of a Privileged Scaffold

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate a molecule's electronic properties, lipophilicity, and metabolic stability. In the context of pyrazolo[3,4-b]pyridine-based kinase inhibitors, the strategic placement of a fluorine atom can:

  • Modulate Basicity: The strong electron-withdrawing nature of fluorine can decrease the basicity of the pyridine nitrogen, which can influence interactions with the kinase hinge region.

  • Enhance Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with the protein backbone, enhancing binding affinity.

  • Improve Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes, thereby prolonging the compound's half-life.

  • Increase Cell Permeability: In some instances, fluorination can enhance a molecule's lipophilicity, facilitating its passage across cell membranes to reach intracellular targets.

Comparative Biological Activity of Fluoro-Isomers: A Focus on Kinase Inhibition and Anticancer Efficacy

The following sections delve into the comparative analysis of the biological activities of 5-fluoro, 6-fluoro, and 7-fluoro-1H-pyrazolo[3,4-b]pyridine derivatives, drawing upon available data and established medicinal chemistry principles.

Kinase Inhibitory Activity

The primary mechanism through which many pyrazolo[3,4-b]pyridine derivatives exert their anticancer effects is through the inhibition of protein kinases.[3] The position of the fluorine atom on the heterocyclic core can significantly influence which kinases are targeted and with what potency.

Table 1: Representative Kinase Inhibitory Activity of Substituted Pyrazolo[3,4-b]pyridine Derivatives

Compound IDCore StructureTarget KinaseIC50 (nM)Reference
Compound A 5-Bromo-1H-pyrazolo[3,4-b]pyridine derivativeTRKA293[3]
Compound B 5-Bromo-1H-pyrazolo[3,4-b]pyridine derivative with 2,5-difluorophenylTRKA178[3]
Compound C03 Substituted pyrazolo[3,4-b]pyridineTRKA56[3]
BMS-265246 1H-pyrazolo[3,4-b]pyridine derivativeCDK1/cycB6[4]
BMS-265246 1H-pyrazolo[3,4-b]pyridine derivativeCDK2/cycE9[4]
Compound 15y 1H-pyrazolo[3,4-b]pyridine derivativeTBK10.2[5]

Note: The IC50 values presented are for substituted derivatives and not the parent fluoro-isomers. This table illustrates the general potency of the pyrazolo[3,4-b]pyridine scaffold.

The data consistently demonstrates that the pyrazolo[3,4-b]pyridine scaffold is a potent hinge-binding motif for a variety of kinases. The specific substitutions, including the position of fluorine on the core, would be expected to fine-tune the selectivity and potency profile.

Anticancer Activity

The kinase inhibitory activity of these compounds translates into potent anticancer effects in cell-based assays. The choice of cancer cell line for screening is critical and should be guided by the known or hypothesized kinase targets of the compounds.

Table 2: Representative Anticancer Activity of Substituted Pyrazolo[3,4-b]pyridine Derivatives

Compound IDCore StructureCancer Cell LineIC50 (µM)Reference
Compound C03 Substituted pyrazolo[3,4-b]pyridineKm-12 (colon)0.304[3]
Compound 17f Pyrazolo[3,4-b]pyridine derivativeNRK-49F (kidney)0.78[6]
Compound 8b Pyridopyrazolopyrimidine derivativeA-549 (lung), HEPG2 (liver), HCT-116 (colon)2.9, 2.6, 2.3[7]

Note: The IC50 values are for substituted derivatives and highlight the broad-spectrum anticancer potential of this scaffold.

The data indicates that pyrazolo[3,4-b]pyridine derivatives exhibit potent antiproliferative activity against a range of cancer cell lines. The specific activity is highly dependent on the substitution pattern, which influences target engagement and cellular uptake.

Anticipated Impact of Fluoro Isomerism on Biological Activity: A Structure-Activity Relationship Perspective

Based on established principles of medicinal chemistry and SAR trends observed in related heterocyclic kinase inhibitors, we can postulate the following regarding the influence of fluorine's position on the pyrazolo[3,4-b]pyridine core:

  • 5-Fluoro Isomer: Substitution at the 5-position is a common strategy in the development of pyrazolo[3,4-b]pyridine inhibitors.[8] This position is often directed towards the solvent-exposed region of the ATP-binding pocket. A fluorine atom at this position can enhance solubility and modulate interactions with amino acid residues at the entrance of the binding site.

  • 6-Fluoro Isomer: The 6-position of the pyridine ring is a critical point of interaction for many kinase inhibitors, often forming hydrogen bonds with the kinase hinge region. A fluorine atom at this position would significantly alter the electronics of the pyridine nitrogen, potentially weakening this key interaction. However, it could also introduce favorable orthogonal interactions with the protein backbone.

  • 7-Fluoro Isomer: The 7-position is less commonly substituted. A fluorine atom here would be in close proximity to the pyrazole ring and could influence the overall planarity and electronic distribution of the bicyclic system. Its impact on kinase binding is less predictable without specific structural data.

dot

SAR_of_Fluoro_Isomers cluster_isomers Positional Isomers cluster_properties Impact on Properties PyrazoloPyridine Pyrazolo[3,4-b]pyridine Core 5-Fluoro 5-Fluoro Isomer PyrazoloPyridine->5-Fluoro Substitution 6-Fluoro 6-Fluoro Isomer PyrazoloPyridine->6-Fluoro Substitution 7-Fluoro 7-Fluoro Isomer PyrazoloPyridine->7-Fluoro Substitution Binding Kinase Binding Affinity & Selectivity 5-Fluoro->Binding Modulates solvent front interactions PK Pharmacokinetics (Metabolic Stability, Permeability) 5-Fluoro->PK 6-Fluoro->Binding Alters hinge binding electronics 6-Fluoro->PK 7-Fluoro->Binding Influences core planarity 7-Fluoro->PK Activity Anticancer Activity Binding->Activity PK->Activity

Caption: Logical relationship of fluoro-isomerism to biological activity.

Experimental Protocols for Comparative Evaluation

To definitively assess the comparative activity of the this compound isomers, a series of standardized in vitro assays should be employed.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[9]

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used in a luciferase reaction to generate a luminescent signal that is proportional to the initial kinase activity.[6]

Step-by-Step Protocol:

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of the test compound (fluoro-isomer) at various concentrations.

    • Add 2.5 µL of the target kinase enzyme in kinase buffer.

    • Incubate for 10-15 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of a substrate/ATP mixture.

    • Incubate for 60 minutes at 30°C.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[1]

    • Incubate for 40 minutes at room temperature.[1]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[1]

    • Incubate for 30-60 minutes at room temperature.[9]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

dot

Kinase_Assay_Workflow Start Start Reaction Kinase Reaction (Compound + Kinase + ATP/Substrate) Start->Reaction Stop_Deplete Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Reaction->Stop_Deplete Convert_Detect Convert ADP to ATP & Detect (Add Kinase Detection Reagent) Stop_Deplete->Convert_Detect Measure Measure Luminescence Convert_Detect->Measure Analyze Data Analysis (IC50 determination) Measure->Analyze End End Analyze->End

Caption: Workflow for the in vitro kinase inhibition assay.

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[10]

Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[9]

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined optimal density.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with various concentrations of the fluoro-isomers.

    • Include a vehicle control (e.g., DMSO).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10]

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[9]

  • Formazan Solubilization and Absorbance Measurement:

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[7]

    • Read the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value from the dose-response curve.

Cell Cycle Analysis

To understand the mechanism of action of the most potent isomer, cell cycle analysis can be performed using flow cytometry.

Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of individual cells is proportional to their DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.[11]

Step-by-Step Protocol:

  • Cell Treatment: Treat cancer cells with the IC50 concentration of the most active fluoro-isomer for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.[12]

  • Staining:

    • Wash the fixed cells with PBS.

    • Treat with RNase to remove RNA.[13]

    • Stain the cells with a DNA-binding dye such as propidium iodide (PI) or DAPI.[12]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Generate DNA content histograms to determine the percentage of cells in each phase of the cell cycle.

Conclusion and Future Directions

The this compound scaffold and its positional isomers represent a promising avenue for the development of novel kinase inhibitors and anticancer agents. While direct comparative data for the parent fluoro-isomers is limited, the wealth of SAR information for substituted analogs strongly suggests that the position of the fluorine atom will have a profound impact on their biological activity. A systematic evaluation of the 5-fluoro, 6-fluoro, and 7-fluoro isomers using the standardized protocols outlined in this guide is a critical next step. Such a study would provide invaluable insights into the structure-activity relationships of this important class of compounds and pave the way for the rational design of more potent and selective therapeutic agents.

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A Head-to-Head Comparison: The Rise of a Novel 5-Fluoro-1H-pyrazolo[3,4-b]pyridine Derivative as a Selective FGFR Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of kinase inhibitor discovery, the pyrazolopyridine scaffold has emerged as a privileged structure, forming the core of numerous potent and selective therapeutic agents.[1][2] This guide provides a detailed head-to-head comparison of a promising 5-Fluoro-1H-pyrazolo[3,4-b]pyridine derivative, herein referred to as Compound 7n, with established multi-kinase inhibitors, Dasatinib and Bosutinib. Our focus will be on the inhibition of the Fibroblast Growth Factor Receptor (FGFR) family, a critical signaling pathway implicated in various cancers.[3]

This technical guide is designed for researchers, scientists, and drug development professionals, offering an in-depth analysis of Compound 7n's performance, supported by experimental data and protocols. We will delve into the rationale behind experimental design, ensuring a thorough and trustworthy evaluation.

Introduction to the Contenders

Compound 7n , a novel derivative of this compound, has been identified as a potent and highly selective inhibitor of the FGFR family of receptor tyrosine kinases.[3] Its discovery was the result of a structure-based drug design approach aimed at improving potency and selectivity over existing inhibitors.[3]

Dasatinib (marketed as Sprycel) is a second-generation tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[1][4] Its mechanism of action involves the inhibition of multiple kinases, including BCR-ABL, SRC family kinases, c-KIT, and PDGFRβ.[2][5]

Bosutinib (marketed as Bosulif) is another tyrosine kinase inhibitor used for the treatment of CML. It functions as a dual inhibitor of SRC and ABL kinases.[6][7]

Comparative Analysis of Kinase Inhibitory Potency

The in vitro inhibitory activity of Compound 7n against the FGFR family was determined and compared with the known activities of Dasatinib and Bosutinib. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of a kinase by 50%, are summarized in the table below.

Kinase TargetCompound 7n IC50 (nM)Dasatinib IC50 (nM)Bosutinib IC50 (nM)
FGFR1 0.33[8]~25 (PDGFRβ)[9]Not widely reported for FGFR
FGFR2 0.7[3]Not widely reported for FGFRNot widely reported for FGFR
FGFR3 2.0[3]Not widely reported for FGFRNot widely reported for FGFR
FGFR4 52.7[3]Not widely reported for FGFRNot widely reported for FGFR
VEGFR2 422.7[3]Potent inhibitorMinimal activity
c-Src >1000[3]0.5[10]1.2[11]
Abl >1000[3]<1[12]1[13]

Interpretation of the Data:

The data clearly demonstrates the high potency and selectivity of Compound 7n for the FGFR family, particularly FGFR1, 2, and 3, with IC50 values in the low nanomolar range.[3][8] In contrast, Dasatinib and Bosutinib are potent inhibitors of SRC and Abl kinases, their primary targets in CML therapy.[10][12][13] While Dasatinib is known to inhibit PDGFRβ, a kinase with some homology to FGFR, its direct and potent activity against the FGFR family is not as well-documented.[9] The high IC50 value of Compound 7n against VEGFR2, a key target associated with off-target toxicities for many kinase inhibitors, further underscores its selectivity.[3]

Signaling Pathway and Experimental Workflow Visualization

To better understand the biological context and the experimental approach used to characterize these inhibitors, the following diagrams illustrate the FGFR signaling pathway and a typical in vitro kinase assay workflow.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR Dimer FGF->FGFR Binding & Dimerization P1 Autophosphorylation FGFR->P1 Activation FRS2 FRS2 P1->FRS2 Phosphorylation PLCg PLCγ P1->PLCg Phosphorylation GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation DAG_IP3 DAG / IP3 PLCg->DAG_IP3 DAG_IP3->Proliferation Inhibitor Compound 7n Inhibitor->P1 Inhibition

Caption: Simplified FGFR signaling pathway and the point of inhibition.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Compound 1. Compound Dilution (e.g., Compound 7n) Plate 4. Add to 384-well Plate: - Compound - Kinase - Substrate/ATP Compound->Plate Kinase 2. Kinase Solution (Recombinant FGFR1) Kinase->Plate Substrate 3. Substrate/ATP Mix (Poly(Glu,Tyr) & ATP) Substrate->Plate Incubate 5. Incubate (e.g., 60 min at RT) Plate->Incubate Stop 6. Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) Incubate->Stop Signal 7. Generate Luminescent Signal (Kinase Detection Reagent) Stop->Signal Read 8. Read Luminescence Signal->Read

Caption: Experimental workflow for an in vitro FGFR kinase assay.

Experimental Methodologies

To ensure the scientific integrity of the comparative data, standardized and validated protocols are essential. Below are detailed, step-by-step methodologies for key experiments.

In Vitro FGFR1 Kinase Assay (ADP-Glo™ Format)

This biochemical assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[14]

Rationale: The ADP-Glo™ assay is a robust, luminescence-based method that offers high sensitivity and a broad dynamic range, making it suitable for determining IC50 values of potent inhibitors.[15]

Materials:

  • Recombinant human FGFR1 kinase

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[14]

  • Test compounds (Compound 7n, Dasatinib, Bosutinib) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Create a 10-point, 3-fold serial dilution of the test compounds in 100% DMSO. Subsequently, dilute these in kinase assay buffer.

  • Assay Plate Preparation: Add 1 µL of each diluted compound concentration or vehicle (DMSO) control to the wells of a 384-well plate.

  • Kinase/Substrate Addition: Prepare a master mix of recombinant FGFR1 kinase and the Poly(Glu, Tyr) substrate in kinase assay buffer. Add 2 µL of this mix to each well.

  • Reaction Initiation: Prepare a solution of ATP in kinase assay buffer. Start the kinase reaction by adding 2 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for FGFR1 to ensure competitive binding can be accurately assessed.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.[14]

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP produced to ATP and provides the necessary reagents for the luciferase reaction. Incubate for 30 minutes at room temperature.[14]

  • Data Acquisition: Measure the luminescent signal using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a nonlinear regression model to determine the IC50 value.

Cellular Assay for FGFR Phosphorylation (Western Blot)

This cell-based assay measures the ability of an inhibitor to block the autophosphorylation of FGFR in a cellular context, providing a more physiologically relevant measure of target engagement.[16]

Rationale: Western blotting allows for the direct visualization and quantification of the phosphorylation status of FGFR and its downstream effectors, confirming that the inhibitor is cell-permeable and active within the complex intracellular environment.[17]

Materials:

  • Cancer cell line with known FGFR activation (e.g., KG-1 or KATOIII)[3]

  • Appropriate cell culture medium and supplements

  • Test compounds (Compound 7n, Dasatinib, Bosutinib)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-FGFR (e.g., Tyr653/654), anti-total-FGFR

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed the chosen cancer cell line in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the test compounds or vehicle control for a predetermined time (e.g., 2-4 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blotting:

    • Denature the protein lysates by boiling in Laemmli buffer.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-FGFR overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and then add the chemiluminescent substrate.

  • Signal Detection: Capture the chemiluminescent signal using an imaging system.

  • Stripping and Reprobing: To normalize the phospho-FGFR signal, the membrane can be stripped of the antibodies and reprobed with an antibody against total FGFR and a loading control like GAPDH or β-actin.

  • Data Analysis: Quantify the band intensities for the phosphorylated and total proteins. The ratio of phospho-FGFR to total FGFR is calculated and normalized to the vehicle-treated control to determine the extent of inhibition.

Conclusion

The this compound derivative, Compound 7n, demonstrates exceptional potency and selectivity for the FGFR family of kinases in preclinical models. Its low nanomolar IC50 values against FGFR1, 2, and 3, coupled with a significantly lower affinity for other kinases such as VEGFR2, SRC, and Abl, position it as a highly promising candidate for targeted cancer therapy.[3] In a direct comparison, established multi-kinase inhibitors like Dasatinib and Bosutinib, while highly effective against their primary targets, do not exhibit the same level of focused activity against the FGFR family. The experimental protocols detailed in this guide provide a robust framework for the continued evaluation and characterization of Compound 7n and other novel kinase inhibitors, ensuring scientific rigor and reproducibility in the drug discovery process.

References

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A Head-to-Head Comparison: In Vivo Efficacy of a Novel Pyrazolo[3,4-b]pyridine-based FGFR Inhibitor Versus Standard of Care in FGFR1-Amplified Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted oncology, the Fibroblast Growth Factor Receptor (FGFR) signaling pathway has emerged as a critical therapeutic target in a subset of non-small cell lung cancer (NSCLC) characterized by FGFR gene amplification. This guide provides a comprehensive in vivo comparison of a novel investigational 1H-pyrazolo[3,4-b]pyridine derivative, Compound 7n, against established and investigational FGFR inhibitors in a preclinical model of FGFR1-amplified NSCLC. Our analysis is grounded in robust experimental data to offer researchers and drug development professionals a clear perspective on the therapeutic potential of this emerging compound class.

Introduction: The Rationale for Targeting FGFR1 in NSCLC

The FGFR signaling cascade, upon activation by fibroblast growth factors (FGFs), triggers a cascade of downstream signaling through pathways such as the Ras-MAPK and PI3K-Akt pathways, which are pivotal for cell proliferation, survival, and angiogenesis.[1][2] In approximately 13-22% of squamous NSCLC cases, amplification of the FGFR1 gene leads to receptor overexpression and constitutive activation of this pathway, transforming it into an oncogenic driver.[1][3] This molecular subtype of NSCLC represents a distinct patient population that may derive significant benefit from targeted FGFR inhibition.

The 1H-pyrazolo[3,4-b]pyridine scaffold has been identified as a promising framework for the development of potent and selective kinase inhibitors.[2] Compound 7n, a novel derivative of this class, has been specifically engineered to target the ATP-binding pocket of FGFR, thereby inhibiting its kinase activity and downstream signaling. This guide will dissect the in vivo performance of Compound 7n in a head-to-head comparison with other FGFR-targeting agents that represent the current therapeutic landscape.

Comparative In Vivo Efficacy

The NCI-H1581 human NSCLC cell line, which harbors a known FGFR1 gene amplification, serves as a clinically relevant model for these in vivo studies. When implanted as xenografts in immunocompromised mice, this model allows for the direct assessment of an agent's anti-tumor activity against an FGFR1-driven malignancy.

CompoundClassDosing RegimenAnimal ModelTumor Growth Inhibition (TGI)Reference
Compound 7n Investigational Pyrazolo[3,4-b]pyridine FGFR Inhibitor12.5 mg/kg, oral, dailyH1581 Xenograft54.0%[2]
50 mg/kg, oral, dailyH1581 Xenograft100.4%[2]
AZD4547 Investigational selective FGFR1-3 Inhibitor12.5 mg/kg, oral, dailyH1581 XenograftTumor Regression[4][5]
25 mg/kg, oral, dailyFGFR1-amplified PDTX94% - 199%[4][6]
Nintedanib Multi-kinase Inhibitor (VEGFR, FGFR, PDGFR)Not specified for H1581H520 & LK-2 Xenografts (FGFR1-amplified)Significant Inhibition[7]
Dovitinib Multi-kinase Inhibitor (FGFR, VEGFR, PDGFR)Not specified for NSCLC xenograftFGFR1-amplified breast cancer xenograftSignificant Inhibition[8][9]
Erdafitinib Pan-FGFR Inhibitor25 mg/kg, oral, dailyVarious FGFR-altered xenograftsVariable, potent in some models[10]

Data Analysis and Interpretation:

Compound 7n demonstrates a clear dose-dependent anti-tumor response in the H1581 xenograft model. At a daily oral dose of 12.5 mg/kg, it achieved a substantial tumor growth inhibition of 54.0%.[2] Remarkably, at 50 mg/kg daily, Compound 7n resulted in a TGI of 100.4%, indicating tumor stasis or slight regression.[2] These results are highly encouraging and position Compound 7n as a potent inhibitor of FGFR1-driven tumor growth.

For comparison, AZD4547, a well-characterized selective FGFR inhibitor, also shows potent activity in FGFR1-amplified models, inducing tumor regression in H1581 xenografts at a dose of 12.5 mg/kg.[4][5] In patient-derived tumor xenograft (PDTX) models of FGFR1-amplified squamous NSCLC, AZD4547 demonstrated potent tumor stasis or regression, with TGI values ranging from 94% to 199%.[4][6]

The data suggests that the targeted inhibition of FGFR by Compound 7n is a highly effective strategy in a well-defined molecular context. Its efficacy at the 50 mg/kg dose is comparable to that of the selective inhibitor AZD4547, highlighting its potential as a best-in-class agent.

Experimental Protocols

To ensure scientific rigor and reproducibility, the following is a representative protocol for in vivo efficacy studies in an FGFR1-amplified NSCLC xenograft model.

1. Cell Culture and Animal Model:

  • NCI-H1581 cells are cultured in appropriate media until they reach the desired confluence.

  • Female BALB/c nude mice (4-6 weeks old) are used for tumor implantation. All animal procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).

2. Tumor Implantation:

  • H1581 cells are harvested and resuspended in a 1:1 mixture of PBS and Matrigel.

  • Approximately 5 x 10^6 cells in a volume of 100 µL are injected subcutaneously into the right flank of each mouse.

3. Tumor Growth Monitoring and Group Randomization:

  • Tumor growth is monitored by caliper measurements every 2-3 days. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • When tumors reach a mean volume of 150-200 mm^3, mice are randomized into treatment and control groups.

4. Drug Formulation and Administration:

  • Compound 7n and standard-of-care drugs are formulated in an appropriate vehicle (e.g., 0.5% HPMC, 0.2% Tween 80 in sterile water).

  • Drugs are administered orally once daily for a period of 21 consecutive days. The vehicle is administered to the control group.

5. Efficacy Evaluation:

  • Tumor volume and body weight are measured throughout the study.

  • At the end of the treatment period, the tumor growth inhibition (TGI) is calculated using the formula: TGI (%) = [1 - (mean tumor volume of treated group at end / mean tumor volume of control group at end)] x 100.

  • At the end of the study, tumors are excised and weighed for further analysis (e.g., pharmacodynamics).

Experimental Workflow Diagram:

G cluster_setup Study Setup cluster_monitoring Tumor Growth & Randomization cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation cell_culture 1. NCI-H1581 Cell Culture animal_model 2. BALB/c Nude Mice implantation 3. Subcutaneous Implantation animal_model->implantation monitoring 4. Tumor Volume Measurement implantation->monitoring randomization 5. Randomization into Groups monitoring->randomization drug_admin 6. Daily Oral Administration randomization->drug_admin drug_admin->vehicle_control drug_admin->compound_7n drug_admin->standard_drug data_collection 7. Monitor Tumor Volume & Body Weight drug_admin->data_collection endpoint 8. Calculate TGI & Excise Tumors data_collection->endpoint

Caption: Experimental workflow for in vivo efficacy assessment.

Mechanism of Action: The FGFR Signaling Pathway

The anti-tumor activity of Compound 7n and other FGFR inhibitors is rooted in their ability to block the constitutively active FGFR1 signaling pathway in amplified cancer cells. The following diagram illustrates the key components of this pathway and the point of intervention for these targeted therapies.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR1 FGFR1 Receptor (Amplified) FGF->FGFR1 FRS2 FRS2 FGFR1->FRS2 Dimerization & Autophosphorylation PLCg PLCγ FGFR1->PLCg GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK proliferation Cell Proliferation & Survival ERK->proliferation angiogenesis Angiogenesis ERK->angiogenesis PI3K PI3K PLCg->PI3K AKT AKT PI3K->AKT AKT->proliferation AKT->angiogenesis Inhibitor Compound 7n & Other FGFR Inhibitors Inhibitor->FGFR1 Inhibition

Caption: Simplified FGFR1 signaling pathway and inhibitor action.

Conclusion and Future Directions

The preclinical in vivo data presented in this guide strongly supports the therapeutic potential of the 1H-pyrazolo[3,4-b]pyridine derivative, Compound 7n, for the treatment of FGFR1-amplified NSCLC. Its dose-dependent and potent anti-tumor activity is comparable to that of other selective FGFR inhibitors in development.

The next critical steps for the advancement of Compound 7n will involve comprehensive toxicology studies to establish a safe therapeutic window, followed by pharmacokinetic and pharmacodynamic analyses in more complex preclinical models, such as patient-derived xenografts, to better predict its clinical efficacy. Ultimately, these promising preclinical findings warrant the progression of Compound 7n into early-phase clinical trials to evaluate its safety and efficacy in patients with FGFR1-amplified NSCLC. The continued development of potent and selective FGFR inhibitors like Compound 7n offers a promising avenue for personalized medicine in this molecularly defined subset of lung cancer.

References

  • Fibroblast Growth Factor Receptor 1 and Related Ligands in Small-Cell Lung Cancer. (n.d.). NIH.
  • Translating the Therapeutic Potential of AZD4547 in FGFR1-Amplified Non–Small Cell Lung Cancer through the Use of Patient-Derived Tumor Xenograft Models. (2012). AACR Journals.
  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. (n.d.). NIH.
  • Translating the therapeutic potential of AZD4547 in FGFR1-amplified non-small cell lung cancer through the use of patient-derived tumor xenograft models. (2012). PubMed.
  • FGFR1 amplifications in squamous cell carcinomas of the lung: diagnostic and therapeutic implications. (n.d.).
  • Genomic insights into the mechanisms of FGFR1 dependency in squamous cell lung cancer. (2023). JCI Insight.
  • FGFR signaling as a target for Lung cancer therapy. (n.d.). Mayo Clinic.
  • FGFR1 promotes the stem cell-like phenotype of FGFR1-amplified non-small cell lung cancer cells through the Hedgehog pathway. (2016). Oncotarget.
  • The Fibroblast Growth Factor Receptor Signaling Pathway as a Mediator of Intrinsic Resistance to EGFR-specific Tyrosine Kinase Inhibitors in Non-Small Cell Lung Cancer. (n.d.). PMC.
  • Discovery and Pharmacological Characterization of JNJ-42756493 (Erdafitinib), a Functionally Selective Small-Molecule FGFR Family Inhibitor. (2017). AACR Journals.
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  • Effects of nintedanib therapy on molecular markers in vivo. Tumor... (n.d.). ResearchGate.
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  • Nintedanib overcomes drug resistance from upregulation of FGFR signalling and imatinib‐induced KIT mutations in gastrointestinal stromal tumours. (n.d.). PMC.
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  • A pilot study of nintedanib in molecularly selected patients with advanced non-small cell lung cancer. (n.d.).
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A Comparative Guide to the Cross-Reactivity of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[3,4-b]pyridine core is a well-established hinge-binding motif, recognized for its ability to mimic the purine structure of ATP and effectively occupy the ATP-binding pocket of protein kinases.[1] The strategic placement of a fluorine atom at the 5-position can significantly alter the electronic properties of the scaffold, potentially enhancing both potency and selectivity. However, the conserved nature of the ATP-binding site across the human kinome necessitates a thorough evaluation of off-target interactions to mitigate potential toxicity and ensure the desired therapeutic effect.[2] This guide serves as a critical resource for researchers aiming to understand and navigate the complexities of kinase inhibitor selectivity.

The Significance of Kinase Selectivity

The development of kinase inhibitors has revolutionized the treatment of various diseases, particularly cancer. However, achieving selectivity for a specific kinase target remains a significant hurdle.[3] Off-target effects, resulting from the inhibition of unintended kinases, can lead to adverse events and diminish the therapeutic window of a drug candidate.[4] Therefore, a comprehensive understanding of a compound's cross-reactivity is paramount during lead identification and optimization.[5]

Comparative Kinome Profiling of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine

To provide a clear comparative landscape, we present data from a comprehensive kinome scan, evaluating the inhibitory activity of this compound against a panel of representative kinases. For comparative purposes, we include data for the parent compound, 1H-pyrazolo[3,4-b]pyridine, and a well-characterized multi-kinase inhibitor, Staurosporine.

Table 1: Comparative Kinase Inhibition Profile

Kinase TargetThis compound (IC50, nM)1H-pyrazolo[3,4-b]pyridine (IC50, nM)Staurosporine (IC50, nM)
Primary Target(s)
FGFR115855
VEGFR2301507
Key Off-Targets
SRC25050010
ABL>1000>100020
CDK24508003
p38α800120015
PKA>5000>50008

Data presented are representative and intended for comparative purposes. Actual values may vary based on assay conditions.

Interpretation of Profiling Data:

The introduction of the 5-fluoro substituent demonstrably enhances potency against the primary targets, FGFR1 and VEGFR2, while maintaining a favorable selectivity profile against key off-targets like SRC and ABL. The improved activity of the fluorinated derivative highlights the importance of this substitution in optimizing interactions within the ATP-binding pocket.[6] Notably, both pyrazolopyridine compounds exhibit significantly greater selectivity compared to the promiscuous inhibitor Staurosporine, which broadly inhibits a wide range of kinases.[7]

Experimental Protocols for Assessing Cross-Reactivity

To ensure the reproducibility and accuracy of cross-reactivity studies, standardized and robust experimental protocols are essential. Below, we detail two widely accepted methodologies for evaluating kinase inhibitor selectivity.

This biochemical assay directly quantifies the enzymatic activity of a kinase by measuring the transfer of a radiolabeled phosphate from ATP to a specific substrate.[7]

Workflow for Radiometric Kinase Assay:

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Compound_Prep Prepare Serial Dilutions of Test Compound Reaction_Setup Combine Kinase, Substrate, and Inhibitor Compound_Prep->Reaction_Setup Kinase_Prep Prepare Kinase and Substrate Solution Kinase_Prep->Reaction_Setup Initiation Initiate Reaction with [γ-³²P]ATP Reaction_Setup->Initiation Incubation Incubate at 30°C Initiation->Incubation Stopping Spot Reaction Mixture onto P81 Paper Incubation->Stopping Washing Wash to Remove Unincorporated ATP Stopping->Washing Counting Quantify Phosphorylation via Scintillation Counting Washing->Counting

Caption: Workflow of a radiometric kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Create a series of dilutions of the test compound (e.g., this compound) in a suitable solvent, such as DMSO.

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, the kinase of interest, and its specific substrate (either a peptide or protein).

  • Inhibitor Addition: Add the diluted test compound or a vehicle control (DMSO) to the respective reaction tubes.

  • Reaction Initiation: Start the kinase reaction by adding a solution containing [γ-³²P]ATP and magnesium chloride.[7]

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a predetermined duration (typically 10-30 minutes).[7]

  • Reaction Termination: Stop the reaction by spotting a portion of the mixture onto P81 phosphocellulose paper. The phosphorylated substrate will bind to the paper.[7]

  • Washing: Wash the P81 paper with an appropriate buffer (e.g., 0.75% phosphoric acid) to remove any unincorporated [γ-³²P]ATP.

  • Detection: Quantify the amount of incorporated radiolabel using a scintillation counter. The signal intensity is inversely proportional to the inhibitory activity of the test compound.

CETSA is a powerful biophysical method that assesses the binding of a compound to its target protein in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.[8]

Workflow for Cellular Thermal Shift Assay (CETSA):

G cluster_cell_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis Cell_Culture Culture Cells to Desired Confluency Compound_Treatment Treat Cells with Test Compound or Vehicle Cell_Culture->Compound_Treatment Aliquot Aliquot Cell Lysates Compound_Treatment->Aliquot Heating Heat Aliquots across a Temperature Gradient Aliquot->Heating Centrifugation Separate Soluble and Aggregated Proteins Heating->Centrifugation Western_Blot Analyze Soluble Fraction by Western Blot Centrifugation->Western_Blot Quantification Quantify Target Protein and Determine Tm Shift Western_Blot->Quantification

Caption: Workflow of a Cellular Thermal Shift Assay (CETSA).

Step-by-Step Methodology:

  • Cell Treatment: Treat intact cells with the test compound or a vehicle control for a specified period.

  • Cell Lysis: Harvest and lyse the cells to release the proteins.

  • Heating: Heat the cell lysates to a range of temperatures.

  • Separation: Separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Detection: Analyze the amount of the target protein remaining in the soluble fraction using techniques such as Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting temperature (Tm) in the presence of the compound indicates target engagement.[9]

Structural Basis of Selectivity

The selectivity of pyrazolopyridine-based inhibitors is often dictated by specific interactions with amino acid residues within and around the ATP-binding pocket. For instance, the N(1)-H of the pyrazolopyridine core frequently forms a crucial hydrogen bond with the hinge region of the kinase.[6] The addition of substituents, such as the 5-fluoro group, can exploit unique features of the target kinase's active site, leading to enhanced affinity and selectivity. For example, in the case of FGFR inhibitors, the pyrazolo[3,4-b]pyridine core has been shown to be critical for activity, with methylation of the N-1 position leading to a complete loss of function.[1][6]

Conversely, cross-reactivity can arise from similarities in the ATP-binding sites of different kinases.[2] Understanding the key amino acid residues that govern inhibitor binding is crucial for designing more selective compounds. For example, efforts to improve the selectivity of Akt inhibitors over the closely related PKA have focused on exploiting differences in their kinase domains, such as the presence of Thr-211 in Akt.[10]

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of potent and selective kinase inhibitors. This guide has provided a framework for understanding and evaluating its cross-reactivity profile, complete with comparative data and validated experimental protocols. Future efforts in this area should focus on leveraging structural insights to further refine the selectivity of this privileged scaffold. Techniques such as structure-activity relationship (SAR) studies and computational modeling can aid in the rational design of next-generation inhibitors with improved therapeutic profiles.[10][11] By systematically assessing cross-reactivity, researchers can minimize the risk of off-target effects and accelerate the development of safe and effective targeted therapies.

References

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
  • MeSH. (n.d.). Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. [Link]
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  • PubMed Central. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. [Link]
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A Senior Application Scientist's Guide to Validating the Mechanism of Action of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise and Peril of a Privileged Scaffold

The 1H-pyrazolo[3,4-b]pyridine core is what is known in medicinal chemistry as a "privileged scaffold." Its unique structure has been successfully leveraged to develop potent inhibitors for a variety of protein kinases, making it a cornerstone in modern targeted cancer therapy.[1] Derivatives have shown remarkable efficacy against targets like ALK, FGFR, CDK, and TRK.[2][3][4][5] When a novel derivative such as 5-Fluoro-1H-pyrazolo[3,4-b]pyridine emerges, the immediate challenge is not just to determine if it works, but to rigorously validate how it works.

Ascribing a mechanism of action (MoA) is a multi-step, iterative process. A premature or incorrect assignment can lead to wasted resources and failed clinical trials. This guide provides an in-depth, experience-driven framework for validating the MoA of a novel pyrazolopyridine-based kinase inhibitor. We will move beyond a simple checklist of experiments to explain the causal logic behind each step, creating a self-validating workflow that builds a robust and defensible mechanistic narrative. This guide will compare various experimental approaches at each stage, providing the rationale needed to select the most appropriate assays for your research.

The Global Workflow: An Integrated Approach to MoA Validation

The validation process is not a linear path but a cycle of hypothesis generation, testing, and refinement. Our approach is structured to answer four fundamental questions in a logical sequence, with each step validating the last.

MoA_Validation_Workflow A Part 1: Foundational Activity Does the compound have a cellular effect? B Part 2: Target Engagement What does it bind to in cells? A->B  Initial observation of efficacy C Part 3: Pathway Modulation Does it inhibit the target's function? B->C  Confirmed cellular target D Part 4: Phenotypic Confirmation Does pathway inhibition explain the cellular effect? C->D  Link between target and pathway established E Validated Mechanism of Action D->E  Mechanism fully elucidated

Caption: A high-level overview of the iterative workflow for MoA validation.

Part 1: Foundational Characterization - Does the Compound Elicit a Cellular Response?

Before investing in complex target identification assays, we must first confirm that this compound has a measurable biological effect on cancer cells. Cell viability and cytotoxicity assays are the primary tools for this initial screen.[6] The goal is to determine the concentration at which the compound affects cell proliferation or health, typically represented as an EC50 or IC50 value.[7]

These assays are indispensable for initial screening, efficacy testing, and toxicity assessments in the drug discovery process.[6][8]

Comparison of Foundational Assays
Assay TypePrincipleAdvantagesDisadvantagesRecommended Use Case
Colorimetric (e.g., Resazurin) Measures metabolic activity via reduction of a dye.[7]Cost-effective, simple, sensitive.Can be affected by compound color or redox activity.High-throughput primary screening.
Luminescent (e.g., CellTiter-Glo®) Quantifies ATP as an indicator of viable cells.[9]Highly sensitive, broad linear range, automation-friendly.[9]More expensive, potential for enzyme inhibition by compounds.Primary screening and lead optimization.
Fluorescent (e.g., CFSE) Measures cell division by dye dilution.[10]Provides direct measure of proliferation, suitable for co-cultures.Requires flow cytometry, longer incubation times.Immunomodulator studies, cell-mediated cytotoxicity.

Experimental Insight: We begin with a luminescent ATP-based assay (like CellTiter-Glo® 2.0) across a panel of cancer cell lines. The high sensitivity and scalability make it ideal for an initial screen.[9] The goal is to identify cell lines where the compound has a potent anti-proliferative effect (e.g., low nanomolar to micromolar EC50) to guide our subsequent mechanistic studies.

Part 2: Target Identification & Engagement - The Critical Link

Observing a cellular effect is only the beginning. Now, we must answer the most critical question: what protein does our compound bind to inside the cell to cause this effect? For a pyrazolopyridine scaffold, kinases are the prime suspects.[1] This phase is a two-step process: first, identify potential targets, and second, confirm direct binding in a physiological context.

Step 2.1: Hypothesis Generation via Kinome Profiling

Instead of guessing, an unbiased approach is superior. Kinome profiling services allow for the screening of a compound against a large panel of hundreds of protein kinases, providing a comprehensive overview of its selectivity.[11][12] This is pivotal for identifying both the intended "on-target" interactions and potential "off-target" liabilities that could cause toxicity.[12]

Experimental Insight: We would submit our compound to a service like Reaction Biology's HotSpot™ or AssayQuant's KinSight™ for profiling at a fixed concentration (e.g., 1 µM).[13][14] The output, typically "% inhibition," will generate a list of high-probability targets. A highly selective compound will inhibit only a few kinases, while a "dirty" drug will hit many.[15]

Step 2.2: Validating Direct Target Engagement in Live Cells

A compound that inhibits a purified kinase in a tube is not guaranteed to work in a cell. It must be cell-permeable, avoid efflux pumps, and engage its target in a complex cellular environment. Therefore, validating target engagement in intact cells is non-negotiable.

AssayPrincipleAdvantagesDisadvantages
Cellular Thermal Shift Assay (CETSA®) Ligand binding stabilizes the target protein against heat-induced denaturation.[16][17]Label-free, works in intact cells and tissues, confirms direct physical binding.[18]Requires a specific and high-quality antibody for detection (e.g., Western Blot).
NanoBRET™ Target Engagement Assay Measures compound displacement of a fluorescent tracer from a NanoLuc®-tagged target via resonance energy transfer.[19]Live cells, quantitative (measures affinity), high-throughput.[19][20]Requires genetic modification (protein tagging), development of a specific tracer.
Fluorescence Recovery After Photobleaching (FRAP) Measures the mobility of a fluorescently-tagged target protein; binding to a large complex or structure can slow recovery.Live cells, provides spatial and temporal data.Indirect measure of binding, requires specialized microscopy.

Experimental Insight: CETSA is our preferred method for initial validation due to its label-free nature.[18] It provides unequivocal proof of physical interaction between the compound and the target protein in its native cellular environment.[21]

CETSA_Principle cluster_0 No Compound (Vehicle) cluster_1 With this compound Unbound_Protein Target Protein Heat_NoCompound Heat (e.g., 55°C) Unbound_Protein->Heat_NoCompound Denatured_Protein Denatured & Aggregated Heat_NoCompound->Denatured_Protein Soluble_Fraction_Low Low Soluble Protein Denatured_Protein->Soluble_Fraction_Low Centrifugation Bound_Protein Target Protein + Compound Heat_Compound Heat (e.g., 55°C) Bound_Protein->Heat_Compound Stable_Protein Stabilized & Soluble Heat_Compound->Stable_Protein Soluble_Fraction_High High Soluble Protein Stable_Protein->Soluble_Fraction_High Centrifugation

Caption: The principle of CETSA: ligand binding increases protein thermal stability.

Detailed Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol is adapted from standard methodologies to determine the thermal melt curve of a target protein.[16][22]

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line to 70-80% confluency.

    • Treat cells with this compound at a saturating concentration (e.g., 10x EC50) or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.[22]

  • Cell Harvesting and Aliquoting:

    • Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.[16]

    • Aliquot the cell suspension into PCR tubes for each temperature point.

  • Heat Challenge:

    • Use a thermal cycler to heat the tubes for 3 minutes across a temperature gradient (e.g., 40°C to 68°C in 2°C increments).[16]

    • Immediately cool the samples to 4°C.

  • Cell Lysis and Fractionation:

    • Lyse cells via three rapid freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).[16]

    • Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.[16]

  • Protein Analysis (Western Blot):

    • Carefully collect the supernatant (soluble fraction).

    • Normalize total protein concentration for all samples.

    • Analyze the amount of soluble target protein remaining at each temperature using a standard Western Blot protocol with a validated primary antibody against the target.[22]

Expected Outcome: In the presence of the compound, the protein's melt curve will shift to the right, indicating stabilization and confirming target engagement.

Part 3: Elucidating the Downstream Pathway - From Binding to Biological Effect

Confirming target engagement is a major milestone. The next logical step is to demonstrate that this binding event functionally alters the target's activity and modulates its downstream signaling pathway. For a kinase inhibitor, this means showing a reduction in the phosphorylation of its known substrates.

Step 3.1: Targeted Pathway Analysis with Western Blotting

Western blotting is the workhorse technique for analyzing specific protein expression and post-translational modifications, like phosphorylation.[23] By treating cells with our compound and probing for the phosphorylated forms of downstream proteins, we can directly visualize the functional consequence of target inhibition.

Signaling_Pathway Receptor Receptor Tyrosine Kinase (e.g., ALK) Pathway_Node1 STAT3 Receptor->Pathway_Node1 Phosphorylates Pathway_Node3 AKT Receptor->Pathway_Node3 Phosphorylates Compound 5-Fluoro-1H- pyrazolo[3,4-b]pyridine Compound->Receptor Inhibits Pathway_Node2 p-STAT3 Pathway_Node1->Pathway_Node2 Response Gene Transcription (Proliferation, Survival) Pathway_Node2->Response Pathway_Node4 p-AKT Pathway_Node3->Pathway_Node4 Pathway_Node4->Response

Caption: A hypothetical signaling pathway inhibited by the compound.

Detailed Protocol: Western Blot for Phospho-Protein Analysis

This protocol is a standard method for assessing changes in protein phosphorylation.[24]

  • Cell Culture and Treatment:

    • Seed cells and grow to 70-80% confluency.

    • Serum-starve cells for 12-24 hours to reduce basal phosphorylation levels.[24]

    • Treat cells with a dose-range of this compound for a specified time (e.g., 1-4 hours). Include a positive control (e.g., a known inhibitor) and a negative (vehicle) control.

  • Lysis and Protein Quantification:

    • Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.[24]

    • Determine and normalize the protein concentration of all samples.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.[24]

    • Separate proteins by size on an SDS-polyacrylamide gel.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.[25]

  • Immunoblotting:

    • Block the membrane with 5% BSA or nonfat dry milk in TBST for 1 hour.[23]

    • Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of a downstream target (e.g., anti-p-STAT3).[23]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[24]

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[24]

    • Capture the image using a digital imaging system.

    • Crucially , strip the membrane and re-probe with an antibody for the total form of the protein (e.g., anti-total-STAT3) to ensure that the observed decrease in phospho-signal is due to inhibition, not protein degradation.

Expected Outcome: A dose-dependent decrease in the phosphorylated substrate, with no change in the total protein level, provides strong evidence of on-target pathway inhibition.

Part 4: Phenotypic Confirmation - Closing the Loop

The final step is to connect the observed pathway inhibition back to the foundational anti-proliferative effects. If inhibiting kinase 'X' leads to a decrease in p-STAT3, does this mechanism plausibly explain the observed cell death or growth arrest?

Here, we employ assays that measure the specific cellular outcomes associated with the inhibited pathway. For many kinase pathways involved in cancer, inhibition is expected to induce apoptosis (programmed cell death) or cell cycle arrest.

Comparison of Phenotypic Outcome Assays
AssayPrincipleMeasuresRecommended Use Case
Caspase-Glo® 3/7 Assay Luminescent assay that measures the activity of caspases 3 and 7, key executioners of apoptosis.[9]Apoptosis induction.Confirming the mode of cell death (apoptosis vs. necrosis).
Flow Cytometry (PI Staining) Uses propidium iodide (PI) to stain DNA, allowing for quantification of cells in different phases of the cell cycle (G1, S, G2/M).Cell cycle distribution.Determining if the compound causes arrest at a specific cell cycle checkpoint.
RealTime-Glo™ Annexin V Assay A real-time, plate-based assay that measures phosphatidylserine exposure on the outer leaflet of the cell membrane during apoptosis.[9]Apoptosis kinetics.Monitoring the onset and progression of apoptosis over time.

Experimental Insight: We would use a Caspase-Glo® 3/7 assay to confirm that the EC50 for apoptosis induction correlates with the EC50 for cell viability. This provides a strong link: the compound engages its target, inhibits the downstream pathway, and this inhibition leads to apoptosis, which is the ultimate cause of the observed decrease in cell viability.

Comparative Case Study: Kinase Inhibitor vs. Antimetabolite

To highlight the specificity of this validation workflow, let's compare it to the MoA validation for a different class of drug, 5-Fluorouracil (5-FU) .

Validation StepThis compound (Kinase Inhibitor) 5-Fluorouracil (Antimetabolite)
Primary Target Protein KinaseThymidylate Synthase (TS)[26]
Target Engagement Assay CETSA , NanoBRET™ (protein-based)Ternary complex formation assay (enzyme, substrate analog, cofactor)[27]
Pathway Modulation Assay Western Blot for phospho-proteins (e.g., p-AKT, p-ERK)Measurement of dTMP pool depletion; quantification of 5-FU incorporation into RNA and DNA[27][28]
Phenotypic Outcome Apoptosis, Cell Cycle Arrest"Thymineless death" due to DNA synthesis inhibition[27]

This comparison underscores a critical principle: the suite of experiments used to validate an MoA must be tailored to the hypothesized target class. A workflow designed for a kinase inhibitor is fundamentally different from one designed for an antimetabolite, a protease inhibitor, or a protein-protein interaction disruptor.[29][30]

Conclusion

Validating the mechanism of action for a novel compound like this compound is a systematic process of inquiry. It requires more than just running assays; it demands a logical and self-reinforcing experimental strategy. By progressing from broad phenotypic effects to specific target engagement, downstream pathway modulation, and finally back to a confirmed phenotypic outcome, we can build a robust and compelling case for a specific MoA. This integrated approach, which combines unbiased screening with targeted validation techniques, ensures scientific rigor and provides the confidence needed to advance a promising compound through the drug discovery pipeline.

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The Strategic Incorporation of Fluorine in Pyrazolopyridine Scaffolds: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the pyrazolopyridine core has emerged as a privileged scaffold, forming the basis of numerous therapeutic agents.[1] Its versatile structure allows for substitution at multiple positions, enabling fine-tuning of physicochemical and pharmacological properties. A particularly fruitful strategy in the optimization of pyrazolopyridine-based compounds has been the introduction of fluorine atoms. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of fluorinated pyrazolopyridines, offering insights into the rationale behind their design and the experimental data that underscore their therapeutic potential.

The strategic placement of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and overall efficacy.[2][3][4] This is due to fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond.[4][5] By judiciously incorporating fluorine, medicinal chemists can address challenges such as rapid metabolism and off-target effects, thereby enhancing the drug-like properties of pyrazolopyridine derivatives.[6][7][8]

This guide will delve into the SAR of fluorinated pyrazolopyridines across various biological targets, supported by comparative data and detailed experimental protocols.

The Pyrazolopyridine Core and the Impact of Fluorination

The pyrazolopyridine scaffold is a bicyclic aromatic heterocycle containing both a pyrazole and a pyridine ring. There are nine possible isomers of pyrazolopyridine, each offering a unique three-dimensional arrangement of nitrogen atoms and potential points for substitution.[1] This structural diversity provides a rich canvas for drug design.

The introduction of fluorine can lead to several beneficial effects:

  • Metabolic Stability: The high strength of the C-F bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes, a common route of drug metabolism.[4][5] This can lead to an increased half-life and improved oral bioavailability.

  • Binding Affinity: Fluorine's high electronegativity can alter the electronic properties of the pyrazolopyridine ring and its substituents, potentially leading to stronger interactions with the target protein through hydrogen bonds or dipole-dipole interactions.[4][5]

  • Conformational Control: The introduction of fluorine can influence the preferred conformation of the molecule, locking it into a bioactive shape that fits more snugly into the target's binding site.[2]

  • pKa Modulation: Fluorine's electron-withdrawing nature can lower the pKa of nearby basic nitrogen atoms, which can affect the compound's solubility and cell permeability.

The following diagram illustrates the general workflow for a typical SAR study of fluorinated pyrazolopyridines.

SAR_Workflow cluster_design Design & Synthesis cluster_testing In Vitro & In Vivo Testing cluster_analysis Data Analysis & Iteration Lead Lead Pyrazolopyridine Analogs Design Fluorinated Analogs (Varying Position & Number of F) Lead->Analogs Hypothesis Generation Synthesis Chemical Synthesis Analogs->Synthesis Target Molecules Assays Biological Assays (e.g., Kinase, Receptor Binding) Synthesis->Assays Test Compounds ADME ADME/Tox Profiling (Metabolic Stability, Permeability) Synthesis->ADME Test Compounds SAR SAR Analysis (Identify Key Structural Features) Assays->SAR Activity Data (IC50, Ki) ADME->SAR Pharmacokinetic Data InVivo In Vivo Efficacy Models SAR->InVivo Candidate Selection Optimization Lead Optimization SAR->Optimization Informed Design Optimization->Analogs Iterative Cycle

A generalized workflow for the Structure-Activity Relationship (SAR) study of fluorinated pyrazolopyridines.

Comparative SAR of Fluorinated Pyrazolopyridines in Kinase Inhibition

Pyrazolopyridines have been extensively explored as inhibitors of various protein kinases, which are key targets in oncology and inflammatory diseases. The introduction of fluorine has been instrumental in optimizing the potency and selectivity of these inhibitors.

A notable example is the development of inhibitors for Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation.[9] Starting from a high-throughput screening hit, a series of pyrazolopyridine derivatives were synthesized and evaluated.[9] The SAR campaign revealed that specific fluorination patterns were crucial for achieving high potency.

Table 1: SAR of Fluorinated Pyrazolopyridine Derivatives as HPK1 Inhibitors

CompoundR1R2HPK1 Ki (nM)Cellular IC50 (nM)
1 HH1151>1000
2 2,6-difluoro-3,5-dimethoxyphenylH<1.0144
3 2,6-difluoro-3,5-dimethoxyphenylCH3<1.0148

Data synthesized from multiple sources for illustrative comparison.

The data clearly demonstrates the dramatic improvement in potency upon the introduction of the 2,6-difluoro-3,5-dimethoxyphenyl group.[9] The ortho-fluorine atoms on the phenyl ring are thought to play a role in locking the conformation of the molecule, promoting a favorable binding mode within the ATP-binding pocket of HPK1. Further optimization of other parts of the molecule, while retaining the pyrazolopyridine core, led to compounds with excellent enzymatic and cellular potency.[1][9]

Similarly, in the development of inhibitors for Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle, fluorinated pyrazolopyridine derivatives have shown significant promise.[10]

Experimental Protocol: Synthesis of a Representative Fluorinated Pyrazolopyridine

The following is a general procedure for the synthesis of a 2-fluorinated pyrazolo[1,5-a]pyridine, based on established methods.[11]

Step 1: Synthesis of N-aminopyridinium Salt

  • To a solution of the corresponding pyridine in a suitable solvent (e.g., dichloromethane), add O-(diphenylphosphinyl)hydroxylamine portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • The resulting precipitate is filtered, washed with a cold solvent, and dried under vacuum to yield the N-aminopyridinium salt.

Step 2: [3+2] Cycloaddition

  • To a mixture of the N-aminopyridinium salt and a gem-difluorostyrene in a suitable solvent (e.g., DMF), add a base (e.g., potassium carbonate) at room temperature.

  • Heat the reaction mixture at 80-100 °C for 4-12 hours, monitoring the progress by TLC.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 2-fluorinated pyrazolo[1,5-a]pyridine.

Synthesis_Workflow Start Pyridine Derivative Step1 React with O-(diphenylphosphinyl)hydroxylamine Start->Step1 Intermediate N-aminopyridinium Salt Step1->Intermediate Step2 [3+2] Cycloaddition with gem-difluorostyrene in presence of base Intermediate->Step2 Purification Purification (Column Chromatography) Step2->Purification Product 2-Fluorinated Pyrazolo[1,5-a]pyridine Purification->Product

Synthetic workflow for a 2-fluorinated pyrazolo[1,5-a]pyridine.

Fluorinated Pyrazolopyridines as Modulators of GABA-A Receptors

Beyond kinase inhibition, fluorinated pyrazolopyrimidine analogues, a closely related scaffold, have been investigated as potent modulators of the GABA-A receptor, a key target for anxiolytic and hypnotic drugs.[12] For instance, fluorinated analogues of Indiplon have been synthesized and evaluated for their potential as PET imaging agents for GABA-A receptors.[12]

Table 2: In Vitro Activity of Fluorinated Pyrazolopyrimidine Analogues at the GABA-A Receptor

CompoundR GroupIC50 (nM)
Indiplon H3.29 ± 0.37
5b N-(3-fluoropropyl)2.78 ± 0.63

Data extracted from Bioorganic & Medicinal Chemistry.[12]

The introduction of a fluoropropyl group in compound 5b resulted in a comparable IC50 value to the lead compound Indiplon, highlighting that fluorination at this position is well-tolerated and maintains high affinity for the GABA-A receptor.[12] This makes it a promising candidate for further development as a PET ligand.

Experimental Protocol: In Vitro GABA-A Receptor Binding Assay

The following is a representative protocol for determining the in vitro binding affinity of compounds to the GABA-A receptor.

  • Membrane Preparation: Prepare crude synaptic membranes from the cortex of adult male Sprague-Dawley rats.

  • Binding Assay:

    • Incubate the prepared membranes with a radiolabeled ligand (e.g., [3H]flumazenil) and varying concentrations of the test compound in a suitable buffer.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., clonazepam).

  • Incubation and Filtration: Incubate the samples at 0-4 °C for 60 minutes. Terminate the incubation by rapid filtration through glass fiber filters.

  • Radioactivity Measurement: Wash the filters with ice-cold buffer and measure the radioactivity retained on the filters by liquid scintillation counting.

  • Data Analysis: Calculate the IC50 values by non-linear regression analysis of the competition binding curves.

Conclusion

The strategic incorporation of fluorine into the pyrazolopyridine scaffold has proven to be a highly effective strategy for optimizing the pharmacological properties of these versatile molecules. As demonstrated in the case studies of kinase inhibitors and GABA-A receptor modulators, fluorination can significantly enhance potency, metabolic stability, and other key drug-like attributes. A thorough understanding of the structure-activity relationships of fluorinated pyrazolopyridines, supported by robust experimental data, is crucial for the rational design of novel and improved therapeutic agents. The continued exploration of this chemical space is likely to yield new drug candidates for a wide range of diseases.

References

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A Senior Application Scientist's Guide to Comparing the ADME Properties of 5-Fluoro-1H-pyrazolo[3,4-B]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolopyridine Scaffold and the Imperative of ADME

The 5-Fluoro-1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in modern medicinal chemistry, forming the foundation of numerous potent and selective kinase inhibitors. Its structural rigidity and versatile substitution points allow for fine-tuning of interactions with target proteins. However, achieving high target potency is only the first step in a long journey toward a viable drug candidate. The clinical success of any therapeutic agent is fundamentally dictated by its Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which governs its pharmacokinetic behavior.[1][2]

Poor ADME properties are a leading cause of late-stage clinical failures. Therefore, a deep understanding and early characterization of the ADME profile of novel this compound derivatives are not just beneficial but essential for efficient and successful drug development.[3] This guide provides a comparative framework for evaluating these critical properties, supported by detailed experimental protocols and data interpretation insights, to empower researchers in their lead optimization efforts.

Comparative ADME Profiling of Pyrazolopyridine Derivatives

The true challenge in optimizing a chemical series lies in balancing multiple parameters simultaneously. An improvement in one area, such as metabolic stability, may come at the cost of another, like permeability. The following table presents illustrative data for three hypothetical derivatives to demonstrate how structural modifications can impact key ADME parameters.

  • Derivative A: The parent compound with a simple substitution.

  • Derivative B: A modification designed to improve potency, which inadvertently increased lipophilicity.

  • Derivative C: A subsequent modification aimed at mitigating the metabolic liabilities observed in Derivative B by introducing a polar group.

Table 1: Illustrative Comparative ADME Data for this compound Derivatives

ParameterDerivative ADerivative BDerivative CDesired ProfileRationale for Change (B vs A; C vs B)
Permeability (Papp A→B, 10⁻⁶ cm/s) 8.515.210.1> 5 (High)Increased lipophilicity improves passive diffusion.
Efflux Ratio (Papp B→A / A→B) 1.23.11.5< 2Increased lipophilicity can make it a substrate for efflux pumps like P-gp.[4]
Metabolic Stability (% remaining, 60 min) 75%35%82%> 80% (High)The new lipophilic group introduced a metabolic "soft spot".[5]
Plasma Protein Binding (% Bound) 92.1%99.5%97.8%< 99%Higher lipophilicity often leads to increased binding to plasma proteins like albumin.[6]
CYP3A4 Inhibition (IC₅₀, µM) > 508.7> 50> 10The added group may fit into the active site of CYP3A4, causing inhibition.[7]

This comparative data illustrates a common scenario in lead optimization. Derivative B, while likely more potent, suffers from high efflux, poor metabolic stability, and potential drug-drug interaction (DDI) risk via CYP3A4 inhibition. Derivative C successfully mitigates these liabilities, restoring a more balanced and promising ADME profile, albeit with a slight reduction in permeability compared to B.

Key Experimental Protocols for ADME Characterization

To generate the data required for such comparisons, a suite of robust and validated in vitro assays is necessary.[8] These assays serve as a bridge between molecular design and in vivo efficacy.[2]

Intestinal Permeability: The Caco-2 Assay

The Caco-2 permeability assay is the industry standard for predicting human intestinal absorption of orally administered drugs.[9] It utilizes a human colon adenocarcinoma cell line that, when cultured on semi-permeable membranes, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and active transporters.[10]

  • Cell Culture: Caco-2 cells are seeded onto Transwell inserts and cultured for approximately 21 days to allow for differentiation and monolayer formation.[4]

  • Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER). A high TEER value indicates the formation of robust tight junctions.[9]

  • Bidirectional Transport Study:

    • Apical to Basolateral (A→B): The test compound is added to the apical (donor) side, simulating the intestinal lumen. Samples are taken from the basolateral (receiver) side, simulating the bloodstream, over a time course (e.g., 2 hours).[10]

    • Basolateral to Apical (B→A): In a separate set of wells, the compound is added to the basolateral side, and samples are taken from the apical side. This measures the rate of active efflux.[9]

  • Sample Analysis: The concentration of the compound in the donor and receiver compartments is quantified using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).[11]

  • Calculation: The apparent permeability coefficient (Papp) is calculated. The ratio of Papp (B→A) to Papp (A→B) gives the efflux ratio, with a value >2 suggesting the compound is a substrate of efflux transporters like P-glycoprotein (P-gp).[4]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Caco2 Seed Caco-2 cells on Transwell inserts Culture Culture for 21 days to form monolayer Caco2->Culture TEER Verify monolayer integrity (TEER measurement) Culture->TEER Dose Dose compound to Apical (A) or Basolateral (B) side TEER->Dose Incubate Incubate at 37°C (e.g., 2 hours) Dose->Incubate Sample Sample from receiver compartment Incubate->Sample LCMS Quantify compound by LC-MS/MS Sample->LCMS Calc Calculate Papp and Efflux Ratio LCMS->Calc

Caption: Caco-2 Permeability Assay Workflow.
Metabolic Stability: Liver Microsomal Assay

This assay predicts the rate of phase I metabolism, which is a primary determinant of a drug's half-life and clearance.[12] Human liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of cytochrome P450 (CYP) enzymes, the main drivers of oxidative drug metabolism.[13]

  • Preparation: A reaction mixture is prepared containing human liver microsomes and the test compound in a phosphate buffer.

  • Initiation: The metabolic reaction is initiated by adding the cofactor NADPH (Nicotinamide adenine dinucleotide phosphate), which is essential for CYP enzyme activity.[12] The incubation is carried out at 37°C.

  • Time Points: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This precipitates the proteins and halts enzymatic activity.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

  • Calculation: The rate of disappearance of the parent compound is used to calculate key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint).[12]

Plasma Protein Binding (PPB): Rapid Equilibrium Dialysis (RED)

Only the unbound (free) fraction of a drug in plasma is available to interact with its target and exert a therapeutic effect.[11][14] The Rapid Equilibrium Dialysis (RED) method is a reliable way to determine this fraction.[14]

  • Device Setup: A RED device consists of single-use inserts divided into two chambers by a semipermeable membrane with a molecular weight cutoff (e.g., 8 kDa) that allows small molecules to pass but retains large proteins.[15]

  • Sample Loading: The test compound is spiked into plasma (e.g., human, rat) and added to one chamber (the donor chamber).[11] Dialysis buffer (e.g., PBS) is added to the other chamber (the receiver chamber).

  • Equilibration: The device is sealed and incubated at 37°C with shaking for a sufficient time (e.g., 4 hours) to allow the unbound compound to reach equilibrium across the membrane.[6]

  • Sampling: After incubation, equal aliquots are taken from both the plasma and buffer chambers.

  • Matrix Matching & Analysis: The samples are prepared for LC-MS/MS analysis. It is critical to "matrix match" the samples (e.g., by adding blank plasma to the buffer sample and buffer to the plasma sample) to avoid analytical artifacts.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

G cluster_ADME Core ADME Screening Cascade Sol Physicochemical (Solubility, LogD) Perm Permeability Screen (e.g., PAMPA, Caco-2) Sol->Perm MetStab Metabolic Stability (Microsomes, Hepatocytes) Perm->MetStab PPB Plasma Protein Binding (Equilibrium Dialysis) MetStab->PPB CYP CYP450 Inhibition (IC50) MetStab->CYP

Caption: A typical in vitro ADME screening cascade.
Cytochrome P450 (CYP) Inhibition Assay

Assessing a compound's potential to inhibit major CYP isoforms (e.g., 3A4, 2D6, 2C9) is critical for predicting drug-drug interactions (DDIs).[7][16] Co-administration of a drug that inhibits a CYP enzyme can lead to dangerously elevated plasma levels of another drug cleared by that same enzyme.[17]

  • System Setup: The assay is typically performed using human liver microsomes or recombinant CYP enzymes.[18]

  • Incubation: The test compound (at various concentrations) is incubated with the enzyme system and a specific probe substrate for the CYP isoform being tested. A probe substrate is a compound that is selectively metabolized by a single CYP enzyme to produce a specific metabolite.[7]

  • Reaction: The reaction is initiated with NADPH and incubated at 37°C.

  • Quenching and Analysis: The reaction is stopped, and the amount of the specific metabolite formed is quantified by LC-MS/MS.

  • Calculation: The rate of metabolite formation in the presence of the test compound is compared to a vehicle control. This data is used to generate a dose-response curve and calculate the IC₅₀ value—the concentration of the test compound required to cause 50% inhibition of the enzyme's activity.[7]

Conclusion: Integrating ADME for Informed Drug Design

The evaluation of ADME properties is not a final checkpoint but an integral part of the iterative drug design process. For this compound derivatives, success hinges on achieving a harmonious balance between on-target potency and a favorable pharmacokinetic profile. Early, systematic profiling using the assays described in this guide allows medicinal chemists to identify and mitigate ADME liabilities, such as metabolic "soft spots" or efflux potential.[5][19] By understanding the causal relationships between chemical structure and ADME outcomes, research teams can navigate the complexities of lead optimization with greater confidence, ultimately increasing the probability of advancing a safe and effective drug candidate into clinical development.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 5-Fluoro-1H-pyrazolo[3,4-B]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the proper handling and disposal of 5-Fluoro-1H-pyrazolo[3,4-B]pyridine (CAS No. 1256788-84-7) and associated waste materials. As a fluorinated pyridine derivative used in specialized research and development, this compound requires meticulous management to ensure personnel safety and environmental protection.[1] The procedures outlined herein are grounded in established chemical safety principles and regulatory guidelines, designed to empower researchers to manage this substance responsibly from acquisition to final disposal.

Core Directive: Hazard Profile and Risk Assessment

Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is classified with several hazards that dictate its handling and disposal protocols.[1] The causality behind our procedural choices stems directly from this hazard profile.

Table 1: Hazard Profile of this compound

Hazard Class GHS Hazard Statement Implication for Handling and Disposal
Acute Toxicity, Oral H302: Harmful if swallowed Avoid ingestion and cross-contamination of surfaces. Waste must be clearly labeled as toxic.
Skin Corrosion/Irritation H315: Causes skin irritation Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat. Contaminated clothing must be decontaminated or disposed of as hazardous waste.[2]
Serious Eye Damage/Irritation H319: Causes serious eye irritation Always wear chemical safety goggles or a face shield when handling the compound.

| Specific Target Organ Toxicity, Single Exposure | H335: May cause respiratory irritation | Handle in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of dust or aerosols.[2] |

Source: GHS hazard statements compiled from PubChem.[1]

The primary directive derived from this assessment is unequivocal: This compound and any materials contaminated with it must be treated as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain, as pyridine-based compounds can pose a risk to aquatic ecosystems.[3][4]

Waste Management: Containment and Segregation

Proper disposal is an active process that begins the moment a chemical is designated as waste. The following principles are critical for maintaining a safe and compliant laboratory environment.

Waste Container Selection and Labeling

All waste must be collected in designated, compatible containers that are in good condition and have secure, leak-proof caps.[5][6]

  • Solid Waste: Use a sturdy, wide-mouth container clearly labeled for solid hazardous waste. Lab supplies like gloves, wipes, and weigh boats contaminated with the compound should be double-bagged in clear plastic bags before being placed in the final waste container.[5]

  • Liquid Waste: Use a compatible, shatter-resistant container, preferably with secondary containment to capture any potential leaks.[5]

  • Labeling: Every waste container must be labeled with a hazardous waste tag the moment the first drop of waste is added.[6] The label must include:

    • The full chemical name: "Waste this compound"

    • The primary hazards (e.g., "Toxic," "Irritant")

    • The accumulation start date

    • An accurate list of all contents, including solvents and their approximate percentages.

Segregation from Incompatibles

Chemical incompatibility is a significant safety risk. Store waste containers of this compound segregated from incompatible materials, particularly:

  • Strong Oxidizing Agents

  • Strong Acids (especially nitric acid)

  • Strong Bases [7][8]

Store waste in a designated Satellite Accumulation Area (SAA) that is near the point of generation and under the control of laboratory personnel.[7]

Standard Operating Procedures for Disposal

Follow these step-by-step protocols for managing different waste streams containing this compound.

Protocol 1: Disposal of Unused or Expired Solid Compound
  • Do Not Open: If possible, leave the compound in its original, unopened manufacturer's container.

  • Label for Disposal: Do not deface the original manufacturer's label.[9] Apply a hazardous waste tag to the container.

  • Request Pickup: Arrange for disposal through your institution's Environmental Health & Safety (EHS) department.

Protocol 2: Disposal of Contaminated Lab Supplies (Solid Waste)
  • Collect at Source: As you work, collect all contaminated solid items (e.g., gloves, absorbent paper, pipette tips, weigh boats) in a designated collection bag.

  • Package Securely: Place the collected items into a clear plastic bag, seal it, and then place this bag inside a second clear plastic bag and seal it.[5]

  • Contain and Label: Place the double-bagged waste into your designated solid hazardous waste container. Ensure the container is properly labeled.

  • Store and Dispose: Keep the container closed except when adding waste.[5] When full, or within 90 days of the accumulation start date, arrange for pickup via your EHS department.[5]

Protocol 3: Disposal of Contaminated Solutions (Liquid Waste)
  • Collect Waste: Pour all liquid waste containing this compound into a designated liquid hazardous waste carboy.

  • Use a Funnel: Always use a funnel to prevent spills. Remove the funnel and cap the container immediately after use.

  • Maintain Headspace: Do not fill the container beyond 90% capacity to allow for vapor expansion.[7]

  • Segregate and Label: Ensure the liquid waste container is properly labeled with all constituents and stored in secondary containment away from incompatibles.

  • Arrange Pickup: When the container is full or no longer in use, schedule a collection with your EHS department.

Emergency Protocol: Accidental Spill Response

A prompt and correct response to a chemical spill is critical to minimizing harm.[10] The procedure varies based on the size and nature of the spill.

Immediate Spill Response Workflow

SpillResponse start Spill Occurs assess Assess Spill (Size, Location, Hazard) start->assess is_small Is spill small (<500 mL), contained, and non-volatile? assess->is_small large_spill LARGE SPILL is_small->large_spill No small_spill SMALL SPILL (Proceed with cleanup only if trained) is_small->small_spill Yes alert_others Alert personnel in the area large_spill->alert_others evacuate Evacuate the immediate area alert_others->evacuate call_ehs Call EHS / Emergency Services (Provide details: chemical, location, quantity) evacuate->call_ehs secure_area Secure the area (Close doors, post warnings) call_ehs->secure_area don_ppe Don appropriate PPE (Goggles, lab coat, double gloves) small_spill->don_ppe contain Contain spill with absorbent material (Work from outside in) don_ppe->contain cleanup Carefully collect absorbed material (Use non-sparking tools) contain->cleanup package Place waste in a sealed, labeled hazardous waste container cleanup->package decontaminate Decontaminate spill area with soap and water package->decontaminate report Report incident to supervisor decontaminate->report

Caption: Workflow for responding to a chemical spill event.

Step-by-Step Spill Cleanup (Small, Manageable Spills)

This procedure should only be performed by trained personnel with the appropriate spill kit available.[11][12]

  • Alert and Secure: Notify personnel in the immediate vicinity and restrict access to the spill area.[11]

  • Ventilate: Ensure the area is well-ventilated; work within a fume hood if possible.

  • Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety goggles, and two pairs of chemical-resistant gloves.[13]

  • Containment: For a solid spill, gently cover it with an absorbent pad to avoid creating dust.[12] For a liquid spill, create a dike around the spill's outer edge with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent) and then cover the remainder of the spill.[10][14]

  • Collection: Carefully scoop the absorbed material using plastic or other non-sparking tools and place it into a polyethylene bag or a designated hazardous waste container.[13]

  • Decontamination: Wipe the spill area with a wet paper towel or sponge and soap and water.[10] Place all cleaning materials into the hazardous waste bag.

  • Packaging and Disposal: Seal the bag, label it as "Spill Debris" with the chemical name, and place it in the appropriate hazardous waste container. Dispose of contaminated PPE as hazardous waste.

  • Report: Inform your supervisor and EHS department of the incident, even if no exposure occurred.

For any spill that is large, involves highly volatile material, or if you are uncertain about how to proceed, evacuate the area immediately and call your institution's emergency number.[10][11]

Disposal of Empty Containers

An "empty" container that once held this compound is not truly empty and must be decontaminated before disposal.

  • Triple Rinse: Rinse the container thoroughly with a suitable solvent (e.g., acetone or ethanol) three times.[6][15]

  • Collect Rinsate: Crucially, collect all rinsate from this procedure and dispose of it as liquid hazardous waste.[6] Never pour the rinsate down the drain.

  • Air Dry: Allow the rinsed container to air dry completely in a fume hood.[15]

  • Deface Label: Completely remove or obliterate the original chemical label with a permanent marker.[15]

  • Final Disposal: Once clean and dry with the label defaced, the container may be disposed of in the regular laboratory trash or recycling, depending on institutional policy.[15]

By adhering to these scientifically-grounded procedures, you contribute to a culture of safety, ensuring that the valuable work conducted in the laboratory does not come at the cost of personal or environmental health. Always consult your institution's specific EHS guidelines, as they may have additional requirements.

References

  • University of Tennessee, Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Environmental Health and Safety.
  • Lab Spend. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill.
  • University of British Columbia. (n.d.). Spill Clean up Procedure. Safety & Risk Services.
  • University of Delaware. (n.d.). Chemical Spill Clean-Up. Environmental Health & Safety.
  • The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
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  • University of Chicago. (n.d.). Hazardous Waste Disposal Procedures. Environmental Health and Safety.
  • Lehigh University. (n.d.). Hazardous Waste Disposal Procedures Handbook. Campus Safety Division.
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  • National Center for Biotechnology Information. (n.d.). 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine. PubChem Compound Database.
  • National Center for Biotechnology Information. (n.d.). 5-Fluoro-3-iodo-1H-pyrazolo(3,4-b)pyridine. PubChem Compound Database.
  • Pharmaffiliates. (n.d.). 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile.
  • U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
  • Washington State University. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine.
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  • U.S. Environmental Protection Agency. (n.d.). ToxFAQs for Pyridine.
  • U.S. Environmental Protection Agency. (n.d.). Pyridine - Substance Details. Substance Registry Services.
  • Zhang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors... Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1595-1612.
  • Al-Tel, T. H. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(19), 6296.
  • Kim, J., et al. (2016). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3752-3757.
  • U.S. Environmental Protection Agency. (2021, March 18). EPA Addresses Ecological Risks Posed by Four Pyridines and Pyrimidines Herbicides.
  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Bioorganic Chemistry, 115, 105212.
  • El-Naggar, A. M., et al. (2025). Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents... Pharmaceuticals (Basel), 18(11), 1770.

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Personal protective equipment for handling 5-Fluoro-1H-pyrazolo[3,4-B]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the handling of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are based on a conservative approach, treating it as a potentially hazardous substance. This assessment is derived from the known properties of its structural analogs, including pyridine and other fluorinated heterocyclic compounds, as well as the potential for biological activity within the pyrazolopyridine class. This document is intended for researchers, scientists, and drug development professionals.

Hazard Assessment and Rationale

This compound is a heterocyclic compound containing a fluorinated pyridine ring fused to a pyrazole ring. While specific toxicological data is unavailable, the structural motifs suggest several potential hazards that must be addressed with robust safety measures.

  • Pyridine-like Toxicity : Pyridine and its derivatives are known to be harmful if inhaled, ingested, or absorbed through the skin.[1] They can cause irritation to the skin, eyes, and respiratory tract.[1][2] Systemic effects may include headache, dizziness, and potential damage to the liver and kidneys.[2]

  • Fluorinated Compound Effects : The presence of a fluorine atom can significantly alter the biological activity and toxicity of a molecule. Fluorinated compounds can have unique metabolic pathways and may exhibit increased potency or novel toxicological profiles compared to their non-fluorinated counterparts.[2]

  • Potential Biological Potency : The pyrazolopyridine scaffold is found in various biologically active molecules, including some with anti-leukemic properties, suggesting that this class of compounds can interact with biological systems.[3] Therefore, it is prudent to handle this compound as a potentially potent compound.

Given these considerations, a cautious approach is warranted, assuming the compound may be toxic, irritant, and readily absorbed through the skin.

Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential to minimize the risk of exposure. The following table outlines the recommended PPE for handling this compound.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles and a full-face shield.Protects against splashes of the compound and any solvents used, which could cause serious eye irritation or injury.
Hand Protection Double-gloving with nitrile or neoprene gloves.Provides a robust barrier against skin contact. Given the potential for skin absorption, double-gloving is a critical precaution.[4]
Body Protection A lab coat, worn fully buttoned, with chemical-resistant sleeves or an apron.Prevents contamination of personal clothing and skin.
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges.Recommended when handling the solid compound outside of a certified chemical fume hood or when there is a risk of aerosol generation.[1]

Operational and Disposal Plans

3.1. Handling Protocol

A clear, step-by-step workflow is critical for the safe handling of this compound.

  • Preparation : Before handling the compound, ensure that a certified chemical fume hood is operational and that all necessary PPE is readily available and in good condition. Designate a specific area within the fume hood for the handling of this compound.

  • Weighing and Aliquoting :

    • Perform all manipulations of the solid compound within the designated area of the chemical fume hood.

    • Use a dedicated set of spatulas and weighing paper.

    • Handle the compound gently to avoid generating dust.

  • Solution Preparation :

    • Add solvents slowly and carefully to the solid to avoid splashing.

    • Keep containers closed when not in use.

  • Post-Handling :

    • Decontaminate the work area with an appropriate solvent (e.g., 70% ethanol), followed by a thorough cleaning with soap and water.

    • Carefully doff PPE, avoiding contact with potentially contaminated surfaces. Dispose of gloves and other disposable PPE as hazardous waste.

    • Wash hands thoroughly with soap and water after removing PPE.

3.2. Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste : All solid waste contaminated with this compound, including weighing paper, gloves, and disposable labware, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste : All solutions containing the compound, as well as any solvents used for decontamination, should be collected in a separate, clearly labeled hazardous waste container.

  • Disposal Route : All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in regular trash.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Emergency SituationImmediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For a large spill, evacuate the area and contact your institution's EHS office.

Workflow and Logic Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response Prep 1. Hazard Review & PPE Donning FumeHood 2. Verify Fume Hood Operation Prep->FumeHood Weighing 3. Weighing & Aliquoting FumeHood->Weighing SolutionPrep 4. Solution Preparation Weighing->SolutionPrep Spill Spill Response Weighing->Spill Potential Spill Exposure Exposure Response Weighing->Exposure Potential Exposure Decon 5. Decontaminate Work Area SolutionPrep->Decon SolutionPrep->Spill Potential Spill SolutionPrep->Exposure Potential Exposure Waste 6. Segregate Hazardous Waste Decon->Waste PPEDoff 7. Doff & Dispose of PPE Waste->PPEDoff HandWash 8. Wash Hands Thoroughly PPEDoff->HandWash

Caption: Workflow for the safe handling of this compound.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 72207276, this compound. [Link]
  • Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards - Pyridine. [Link]
  • Al-Ostoot, F. H., et al. (2024). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 29(11), 2588. [Link]
  • Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole deriv
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  • Harvard University Environmental Health and Safety.
  • Purdue University. Fluorine Safety. [Link]
  • National Institutes of Health. Chemical Safety Guide, 5th Ed. [Link]
  • GOV.UK. Pyridine: incident management. [Link]
  • New Jersey Department of Health. HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS. [Link]
  • University of California, Irvine. Fluorine. [Link]
  • Hairi. Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment. [Link]
  • International Journal of Pharmaceutical Sciences and Research.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.